molecular formula C7H4ClNO2 B594201 6-Chlorofuro[3,4-C]pyridin-3(1H)-one CAS No. 1352893-24-3

6-Chlorofuro[3,4-C]pyridin-3(1H)-one

Cat. No.: B594201
CAS No.: 1352893-24-3
M. Wt: 169.564
InChI Key: HLHMQDPCHNSTNH-UHFFFAOYSA-N
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Description

6-Chlorofuro[3,4-C]pyridin-3(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C7H4ClNO2 and its molecular weight is 169.564. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-1H-furo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-6-1-4-3-11-7(10)5(4)2-9-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHMQDPCHNSTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2C(=O)O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352893-24-3
Record name 6-CHLORO-1H,3H-FURO[3,4-C]PYRIDIN-1-ONE
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Foundational & Exploratory

A-Technical-Guide-to-6-Chlorofuro[3,4-c]pyridin-3(1H)-one-for-Advanced-Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Key Heterocyclic Building Block for Drug Discovery

Abstract

6-Chlorofuro[3,4-c]pyridin-3(1H)-one, a halogenated bicyclic lactone, has emerged as a valuable scaffold in medicinal chemistry. Its unique furo[3,4-c]pyridine core, functionalized with a reactive chlorine atom and a modifiable lactone ring, provides a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, synthesis protocols, reactivity, and established applications, with a focus on its role as a precursor in the development of novel therapeutic agents. It is intended for researchers and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its effective use in a research setting.

Structural Identifiers and Nomenclature
  • CAS Number : 1352893-24-3[1][2]

  • IUPAC Name : 6-chloro-1H-furo[3,4-c]pyridin-3-one[2]

  • Molecular Formula : C₇H₄ClNO₂[1][2]

  • Synonyms : 6-chloro-1H,3H-furo[3,4-c]pyridin-3-one[2][3]

The core structure consists of a furan ring fused with a pyridine ring, creating the furo[3,4-c]pyridine bicyclic system. The chlorine atom at the 6-position significantly influences the molecule's electronic properties and serves as a key handle for synthetic modification. The lactone (a cyclic ester) within the furanone moiety is a critical functional group that can participate in various chemical transformations.

Physicochemical Data

A summary of the key physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
Molecular Weight 169.57 g/mol [2][3]
Appearance Powder (at room temperature)[2]
Boiling Point 388.6 ± 42.0 °C (at 760 mmHg, Predicted)[4]
Density 1.524 ± 0.06 g/cm³ (Predicted)[4]
Storage Temperature 2-8°C[4]

Synthesis and Mechanistic Considerations

The synthesis of furo[3,4-c]pyridin-3-one derivatives is a topic of significant interest, though specific, detailed public-domain syntheses for the 6-chloro variant are not extensively documented in peer-reviewed literature. However, we can infer a plausible and logical synthetic pathway based on established heterocyclic chemistry principles. A common and effective strategy for constructing such fused ring systems involves the cyclization of appropriately substituted pyridine precursors.

Retrosynthetic Analysis and Proposed Pathway

The most logical disconnection for the furo[3,4-c]pyridin-3(1H)-one core is across the furanone ring, specifically at the C-O and C-C bonds formed during cyclization. This points to a substituted pyridine-3,4-dicarboxylic acid or a related derivative as a key intermediate.

G Target This compound Intermediate2 2-Chloro-3-(hydroxymethyl)- 4-pyridinecarboxylic acid Target->Intermediate2 Lactonization Intermediate1 2-Chloro-3,4-pyridinedicarboxylic acid Intermediate2->Intermediate1 Selective Reduction Precursor Substituted Pyridine Precursor Intermediate1->Precursor Oxidation/Functionalization

Caption: Retrosynthetic analysis for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically plausible, generalized procedure derived from standard methodologies in heterocyclic synthesis. It is designed to be self-validating through integrated purification and characterization steps.

Objective: To synthesize this compound from a suitable pyridine precursor.

Step 1: Synthesis of 2-Chloro-3,4-pyridinedicarboxylic acid

  • Causality: This step establishes the core pyridine ring with the necessary carboxylic acid groups at positions 3 and 4, which are precursors to the fused lactone ring, and the chloro-substituent at the correct position.

  • To a stirred solution of a suitable starting material like 3-bromo-4-methylpyridine, perform a sequence of reactions involving oxidation of the methyl group and functional group interconversion to install the carboxylic acid moieties.

  • Purify the resulting dicarboxylic acid by recrystallization from an appropriate solvent system (e.g., water/ethanol).

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Step 2: Selective Reduction of the 3-Carboxylic Acid

  • Causality: Selective reduction of the C3-carboxylic acid to a hydroxymethyl group is crucial. The C4-carboxylic acid must remain intact to participate in the subsequent lactonization. This selectivity can be achieved by protecting the C4-acid or by using a reagent that preferentially reduces the more sterically accessible or electronically favored C3-acid.

  • Dissolve the dicarboxylic acid from Step 1 in a dry, inert solvent like THF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0°C in an ice bath.

  • Add a selective reducing agent (e.g., borane-THF complex) dropwise while maintaining the temperature. The choice of reagent is critical for achieving selectivity.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully with methanol, followed by an aqueous workup.

  • Purify the product, 2-chloro-3-(hydroxymethyl)-4-pyridinecarboxylic acid, using column chromatography.

  • Confirm the structure via NMR and MS, ensuring the C4-carboxyl group is intact.

Step 3: Intramolecular Cyclization (Lactonization)

  • Causality: This acid-catalyzed dehydration reaction forms the five-membered lactone ring. The proximity of the hydroxymethyl and carboxylic acid groups facilitates this intramolecular esterification.

  • Dissolve the hydroxy-acid from Step 2 in a suitable solvent like toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, this compound, by recrystallization or column chromatography.

  • Obtain final characterization data (¹H NMR, ¹³C NMR, HRMS, and melting point) to confirm the identity and purity of the target compound.

Applications in Medicinal Chemistry

The furo[3,4-c]pyridine core is a privileged scaffold in drug discovery. The related pyrrolo[3,4-c]pyridine system, for instance, is found in compounds with a broad spectrum of pharmacological properties, including analgesic, antidiabetic, antiviral, and antitumor activities.[5] this compound serves as a key building block for accessing novel derivatives within this chemical space.

Scaffold for Kinase Inhibitors

The pyridinone motif is a well-established hinge-binding fragment in kinase inhibitors.[6] The nitrogen atom in the pyridine ring and the exocyclic oxygen of the lactone can act as hydrogen bond acceptors, while the N-H (in the tautomeric form) can be a donor, allowing for critical interactions within the ATP-binding pocket of many kinases. The chlorine atom provides a vector for introducing further diversity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore the solvent-exposed regions of the target protein, thereby optimizing potency and selectivity.

Precursor for Bioactive Molecules

This compound is used as a starting material for synthesizing more complex molecules with potential therapeutic applications.[4] Its structure has the potential to interact with receptors in the central nervous system, making it a valuable precursor for developing agents for neurological disorders.[4] The general class of pyridines and their fused derivatives are foundational to a large number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[7]

Caption: Synthetic utility and therapeutic potential of the core scaffold.

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Identification : This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][3]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]

  • First Aid Measures :

    • If Swallowed : Call a POISON CENTER or doctor. Rinse mouth.[1][3]

    • If on Skin : Wash with plenty of water. If irritation occurs, seek medical advice.[1][3]

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][3]

    • If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][3]

  • Storage : Store in a well-ventilated place and keep the container tightly closed.[1] Recommended storage is at 2-8°C.[4] It should be stored locked up.[1]

  • Disposal : Dispose of contents and container to an approved waste disposal plant.[8]

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in drug discovery and development. Its defined chemical structure, combined with multiple reactive sites, allows for extensive synthetic elaboration. The furo-pyridinone core is a recognized pharmacophore, particularly relevant for kinase inhibition and CNS-acting agents. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for researchers aiming to leverage this versatile scaffold in the creation of next-generation therapeutics.

References

  • MySkinRecipes. This compound.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354.
  • Frontiers in Chemistry. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Kumar, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

Sources

An In-Depth Technical Guide to 6-Chlorofuro[3,4-c]pyridin-3(1H)-one: Physicochemical Properties and Significance in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chlorofuro[3,4-c]pyridin-3(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The core focus of this document is the elucidation of its molecular weight, alongside a detailed exploration of its chemical identity, structural characteristics, and physicochemical properties. Furthermore, this guide delves into the broader context of the furo[3,4-c]pyridine scaffold in drug discovery, highlighting its potential as a building block for novel therapeutics. Methodologies for the characterization of this molecule, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, are presented, as well as critical safety and handling information. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.

Core Molecular Attributes of this compound

This compound is a small molecule featuring a bicyclic structure composed of fused furan and pyridine rings.[1] The presence of a chlorine atom at the 6-position and a lactone functional group are key structural features that significantly influence its chemical reactivity and potential biological activity.[1]

Molecular Weight and Formula

The precise determination of molecular weight is fundamental to the characterization of any chemical entity. For this compound, the key identifiers are as follows:

IdentifierValueSource
Molecular Formula C₇H₄ClNO₂[1][2]
Molecular Weight 169.57 g/mol [1]
CAS Number 1352893-24-3[1][2]
IUPAC Name 6-chloro-1H-furo[3,4-c]pyridin-3-one[1]

The molecular weight is a critical parameter for a multitude of experimental procedures, including molarity calculations for solutions, reaction stoichiometry, and the interpretation of mass spectrometry data.

Structural and Physicochemical Properties

The unique arrangement of the pyridine nitrogen and the furan oxygen atoms within the fused ring system creates a distinct electronic distribution, which is a key determinant of its interaction with biological targets.[1]

PropertyValue/DescriptionPredicted/Experimental
Physical Form Powder at room temperatureExperimental[1]
Boiling Point 388.6 ± 42.0 °C at 760 mmHgPredicted[3]
Density 1.524 ± 0.06 g/cm³Predicted[3]
Storage Temperature 2-8°CRecommended[3]

These properties are essential for the proper handling, storage, and application of the compound in a laboratory setting.

The Furo[3,4-c]pyridine Scaffold in Medicinal Chemistry

The furo[3,4-c]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to serve as a versatile starting point for the synthesis of a wide range of biologically active molecules. Derivatives of this and related furo-pyridine structures have shown potential in several therapeutic areas.

Potential as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The furo[3,2-b]pyridine scaffold, a structural isomer of the title compound's core, has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs).[4][5] This highlights the potential of the broader furo-pyridine family, including this compound, as a foundational structure for the development of novel kinase inhibitors. Furo[2,3-b]pyridine derivatives have also been investigated as potential anticancer agents targeting key signaling pathways.[6]

Proteasome Inhibition

The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins within the cell. Inhibition of the proteasome is a validated strategy in cancer therapy. Derivatives of nor-cerpegin (1,1-dimethyl furo[3,4-c]pyridine-3-one) have been synthesized and evaluated for their ability to inhibit the proteolytic activities of the 20S constitutive proteasome.[1] This research demonstrates that the furo[3,4-c]pyridine-3-one core can be modified to create site-specific inhibitors of this important therapeutic target.[1]

Applications in Neuroscience

The structural characteristics of this compound lend themselves to potential applications in the development of drugs targeting the central nervous system. It has been suggested for use in research related to neuropsychiatric disorders, such as depression, due to its potential to interact with receptors in the brain and modulate neural signaling.[3]

Synthesis and Characterization

Caption: A generalized workflow for the synthesis of the furo[3,4-c]pyridine core.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a cornerstone analytical technique for the precise determination of molecular weight and for gaining structural insights through fragmentation analysis.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Chromatographic Separation (LC):

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometric Detection (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for nitrogen-containing heterocyclic compounds.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass determination.

    • Scan Range: A scan range of m/z 50-500 is appropriate to detect the molecular ion.

    • Data Analysis: The molecular weight is confirmed by observing the protonated molecule [M+H]⁺ at m/z 170.0007, corresponding to the molecular formula C₇H₅ClNO₂⁺. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observed.

Caption: A schematic of the LC-MS workflow for molecular weight determination.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's structure. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. The expected spectrum would show signals in the aromatic region for the pyridine ring protons and a signal for the methylene protons of the furanone ring.

    • Acquire a ¹³C NMR spectrum. This will show distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the lactone.

  • Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign each signal to a specific proton and carbon in the molecule, confirming the overall structure.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical compound.

4.1. Hazard Identification

Based on available safety data, this compound should be handled with care. The following hazard statements may be applicable:

  • May cause respiratory irritation.[2]

4.2. Recommended Precautions

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[2]

4.3. First Aid Measures

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Rinse mouth with water. Consult a physician.[2]

Conclusion

This compound, with a molecular weight of 169.57 g/mol , is a heterocyclic compound with significant potential in the field of drug discovery. Its furo[3,4-c]pyridine core serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and neuroscience. This technical guide has provided a comprehensive overview of its fundamental properties, methodologies for its characterization, and essential safety information. A thorough understanding of these aspects is crucial for researchers and scientists aiming to leverage the potential of this and related compounds in their research and development endeavors.

References

  • MSDS of 6-chloro-1H,3H-furo[3,4-c]pyridin-3-one. (n.d.).
  • New C(4)- And C(1)-derivatives of furo[3,4-c]pyridine-3-ones and Related Compounds: Evidence for Site-Specific Inhibition of the Constitutive Proteasome and Its Immunoisoform. (2014). Bioorganic & Medicinal Chemistry Letters, 24(6), 1571-1580.
  • This compound. (n.d.). MySkinRecipes.
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). International Journal of Molecular Sciences, 25(9634).
  • furo[3,4-c]pyridin-1(3H)-one. (n.d.). Biosynth.
  • SAFETY D
  • The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characteriz
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Furo[3,4-c]pyridine-1,3-dione. (n.d.). MySkinRecipes.
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019).
  • SAFETY D
  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.).
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.).
  • Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog P
  • Table 1 1H NMR (400MHz, pyridine-d5, 363K)
  • Site-Specific CH Chalcogenation of Quinoxalin-2(1H)
  • Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. (2017). Russian Journal of Organic Chemistry, 53(11), 1660–1663.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Pyridine - Safety D
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (n.d.). Beilstein Journal of Organic Chemistry.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
  • Application Notes and Protocols for the Mass Spectrometry Analysis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. (n.d.). Benchchem.
  • Sample preparation for mass spectrometry. (n.d.). Thermo Fisher Scientific.
  • The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(3), 23-30.
  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (n.d.). Journal für Praktische Chemie.

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The Definitive Guide to the Structure Elucidation of 6-Chlorofuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic scaffold, 6-Chlorofuro[3,4-c]pyridin-3(1H)-one, represents a molecule of significant interest in medicinal chemistry and drug discovery. Its unique fusion of a furanone and a pyridine ring, further functionalized with a chlorine atom, suggests potential for diverse biological activities. The precise characterization of this molecule is paramount for any further development. This guide provides a comprehensive, experience-driven approach to the complete structure elucidation of this compound, presented as a hypothetical case study of a newly synthesized compound. We will delve into the causality behind experimental choices, ensuring a self-validating analytical workflow.

Introduction

This compound, with the molecular formula C₇H₄ClNO₂, possesses a molecular weight of 169.57 g/mol .[1] The core structure, a furo[3,4-c]pyridine, is a known pharmacophore, and the presence of a chlorine atom can significantly modulate its physicochemical and biological properties. This guide will walk through a multi-technique approach, from synthesis to definitive spectroscopic and crystallographic analysis, to unambiguously confirm the constitution and connectivity of this molecule.

Part 1: Plausible Synthesis Route

A plausible synthetic route for this compound can be adapted from the synthesis of analogous 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones.[2] The synthesis would likely involve the cyclization of a suitably substituted pyridine precursor.

Experimental Protocol: Synthesis (Hypothetical)
  • Starting Material: A potential starting material would be a derivative of 2-chloro-3,4-dicarboxypyridine.

  • Reduction and Cyclization: Selective reduction of one of the carboxylic acid groups to a hydroxymethyl group, followed by acid-catalyzed intramolecular cyclization (lactonization), would yield the desired furo[3,4-c]pyridin-3(1H)-one ring system.

  • Purification: The crude product would be purified by flash column chromatography on silica gel, followed by recrystallization to obtain an analytically pure sample.

Part 2: Spectroscopic and Analytical Characterization

A combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy forms the cornerstone of structure elucidation for a novel compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition and fragmentation pattern, which aids in confirming the structure.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source would be utilized.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and then further diluted to the low µg/mL or ng/mL range for analysis.

  • Data Acquisition: The sample is introduced into the ESI source, and the mass spectrum is acquired in positive ion mode.

IonPredicted m/z (Monoisotopic)Comments
[M+H]⁺170.0003The protonated molecular ion. The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature, with a corresponding peak at m/z 172.00.
[M-CO]⁺142.0054Loss of a neutral carbon monoxide molecule from the lactone ring is a common fragmentation pathway for such structures.
[M-Cl]⁺134.0236Loss of the chlorine radical.

The characteristic isotopic pattern of chlorine is a definitive marker in the mass spectrum. The high-resolution measurement allows for the confirmation of the elemental composition, C₇H₅ClNO₂⁺, for the protonated molecular ion.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

  • Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory.

  • Sample Preparation: A small amount of the solid, purified compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3000MediumN-H stretching (lactam tautomer)
~3100-3000Medium-WeakAromatic C-H stretching
~1760-1740StrongC=O stretching (γ-lactone)
~1600, ~1470MediumAromatic C=C and C=N stretching (pyridine ring)
~1300-1200StrongC-O stretching (lactone)
~850-750StrongC-Cl stretching

The strong carbonyl absorption in the region of 1760-1740 cm⁻¹ is highly characteristic of a five-membered lactone ring.[3] The presence of bands corresponding to the pyridine ring and the C-Cl bond would further support the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for unambiguous assignment.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra are acquired.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5s1HH-7The proton adjacent to the nitrogen in the pyridine ring is expected to be the most downfield.
~7.5s1HH-4The other aromatic proton on the pyridine ring.
~5.2s2HH-1The methylene protons of the furanone ring.
Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~170No peakC-3 (C=O)Carbonyl carbon of the lactone.
~160No peakC-6Carbon bearing the chlorine atom, deshielded.
~150CHC-7Aromatic CH adjacent to nitrogen.
~145No peakC-7aQuaternary carbon at the ring junction.
~125No peakC-3aQuaternary carbon at the ring junction.
~120CHC-4Aromatic CH.
~70CH₂C-1Methylene carbon of the furanone ring.
  • COSY (Correlation Spectroscopy): This experiment would show no correlations, as all the protons in the predicted structure are isolated spin systems (singlets). This absence of correlation is in itself a key piece of structural information.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would confirm the assignments of the protonated carbons: C-7, C-4, and C-1.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for confirming the connectivity of the entire molecule. Key predicted correlations are outlined in the table below and illustrated in the diagram.

ProtonCorrelates to Carbon(s)
H-7C-6, C-4, C-3a
H-4C-6, C-7a, C-3
H-1C-3, C-3a, C-7a

Part 3: Definitive Structure Confirmation - Single-Crystal X-ray Diffraction

While spectroscopic methods provide a robust picture of the molecular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the atomic arrangement in the solid state.[1][4][5]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using direct methods and refined to yield the final crystallographic model, including atomic coordinates, bond lengths, and bond angles.

A successful X-ray crystallographic analysis would provide a 3D model of the molecule, confirming the connectivity of the furo[3,4-c]pyridine core, the position of the chlorine atom at C-6, and the location of the carbonyl group.

Visualization of the Elucidation Workflow

The following diagrams illustrate the logical flow of the structure elucidation process and the key correlations used to piece together the molecular puzzle.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis Synthesis Synthesis of This compound Purification Purification (Chromatography & Recrystallization) Synthesis->Purification HRMS HRMS (Molecular Formula) Purification->HRMS FTIR FTIR (Functional Groups) Purification->FTIR NMR NMR Spectroscopy (Connectivity) Purification->NMR Final_Structure Elucidated Structure HRMS->Final_Structure FTIR->Final_Structure XRay X-ray Crystallography (3D Structure) NMR->XRay Confirmation NMR->Final_Structure XRay->Final_Structure

Caption: Workflow for the synthesis and structure elucidation of this compound.

HMBC_Correlations cluster_structure This compound C3 C3 (C=O) C3a C3a C3->C3a C4 C4-H C3a->C4 C7a C7a C3a->C7a N5 N5 C4->N5 C6 C6-Cl C7 C7-H C6->C7 C7->C7a C1 C1-H2 C7a->C1 O2 O2 C1->O2 O2->C3 N5->C6 H7 H-7 H7->C3a ²J H7->C4 ³J H7->C6 ³J H4 H-4 H4->C3 ³J H4->C6 ²J H4->C7a ³J H1 H-1 H1->C3 ²J H1->C3a ²J H1->C7a ³J

Caption: Key predicted HMBC correlations for this compound.

Conclusion

The comprehensive and systematic application of modern analytical techniques, as outlined in this guide, allows for the unambiguous structure elucidation of novel heterocyclic compounds like this compound. By integrating data from HRMS, FTIR, a full suite of 1D and 2D NMR experiments, and single-crystal X-ray diffraction, researchers can have the utmost confidence in the structural assignment. This rigorous characterization is the essential foundation for all subsequent research and development efforts, from understanding structure-activity relationships to advancing a compound through the drug discovery pipeline.

References

  • Fedoseev, S. V., Belikov, M. Y., Ershov, O. V., & Tafeenko, V. A. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1660–1663. [Link]
  • MySkinRecipes. (n.d.). This compound.
  • Chemistry LibreTexts. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones [Video]. YouTube. [Link]
  • Wikipedia. (2024, January 5). X-ray crystallography. [Link]
  • AZoLifeSciences. (2023, November 9).
  • ACS Publications. (2022, May 16).
  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.

Sources

Spectroscopic Characterization of 6-Chlorofuro[3,4-c]pyridin-3(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 6-Chlorofuro[3,4-c]pyridin-3(1H)-one. As a key intermediate in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document synthesizes predictive data based on foundational spectroscopic principles and analogous compound analysis to serve as a benchmark for researchers engaged in its synthesis and application. While direct experimental spectra for this specific molecule are not widely published, this guide constructs a robust, data-driven profile for its identification and characterization.

Introduction: The Structural Context

This compound is a bicyclic heteroaromatic compound featuring a fused furanone and pyridine ring system. The presence of a chlorine atom, a lactone carbonyl group, and the pyridine nitrogen atom creates a unique electronic environment that is reflected in its spectroscopic signatures. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data is critical for confirming its identity and purity during synthesis and subsequent reactions.

The structural framework and numbering convention for this compound are depicted below. This numbering is essential for the assignment of NMR signals.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Tune and shim the probe prep4->acq1 acq2 Acquire ¹H spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C spectrum (e.g., 1024 scans) acq1->acq3 proc1 Apply Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate spectrum to TMS (0 ppm) proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4

Caption: Standard workflow for acquiring NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrum Data

The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion due to the presence of chlorine.

Ion Predicted m/z Relative Abundance Notes
[M]⁺169~100%Corresponds to the molecule with the ³⁵Cl isotope.
[M+2]⁺171~33%Corresponds to the molecule with the ³⁷Cl isotope.

Rationale Behind the Predictions:

  • Molecular Ion Peak: The molecular formula is C₇H₄ClNO₂. The monoisotopic mass is calculated to be 169.00 for the ³⁵Cl isotope and 171.00 for the ³⁷Cl isotope.

  • Isotopic Pattern: Naturally occurring chlorine exists as two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic 3:1 ratio of intensities for the [M]⁺ and [M+2]⁺ peaks, which is a definitive indicator of the presence of a single chlorine atom in the molecule. [1]

Plausible Fragmentation Pathway

Electron impact (EI) ionization would likely induce fragmentation. A probable pathway involves the loss of carbon monoxide (CO) from the lactone ring.

M [M]⁺ m/z = 169/171 frag1 [M - CO]⁺ m/z = 141/143 M->frag1 - CO frag2 [M - Cl]⁺ m/z = 134 M->frag2 - Cl

Caption: Predicted major fragmentation routes for the title compound.

Experimental Protocol for MS Data Acquisition

A standard method for acquiring mass spectra is using Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact ionization.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Utilize a GC-MS system equipped with an electron impact (EI) ionization source.

  • GC Separation: Inject the sample onto a suitable capillary column (e.g., DB-5ms). Use a temperature gradient to ensure separation from any impurities.

  • MS Analysis: Set the ionization energy to 70 eV. Scan a mass range from m/z 40 to 300 to detect the molecular ion and relevant fragments.

  • Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the target compound. Examine the molecular ion region for the characteristic 3:1 chlorine isotope pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Infrared Absorption Data
Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000C-H stretchAromatic (Pyridine)
2980 - 2850C-H stretchAliphatic (CH₂)
1780 - 1750C=O stretchγ-Lactone
1610 - 1580C=C/C=N stretchPyridine Ring
1200 - 1150C-O stretchLactone Ether
800 - 750C-Cl stretchAryl Chloride

Rationale Behind the Predictions:

  • C=O Stretch: The most intense and characteristic peak will be the carbonyl stretch of the five-membered lactone (γ-lactone). This typically appears at a higher frequency than in acyclic esters due to ring strain. [1]* C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene group will appear just below 3000 cm⁻¹.

  • Pyridine Ring Stretches: The C=C and C=N bond vibrations within the pyridine ring typically give rise to several bands in the 1610-1450 cm⁻¹ region.

  • C-Cl Stretch: The vibration associated with the carbon-chlorine bond is expected in the fingerprint region, typically between 800 and 750 cm⁻¹.

Experimental Protocol for IR Data Acquisition

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for solid samples.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting transmittance or absorbance spectrum is automatically ratioed against the background spectrum by the instrument's software.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating system for the structural confirmation of this compound. The predicted data in this guide—highlighting a high-frequency lactone carbonyl stretch in the IR, a characteristic 3:1 [M]⁺/[M+2]⁺ isotope pattern in the mass spectrum, and three distinct singlet signals in the ¹H NMR spectrum—serve as a reliable reference for researchers. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, enabling unambiguous characterization of this important heterocyclic building block.

References

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ResearchGate. (2015). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones.
  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is.

Sources

An In-depth Technical Guide to the Synthesis of 6-Chlorofuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for the preparation of 6-Chlorofuro[3,4-c]pyridin-3(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The proposed synthesis commences with readily available 2-chloro-4-methylnicotinic acid and proceeds through a logical sequence of esterification, radical bromination of the 4-methyl group, subsequent hydrolysis to a key hydroxy acid intermediate, and a final acid-catalyzed intramolecular cyclization to yield the target lactone. This guide elucidates the mechanistic underpinnings of each synthetic step, offers detailed experimental protocols, and presents the necessary data in a clear and accessible format for researchers in the field of drug discovery and development.

Introduction: The Significance of the Furo[3,4-c]pyridine Scaffold

The furo[3,4-c]pyridine ring system is a recurring motif in a variety of biologically active molecules. Its rigid, bicyclic structure and the specific arrangement of heteroatoms make it an attractive scaffold for the design of novel therapeutic agents. The presence of a chlorine atom at the 6-position, as in the target molecule this compound, offers a strategic handle for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. This guide details a strategic approach to the synthesis of this important building block, designed to be both efficient and scalable.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, this compound (1), suggests a logical disconnection of the lactone ring. This bond cleavage reveals a key precursor, 2-chloro-4-(hydroxymethyl)nicotinic acid (2). This intermediate contains both the carboxylic acid and alcohol functionalities required for the intramolecular esterification (lactonization). The 4-(hydroxymethyl) group can be envisioned as arising from the hydrolysis of a 4-(bromomethyl) precursor (3), which in turn can be synthesized from the corresponding 4-methyl derivative (4) via a regioselective radical bromination. The starting material, ethyl 2-chloro-4-methylnicotinate (4), is accessible from the commercially available 2-chloro-4-methylnicotinic acid (5) through standard esterification.

graph "Retrosynthetic_Analysis" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10];

Target [label="this compound (1)"]; Intermediate2 [label="2-Chloro-4-(hydroxymethyl)nicotinic acid (2)"]; Intermediate3 [label="Ethyl 4-(bromomethyl)-2-chloronicotinate (3)"]; Intermediate4 [label="Ethyl 2-chloro-4-methylnicotinate (4)"]; StartingMaterial [label="2-Chloro-4-methylnicotinic acid (5)"];

Target -> Intermediate2 [label="Lactone Disconnection"]; Intermediate2 -> Intermediate3 [label="Hydrolysis"]; Intermediate3 -> Intermediate4 [label="Radical Bromination"]; Intermediate4 -> StartingMaterial [label="Esterification"]; }

Caption: Retrosynthetic pathway for this compound.

Synthetic Pathway and Experimental Protocols

The forward synthesis is designed as a four-step sequence, leveraging well-established and reliable chemical transformations.

graph "Synthetic_Pathway" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

node_SM [label="2-Chloro-4-methylnicotinic acid (5)"]; node_1 [label="Ethyl 2-chloro-4-methylnicotinate (4)"]; node_2 [label="Ethyl 4-(bromomethyl)-2-chloronicotinate (3)"]; node_3 [label="2-Chloro-4-(hydroxymethyl)nicotinic acid (2)"]; node_Target [label="this compound (1)"];

node_SM -> node_1 [label=" Step 1:\nEsterification "]; node_1 -> node_2 [label=" Step 2:\nRadical Bromination "]; node_2 -> node_3 [label=" Step 3:\nHydrolysis "]; node_3 -> node_Target [label=" Step 4:\nLactonization "]; }

Caption: Proposed four-step synthesis of the target molecule.
Step 1: Esterification of 2-Chloro-4-methylnicotinic Acid

The initial step involves the protection of the carboxylic acid functionality as an ethyl ester. This is a crucial maneuver to prevent unwanted side reactions in the subsequent bromination step. The esterification can be efficiently achieved using a standard Fischer esterification protocol.

Protocol:

  • To a solution of 2-chloro-4-methylnicotinic acid (5) (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 2-chloro-4-methylnicotinate (4) as a crude product, which can be purified by column chromatography.

Parameter Value Reference
Starting Material2-Chloro-4-methylnicotinic acidCommercially Available
ReagentsEthanol, Sulfuric AcidStandard Laboratory Reagents
ProductEthyl 2-chloro-4-methylnicotinate[1]
Typical Yield>90%Estimated
Step 2: Radical Bromination of the 4-Methyl Group

The key strategic step is the regioselective bromination of the 4-methyl group. This is accomplished through a free radical chain reaction, initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-bromosuccinimide (NBS) serving as the bromine source. The reaction is typically carried out in a non-polar solvent under reflux.

Protocol:

  • To a solution of ethyl 2-chloro-4-methylnicotinate (4) (1.0 eq) in carbon tetrachloride (15 volumes), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux under an inert atmosphere. The reaction can be initiated by shining a lamp on the reaction flask.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield crude ethyl 4-(bromomethyl)-2-chloronicotinate (3), which can be used in the next step without further purification or purified by column chromatography.

Parameter Value Reference
Starting MaterialEthyl 2-chloro-4-methylnicotinateProduct of Step 1
ReagentsN-Bromosuccinimide, AIBNStandard Laboratory Reagents
ProductEthyl 4-(bromomethyl)-2-chloronicotinate-
Typical Yield70-80%[2]
Step 3: Hydrolysis of the Bromo Ester

The bromo ester intermediate (3) is then subjected to hydrolysis to unmask both the carboxylic acid and the primary alcohol. This transformation is typically achieved by heating with an aqueous base, such as sodium hydroxide, followed by acidification.

Protocol:

  • Dissolve the crude ethyl 4-(bromomethyl)-2-chloronicotinate (3) (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1, 10 volumes).

  • Add sodium hydroxide (2.5 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 2-chloro-4-(hydroxymethyl)nicotinic acid (2). This intermediate may be carried forward without extensive purification.

Parameter Value Reference
Starting MaterialEthyl 4-(bromomethyl)-2-chloronicotinateProduct of Step 2
ReagentsSodium Hydroxide, Hydrochloric AcidStandard Laboratory Reagents
Product2-Chloro-4-(hydroxymethyl)nicotinic acid-
Typical Yield80-90%Estimated
Step 4: Intramolecular Cyclization (Lactonization)

The final step is the intramolecular esterification of the γ-hydroxy acid (2) to form the desired lactone ring of this compound (1). This cyclization is typically promoted by an acid catalyst, such as p-toluenesulfonic acid (p-TSA), with azeotropic removal of water.

Protocol:

  • To a solution of 2-chloro-4-(hydroxymethyl)nicotinic acid (2) (1.0 eq) in toluene (20 volumes), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and heat the mixture to reflux.

  • Continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford pure this compound (1).

Parameter Value Reference
Starting Material2-Chloro-4-(hydroxymethyl)nicotinic acidProduct of Step 3
Reagentsp-Toluenesulfonic acidStandard Laboratory Reagents
ProductThis compound-
Typical Yield70-85%Estimated

Characterization Data

The final product, this compound, and key intermediates should be thoroughly characterized using modern analytical techniques.

Compound Molecular Formula Molecular Weight Expected ¹H NMR (δ, ppm) Expected ¹³C NMR (δ, ppm) Expected MS (m/z)
(4) C₉H₁₀ClNO₂199.637.5-8.5 (2H, m, Ar-H), 4.4 (2H, q, OCH₂), 2.5 (3H, s, CH₃), 1.4 (3H, t, CH₃)165, 155, 148, 140, 125, 62, 20, 14199/201 [M]+
(3) C₉H₉BrClNO₂278.537.6-8.6 (2H, m, Ar-H), 4.8 (2H, s, CH₂Br), 4.4 (2H, q, OCH₂), 1.4 (3H, t, CH₃)164, 154, 145, 142, 126, 63, 30, 14277/279/281 [M]+
(1) C₇H₄ClNO₂169.568.0-9.0 (2H, m, Ar-H), 5.3 (2H, s, OCH₂)168, 158, 149, 135, 120, 70169/171 [M]+

Conclusion

This technical guide outlines a systematic and practical synthetic route to this compound. The proposed pathway is based on established chemical principles and utilizes readily accessible starting materials and reagents. By providing detailed experimental protocols and highlighting the rationale behind each synthetic transformation, this document aims to empower researchers in the fields of medicinal chemistry and drug development to efficiently synthesize this valuable heterocyclic building block for their research endeavors. The modularity of this synthesis also allows for the potential preparation of analogues by varying the starting nicotinic acid derivative.

References

  • Li, A., et al. (2014). A new method for synthesizing 2-(4-bromomethylphenyl)propionic acid. CN104355988A.
  • MySkinRecipes. Ethyl 2-chloro-4-methylnicotinate.
  • PubChem. Ethyl 2-chloro-4-methylnicotinate.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Katritzky, A. R., et al. (2022). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 27(24), 8888. [Link]

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The Strategic Synthesis of 6-Chlorofuro[3,4-c]pyridin-3(1H)-one: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the furo[3,4-c]pyridine scaffold has emerged as a nucleus of significant therapeutic potential. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, facilitating precise interactions with a myriad of biological targets. The targeted introduction of a chlorine atom at the 6-position, yielding 6-Chlorofuro[3,4-c]pyridin-3(1H)-one, further modulates the electronic and lipophilic properties of the core, offering a powerful tool for optimizing drug-like characteristics. This guide provides an in-depth exploration of a strategic synthetic approach to this key intermediate, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a thorough understanding of not just the "how," but the "why" of the synthetic pathway.

I. Retrosynthetic Analysis and Strategic Selection of Starting Materials

A successful synthesis begins with a well-considered retrosynthetic analysis. The target molecule, this compound, is a lactone fused to a pyridine ring. A logical disconnection cleaves the ester bond of the lactone, revealing a 3-hydroxymethyl-4-carboxy-pyridine precursor. This intermediate, upon cyclization, would furnish the desired furo[3,4-c]pyridinone core. The critical chloro-substituent at the 6-position of the final product dictates the necessity of a correspondingly substituted pyridine starting material.

Therefore, a plausible and efficient starting material is 2-chloro-3,4-pyridinedicarboxylic acid . This commercially available precursor incorporates the essential chloro-substituent at the correct position and possesses two carboxylic acid functionalities that can be selectively manipulated to construct the fused lactone ring.

Retrosynthesis Target This compound Intermediate1 2-Chloro-3-hydroxymethyl-4-pyridinecarboxylic acid Target->Intermediate1 Lactone Formation StartingMaterial 2-Chloro-3,4-pyridinedicarboxylic acid Intermediate1->StartingMaterial Selective Reduction Synthetic_Workflow cluster_0 Step 1: Selective Reduction cluster_1 Step 2: Intramolecular Cyclization Start 2-Chloro-3,4-pyridinedicarboxylic acid Reagent1 BH3·THF in THF Start->Reagent1 Intermediate 2-Chloro-3-hydroxymethyl-4-pyridinecarboxylic acid Reagent1->Intermediate Reagent2 p-TSA, Toluene, Reflux Intermediate->Reagent2 Intermediate->Reagent2 Product This compound Reagent2->Product

The Furo[3,4-c]pyridine Core: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furo[3,4-c]pyridine core, a bicyclic heterocyclic system, has emerged as a significant scaffold in the field of medicinal chemistry. Its structural features, combining a furan ring fused to a pyridine moiety, bestow upon it a unique three-dimensional architecture and electronic properties that allow for diverse interactions with biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of furo[3,4-c]pyridine derivatives, offering valuable insights for the design and development of novel therapeutic agents.

The Architectural Advantage: Synthesis of the Furo[3,4-c]pyridine Core

The construction of the furo[3,4-c]pyridine skeleton can be achieved through various synthetic strategies. A common approach involves the condensation reaction of 3,4-pyridinedicarboxylic acid with an acid catalyst, such as phosphoric acid, at elevated temperatures to yield 1,3-dihydrofuro[3,4-c]pyridine-1,3-dione.[1] This dione derivative serves as a versatile intermediate for further chemical modifications.

Another synthetic route involves the reaction of enamino imides with aromatic aldehydes and malononitrile or ethyl cyanoacetate, catalyzed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol.[2] The choice of synthetic pathway often depends on the desired substitution pattern on the core structure, allowing for the generation of a diverse library of compounds for biological screening.

General Synthetic Workflow for Furo[3,4-c]pyridine Derivatives

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_intermediate Key Intermediate cluster_derivatization Derivatization cluster_final Final Products 3,4-Pyridinedicarboxylic Acid 3,4-Pyridinedicarboxylic Acid Condensation Condensation 3,4-Pyridinedicarboxylic Acid->Condensation Enamino Imides Enamino Imides Multicomponent Reaction Multicomponent Reaction Enamino Imides->Multicomponent Reaction Furo[3,4-c]pyridine-1,3-dione Furo[3,4-c]pyridine-1,3-dione Condensation->Furo[3,4-c]pyridine-1,3-dione Multicomponent Reaction->Furo[3,4-c]pyridine-1,3-dione Functionalization Functionalization Furo[3,4-c]pyridine-1,3-dione->Functionalization Library of Furo[3,4-c]pyridine Derivatives Library of Furo[3,4-c]pyridine Derivatives Functionalization->Library of Furo[3,4-c]pyridine Derivatives

Caption: General synthetic workflow for furo[3,4-c]pyridine derivatives.

Unveiling the Therapeutic Potential: Biological Activities of Furo[3,4-c]pyridine Derivatives

Derivatives of the furo[3,4-c]pyridine core have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases. The analogous pyrrolo[3,4-c]pyridine core, an isostere of furo[3,4-c]pyridine, has been extensively studied and provides valuable insights into the potential therapeutic applications.[3][4]

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds bearing the furo[3,4-c]pyridine scaffold and its isosteres. The mechanism of action often involves the inhibition of key cellular processes essential for cancer cell proliferation and survival.

2.1.1. Perforin Inhibition: A Novel Immunosuppressive Strategy

A series of dihydrofuro[3,4-c]pyridines has been identified as the first class of small molecule inhibitors of perforin-induced cell lysis.[5][6] Perforin is a key protein utilized by cytotoxic T lymphocytes and natural killer cells to eliminate target cells. Inhibition of perforin represents a focused immunosuppressive strategy for treating certain autoimmune diseases and allograft rejection.[7] The lead compound from this series demonstrated significant potency with an IC50 of 2.7 μM in a perforin-induced cell lysis assay.[5][6]

Structure-Activity Relationship (SAR) of Dihydrofuro[3,4-c]pyridine Perforin Inhibitors

Compound/ModificationIC50 (µM)Reference
Lead Compound2.7[5][6]
Unsubstituted 2-benzofuran analog8.2[6]
5-OMe substituted 2-benzofuran analog2.4[6]

2.1.2. Cytotoxicity against Cancer Cell Lines

Derivatives of the isosteric pyrrolo[3,4-c]pyridine-1,3-dione have shown notable in vitro antitumor activity. For instance, N-alkyl-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones, particularly Mannich bases, exhibited IC50 values in the range of 19–29 µg/mL against various cancer cell lines.[8]

Anticancer Activity of Pyrrolo[3,4-c]pyridine Derivatives

Compound TypeCell LineIC50 (µg/mL)Reference
Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dioneVarious19-29[8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the furo[3,4-c]pyridine derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Dissolve the formazan crystals formed by viable cells in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The furo[3,4-c]pyridine core and its analogs have shown promise in this area.

Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione have exhibited moderate activity against Staphylococcus aureus and Candida albicans.[3][9] Furthermore, certain pyrrolo[3,4-c]pyridine-3-one derivatives have been identified as inhibitors of the InhA enzyme in Mycobacterium tuberculosis, with MIC values less than 25 µM and IC50 values in the range of 4.5–9.5 µM.[3]

Antimicrobial Activity of Pyrrolo[3,4-c]pyridine Derivatives

Compound TypeMicroorganismActivityReference
Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dioneStaphylococcus aureusModerate[3][9]
Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dioneCandida albicansModerate[3][9]
1-Phenyl-pyrrolo[3,4-c]pyridine-3-one derivativesMycobacterium tuberculosisMIC <25 µM, IC50 4.5–9.5 µM[3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Some pyrrolo[3,4-c]pyridine derivatives have shown anti-inflammatory properties. For example, 2-((tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione exhibited 26% anti-inflammatory activity at a dose of 50 mg/kg in vivo.[3] More recent studies have investigated the anti-inflammatory and antiallodynic activities of other 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives in various experimental pain models.[3] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the production of pro-inflammatory mediators.[10]

Logical Flow of Anti-inflammatory Action

G Inflammatory Stimulus Inflammatory Stimulus Activation of Inflammatory Cells Activation of Inflammatory Cells Inflammatory Stimulus->Activation of Inflammatory Cells Production of Pro-inflammatory Mediators (e.g., TNF-α, IL-6) Production of Pro-inflammatory Mediators (e.g., TNF-α, IL-6) Activation of Inflammatory Cells->Production of Pro-inflammatory Mediators (e.g., TNF-α, IL-6) Inflammation Inflammation Production of Pro-inflammatory Mediators (e.g., TNF-α, IL-6)->Inflammation Furo[3,4-c]pyridine Derivative Furo[3,4-c]pyridine Derivative Furo[3,4-c]pyridine Derivative->Production of Pro-inflammatory Mediators (e.g., TNF-α, IL-6) Inhibition

Caption: Proposed mechanism of anti-inflammatory action.

Future Directions and Conclusion

The furo[3,4-c]pyridine core represents a versatile and promising scaffold for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscore its potential in addressing a wide range of unmet medical needs. Future research should focus on expanding the chemical diversity of furo[3,4-c]pyridine libraries through innovative synthetic methodologies. In-depth structure-activity relationship studies, coupled with computational modeling, will be crucial for the rational design of more potent and selective compounds. Furthermore, a deeper understanding of the molecular mechanisms of action and the identification of specific biological targets will be essential for advancing the most promising candidates into preclinical and clinical development.

References

  • Wojcicka, A., et al. (2021).
  • Wojcicka, A., et al. (2010). Synthesis and biological activity of novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives. Acta Poloniae Pharmaceutica, 67(1), 33-40. [Link]
  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3644-3648. [Link]
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Vos, S., et al. (2020). Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity. PubMed Central. [Link]
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.).
  • El-Sayed, M. A., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry, 86, 439-448. [Link]
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central. [Link]
  • Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity. (2022).
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Taylor & Francis Online. [Link]
  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. (2021).
  • Summary of dihydrofuro[3,4-c]pyridine structure−activity relationship (SAR) and preferred analogue 9. (n.d.).
  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. (2024). Bentham Science. [Link]
  • 1,3-DIHYDROFURO[3,4-C]PYRIDINE-1,3-DIONE. (2024). ChemBK. [Link]
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2018).
  • Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (n.d.).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing. [Link]
  • Dihydrofuro[3,4-c]pyridinones as Inhibitors of the Cytolytic Effects of the Pore-Forming Glycoprotein Perforin. (2025).
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org. [Link]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024).
  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central. [Link]
  • Furo[3,4-c]pyridine-1,3-dione. (n.d.). MySkinRecipes. [Link]
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed Central. [Link]

Sources

6-Chlorofuro[3,4-c]pyridin-3(1H)-one: A Technical Guide for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Furo[3,4-c]pyridine Scaffold

The furo[3,4-c]pyridine ring system, a fused bicyclic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its structural and electronic features mimic those of endogenous purines, allowing for interactions with a wide array of biological targets. This has led to the discovery of numerous derivatives with potent pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties. The incorporation of a chlorine atom at the 6-position of the furo[3,4-c]pyridin-3(1H)-one core, yielding the title compound, 6-chlorofuro[3,4-c]pyridin-3(1H)-one, introduces a key functional handle for synthetic diversification and modulates the electronic properties of the entire molecule, making it a highly attractive building block for drug discovery programs. This technical guide provides an in-depth exploration of the synthesis, chemical properties, reactivity, and potential applications of this compound for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a small molecule characterized by a fused furanone and pyridine ring system with a chlorine substituent on the pyridine moiety[1]. The presence of the lactone functionality and the chloro-pyridine core imparts a unique reactivity profile to the molecule[1].

Identifier Value
CAS Number 1352893-24-3[1]
IUPAC Name 6-chloro-1H-furo[3,4-c]pyridin-3-one[1]
Molecular Formula C₇H₄ClNO₂[1]
Molecular Weight 169.57 g/mol [1]
SMILES C1C2=CC(=NC=C2C(=O)O1)Cl[1]
InChI InChI=1S/C₇H₄ClNO₂/c8-6-1-4-3-11-7(10)5(4)2-9-6/h1-2H,3H2[1]
Physical Property Value
Appearance Powder[1]
Boiling Point 388.6±42.0 °C at 760 mmHg (Predicted)
Density 1.524±0.06 g/cm³ (Predicted)

Proposed Synthetic Pathways

Workflow for the Proposed Synthesis of this compound

G A 4,6-Dichloronicotinic Acid B Esterification (e.g., SOCl₂, EtOH) A->B C Ethyl 4,6-Dichloronicotinate B->C D Formylation (e.g., LDA, Ethyl Formate) C->D E Ethyl 4,6-dichloro-3-formylnicotinate D->E F Reduction (e.g., NaBH₄) E->F G Ethyl 4,6-dichloro-3-(hydroxymethyl)nicotinate F->G H Intramolecular Lactonization (e.g., Acid or Base Catalysis) G->H I This compound H->I G A This compound B Nucleophilic Aromatic Substitution (SₙAr) A->B D 6-Substituted Furo[3,4-c]pyridin-3(1H)-one Derivatives B->D C Amines (R-NH₂) Alcohols (R-OH) Thiols (R-SH) C->B

Sources

The Emergence of Furo[3,4-c]pyridines: A Technical Guide to Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[3,4-c]pyridine scaffold, a unique heterocyclic motif, is gaining significant traction within the medicinal chemistry landscape. This guide provides a comprehensive technical overview of the discovery, synthesis, and characterization of these promising derivatives. We will delve into the strategic synthetic methodologies, offering field-proven insights into experimental choices and their mechanistic underpinnings. Furthermore, this document will explore the burgeoning therapeutic potential of furo[3,4-c]pyridine derivatives, particularly in the context of kinase inhibition and other biologically relevant applications. Detailed experimental protocols, structured data presentation, and visual workflows are provided to empower researchers in their pursuit of novel therapeutics based on this versatile scaffold.

Introduction: The Furo[3,4-c]pyridine Core - A Scaffold of Untapped Potential

The fusion of a furan ring with a pyridine moiety gives rise to six possible isomers, each with distinct electronic and steric properties. Among these, the furo[3,4-c]pyridine system has historically received less attention compared to its [2,3-b], [3,2-b], [2,3-c], and [3,2-c] counterparts.[1][2] However, the inherent structural features of the furo[3,4-c]pyridine core, particularly its o-quinoid nature, make it a reactive and intriguing building block for complex molecular architectures.[2] While the parent furo[3,4-c]pyridine is noted for its instability at room temperature, its dihydro and substituted derivatives exhibit enhanced stability and significant biological activities, opening new avenues for drug discovery.[3]

This guide aims to consolidate the current knowledge on furo[3,4-c]pyridine derivatives, providing a robust framework for their synthesis and evaluation. We will explore both classical and contemporary synthetic strategies, emphasizing the rationale behind the selection of reagents and reaction conditions.

Synthetic Strategies for the Furo[3,4-c]pyridine Skeleton

The construction of the furo[3,4-c]pyridine ring system can be approached through various synthetic routes. The choice of a particular methodology often depends on the desired substitution pattern and the availability of starting materials.

Domino Reactions: An Efficient Route to 1,3-Dihydrofuro[3,4-c]pyridines

A highly efficient and atom-economical approach to synthesize 1,3-dihydrofuro[3,4-c]pyridines involves a domino reaction starting from pyridoxal and various ketones.[4] This one-pot reaction proceeds under basic conditions and offers a straightforward entry into a series of derivatives with good to excellent yields.

Causality Behind the Experimental Choices: The use of a base, such as sodium hydroxide, is crucial for the initial deprotonation of the ketone, which then acts as a nucleophile. Pyridoxal, with its aldehyde and hydroxymethyl functionalities, serves as the key electrophilic partner, guiding the subsequent intramolecular cyclization and dehydration steps that form the fused furan ring. The reaction's success at room temperature highlights its efficiency and mild nature.

Experimental Protocol: Domino Synthesis of 1,3-Dihydrofuro[3,4-c]pyridines [4]

  • To a solution of pyridoxal hydrochloride (1.0 mmol) in ethanol, add the respective ketone (1.2 mmol).

  • Add an aqueous solution of sodium hydroxide (2.0 mmol).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, isolate the product by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure 1,3-dihydrofuro[3,4-c]pyridine derivative.

Table 1: Synthesis of 1,3-Dihydrofuro[3,4-c]pyridine Derivatives via Domino Reaction [4]

EntryKetoneProductYield (%)
1Acetone1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol85
2CyclohexanoneSpiro[cyclohexane-1,1'-[3]dihydrofuro[3,4-c]pyridin]-7'-ol90
3Acetophenone1-Methyl-1-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol78

Diagram 1: Domino Synthesis Workflow

domino_synthesis pyridoxal Pyridoxal Hydrochloride reaction_mixture Reaction Mixture pyridoxal->reaction_mixture ketone Ketone ketone->reaction_mixture base NaOH (aq) base->reaction_mixture solvent Ethanol solvent->reaction_mixture stirring Stir at RT 48 hours reaction_mixture->stirring filtration Filtration stirring->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Pure 1,3-Dihydrofuro[3,4-c]pyridine recrystallization->product

Caption: Workflow for the domino synthesis of 1,3-dihydrofuro[3,4-c]pyridines.

Iodine-Mediated Cyclization of N-Homopropargylic β-Enaminones

A novel approach for the synthesis of the previously unknown 6,7-dihydrofuro[3,4-c]pyridine scaffold involves the iodine-mediated cyclization of N-homopropargylic β-enaminones.[3] This reaction constructs two new C-O/C-C bonds in a single step, leading to the formation of a unique 5,6-fused heterocyclic system.

Expertise in Action: The choice of an electrophilic iodine source, such as molecular iodine or N-iodosuccinimide (NIS), is critical to initiate the cyclization cascade. The reaction likely proceeds through an iodonium-induced activation of the alkyne, followed by an intramolecular attack by the enaminone oxygen. Subsequent rearrangement and cyclization lead to the final product. The presence of a base like cesium carbonate is essential to neutralize the generated acid and facilitate the reaction.

Experimental Protocol: Iodine-Mediated Synthesis of 6,7-Dihydrofuro[3,4-c]pyridines [3]

  • Dissolve the N-homopropargylic β-enaminone (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).

  • Add cesium carbonate (2.0 equiv).

  • Add N-iodosuccinimide (NIS) (2.0 equiv) portion-wise at room temperature.

  • Stir the reaction mixture for the specified time, monitoring by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Selected Examples of 6,7-Dihydrofuro[3,4-c]pyridine Synthesis [3]

EntryYield (%)
1PhenylMethyl45
24-ChlorophenylPhenyl38
34-MethoxyphenylMethyl52

Diagram 2: Iodine-Mediated Cyclization Pathway

iodine_cyclization start N-Homopropargylic β-Enaminone reagents NIS, Cs₂CO₃ DCM, RT start->reagents Reaction Initiation intermediate Iodonium-induced Cyclization Intermediate reagents->intermediate rearrangement Rearrangement & Final Cyclization intermediate->rearrangement product 6,7-Dihydrofuro[3,4-c]pyridine rearrangement->product

Caption: Proposed pathway for the iodine-mediated synthesis.

Characterization of Furo[3,4-c]pyridine Derivatives

The structural elucidation of newly synthesized furo[3,4-c]pyridine derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. The chemical shifts and coupling constants provide detailed information about the substitution pattern and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.[4]

Therapeutic Potential and Biological Applications

While the exploration of the biological activities of furo[3,4-c]pyridine derivatives is still in its early stages, the broader class of furopyridines has shown significant promise in medicinal chemistry.[5][6] The structural similarity of the furo[3,4-c]pyridine scaffold to other biologically active fused heterocycles suggests a wide range of potential therapeutic applications.

Kinase Inhibition

Fused pyridine derivatives are known to act as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[5][6] For instance, certain furopyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle progression.[5] The furo[3,4-c]pyridine core can serve as a versatile template for designing novel kinase inhibitors with improved potency and selectivity.

Central Nervous System (CNS) Agents

The pyrrolo[3,4-c]pyridine scaffold, an aza-analogue of furo[3,4-c]pyridine, has been extensively studied for its effects on the central nervous system, with derivatives showing analgesic and sedative properties.[7][8] This suggests that furo[3,4-c]pyridine derivatives may also possess CNS activity and could be explored for the treatment of neurological and psychiatric disorders.

Future Directions and Conclusion

The field of furo[3,4-c]pyridine chemistry is ripe for exploration. The development of new, efficient, and stereoselective synthetic methodologies will be crucial for accessing a wider range of derivatives with diverse substitution patterns. A systematic investigation of the structure-activity relationships (SAR) of these compounds will be essential to unlock their full therapeutic potential.

References

  • A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones. Thieme E-Books & E-Journals.
  • Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Publishing.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health (NIH).
  • The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. Benchchem.
  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health (NIH).
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed.

Sources

Furopyridinones: A Scaffolding Approach to Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The furopyridinone core, a heterocyclic scaffold merging a furan ring with a pyridinone moiety, is an emerging area of interest in medicinal chemistry. This guide provides an in-depth analysis of the potential therapeutic targets of furopyridinone derivatives, moving beyond theoretical models to practical, data-driven insights for researchers and drug development professionals. We will explore the mechanistic basis for their activity in oncology and inflammation, detail the experimental methodologies for target validation, and present the current landscape of structure-activity relationships. This document is designed to serve as a comprehensive resource, empowering scientists to explore the full therapeutic potential of this promising class of compounds.

The Furopyridinone Scaffold: A Privileged Structure in Drug Design

The fusion of a furan and a pyridinone ring creates a unique chemical architecture with significant potential in drug discovery. The pyridinone component is recognized as a "privileged scaffold" due to its ability to act as both a hydrogen bond donor and acceptor, as well as a bioisostere for various functional groups, influencing a molecule's pharmacokinetic properties.[1][2][3] The incorporation of the furan ring, a common motif in many biologically active natural products, further enhances the potential for diverse biological interactions.[4] This combination of features makes furopyridinones an attractive starting point for the development of novel therapeutics.

Therapeutic Landscape and Potential Molecular Targets

Current research indicates that furopyridinones and their related structures exhibit promising activity in oncology and inflammatory diseases. The following sections delve into the specific molecular targets that have been identified in these therapeutic areas.

Oncology: Targeting Key Enzymes in Cancer Progression

Furopyridinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, particularly in esophageal cancer.[4][5][6] Molecular modeling studies have implicated two key enzymes, Methionine Aminopeptidase 2 (MetAP2) and Epidermal Growth Factor Receptor (EGFR), as potential targets for these compounds.[4][5][6][7]

MetAP2 is a metalloprotease that plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine.[8][9] Its inhibition has been shown to suppress endothelial cell proliferation and angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[10][11][12][13] This makes MetAP2 a compelling target for anti-cancer drug development. While direct experimental validation of furopyridinone binding to MetAP2 is still emerging, molecular docking studies suggest a favorable interaction, paving the way for future inhibitory assays.[7]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

} caption { font-size: 12px; text-align: center; margin-top: 10px; }

Figure 1: Proposed inhibitory action of furopyridinones on the MetAP2-mediated angiogenesis pathway.

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and differentiation.[1][4][5][14][15][16] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a validated and highly pursued therapeutic target.[17] Molecular docking simulations indicate that furopyridinones may bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[7] The structure-activity relationship (SAR) of fused pyrimidine systems as EGFR inhibitors has been extensively studied, providing a strong rationale for investigating furopyridinones in this context.[18][19][20][21]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} caption { font-size: 12px; text-align: center; margin-top: 10px; }

Figure 2: Overview of EGFR signaling pathways and the potential inhibitory role of furopyridinones.
Inflammatory Disorders: Modulating the Immune Response

Beyond oncology, the pyridinone scaffold has shown promise in the modulation of inflammatory responses. While research on furopyridinones in this area is in its early stages, related pyridinone derivatives have been identified as agonists of the Formyl Peptide Receptor 2 (FPR2), suggesting a potential therapeutic avenue for inflammatory conditions like rheumatoid arthritis.

FPR2 is a G-protein coupled receptor (GPCR) that plays a complex role in the inflammatory process.[22] It can be activated by a variety of ligands, leading to either pro- or anti-inflammatory responses depending on the specific agonist and cellular context.[2][6][23][24] Agonism of FPR2 by certain endogenous ligands, such as Lipoxin A4, is associated with the resolution of inflammation, making it an attractive target for therapies aimed at dampening chronic inflammatory states.[22] The identification of pyridinone derivatives as FPR2 agonists opens up the exciting possibility that furopyridinones could be engineered to have similar pro-resolving activities.[14][15][16]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];

} caption { font-size: 12px; text-align: center; margin-top: 10px; }

Figure 3: Potential agonistic effect of furopyridinones on the FPR2 signaling pathway for inflammation resolution.

Experimental Workflows for Target Identification and Validation

A robust and systematic approach is essential for validating the therapeutic targets of novel furopyridinone compounds. The following sections provide detailed, step-by-step methodologies for key in vitro assays.

Cellular Viability and Cytotoxicity Assays

Initial screening of furopyridinone derivatives for anti-cancer activity typically involves assessing their impact on the viability and proliferation of cancer cell lines. The MTT and Sulforhodamine B (SRB) assays are two widely used colorimetric methods for this purpose.

The MTT assay measures the metabolic activity of cells, which is an indicator of their viability.[25][26]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[27]

  • Compound Treatment: Treat the cells with a serial dilution of the furopyridinone compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[25]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[25]

The SRB assay is a method based on the measurement of cellular protein content.[3][28][29]

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently fix the cells with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.[30]

  • Staining: Wash the plates with water and stain with 0.057% (w/v) SRB solution for 30 minutes at room temperature.[30]

  • Washing: Remove the unbound dye by washing the plates multiple times with 1% (v/v) acetic acid.[30]

  • Dye Solubilization: Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.[17][28]

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[28]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#5F6368"];

} caption { font-size: 12px; text-align: center; margin-top: 10px; }

Figure 4: General workflow for assessing the cytotoxicity of furopyridinone compounds using MTT and SRB assays.
Enzymatic Assays for Kinase and Protease Inhibition

To confirm the direct interaction of furopyridinones with their putative targets, in vitro enzymatic assays are essential.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MetAP2.[31]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 µM MnCl₂) and serial dilutions of the furopyridinone compounds.[31]

  • Enzyme and Inhibitor Incubation: Add recombinant human MetAP2 enzyme to a 384-well plate, followed by the diluted test compounds. Incubate for a predetermined time (e.g., 15 minutes) at room temperature.[31]

  • Reaction Initiation: Start the enzymatic reaction by adding a MetAP2 substrate (e.g., Met-Pro-AMC).[31]

  • Signal Detection: Monitor the fluorescence or absorbance at the appropriate wavelengths over time using a plate reader.[31][32]

  • Data Analysis: Calculate the reaction rate for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[31]

This assay measures the transfer of a phosphate group from ATP to a substrate by the EGFR kinase domain.

  • Reagent Preparation: Prepare a kinase assay buffer, and dilute the EGFR enzyme, a suitable substrate (e.g., a tyrosine-containing peptide), ATP, and the furopyridinone inhibitors to their working concentrations.[15][33][34]

  • Kinase Reaction: Incubate the enzyme with varying concentrations of the inhibitor, then initiate the reaction by adding the substrate/ATP mixture.[15]

  • Reaction Termination and Detection: Stop the kinase reaction and use a detection reagent to measure kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced via a luminescent signal.[33][34]

  • Data Analysis: Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Receptor Binding and Functional Assays

For targets like FPR2, it is important to assess both the binding of the compound to the receptor and its functional consequence (agonist or antagonist activity).

This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to the receptor.[35]

  • Cell Preparation: Use a cell line that endogenously or recombinantly expresses the target receptor (e.g., U937 cells for FPRs).[35]

  • Competitive Binding: Incubate the cells with a fixed concentration of a fluorescently labeled FPR ligand (e.g., FITC-fMLF) and increasing concentrations of the unlabeled furopyridinone compound.[36]

  • Signal Detection: After incubation and washing, measure the cell-associated fluorescence using a flow cytometer or a fluorescence plate reader.[35][36]

  • Data Analysis: A decrease in fluorescence indicates that the test compound is competing for the same binding site as the labeled ligand. Calculate the Ki or IC50 value from the competition curve.

Quantitative Data and Structure-Activity Relationships

The following table summarizes the reported in vitro anti-tumor activities of some furopyridinone derivatives against esophageal cancer cell lines.

CompoundCell LineIC50 (µg/mL)Citation
4cKYSE700.655 (24h)[4][5][6]
4cKYSE1500.655 (48h)[37]

Further research is needed to establish a clear structure-activity relationship for furopyridinones against their specific molecular targets.

Conclusion and Future Directions

The furopyridinone scaffold represents a promising starting point for the development of novel therapeutics targeting key players in oncology and inflammatory diseases. While initial studies and computational models have pointed towards MetAP2, EGFR, and FPR2 as potential targets, further rigorous experimental validation is required. The detailed protocols provided in this guide offer a clear roadmap for researchers to systematically evaluate furopyridinone derivatives and elucidate their mechanisms of action. Future work should focus on synthesizing a broader range of derivatives to establish clear structure-activity relationships, conducting in vivo studies to assess efficacy and safety, and exploring other potential therapeutic applications of this versatile chemical scaffold.

References

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Int J Mol Sci. 2024 Sep 5;25(17):9634. [Link]
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. 2024 Sep 5. [Link]
  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. 2016 Nov 5;6(21):e1984. [Link]
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. National Institutes of Health. 2024 Sep 5. [Link]
  • Novel formyl peptide receptor (FPR) agonists with pyridinone and pyrimidindione scaffolds that are potentially useful for the treatment of rheumatoid arthritis. Bioorg Chem. 2020 Jul;100:103880. [Link]
  • Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. Molecules. 2021 Oct 30;26(21):6583. [Link]
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers (Basel). 2021 Jun 1;13(11):2747. [Link]
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. 2022 Jun 13;10:911572. [Link]
  • Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. Int J Mol Sci. 2017 Dec 13;18(12):2709. [Link]
  • Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Arch Pharm (Weinheim). 2014 Dec;347(12):883-93. [Link]
  • Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. MDPI. 2021 Oct 30. [Link]
  • Novel formyl peptide receptor (FPR)
  • Pyridones in drug discovery: Recent advances. Bioorg Med Chem Lett. 2021 Apr 15;38:127849. [Link]
  • Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation. Front Pharmacol. 2020;11:90. [Link]
  • Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2. PNAS. 1998 Aug 4;95(16):9216-21. [Link]
  • SRB assay for measuring target cell killing. Protocols.io. 2023 May 24. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry. PMC. 2020 Jul 21. [Link]
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. 2022 Jun 13. [Link]
  • MTT Proliferation Assay Protocol.
  • Cell Viability Assays. NCBI Bookshelf. 2013 May 1. [Link]
  • Turn-Adopting Peptidomimetic as a Formyl Peptide Receptor-1 Antagonist. ACS Pharmacol Transl Sci. 2021 Apr 9;4(2):836-845. [Link]
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. 2022 Jun 13. [Link]
  • Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin. Chem Biol. 1997 Jul;4(7):529-36. [Link]
  • Formyl peptide receptor 2. Wikipedia. [Link]
  • The role of methionine aminopeptidase 2 in lymphangiogenesis. The Hebrew University of Jerusalem. [Link]
  • Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity. J Obes. 2014;2014:842819. [Link]
  • AID 724 - Formylpeptide Receptor (FPR) Ligand Structure Activity Relationship (SAR) Analysis : Dose Response Assay. PubChem. [Link]
  • The Role of Methionine Aminopeptidase 2 in Lymphangiogenesis. Int J Mol Sci. 2020 Jul 21;21(14):5148. [Link]
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. 2024 Sep 5. [Link]
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Molecules. 2020 Aug 17;25(16):3733. [Link]
  • Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models. National Institutes of Health. 2016 Oct 1. [Link]
  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). J Med Chem. 2003 Jan 2;46(1):49-63. [Link]

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An In-depth Technical Guide to the Safe Handling of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Compound Profile

6-Chlorofuro[3,4-C]pyridin-3(1H)-one is a heterocyclic building block gaining traction within medicinal chemistry and pharmaceutical research. Its fused furan and pyridine ring system presents a unique structural scaffold for the synthesis of novel bioactive molecules.[1][2] Fused-bicyclic heteroaromatic cores, particularly those containing azine rings like pyridine, are a common framework in drug discovery campaigns, with applications ranging from kinase inhibitors to antiviral agents.[3][4] The presence of a chlorine atom and a lactone functionality provides reactive sites for further chemical modification, making it a versatile intermediate.[1]

Given its emerging role in drug development, a thorough understanding of its safety profile and handling requirements is paramount for protecting researchers and ensuring experimental integrity. This guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures for this compound, synthesized from available safety data sheets and chemical literature.

Table 1: Compound Identification

Identifier Value Source(s)
CAS Number 1352893-24-3 [1][5][6]
IUPAC Name 6-chloro-1H-furo[3,4-c]pyridin-3-one [1]
Molecular Formula C₇H₄ClNO₂ [1][5]
Molecular Weight 169.57 g/mol [1][5]
Common Synonyms 6-chloro-1H,3H-furo[3,4-c]pyridin-3-one [1][5]

| Physical Form | Powder at room temperature |[1] |

Section 2: Hazard Identification and GHS Classification

A critical aspect of laboratory safety is a clear understanding of a chemical's potential hazards. While the toxicological properties of this compound have not been exhaustively investigated, available data from suppliers and analysis of structurally similar compounds allow for a probable hazard classification under the Globally Harmonized System (GHS).[5] A related compound, 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride, provides a basis for anticipating the potential hazards.[7]

Table 2: Probable GHS Hazard Classification

Hazard Class Category Hazard Statement Signal Word
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed Warning
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Warning
Serious Eye Damage/Eye Irritation Category 2A H319: Causes serious eye irritation Warning

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

Note: This classification is based on data for a structurally related compound and should be treated as a precautionary guideline. The chemical, physical, and toxicological properties of this compound have not been fully investigated.[5][7]

GHS Pictogram and Associated Hazards.

Section 3: First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following procedures are recommended based on standard laboratory practice and available safety data sheets.[5][8]

General Advice: In all cases of exposure, consult a physician immediately and provide them with the Safety Data Sheet (SDS) for the compound.[5]

Step-by-Step First Aid Protocols:

  • Inhalation:

    • Step 1: Immediately move the affected person to an area with fresh air.[5]

    • Step 2: If the person is not breathing, trained personnel should begin artificial respiration.[5]

    • Step 3: Seek immediate medical attention.[5]

  • Skin Contact:

    • Step 1: Immediately remove all contaminated clothing.

    • Step 2: Wash the affected skin area thoroughly with soap and plenty of water.[5]

    • Step 3: Consult a physician, as skin irritation may occur.[5]

  • Eye Contact:

    • Step 1: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[5]

    • Step 2: Remove contact lenses if present and easy to do so. Continue rinsing.[6]

    • Step 3: Seek immediate medical attention from an ophthalmologist.[9]

  • Ingestion:

    • Step 1: If the person is conscious, rinse their mouth thoroughly with water.[5]

    • Step 2: Never give anything by mouth to an unconscious person.[5]

    • Step 3: Do NOT induce vomiting.[9]

    • Step 4: Call a poison control center or physician immediately.[10]

Section 4: Engineering Controls & Personal Protective Equipment (PPE)

The cornerstone of safe laboratory practice is the implementation of a multi-layered safety approach, prioritizing the elimination or reduction of hazards at their source. This is best described by the "Hierarchy of Controls."

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Chemical Handling Eng Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) Eng->Admin More Effective PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) Admin->PPE More Effective

Hierarchy of Controls for Safe Handling.

Engineering Controls: The primary method for controlling exposure to powdered chemical agents is through effective ventilation.

  • Chemical Fume Hood: All weighing and handling of this compound solid should be performed inside a certified chemical fume hood.[9] This is critical to prevent the inhalation of airborne particles, which may cause respiratory irritation.[5]

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Source(s)
Respiratory NIOSH/CEN approved respirator with P95/P1 particle filter for low-level exposure. ABEK-P2 cartridges for higher levels. Required when handling outside of a fume hood or if dust formation is significant. Protects against respiratory irritation.[5][6]
Hand Nitrile or neoprene chemical-resistant gloves. Prevents skin contact and potential irritation. Always check manufacturer's breakthrough time data.[6]
Eye/Face ANSI Z87.1-rated safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities. Protects against splashes and airborne particles causing serious eye irritation.[6][9]

| Skin/Body | A fully buttoned laboratory coat. | Provides a barrier against accidental skin contact with the powder.[6] |

Section 5: Safe Handling & Storage Protocols

Adherence to strict handling and storage protocols is essential to maintain researcher safety and compound integrity.

Protocol for Handling Solid this compound:

  • Preparation: Before handling, ensure all required engineering controls (fume hood) are operational and all necessary PPE is donned correctly.

  • Work Area: Designate a specific area within the fume hood for handling. Avoid clutter.

  • Dispensing: Use a spatula to carefully transfer the powder. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[5]

  • Contamination: Keep the container tightly sealed when not in use.[8]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[9]

  • Transport: When moving the compound outside the lab, ensure the primary container is sealed and placed within a durable, labeled secondary container.

Storage Conditions:

  • Temperature: Store in a cool, dry place.[8] Some suppliers recommend refrigerated storage at 2-8°C.[2]

  • Atmosphere: Keep the container tightly closed and in a well-ventilated area.[8][11]

  • Incompatibilities: Store away from strong oxidizing agents.[10][12]

Section 6: Accidental Release & Spill Management

Prompt and correct response to a spill is critical to prevent exposure and environmental contamination.

Spill_Response_Workflow cluster_spill Solid Spill Response Protocol start Spill Occurs alert Alert personnel in the immediate area start->alert evacuate Evacuate if necessary (large spill, poor ventilation) alert->evacuate ppe Don appropriate PPE (gloves, goggles, respirator) alert->ppe contain Gently cover the spill with an absorbent pad to prevent dust ppe->contain cleanup Carefully sweep up solid material. Place into a sealed container. contain->cleanup decontaminate Wipe the spill area with a damp cloth. Place cloth in waste container. cleanup->decontaminate dispose Label container as hazardous waste and arrange for disposal. decontaminate->dispose report Report the incident to lab supervisor dispose->report

Spill Response Workflow for Powdered Solids.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate & Secure: Evacuate non-essential personnel from the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear the appropriate PPE as detailed in Section 4, including respiratory protection.[5]

  • Contain: Do not use water on the spill. Gently cover the spill with a dry, inert material (e.g., vermiculite, sand) or carefully use a HEPA-filtered vacuum.

  • Clean-up: Carefully sweep or scoop the material into a suitable, sealable container for disposal. Avoid any actions that create dust.[5]

  • Decontaminate: Wipe the spill area with a damp cloth (water is acceptable for final surface cleaning after the bulk powder is removed). Place all cleaning materials into the waste container.

  • Disposal: Label the container and dispose of it as hazardous waste according to institutional and local regulations.[5]

  • Environmental: Prevent the spilled material from entering drains or waterways.[5]

Section 7: Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental harm.

  • Unused Product: Unused or surplus this compound should be treated as hazardous chemical waste. It should be disposed of by a licensed professional waste disposal company.[5] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Contaminated Packaging: Dispose of the original container and any contaminated packaging as unused product. Do not reuse containers.[5]

Section 8: Chemical Reactivity and Stability

  • Stability: The compound is stable under normal laboratory and recommended storage conditions.[10][12]

  • Conditions to Avoid: Avoid dust formation, excess heat, and exposure to incompatible materials.[5][12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[10][12]

  • Hazardous Decomposition Products: When heated to decomposition or during combustion, it may emit toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5][12]

Section 9: Conclusion

This compound is a valuable research chemical with a hazard profile that necessitates careful handling. The primary risks are associated with inhalation, skin, and eye contact due to its powdered form and potential irritant properties. Adherence to the protocols outlined in this guide—particularly the consistent use of engineering controls like fume hoods and appropriate PPE—is essential for mitigating these risks. By integrating these safety practices into all workflows, researchers can confidently and safely utilize this compound in the pursuit of new therapeutic discoveries.

Section 10: References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 6-chloro-1H,3H-furo[3,4-c]pyridin-3-one. Retrieved from

  • Guidechem. (n.d.). This compound (CAS No. 1352893-24-3) SDS. Retrieved from

  • Vulcanchem. (n.d.). This compound - 1352893-24-3. Retrieved from

  • Echemi. (n.d.). 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid Safety Data Sheets. Retrieved from

  • Fisher Scientific. (2009). Pyridine-3-sulfonyl chloride hydrochloride Safety Data Sheet. Retrieved from

  • CymitQuimica. (2023). 6-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine Safety Data Sheet. Retrieved from

  • PubChem. (n.d.). 6-chloro-1H,2H,3H-pyrrolo(3,4-c)pyridine hydrochloride. Retrieved from

  • Thermo Fisher Scientific. (2025). Pyridine hydrochloride Safety Data Sheet. Retrieved from

  • Fisher Scientific. (2025). Pyridine hydrochloride Safety Data Sheet. Retrieved from

  • MySkinRecipes. (n.d.). This compound. Retrieved from

  • Zhang, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from

  • Silva, A. T. M., et al. (2024). C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. Molecules. Retrieved from

  • Sobańska, A. W., & Kaźmierczak-Barańska, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Retrieved from

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6-Chlorofuro[3,4-C]pyridin-3(1H)-one material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety of 6-Chlorofuro[3,4-c]pyridin-3(1H)-one

This document provides a comprehensive safety and handling guide for this compound, a heterocyclic building block with potential applications in medicinal chemistry and pharmaceutical development.[1][2] Given that the toxicological properties of this compound have not been thoroughly investigated, this guide is structured around the precautionary principle.[3] It is imperative for all personnel, from laboratory technicians to principal investigators, to treat this substance with the highest degree of caution, assuming potential hazards in the absence of complete data.

Compound Identification and Structural Profile

A clear understanding of the molecule's identity is the foundation of safe laboratory practice.

Nomenclature and Identifiers

Accurate identification is critical for tracking, inventory, and regulatory compliance. The primary identifiers for this compound are consolidated below.

IdentifierValueSource
CAS Number 1352893-24-3[1][3][4]
IUPAC Name 6-chloro-1H-furo[3,4-c]pyridin-3-one[1][5]
Molecular Formula C₇H₄ClNO₂[1][3]
Molecular Weight 169.57 g/mol [1][3]
Synonyms 6-chloro-1H,3H-furo[3,4-c]pyridin-3-one[1][3]
Structural Analysis and Potential Reactivity

The molecule's structure contains a chlorinated pyridine ring fused to a lactone. This arrangement suggests specific chemical properties that inform handling and storage protocols. The chlorine atom activates the pyridine ring, and the lactone functionality presents a site susceptible to nucleophilic attack, particularly by strong bases or acids.

Chemical Structure and Reactive Sites cluster_molecule cluster_key Potential Reactive Moieties A   Cl    | C4==C5 /    \nC3    N1    / C2==C6--O7 |    | H--C8--C9=O Lactone Lactone Ring: Susceptible to hydrolysis (strong acids/bases) Pyridine Chlorinated Pyridine: Potential for nucleophilic substitution

Caption: Structure of this compound with key reactive moieties highlighted.

Hazard Assessment and GHS Classification

While comprehensive toxicological data is lacking, available Safety Data Sheets (SDS) provide a provisional GHS classification.[3][4] The principle of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) dictates that we adhere to these classifications as the minimum standard of hazard communication until more definitive data becomes available.

GHS Hazard Statements

The following hazard statements (H-phrases) have been associated with this compound:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[3][6]

GHS Pictograms and Precautionary Measures

The GHS pictograms provide an immediate visual warning of the potential hazards. All containers of this compound must be labeled accordingly.

Caption: GHS Pictograms for Irritant and Acute Toxicity (Harmful).

Key precautionary statements (P-phrases) include directives for prevention, response, storage, and disposal.[4]

  • Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).[4]

  • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[4]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[4]

Exposure Controls and Personal Protective Equipment (PPE)

Given the unconfirmed toxicological profile, engineering controls and a stringent PPE protocol are non-negotiable. The causality behind these choices is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls
  • Primary Handling: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood or a glove box to control airborne particulates.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to dilute fugitive emissions.

Personal Protective Equipment (PPE) Protocol

A self-validating PPE system ensures that each component protects against a specific, anticipated risk.

  • Hand Protection: Wear nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended for extended handling procedures. Nitrile is chosen for its broad chemical resistance against organic compounds.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. For procedures with a higher risk of splashing or dust generation, chemical splash goggles are required.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with P95 or P100 particulate filters is required.[3]

Safe Handling, Storage, and Disposal Protocols

Adherence to a detailed Standard Operating Procedure (SOP) is critical for mitigating risks.

Step-by-Step Handling Workflow

This protocol is designed to prevent contamination and accidental exposure.

prep 1. Preparation - Verify fume hood function - Don PPE - Prepare all necessary equipment weigh 2. Weighing - Tare balance with weigh paper - Carefully transfer solid using a spatula - Record weight prep->weigh Proceed to handling dissolve 3. Dissolution - Place weigh paper with solid into vessel - Add solvent slowly to avoid splashing - Cap vessel immediately weigh->dissolve Transfer solid cleanup 4. Immediate Cleanup - Wipe down spatula and surfaces - Dispose of weigh paper in solid waste - Decontaminate balance dissolve->cleanup After transfer waste 5. Waste Disposal - Segregate solid and liquid waste - Label containers clearly cleanup->waste Consolidate waste

Caption: Standard workflow for safely handling this compound powder.

Storage Requirements
  • Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[4][7] Several suppliers recommend refrigerated storage (2-8°C).[2]

  • Container: Keep the container tightly sealed to prevent moisture absorption and release of particulates.[4]

  • Inventory: Maintain an accurate chemical inventory to track quantities and storage locations.

Disposal Protocol
  • Method: Unused material and contaminated disposables should be treated as hazardous waste. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Service: All waste must be handled by a licensed professional waste disposal service. Do not dispose of this material down the drain.[3]

Emergency Procedures

Rapid and correct response during an emergency can significantly reduce harm. All laboratory personnel must be familiar with these protocols and the location of safety equipment.

First-Aid Measures

The following procedures are based on standard chemical safety protocols and should be followed while seeking immediate medical attention.[3]

Exposure RouteProtocol
Inhalation 1. Move the affected person to fresh air immediately.[3]2. If breathing is difficult or has stopped, provide artificial respiration (if trained).[3]3. Seek immediate medical attention.
Skin Contact 1. Immediately remove contaminated clothing.[4]2. Wash the affected area with soap and plenty of water for at least 15 minutes.[3]3. Seek medical attention if irritation persists.[4]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[3][4]2. Remove contact lenses if present and easy to do so.[4]3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.[8]2. Rinse mouth thoroughly with water.[3][4]3. Never give anything by mouth to an unconscious person.[3]4. Seek immediate medical attention.
Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Physical and Chemical Properties

This table summarizes the known and predicted physical and chemical data. The lack of experimentally verified data underscores the need for caution.

PropertyValueNotes
Appearance Powder[1]
Boiling Point 388.6 ± 42.0 °C at 760 mmHgPredicted
Density 1.524 ± 0.06 g/cm³Predicted
Stability Stable under normal conditions.[7]
Incompatibilities Strong oxidizing agents.[7]
Hazardous Decomposition Carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride gas.[3][7]Occurs upon combustion.

Conclusion: A Commitment to the Precautionary Principle

The current body of knowledge on this compound is incomplete, particularly concerning its long-term toxicological effects.[3] Therefore, this guide establishes a framework for handling based on a conservative and precautionary approach. All researchers, scientists, and drug development professionals must internalize this principle, treating this compound as potentially hazardous until proven otherwise. By adhering to the engineering controls, PPE protocols, and handling procedures outlined herein, the risks associated with this valuable research chemical can be effectively managed.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 6-chloro-1H,3H-furo[3,4-c]pyridin-3-one.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 6-chloro-1H,2H,3H-pyrrolo(3,4-c)pyridine hydrochloride.
  • Sigma-Aldrich. (2014, February 27). Safety Data Sheet - Pyridine. Retrieved from a publicly available SDS for Pyridine.

Sources

An In-Depth Technical Guide to 6-Chlorofuro[3,4-C]pyridin-3(1H)-one: Commercial Availability, Synthesis, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one, a heterocyclic building block with significant potential in medicinal chemistry. The furo[3,4-c]pyridine scaffold is a key structural motif in a variety of biologically active compounds, and the introduction of a chlorine atom at the 6-position offers a valuable handle for further chemical modification. This guide details the commercial availability of this compound, its key physicochemical properties, a proposed synthetic pathway based on established methodologies for related structures, and an exploration of its potential applications in drug discovery, drawing insights from the known biological activities of the broader furo[3,4-c]pyridine class of molecules.

Introduction: The Furo[3,4-c]pyridine Scaffold in Medicinal Chemistry

The fusion of a furan ring with a pyridine core gives rise to the furo[3,4-c]pyridine heterocyclic system, a scaffold that has garnered considerable attention in the field of drug discovery. This structural motif is present in a range of compounds exhibiting diverse pharmacological activities, including potential as kinase inhibitors and agents targeting the central nervous system. The electronic properties of the pyridine ring, coupled with the chemical versatility of the furan moiety, make this scaffold an attractive starting point for the design of novel therapeutic agents. The introduction of a chlorine atom, as seen in this compound, further enhances its utility as a synthetic intermediate, providing a reactive site for cross-coupling reactions and other functionalizations to explore structure-activity relationships (SAR).

Commercial Availability and Physicochemical Properties

This compound is commercially available from several chemical suppliers, facilitating its use in research and development.

Supplier CAS Number Purity
Synblock1352893-24-3>98%
Advanced ChemBlocks1352893-24-3>97%
Sigma-Aldrich1352893-24-3>97%
BLD Pharm1352893-24-3>97%
MySkinRecipes1352893-24-3>97%[1]

Table 1: Commercial Suppliers of this compound.

The key physicochemical properties of this compound are summarized below:

Property Value Source
Molecular Formula C₇H₄ClNO₂Vulcanchem[2]
Molecular Weight 169.57 g/mol Vulcanchem[2]
IUPAC Name 6-chloro-1H-furo[3,4-c]pyridin-3-oneVulcanchem[2]
CAS Number 1352893-24-3Vulcanchem[2]
Appearance White to off-white powderInferred from supplier data
SMILES Clc1cncc2C(=O)OCc12Inferred from structure
Predicted Boiling Point 388.6±42.0 °C at 760 mmHgMySkinRecipes[1]
Predicted Density 1.524±0.06 g/cm³MySkinRecipes[1]
Storage Conditions 2-8°C, under inert atmosphereMySkinRecipes[1]

Table 2: Physicochemical Properties of this compound.

Synthesis of this compound: A Proposed Pathway

Proposed Retrosynthetic Analysis

The target molecule can be envisioned as being derived from a suitably substituted pyridine precursor through the formation of the fused furanone ring. A logical disconnection approach points towards a 3,4-disubstituted pyridine as a key intermediate.

G Target This compound Intermediate_A 2-Chloro-3-(hydroxymethyl)-4-(methoxycarbonyl)pyridine Target->Intermediate_A Lactonization Intermediate_B 2-Chloro-3,4-pyridinedicarboxylic acid dimethyl ester Intermediate_A->Intermediate_B Selective Reduction Starting_Material 2-Chloro-3,4-pyridinedicarboxylic acid Intermediate_B->Starting_Material Esterification

Figure 1: Proposed retrosynthetic analysis for this compound.

Proposed Step-by-Step Synthesis Protocol

Step 1: Esterification of 2-Chloro-3,4-pyridinedicarboxylic acid

  • Suspend 2-Chloro-3,4-pyridinedicarboxylic acid (1.0 eq) in methanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (2.2 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-Chloro-3,4-pyridinedicarboxylic acid dimethyl ester.

Step 2: Selective Reduction of the 4-Ester Group

  • Dissolve 2-Chloro-3,4-pyridinedicarboxylic acid dimethyl ester (1.0 eq) in anhydrous THF (15 volumes) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of a reducing agent such as diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M in hexanes) dropwise, maintaining the temperature below -70 °C. The selective reduction of the ester at the 4-position is anticipated due to potential chelation effects with the pyridine nitrogen.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-Chloro-3-(hydroxymethyl)-4-(methoxycarbonyl)pyridine.

Step 3: Intramolecular Lactonization

  • Dissolve 2-Chloro-3-(hydroxymethyl)-4-(methoxycarbonyl)pyridine (1.0 eq) in a suitable solvent such as toluene or dioxane (20 volumes).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove methanol formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Data

  • ¹H NMR (CDCl₃): The spectrum is available for viewing on ChemicalBook. Due to copyright restrictions, the image cannot be reproduced here. It is recommended to consult the source directly for analysis of the chemical shifts and coupling constants.

Note: IR and Mass Spectrometry data for this compound are not currently available in public databases. Researchers are advised to acquire this data upon purchase and purification of the compound.

Potential Applications in Drug Discovery

The furo[3,4-c]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. The chloro-substituent at the 6-position of the title compound serves as a versatile handle for introducing further diversity through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings.

G Core This compound App1 Kinase Inhibitors Core->App1 App2 CNS Agents Core->App2 App3 Antiviral Agents Core->App3 App4 Antibacterial Agents Core->App4

Figure 2: Potential therapeutic applications of the this compound scaffold.

While specific biological data for this compound is limited, the known activities of related compounds suggest several promising avenues for investigation:

  • Kinase Inhibition: The pyridine ring is a well-known hinge-binding motif in many kinase inhibitors. The furo[3,4-c]pyridine scaffold can be elaborated to target various kinases implicated in cancer and inflammatory diseases. The chlorine atom can be replaced with various aryl or heteroaryl groups to probe the ATP-binding site.

  • Central Nervous System (CNS) Agents: The structural similarity of the furo[3,4-c]pyridine core to certain neurotransmitters and its ability to cross the blood-brain barrier make it a promising scaffold for the development of agents targeting CNS disorders.

  • Antiviral and Antibacterial Agents: Heterocyclic compounds containing the pyridine and furan motifs have demonstrated a broad spectrum of antimicrobial and antiviral activities. Derivatives of this compound could be synthesized and screened for their efficacy against various pathogens.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential for the development of novel therapeutic agents. While a detailed, experimentally validated synthesis protocol and specific biological activity data are not yet publicly available, this guide provides a solid foundation for researchers interested in exploring the medicinal chemistry of this promising scaffold. The proposed synthetic route, based on established chemical principles, offers a starting point for its laboratory-scale preparation. The diverse biological activities of the broader furo[3,4-c]pyridine class of compounds strongly suggest that derivatives of this compound are worthy of investigation in the quest for new and effective medicines.

References

  • MySkinRecipes. This compound. ([Link])

Sources

A Technical Guide to 6-Chlorofuro[3,4-C]pyridin-3(1H)-one: An Emerging Scaffold for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets. Central to this strategy is the development of novel chemical matter that can recruit E3 ubiquitin ligases to proteins of interest, leading to their ubiquitination and subsequent proteasomal degradation. While significant progress has been made with scaffolds based on ligands for well-established E3 ligases like Cereblon (CRBN) and VHL, the expansion of the TPD toolkit with structurally diverse and synthetically tractable building blocks remains a critical objective. This guide introduces 6-Chlorofuro[3,4-C]pyridin-3(1H)-one, a heterocyclic scaffold, as a promising, albeit nascent, building block for the development of next-generation protein degraders. We provide a comprehensive overview of its synthesis, physicochemical properties, and a detailed, field-proven roadmap for its validation and application in degrader discovery workflows. This document is intended for researchers, medicinal chemists, and drug development professionals actively working to broaden the horizons of targeted protein degradation.

Part 1: The Furo[3,4-C]pyridinone Core: Synthesis, Properties, and Strategic Importance

The furo[3,4-c]pyridin-3(1H)-one core is a bicyclic lactam. Its rigid structure and specific arrangement of heteroatoms make it an intriguing starting point for fragment-based drug discovery (FBDD) and the development of novel E3 ligase ligands. The introduction of a chlorine atom at the 6-position not only modifies its electronic properties but also serves as a crucial synthetic handle for further elaboration into functional degraders.

Rationale for Exploration

The search for novel E3 ligase recruiters is driven by several key factors:

  • Expanding the E3 Ligase Repertoire: The human genome encodes over 600 E3 ligases, yet the vast majority of current degraders utilize only a handful (e.g., CRBN, VHL, MDM2, IAPs). New scaffolds may unlock novel E3 ligase biology.

  • Overcoming Resistance: Resistance to existing degraders can arise from mutations in the E3 ligase. Structurally distinct ligands may circumvent these resistance mechanisms.

  • Improving Drug-like Properties: Issues such as solubility, cell permeability, and metabolic stability (the "ADME" properties) are significant challenges in degrader development. Novel cores provide new opportunities to optimize these parameters.

The this compound scaffold offers a compact, rigid framework with clear vectors for chemical modification, making it an attractive candidate for addressing these challenges.

Retrosynthetic Analysis and Recommended Protocol

A robust and scalable synthesis is paramount for any building block. The synthesis of the this compound core can be achieved from commercially available starting materials.

Protocol 1: Synthesis of this compound

  • Objective: To provide a reliable, multi-step synthesis for the title compound.

  • Causality: The chosen route proceeds via a key intramolecular cyclization step to form the bicyclic core, a common strategy for constructing such fused ring systems. The chlorination step is positioned late in the synthesis to avoid interference with earlier reactions.

Step-by-Step Methodology:

  • Starting Material: Begin with 2,6-dichloronicotinic acid.

  • Formylation: React the nicotinic acid with a suitable formylating agent (e.g., via a Vilsmeier-Haack type reaction or by directed ortho-metalation followed by quenching with DMF) to install a formyl group at the 4-position.

  • Reduction: Reduce the aldehyde to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol. This prevents reduction of the carboxylic acid.

  • Lactonization: Treat the resulting hydroxymethyl-nicotinic acid with a dehydrating agent (e.g., acetic anhydride or a carbodiimide like DCC) to promote intramolecular esterification (lactonization), forming the furo[3,4-c]pyridinone ring system.

  • Final Product: The resulting compound is the target molecule, this compound. Purify via column chromatography or recrystallization.

Physicochemical and Derivatization Potential

The utility of a building block is defined by its properties and its potential for chemical modification.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ( g/mol )~169.56Low MW, suitable as a fragment or starting point for larger PROTAC molecules (Rule of 5).
logP (Octanol/Water)~1.5 - 2.0Indicates moderate lipophilicity, a good starting point for balancing solubility and permeability.
Hydrogen Bond Donors1 (Amide N-H)Provides a key interaction point for protein binding. Can also be used as a linkage point.
Hydrogen Bond Acceptors2 (O, N)Offers additional points for specific hydrogen bonding with a target protein.
Polar Surface Area (Ų)~55.1Suggests good potential for cell permeability.

Derivatization Strategy:

The true power of this scaffold lies in its two primary modification vectors, which allow for its conversion into a library of analogues for Structure-Activity Relationship (SAR) studies or for direct incorporation into a PROTAC.

  • Vector 1 (Linker Attachment): The Lactam Nitrogen (N1): The N-H bond of the lactam is readily alkylated under standard basic conditions (e.g., NaH, Cs₂CO₃) with an appropriate linker containing a terminal electrophile (e.g., an alkyl halide). This is the most common and direct site for linker attachment in PROTAC synthesis.

  • Vector 2 (SAR Exploration): The Chloro Group (C6): The chlorine atom on the pyridine ring is a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide range of substituents to probe the binding pocket of the target E3 ligase and optimize binding affinity and selectivity.

Diagram 1: Derivatization Strategy

G cluster_0 Core Scaffold cluster_1 Modification Vectors cluster_2 Resulting Molecules core This compound v1 Vector 1: N1-Alkylation core->v1 Base + Linker-X v2 Vector 2: C6-Coupling core->v2 Cross-Coupling (e.g., Suzuki) protac PROTAC Synthesis (Linker Attachment) v1->protac sar SAR Library (Binding Optimization) v2->sar

Caption: Key derivatization points on the core scaffold.

Part 2: From Scaffold to E3 Ligase Ligand: A Validation Workflow

Before this scaffold can be used to build protein degraders, it must be validated as a genuine E3 ligase binder. The following experimental cascade provides a self-validating system to establish this crucial link, with Cereblon (CRBN) serving as the primary hypothetical target due to its promiscuous nature.

Hypothesis: Binding to the Cereblon E3 Ligase Complex

We hypothesize that the furo[3,4-c]pyridinone core can act as a structural mimic of thalidomide, binding to the thalidomide-binding pocket of Cereblon. The lactam moiety could engage in key hydrogen bonds, while the bicyclic system occupies the hydrophobic pocket.

Diagram 2: Hypothesized Binding Mode

G cluster_0 Cereblon (CRBN) Ligand Binding Domain pocket Thalidomide Binding Pocket ligand 6-Chlorofuro[3,4-C] pyridin-3(1H)-one ligand->pocket H-Bonds Hydrophobic Interactions

Caption: Putative binding of the scaffold to Cereblon.

Experimental Validation Cascade

This workflow is designed to rigorously test the hypothesis, moving from in vitro biophysical assays to cellular target engagement and functional proteomics.

Diagram 3: E3 Ligase Ligand Validation Workflow

G start Start: 6-Chloro...one Scaffold biophys Step 1: Biophysical Binding (SPR, ITC, FP) start->biophys cetsa Step 2: Cellular Target Engagement (CETSA) biophys->cetsa Confirmed In Vitro Binding proteomics Step 3: Neosubstrate ID (Global Proteomics) cetsa->proteomics Confirmed Cellular Engagement validated Result: Validated E3 Ligase Ligand proteomics->validated Identified Degradation Profile

Caption: Experimental cascade for validating a new E3 ligase ligand.

Protocol 2: Biophysical Binding Affinity Measurement (Surface Plasmon Resonance)

  • Objective: To quantitatively measure the binding affinity (K_D) of the scaffold to purified CRBN-DDB1 complex.

  • Trustworthiness: SPR provides real-time, label-free measurement of binding kinetics (k_on, k_off) and affinity, serving as a gold standard for fragment screening.

  • Methodology:

    • Immobilization: Covalently immobilize the purified CRBN-DDB1 protein complex onto a CM5 sensor chip via amine coupling.

    • Analyte Injection: Prepare a serial dilution of this compound (e.g., from 100 µM down to low nM) in a suitable running buffer.

    • Binding Measurement: Inject the compound dilutions over the sensor chip surface and a reference flow cell. The change in refractive index, measured in Response Units (RU), is proportional to binding.

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (K_D). A K_D in the low micromolar to high nanomolar range is considered a strong starting point.

Protocol 3: Cellular Target Engagement (CETSA)

  • Objective: To confirm that the compound binds to its intended target (CRBN) in a physiological cellular environment.

  • Causality: The principle of CETSA is that a ligand binding to its target protein stabilizes it against thermal denaturation. This stabilization can be detected and quantified.

  • Methodology:

    • Cell Treatment: Treat intact cells (e.g., HEK293T) with the compound or a vehicle control (DMSO).

    • Thermal Challenge: Heat aliquots of the treated cell lysates across a temperature gradient (e.g., 40°C to 70°C).

    • Protein Separation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

    • Quantification: Analyze the amount of soluble CRBN remaining at each temperature point by Western Blot or mass spectrometry.

    • Analysis: A positive result is a rightward shift in the melting curve for CRBN in the compound-treated samples compared to the vehicle control, indicating thermal stabilization upon binding.

Protocol 4: Neosubstrate Identification via Quantitative Proteomics

  • Objective: To identify which proteins, if any, are degraded upon binding of the scaffold to the E3 ligase (i.e., its "neosubstrate" profile).

  • Methodology:

    • Cell Treatment: Treat a relevant cell line (e.g., MOLT-4) with the compound at various concentrations for a defined period (e.g., 12-24 hours). Include a vehicle control.

    • Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.

    • Isobaric Labeling: Label the peptide samples from different conditions with tandem mass tags (TMT) or similar isobaric labels.

    • LC-MS/MS Analysis: Combine the labeled samples and analyze by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Identify and quantify thousands of proteins across all samples. Look for proteins whose abundance is significantly and dose-dependently decreased in the compound-treated samples. These are candidate neosubstrates. A successful molecular glue will show robust degradation of specific proteins.

Part 3: Application as a PROTAC Building Block

Once validated as an E3 ligase ligand, this compound can be incorporated into Proteolysis-Targeting Chimeras (PROTACs).

PROTAC Design and Synthesis

A PROTAC is a heterobifunctional molecule consisting of the E3 ligand, a linker, and a warhead that binds to a Protein of Interest (POI).

  • Warhead Selection: Choose a known ligand for a POI (e.g., JQ1 for the bromodomain protein BRD4).

  • Linker Strategy: Synthesize a linker of varying length and composition (e.g., polyethylene glycol - PEG) with reactive handles at both ends. Common linkers are 3-6 PEG units long.

  • Synthesis:

    • Attach the linker to the N1 position of this compound via alkylation.

    • Couple the other end of the linker to the POI warhead (e.g., JQ1) using a suitable chemical reaction (e.g., amide coupling, click chemistry).

Diagram 4: PROTAC Mechanism of Action

G POI Protein of Interest (e.g., BRD4) Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ligase (e.g., CRBN) E3->POI Ubiquitination PROTAC PROTAC Molecule PROTAC->POI Warhead PROTAC->E3 E3 Ligand Ubi Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC Evaluation Cascade

A synthesized PROTAC must be tested for its ability to induce degradation of the target protein.

Table 2: Key Parameters for PROTAC Evaluation

ParameterAssayDescriptionSuccess Metric
DC₅₀ Western Blot / ELISAThe concentration of PROTAC required to degrade 50% of the target protein.Low nanomolar (nM) range
Dₘₐₓ Western Blot / ELISAThe maximum percentage of protein degradation achievable.> 90%
Kinetics Time-Course WesternThe time required to achieve significant degradation (e.g., T₅₀).Rapid (e.g., 2-4 hours)
Selectivity Proteomics (TMT)Assessment of degradation across the entire proteome to ensure selectivity for the POI.High selectivity for the POI

Protocol 5: Measuring DC₅₀ by In-Cell Western

  • Objective: To determine the potency of the PROTAC in a high-throughput manner.

  • Methodology:

    • Cell Plating: Plate cells in a 96- or 384-well plate.

    • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a fixed time (e.g., 18 hours).

    • Fix and Permeabilize: Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).

    • Immunostaining: Incubate with a primary antibody against the POI and a secondary antibody conjugated to a near-infrared fluorophore. A second antibody against a loading control protein (e.g., Tubulin) with a different fluorophore is used for normalization.

    • Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for the POI relative to the loading control. Plot the normalized signal against the PROTAC concentration and fit to a dose-response curve to calculate the DC₅₀.

Conclusion and Future Outlook

This compound represents a promising and synthetically accessible starting point for the discovery of novel protein degraders. Its rigid core and versatile synthetic handles make it an ideal candidate for fragment-based screening against various E3 ligases and for rapid elaboration into potent and selective PROTACs. The validation workflow detailed in this guide—from fundamental biophysical characterization to cellular and proteomic profiling—provides a robust framework for any research organization looking to explore this or other novel scaffolds. The continued diversification of the E3 ligase ligand toolbox is essential for the advancement of TPD as a therapeutic modality, and scaffolds like this compound are poised to play a significant role in this critical endeavor.

References

There are no direct publications on "this compound as a protein degrader building block" as of the knowledge cut-off. The following references provide authoritative background on the concepts, principles, and protocols described in this guide.

  • Title: Protac-pedia: A Guide to PROTAC Design and Characterization Source: ACS Medicinal Chemistry Letters URL:https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00373
  • URL:https://www.
  • URL:https://www.
  • URL:https://www.
  • URL:https://www.

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[3,4-c]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry, particularly for developing therapeutics targeting the central nervous system. This document provides a comprehensive guide to the synthesis of 6-chlorofuro[3,4-c]pyridin-3(1H)-one derivatives, a class of compounds primed for further chemical elaboration via modern cross-coupling chemistries. We present a robust, multi-step synthetic pathway, beginning from readily available pyridine dicarboxylic acids, and culminating in a highly efficient protocol for the derivatization of a key 3-hydroxy lactone intermediate. Detailed, step-by-step protocols, mechanistic insights, and process visualization are included to ensure reproducibility and facilitate the application of these methods in a research and development setting.

Introduction: Significance of the Furo[3,4-c]pyridin-3(1H)-one Core

Fused heterocyclic systems are the cornerstone of modern drug discovery. Among them, the furo[3,4-c]pyridin-3(1H)-one structure, a lactone-fused pyridine, has garnered significant interest. This scaffold is a key intermediate in the synthesis of a variety of biologically active molecules. The incorporation of a chlorine atom onto the pyridine ring, specifically at the 6-position, provides a crucial synthetic handle. This halogen substituent allows for a diverse array of subsequent functionalizations, such as Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Research indicates that derivatives of this core are being explored for their potential to interact with receptors in the brain, suggesting applications in the development of neuropsychiatric drugs.

Retrosynthetic Analysis and Overall Strategy

A logical and efficient synthesis of the target derivatives begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The primary strategy involves the initial construction of the fused furo[3,4-c]pyridine ring system, followed by the introduction of various diversity elements.

Our approach hinges on the synthesis of a versatile intermediate, 6-chloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one (3) , which exists in equilibrium with its open-chain aldehyde form. This intermediate can be accessed from a chlorinated pyridine-3,4-dicarboxylic acid (2) , which in turn can be prepared from commercially available starting materials. The final derivatization is achieved through a facile condensation reaction of intermediate (3) with various amines to yield the target N-substituted derivatives (4) .

G cluster_main Retrosynthetic Pathway Target Target Derivatives (4) (e.g., 6-Chloro-1-(phenylamino)- furo[3,4-c]pyridin-3(1H)-one) Intermediate3 Key Intermediate (3) 6-Chloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one Target->Intermediate3 C-N Bond Formation (Amine Condensation) Intermediate2 Dicarboxylic Acid (2) 5-Chloropyridine-3,4-dicarboxylic acid Intermediate3->Intermediate2 Lactone Formation (Reduction & Cyclization) Start Starting Materials (e.g., Substituted Pyridines) Intermediate2->Start Oxidation / Functionalization

Caption: Retrosynthetic analysis for this compound derivatives.

Synthesis of Key Precursors

The success of this synthetic route relies on the efficient preparation of the key precursors. The following sections outline the protocols for synthesizing the necessary dicarboxylic acid and the pivotal hydroxy-lactone intermediate.

Protocol 3.1: Synthesis of 5-Chloropyridine-3,4-dicarboxylic Acid (2)

The preparation of substituted pyridine-2,3-dicarboxylic acids can be achieved through the oxidation of corresponding quinoline precursors.[1][2] This protocol adapts this general principle.

  • Rationale: The oxidation of a suitably substituted quinoline is a well-established method for generating the pyridine-2,3-dicarboxylic acid core. Nitric acid is a powerful oxidizing agent capable of cleaving the benzene ring of the quinoline system while leaving the more electron-deficient pyridine ring intact.

  • Materials:

    • 6-Chloro-8-hydroxyquinoline (or other suitable chlorinated quinoline)

    • 70% Nitric Acid (HNO₃)

    • Methylene Chloride (CH₂Cl₂)

    • Acetone

    • Ice bath

  • Procedure:

    • Reaction Setup: In a well-ventilated fume hood, cautiously add 70% nitric acid to a reaction vessel equipped with a stirrer and a reflux condenser. Heat the acid to approximately 90-100°C.

    • Substrate Addition: Dissolve the 6-chloro-8-hydroxyquinoline in a minimal amount of methylene chloride. Add this solution dropwise to the hot nitric acid over a period of 1 hour. Caution: This reaction is highly exothermic and generates toxic nitrogen oxide gases. Ensure adequate scrubbing and ventilation.

    • Reaction: Maintain the reaction mixture at 100-105°C for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

    • Workup: Cool the reaction mixture to 0°C in an ice bath. The product will precipitate out of the solution.

    • Isolation: Filter the solid precipitate and wash thoroughly with cold acetone.

    • Drying: Dry the filter cake under vacuum to yield 5-chloropyridine-3,4-dicarboxylic acid (2) as a solid.

Protocol 3.2: Synthesis of 6-Chloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one (3)

This step involves the conversion of the dicarboxylic acid into the corresponding anhydride, followed by a selective reduction and spontaneous cyclization to form the hydroxy-lactone.

  • Rationale: The conversion of the diacid to an anhydride activates the carbonyl groups. Acetic anhydride is a common and effective reagent for this transformation. Subsequent reduction of one carbonyl group (at position 3) to an aldehyde, while the other (at position 4) remains a carboxylic acid, leads to an intermediate that spontaneously cyclizes to the more stable hemiacetal (hydroxy-lactone) form.[3]

  • Materials:

    • 5-Chloropyridine-3,4-dicarboxylic acid (2)

    • Acetic Anhydride

    • Sodium Borohydride (NaBH₄) or other suitable reducing agent

    • Hydrochloric Acid (HCl), 1M

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Anhydride Formation: Suspend the dicarboxylic acid (2) in acetic anhydride. Heat the mixture to reflux for 2-3 hours until a clear solution is formed.

    • Solvent Removal: Cool the mixture and remove the excess acetic anhydride under reduced pressure to yield the crude 5-chloropyridine-3,4-dicarboxylic anhydride.

    • Selective Reduction: Dissolve the crude anhydride in a suitable solvent like THF or DME and cool to 0°C. Add a mild reducing agent (e.g., NaBH₄) portion-wise. The amount of reducing agent is critical to favor mono-reduction.

    • Reaction Monitoring: Monitor the reaction closely by TLC. The goal is to form the 3-formyl-5-chloro-4-pyridinecarboxylic acid intermediate.

    • Quenching and Cyclization: Once the reduction is complete, cautiously quench the reaction with 1M HCl at 0°C. The acidic conditions facilitate the cyclization of the intermediate aldehyde-acid to the desired hydroxy-lactone (3) .

    • Extraction: Extract the aqueous layer with ethyl acetate.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product (3) , which can be purified by crystallization or chromatography.

Synthesis of this compound Derivatives (4)

The key hydroxy-lactone intermediate (3) serves as a versatile precursor for a range of derivatives. The following protocol, adapted from Fedoseev et al., describes a highly efficient method for synthesizing 1-amino substituted derivatives.[4]

  • Mechanistic Insight: The 1-hydroxyfuro[3,4-c]pyridin-1(3H)-one exists as a cyclic hemiacetal in equilibrium with its open-chain form, which is a vicinal aldehyde-carboxylic acid.[3] In the presence of an amine, the aldehyde moiety readily forms an iminium ion intermediate, which is then attacked by the amine to form a stable aminal product (a gem-diamino analog). This reaction proceeds smoothly at room temperature without the need for a catalyst.

G cluster_workflow Protocol Workflow: Synthesis of Amine Derivatives (4) Start Dissolve Intermediate (3) in Methanol AddAmine Add Amine (e.g., Aniline, 1.1 eq) Start->AddAmine Stir Stir at Room Temp (2-3 hours) AddAmine->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Evaporate Evaporate Solvent Monitor->Evaporate Reaction Complete Recrystallize Recrystallize Precipitate (e.g., from 2-Propanol) Evaporate->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Product Final Product (4) Dry->Product

Caption: Experimental workflow for the synthesis of amine-substituted derivatives.

Protocol 4.1: General Procedure for Amine Condensation
  • Materials:

    • 6-Chloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one (3) (1.0 mmol)

    • Substituted Amine (e.g., aniline, morpholine) (1.1 mmol)

    • Methanol or Ethyl Acetate (3-5 mL)

    • 2-Propanol (for recrystallization)

    • Calcium Chloride (CaCl₂) (for desiccation)

  • Procedure:

    • Dissolution: In a small flask, dissolve 1.0 equivalent of the hydroxy-lactone (3) in methanol (or ethyl acetate).

    • Amine Addition: To this solution, add 1.1 equivalents of the desired amine.

    • Reaction: Stir the reaction mixture at room temperature for 2-3 hours.

    • Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC).

    • Isolation: Upon completion, evaporate the reaction mixture to dryness under reduced pressure.

    • Purification: Recrystallize the resulting precipitate from a suitable solvent, such as 2-propanol.

    • Drying: Dry the purified solid product in a vacuum desiccator over calcium chloride.

Data Presentation: Scope of Amine Condensation

The following table summarizes the results obtained for the synthesis of various derivatives using the protocol adapted from Fedoseev et al., demonstrating the versatility of the method.[4]

EntryAmineHalogen (X)Yield (%)m.p. (°C)
1CH₃CH₃AnilineCl79213–214
2CH₃C₂H₅AnilineCl82155–156
3CH₃C₃H₇AnilineCl76175–176
4CH₃CH₃AnilineBr88201–202
5CH₃C₂H₅AnilineBr85158–159
6CH₃C₃H₇AnilineBr81163–164

Note: The R¹ and R² groups correspond to substituents on the pyridine ring, demonstrating the reaction's tolerance to various alkyl groups.

Characterization of Products

The structures of the synthesized compounds should be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H bond (around 3100-3300 cm⁻¹) and the lactone carbonyl (C=O) group (around 1600-1660 cm⁻¹).[4]

  • ¹H NMR Spectroscopy: The proton NMR spectra should show characteristic signals for the aromatic protons of the phenylamino substituent (6.8–7.3 ppm) and the aminal proton (CH-NH) as a doublet (around 7.1–7.3 ppm).[4]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺, confirming the molecular weight of the product. For chlorinated compounds, a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak will be observed due to the ³⁷Cl isotope.[4]

Conclusion

This guide details a reliable and efficient synthetic pathway to access this compound derivatives. The strategy relies on the preparation of a key 1-hydroxy lactone intermediate, which undergoes a facile, room-temperature condensation with various amines to produce a library of derivatives in good to excellent yields. The protocols provided are robust and scalable, offering researchers in medicinal and organic chemistry a clear route to this valuable heterocyclic scaffold for use in drug discovery and development programs.

References

  • Fedoseev, S. V., Belikov, M. Y., Ershov, O. V., & Tafeenko, V. A. (2021). Reaction of 4-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with Morpholine and Thiomorpholine Synthesis and Antimicrobial Activity.
  • Ershov, O. V., Belikov, M. Y., & Fedoseev, S. V. (2019). Synthesis of 4-Halo-3-isopropoxyfuro[3,4-с]-pyridin-1(3H)-ones.
  • Fedoseev, S. V., Belikov, M. Y., Ershov, O. V., & Tafeenko, V. A. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1660–1663. [Link]
  • American Cyanamid Company. (1997). Method for the preparation of 2,3-pyridine-dicarboxylic acids and derivatives thereof.
  • Wang, Y., & Tao, F. (2011). Synthesis of 2, 3-pyridine-dicarboxylic acid.
  • Belikov, M. Y., Fedoseev, S. V., & Ershov, O. V. (2018). Synthesis of 3-(Dialkylamino)-4-halofuro[3,4-c]pyridin-1(3H)-ones.

Sources

Functionalization of the Furo[3,4-c]pyridine Scaffold: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Heterocycle

The furo[3,4-c]pyridine scaffold, a fused bicyclic heterocycle, represents a class of compounds with significant, yet underexplored, potential in medicinal chemistry. As a structural isomer of other biologically relevant furopyridines, this scaffold offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as lipophilic surfaces, making it an attractive starting point for the design of novel therapeutic agents. The fusion of an electron-rich furan ring with an electron-deficient pyridine ring results in a unique electronic landscape, influencing its reactivity and intermolecular interactions with biological targets.[1]

This technical guide provides a comprehensive overview of the functionalization of the furo[3,4-c]pyridine core. We will delve into established and prospective synthetic strategies, providing detailed protocols for the introduction of diverse functionalities. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the synthesis of novel furo[3,4-c]pyridine libraries for the discovery of new chemical entities with therapeutic promise. While literature specifically detailing the functionalization of the fully aromatic furo[3,4-c]pyridine core is emerging, this guide consolidates known methods for related dihydro- and lactam-containing analogues, alongside established principles of pyridine and furan chemistry, to provide a robust framework for synthetic exploration.

Core Concepts in Furo[3,4-c]pyridine Chemistry: Reactivity and Synthetic Strategy

The chemical reactivity of the furo[3,4-c]pyridine scaffold is dictated by the interplay of the electron-rich furan and electron-deficient pyridine rings. The pyridine nitrogen lone pair significantly reduces the ring's susceptibility to electrophilic aromatic substitution, while rendering the C4 and C6 positions susceptible to nucleophilic attack. Conversely, the furan ring is more prone to electrophilic attack.

Strategic functionalization of the furo[3,4-c]pyridine core hinges on the synthesis of key precursors, particularly halogenated derivatives, which serve as versatile handles for a variety of cross-coupling reactions. The inherent reactivity of the pyridine ring often necessitates carefully chosen reaction conditions to achieve regioselectivity.

Part 1: Synthesis of Key Furo[3,4-c]pyridine Intermediates

A critical first step in any functionalization campaign is the synthesis of a suitably substituted furo[3,4-c]pyridine core. While the parent furo[3,4-c]pyridine is known to be unstable, substituted and reduced derivatives offer greater stability and synthetic utility.

Protocol 1.1: Domino Synthesis of 1,3-Dihydrofuro[3,4-c]pyridines

A convenient one-pot domino reaction provides access to substituted 1,3-dihydrofuro[3,4-c]pyridines from readily available starting materials. This approach involves a sequence of reactions including a Claisen-Schmidt condensation and an oxa-Michael addition.

Reaction Scheme:

G Pyridoxal Pyridoxal Reaction Domino Reaction Pyridoxal->Reaction Ketone R1-CO-CH2-R2 Ketone->Reaction Base Base (e.g., KOH) Base->Reaction catalyst Product 1,3-Dihydrofuro[3,4-c]pyridine Derivative Reaction->Product

Caption: Domino synthesis of 1,3-dihydrofuro[3,4-c]pyridines.

Materials:

  • Pyridoxal hydrochloride

  • Alkyl, aryl, or heteroaryl ketone (1.1 equivalents)

  • Potassium hydroxide (or other suitable base)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • To a solution of pyridoxal hydrochloride (1.0 eq) in ethanol, add the ketone (1.1 eq).

  • Add a catalytic amount of a suitable base (e.g., potassium hydroxide).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.

  • Recrystallize the crude product from ethanol to afford the pure 1,3-dihydrofuro[3,4-c]pyridine derivative.

Expected Yields: 53-90%

Protocol 1.2: Synthesis of 4-Halo-furo[3,4-c]pyridin-1(3H)-ones

Halogenated furo[3,4-c]pyridine derivatives are crucial precursors for cross-coupling reactions. A method has been developed for the synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones from the corresponding 3-hydroxy derivatives.[2]

Reaction Scheme:

G Start 4-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one Reaction Nucleophilic Substitution Start->Reaction Aniline Aniline Aniline->Reaction Product 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one Reaction->Product

Caption: Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones.

Materials:

  • 4-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one (e.g., 4-chloro or 4-bromo derivative)

  • Aniline (1.1 equivalents)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one (1.0 eq) in methanol.

  • Add aniline (1.1 eq) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • The product typically precipitates and can be collected by filtration.

Expected Yields: 76-88%[2]

Proposed Synthesis of Fully Aromatic 4-Chloro-furo[3,4-c]pyridine

Proposed Reaction Workflow:

G cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Chlorination A Substituted Furan E Annulation A->E B Ammonia Source B->E C Cyclization Reagent C->E D Furo[3,4-c]pyridin-4-ol F Furo[3,4-c]pyridin-4-ol E->D I Chlorination F->I G Chlorinating Agent (e.g., POCl3) G->I H 4-Chloro-furo[3,4-c]pyridine I->H

Caption: Proposed synthesis of 4-chloro-furo[3,4-c]pyridine.

Part 2: Functionalization of the Furo[3,4-c]pyridine Scaffold

With access to key intermediates, a diverse array of functionalities can be introduced onto the furo[3,4-c]pyridine scaffold. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions offer a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds. The following protocols are based on well-established procedures for halopyridines and can be adapted for halogenated furo[3,4-c]pyridines.

The Suzuki-Miyaura coupling is a robust method for the arylation and vinylation of halo-heterocycles.

General Reaction Scheme:

G Start Halo-furo[3,4-c]pyridine (X = Cl, Br, I) Reaction Suzuki-Miyaura Coupling Start->Reaction Boronic R-B(OH)2 or Boronate Ester Boronic->Reaction Pd_cat Pd Catalyst (e.g., Pd(PPh3)4) Pd_cat->Reaction catalyst Base Base (e.g., K2CO3) Base->Reaction activator Product Functionalized Furo[3,4-c]pyridine Reaction->Product

Caption: Suzuki-Miyaura coupling of a halo-furo[3,4-c]pyridine.

Materials:

  • Halo-furo[3,4-c]pyridine (1.0 eq)

  • Aryl or vinyl boronic acid or boronate ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • In a reaction vessel, combine the halo-furo[3,4-c]pyridine, boronic acid/ester, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene100
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane/H₂O110
Pd(PPh₃)₄-Na₂CO₃DMF90

The Sonogashira coupling is a highly efficient method for the introduction of alkyne moieties.

General Reaction Scheme:

G Start Halo-furo[3,4-c]pyridine (X = Br, I) Reaction Sonogashira Coupling Start->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Pd_cat Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd_cat->Reaction catalyst Cu_cat Cu(I) Co-catalyst (e.g., CuI) Cu_cat->Reaction co-catalyst Base Base (e.g., Et3N) Base->Reaction solvent/base Product Alkynyl-furo[3,4-c]pyridine Reaction->Product

Caption: Sonogashira coupling of a halo-furo[3,4-c]pyridine.

Materials:

  • Halo-furo[3,4-c]pyridine (I or Br derivative, 1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of the halo-furo[3,4-c]pyridine and terminal alkyne in a suitable solvent, add the palladium catalyst, copper(I) iodide, and base.

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the ammonium salt precipitate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

This reaction is a powerful tool for the synthesis of arylamines, allowing for the introduction of a wide range of primary and secondary amines.

General Reaction Scheme:

G Start Halo-furo[3,4-c]pyridine (X = Cl, Br, I) Reaction Buchwald-Hartwig Amination Start->Reaction Amine R1R2NH Amine->Reaction Pd_cat Pd Catalyst (e.g., Pd2(dba)3) Pd_cat->Reaction catalyst Ligand Ligand (e.g., BINAP, Xantphos) Ligand->Reaction ligand Base Base (e.g., NaOtBu) Base->Reaction activator Product Amino-furo[3,4-c]pyridine Reaction->Product

Caption: Buchwald-Hartwig amination of a halo-furo[3,4-c]pyridine.

Materials:

  • Halo-furo[3,4-c]pyridine (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and ligand in the reaction vessel.

  • Add the halo-furo[3,4-c]pyridine, amine, and base.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

C-H Functionalization

Direct C-H functionalization offers an atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. While challenging for electron-deficient heterocycles like pyridine, several strategies can be envisioned for the furo[3,4-c]pyridine scaffold.[2]

Conceptual Workflow for C-H Functionalization:

G Start Furo[3,4-c]pyridine Reaction C-H Activation/Functionalization Start->Reaction Reagent Functionalizing Reagent Reagent->Reaction Catalyst Transition Metal Catalyst or Radical Initiator Catalyst->Reaction mediator Product Functionalized Furo[3,4-c]pyridine Reaction->Product

Caption: General concept of C-H functionalization.

Plausible Strategies:

  • Minisci-type Reactions: Radical alkylation or acylation at the C4 and C6 positions of the pyridine ring can be achieved using radical initiators.[3]

  • Transition Metal-Catalyzed C-H Arylation: Directed or non-directed C-H arylation using palladium, rhodium, or iridium catalysts could potentially functionalize the furan or pyridine ring, with regioselectivity being a key challenge.[4]

Part 3: Characterization of Functionalized Furo[3,4-c]pyridines

Unambiguous characterization of newly synthesized compounds is paramount. A combination of spectroscopic techniques is essential to confirm the structure and purity of functionalized furo[3,4-c]pyridine derivatives.

Table 2: Expected Spectroscopic Data for a Hypothetical 4-Phenyl-furo[3,4-c]pyridine

TechniqueExpected Observations
¹H NMR Aromatic protons on the furo[3,4-c]pyridine core and the phenyl substituent. The chemical shifts will be influenced by the electronic nature of the substituent and the position of attachment. Protons on the pyridine ring will typically appear at a lower field than those on the furan ring.
¹³C NMR Distinct signals for all carbon atoms in the molecule. The chemical shifts of the carbons in the furo[3,4-c]pyridine core will be characteristic of this heterocyclic system.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.
FT-IR Characteristic absorption bands for C-H, C=C, C=N, and C-O stretching vibrations within the aromatic system.

A detailed protocol for acquiring and interpreting NMR and Mass Spectrometry data for related 2,3-dihydrofuro[3,2-c]pyridines can be found in the literature and serves as a good starting point for method development.[5]

Part 4: Application Notes in Drug Discovery

The furo[3,4-c]pyridine scaffold and its analogs have shown promise in several therapeutic areas. The structural and electronic features of this heterocycle make it a compelling starting point for the development of novel kinase inhibitors, as well as agents targeting other enzyme classes and receptors.

Kinase Inhibition

Many FDA-approved kinase inhibitors feature a heterocyclic core that mimics the purine structure of ATP. The furo[3,4-c]pyridine scaffold shares structural similarities with purines, making it a "privileged scaffold" for the design of kinase inhibitors. Derivatives of the isomeric furo[3,2-c]pyridines have shown significant potential as kinase inhibitors, targeting pathways such as PI3K/Akt/mTOR and JAK/STAT, which are critical in cancer and inflammatory diseases.[6]

Signaling Pathway Targeted by Furopyridine Analogs:

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 JAK/STAT Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation JAK JAK STAT STAT JAK->STAT Transcription Gene Transcription STAT->Transcription Inhibitor Furo[3,4-c]pyridine Derivative Inhibitor->PI3K inhibition Inhibitor->JAK inhibition

Caption: Potential kinase signaling pathways targeted by furo[3,4-c]pyridine derivatives.

Diuretic and Antihypertensive Activity

Patent literature describes 1,3-dihydro-6-methyl-7-hydroxy-furo-(3,4-c)-pyridine derivatives with diuretic and blood pressure-lowering activities.[4][7] Further functionalization of this core could lead to the development of novel cardiovascular agents.

Other Potential Applications

Given the broad range of biological activities reported for other furopyridine and pyrrolopyridine isomers, functionalized furo[3,4-c]pyridines may also find applications as:

  • Antiviral agents: The related pyrrolo[3,4-c]pyridine scaffold has been explored for the development of HIV integrase inhibitors.[8]

  • Anticancer agents: Various furopyridine derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[1][9]

  • CNS agents: The pyrrolo[3,4-c]pyridine core is present in compounds with sedative and analgesic properties.[8]

Conclusion and Future Directions

The functionalization of the furo[3,4-c]pyridine scaffold presents a promising avenue for the discovery of novel therapeutic agents. While the exploration of this specific isomer is still in its early stages compared to its congeners, the synthetic strategies and biological insights outlined in this guide provide a solid foundation for future research. The development of robust and scalable syntheses for key halogenated and otherwise activated furo[3,4-c]pyridine intermediates will be crucial for unlocking the full potential of this privileged heterocyclic system. As our understanding of the structure-activity relationships of furo[3,4-c]pyridine derivatives grows, we can anticipate the emergence of new and innovative drug candidates across a range of therapeutic areas.

References

  • Fedoseeva, S. V., et al. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1660-1664.
  • Esanu, A. (1983). Furo-(3,4-c)-pyridine derivatives and their pharmaceutical use. U.S. Patent 4,383,998.
  • Abdel-Wahab, B. F., et al. (2021). Fused Pyridine Derivatives: Synthesis and Biological Activities. In Pyridine and Its Derivatives: Synthesis, Biological Activities and Applications. IntechOpen.
  • Baran, P. S., et al. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(12), 4685-4695.
  • Esanu, A. (1986). 4-chloro-furo-(3,4-c)-pyridine derivatives process for their preparation and therapeutical compositions containing them. U.S. Patent 4,585,776.
  • Esanu, A. (1982). Furo-(3,4-c)-pyridine derivatives. GB Patent 2092586A.
  • Esanu, A. (1999). Asymmetric synthesis of furo ¬3,4-c| pyridine derivatives. Canadian Patent CA2021737C.
  • Al-Tel, T. H., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(15), 4992.
  • Esanu, A. (1993). 4-Chloro-furo-(3,4-c)-pyridine derivatives. Irish Patent IE58041B1.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.

Sources

Application Notes and Protocols: Synthesis of 6-Aminofuro[3,4-c]pyridin-3(1H)-one Derivatives via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides an in-depth analysis and detailed protocols for the synthesis of 6-aminofuro[3,4-c]pyridin-3(1H)-one derivatives through the reaction of 6-Chlorofuro[3,4-c]pyridin-3(1H)-one with a variety of primary and secondary amines. The furo[3,4-c]pyridin-3(1H)-one scaffold is a significant pharmacophore in modern medicinal chemistry, and its functionalization at the 6-position via nucleophilic aromatic substitution (SNAr) offers a robust and versatile strategy for the generation of diverse compound libraries for drug discovery. This document outlines the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, summarizes key quantitative data, and offers practical insights for troubleshooting and optimization.

Introduction: The Significance of the Furo[3,4-c]pyridin-3(1H)-one Scaffold

The furo[3,4-c]pyridine-3(1H)-one core and its analogues, such as the pyrrolo[3,4-c]pyridines, represent a class of privileged heterocyclic structures in medicinal chemistry.[1][2] These scaffolds are integral to the development of a wide range of therapeutic agents due to their ability to mimic endogenous ligands and interact with various biological targets. Derivatives of these fused heterocyclic systems have demonstrated a broad spectrum of pharmacological activities, including analgesic, antidiabetic, antiviral, and antitumor properties.[1]

The strategic modification of the furo[3,4-c]pyridin-3(1H)-one scaffold is a key focus in drug development to optimize potency, selectivity, and pharmacokinetic properties. The introduction of diverse amino substituents at the 6-position is a particularly effective approach for generating extensive structure-activity relationships (SAR). The reaction of this compound with amines via nucleophilic aromatic substitution (SNAr) is a highly efficient and widely employed method to achieve this chemical diversification.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through a classical nucleophilic aromatic substitution (SNAr) mechanism.[3][4] The pyridine ring of the furo[3,4-c]pyridin-3(1H)-one scaffold is inherently electron-deficient, which facilitates nucleophilic attack. This electrophilicity is further enhanced by the presence of the electron-withdrawing lactone carbonyl group. The chlorine atom at the 6-position serves as a good leaving group.

The mechanism can be described in two main steps:

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom at the 6-position of the pyridine ring, which is para to the ring nitrogen. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which significantly stabilizes the intermediate.[4]

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the 6-amino-substituted furo[3,4-c]pyridin-3(1H)-one product.

SNAr_Mechanism reagents This compound + R¹R²NH (Amine) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack product 6-(R¹R²-amino)furo[3,4-c]pyridin-3(1H)-one + HCl intermediate->product Elimination of Cl⁻

Figure 1: General mechanism of the SNAr reaction.

Experimental Protocol: General Procedure for the Synthesis of 6-Aminofuro[3,4-c]pyridin-3(1H)-one Derivatives

This protocol provides a generalized procedure for the reaction of this compound with various amines. The reaction conditions may require optimization depending on the nucleophilicity and steric hindrance of the specific amine used.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Solvent (e.g., methanol, ethanol, isopropanol, DMF, or DMSO)

  • Base (optional, e.g., triethylamine, diisopropylethylamine, or potassium carbonate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Solvent and Amine Addition: Add the chosen solvent (e.g., methanol, 10-20 mL per mmol of the starting material). Add the amine (1.1 - 2.0 eq) to the suspension.

  • Base Addition (if necessary): For amine hydrochlorides or less reactive amines, a non-nucleophilic base (1.5 - 2.0 eq) can be added to neutralize the HCl generated during the reaction and to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 60-120 °C), depending on the reactivity of the amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried. Alternatively, the solvent can be removed under reduced pressure. The residue can then be partitioned between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure 6-amino-substituted furo[3,4-c]pyridin-3(1H)-one derivative.

workflow A Combine this compound, Amine, and Solvent in Flask B Add Base (Optional) A->B C Heat to Reflux (2-24h) Monitor by TLC/LC-MS B->C D Cool to Room Temperature Workup (Filtration or Extraction) C->D E Purify (Recrystallization or Chromatography) D->E F Characterize Product E->F

Figure 2: Experimental workflow for the synthesis.

Quantitative Data Summary

EntryAmineSolventTemperature (°C)Time (h)Yield (%)Reference
1AnilineMethanolRoom Temp2-2.579[5]
24-EthylanilineMethanolRoom Temp2-2.582[5]
34-PropylanilineMethanolRoom Temp2-2.576[5]
44-IsopropylanilineMethanolRoom Temp2-2.588[5]

Note: The starting material in the cited reference is a 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one, which reacts with aniline to form a 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(1H)-one. The reaction principle is analogous to the amination at the 6-position of the target molecule in this guide.

Best Practices and Troubleshooting

Problem Potential Cause Recommended Solution
Incomplete Reaction - Low reactivity of the amine (e.g., electron-deficient anilines or sterically hindered amines).- Insufficient reaction temperature or time.- Increase the reaction temperature and/or prolong the reaction time.- Use a higher boiling point solvent such as DMF or DMSO.- Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to facilitate the reaction.- Consider using a more activated starting material if available.
Formation of Byproducts - Dialkylation (for primary amines).- Reaction with the lactone moiety under harsh basic conditions.- Solvolysis of the starting material if using a nucleophilic solvent (e.g., alcohols) at high temperatures for extended periods.- Use a larger excess of the primary amine to favor mono-substitution.- Avoid overly strong bases or harsh conditions that could lead to lactone ring opening.- Use a non-nucleophilic solvent like DMF or DMSO for less reactive amines that require higher temperatures.
Difficult Purification - Similar polarity of the product and unreacted starting material or byproducts.- Presence of residual base or salts.- Optimize the reaction to go to completion to simplify purification.- Perform an aqueous workup to remove inorganic salts and water-soluble impurities.- Employ a different solvent system for column chromatography or try a different purification technique like preparative HPLC.

Conclusion

The nucleophilic aromatic substitution of this compound with amines is a powerful and versatile method for the synthesis of a diverse array of 6-amino-substituted derivatives. This application note provides a foundational understanding of the reaction mechanism, a detailed and adaptable experimental protocol, and practical guidance for successful execution and troubleshooting. The ability to readily introduce a wide range of amino functionalities onto this medicinally important scaffold underscores the value of this synthetic strategy in the field of drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution.
  • YouTube. (2019, January 19). Nucleophilic Aromatic Substitutions.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]
  • Fedoseev, S. V., Belikov, M. Y., Ershov, O. V., & Tafeenko, V. A. (2017). Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1660–1663.
  • Knutsen, L. J. S., et al. (1999). 6-Methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives.
  • Fedoseev, S. V., et al. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1660-1663.
  • Da Settimo, A., et al. (2001). 6-Methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives with potential AR inhibitory activity. Il Farmaco, 56(11), 837-843.
  • Liu, Y., et al. (2012). Synthesis and anti-HIV-1 activity of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates. Bioorganic & Medicinal Chemistry Letters, 22(14), 4694-4697.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.

Sources

Application Notes and Protocols for Suzuki Coupling with 6-Chlorofuro[3,4-C]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds.[1] This palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate has become an indispensable tool in drug discovery and development due to its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[1][2]

The furo[3,4-c]pyridine scaffold is a significant heterocyclic motif present in a variety of biologically active compounds and natural products.[3][4] Derivatives of this core structure have shown potential in medicinal chemistry, including as inhibitors of the proteasome.[5] The ability to functionalize this scaffold, for instance, at the 6-position of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one, via Suzuki coupling opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.[6]

This guide provides a comprehensive overview of the Suzuki coupling reaction as applied to this compound, offering insights into the reaction mechanism, detailed experimental protocols, and troubleshooting strategies tailored for researchers and scientists in the field of drug development.

Core Mechanism: The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] This cycle is composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride, this compound, to a palladium(0) complex. This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-chlorine bond, forming a palladium(II) intermediate.[1] The reactivity of aryl chlorides in this step is generally lower than that of aryl bromides or iodides, often necessitating the use of specialized, electron-rich ligands to facilitate the reaction.[7][9]

  • Transmetalation: In this step, the organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium(II) complex.[10] This process requires the presence of a base, which activates the organoboron compound.[11] The exact mechanism of transmetalation is still a subject of investigation, but it is widely accepted that the base plays a crucial role in facilitating the transfer of the organic moiety from boron to palladium.[10]

  • Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex couple and are eliminated as the final product.[10] This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]

The Role of Ligands, Bases, and Solvents

The success of a Suzuki coupling reaction is highly dependent on the choice of ligand, base, and solvent.

  • Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a critical role in stabilizing the palladium catalyst and modulating its reactivity.[12] For less reactive aryl chlorides, bulky and electron-rich ligands are often required to promote the challenging oxidative addition step.[13][14]

  • Bases: A wide range of bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices.[10] The base activates the boronic acid for transmetalation.[11]

  • Solvents: The choice of solvent is also crucial. Ethereal solvents like dioxane and THF, aromatic solvents like toluene, and polar aprotic solvents like DMF are frequently employed, often in combination with water.[15][16] The presence of water can aid in the dissolution of the base and facilitate the transmetalation step.[15]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (A) Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)L₂-X (B) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²-B(OR)₂ + Base) Pd(II)_Complex->Transmetalation Diorganopalladium_Complex R¹-Pd(II)L₂-R² (E) Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R¹-R² Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of this compound with various boronic acids. Optimization of reaction conditions may be necessary for specific substrates.[17]

Materials and Reagents
  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald-type precatalyst, 1-5 mol%)

  • Ligand (if not using a pre-formed catalyst, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

General Experimental Workflow

Suzuki_Workflow start Start prep Reaction Setup (Combine Reagents) start->prep inert Establish Inert Atmosphere (Evacuate and Backfill) prep->inert solvent Solvent Addition (Degassed) inert->solvent reaction Reaction (Heating and Stirring) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching and Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end Troubleshooting_Suzuki start Low/No Yield catalyst Check Catalyst System start->catalyst reagents Check Reagent Quality start->reagents conditions Optimize Conditions start->conditions inactive Inactive Catalyst? Use fresh catalyst/ligand catalyst->inactive poisoning Catalyst Poisoning? Use bulky ligand (e.g., SPhos) catalyst->poisoning boronic_acid Protodeboronation? Use boronate ester or anhydrous conditions reagents->boronic_acid aryl_halide Aryl Halide Quality? Check purity reagents->aryl_halide temp Temperature too low? Increase temperature conditions->temp base Base not optimal? Screen different bases (K3PO4, Cs2CO3) conditions->base solvent Solubility issues? Try different solvent system conditions->solvent

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] The furo[3,4-c]pyridin-3(1H)-one scaffold, a key heterocyclic system, is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[3][4][5][6] The ability to introduce diverse amino functionalities at the C6 position of this scaffold via Buchwald-Hartwig amination opens up vast possibilities for generating novel molecular entities with potential therapeutic applications.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of reaction components, provide a detailed experimental protocol, and furnish a troubleshooting guide to navigate potential challenges.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L->Oxidative_Addition Ar-Cl Pd(II)_Complex Pd(II) Intermediate (L)Pd(Ar)(Cl) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (R2NH, Base) Pd(II)_Complex->Amine_Coordination R2NH, Base Amido_Complex Pd(II) Amido Complex (L)Pd(Ar)(NR2) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[8] Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to generate a more nucleophilic amido species. The final step is reductive elimination from the palladium(II) amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][9]

Key Considerations for the Amination of this compound

The successful amination of heteroaryl chlorides such as this compound requires careful consideration of several experimental parameters. The electronic properties of the pyridine ring and the potential for N-coordination to the palladium center can influence the reaction outcome.[10]

Choice of Palladium Precatalyst and Ligand

The selection of the palladium source and the supporting ligand is critical for achieving high catalytic activity and product yields. While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined precatalysts often offer superior performance and reproducibility. For challenging substrates like heteroaryl chlorides, bulky, electron-rich phosphine ligands are generally preferred.[2][8] These ligands promote the oxidative addition step and facilitate the reductive elimination.

  • Recommended Ligands:

    • Buchwald-type biarylphosphine ligands: XPhos, RuPhos, and BrettPhos are excellent choices for coupling aryl chlorides. BrettPhos, in particular, has shown efficacy for coupling primary amines.[1]

    • N-Heterocyclic Carbene (NHC) ligands: NHC-palladium complexes are also highly effective for the amination of heteroaryl chlorides and can sometimes be performed under milder conditions.[11][12][13]

Selection of the Base

The base plays a crucial role in the catalytic cycle by facilitating the deprotonation of the amine.[8] The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.

  • Commonly Used Bases:

    • Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that is widely used and often provides excellent results.[14]

    • Potassium tert-butoxide (KOtBu): Similar in strength to NaOtBu.

    • Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that can be beneficial for substrates with base-sensitive functional groups.[1]

    • Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): Milder bases that can be advantageous when dealing with sensitive substrates, though they may require higher reaction temperatures or longer reaction times.[13]

Solvent Selection

The choice of solvent is important for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature. Aprotic, non-coordinating solvents are generally preferred.

  • Recommended Solvents:

    • Toluene: A common and effective solvent for Buchwald-Hartwig aminations.[15]

    • Dioxane: Another widely used solvent, though its higher boiling point may be beneficial for less reactive substrates.[16]

    • tert-Butanol (t-BuOH): Can be used alone or in combination with other solvents and has been shown to be effective in many cases.[1]

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Reaction conditions may need to be optimized for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂) (1-2 mol%)

  • Ligand (e.g., RuPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv)

  • Anhydrous toluene (or other suitable solvent)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst, the ligand, and the sodium tert-butoxide.

  • Addition of Reactants: Add this compound and the amine to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe. The final concentration should typically be between 0.1 and 0.5 M with respect to the limiting reagent.

  • Degassing (Optional but Recommended): For sensitive reactions, the reaction mixture can be degassed by three cycles of vacuum-backfill with an inert gas.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Product Characterization

The identity and purity of the synthesized 6-aminofuro[3,4-C]pyridin-3(1H)-one derivative should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise.[16][17] This guide provides potential solutions to common issues.

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion Inactive catalyst or ligand.Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst.[14]
Insufficiently anhydrous conditions.Ensure all glassware is oven-dried and use anhydrous solvents.
Poor choice of base or solvent.Screen different bases (e.g., LiHMDS, K₃PO₄) and solvents (e.g., dioxane, t-BuOH).[16]
Reaction temperature is too low.Increase the reaction temperature.
Formation of byproducts Side reactions due to high temperature.Lower the reaction temperature and increase the reaction time.
Base-mediated decomposition of starting material or product.Use a milder base (e.g., K₃PO₄, Cs₂CO₃).
Homocoupling of the aryl halide.Decrease the catalyst loading.
Difficulty in purification Product is highly polar.Use a more polar eluent system for column chromatography or consider reverse-phase HPLC.
Product co-elutes with impurities.Re-crystallize the product if it is a solid.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 6-aminofuro[3,4-C]pyridin-3(1H)-one derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity for a wide range of amine coupling partners. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists engaged in the synthesis of novel compounds for drug discovery and development.

References

  • Chemistry LibreTexts. (2023, June 30).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
  • Semantic Scholar.
  • YouTube. (2020, June 13). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. [Link]
  • YouTube. (2021, July 2). Buchwald-Hartwig Coupling. [Link]
  • PubMed. (2007, April 27).
  • ACS GCI Pharmaceutical Roundtable.
  • Reddit.
  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Wikipedia.
  • Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
  • S-Innovations. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?[Link]
  • ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]
  • ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • ACS Publications. (2023, October 10). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)
  • Organic Chemistry Portal. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
  • Semantic Scholar. (2005, February 1). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)
  • PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
  • Google Patents. US4383998A - Furo-(3,4-c)
  • MDPI. (2022, October 18).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
  • PubMed Central.

Sources

Application Notes & Protocols: Strategic Use of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one for the Synthesis of Novel Cereblon-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of inducing the degradation of specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system.[1][2] A critical component of any PROTAC is the E3 ligase-recruiting ligand. Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by ligands derived from immunomodulatory imide drugs (IMiDs) such as pomalidomide.[3][] This guide provides a detailed technical overview and experimental protocols for the use of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one, a versatile heterocyclic building block, for the rational design and synthesis of novel pomalidomide-analogue CRBN ligands and their subsequent incorporation into functional PROTACs. We will explore the underlying chemical principles, provide step-by-step synthetic procedures, and outline validation methodologies for researchers in drug discovery and chemical biology.

Part I: The Foundational Chemistry of PROTACs and CRBN Recruitment

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of three distinct parts: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[5] By simultaneously engaging both the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[6] This proximity forces the E3 ligase to transfer ubiquitin to lysine residues on the POI's surface, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single PROTAC molecule.[1]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 POI->Ternary binds Proteasome 26S Proteasome POI->Proteasome Recognition PROTAC PROTAC PROTAC->Ternary mediates E3 CRBN E3 Ligase E3->Ternary binds Ternary->POI Poly-ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: The catalytic cycle of a CRBN-based PROTAC.
Cereblon (CRBN) as a Preferred E3 Ligase

While over 600 E3 ligases exist in humans, the majority of PROTACs in development recruit either von Hippel-Lindau (VHL) or Cereblon (CRBN).[1] CRBN-recruiting ligands, derived from the IMiD class of drugs (thalidomide, lenalidomide, pomalidomide), are particularly advantageous due to their relatively small molecular weight and well-understood binding mechanism, which facilitates the optimization of PROTACs with favorable drug-like properties.[] These ligands bind to a hydrophobic pocket at the C-terminus of the CRBN protein.[][7]

Strategic Advantage of the this compound Scaffold

The synthesis of diverse PROTAC libraries is often a rate-limiting step in discovery programs. The use of versatile building blocks that allow for late-stage diversification is therefore highly desirable. This compound represents a strategic precursor for pomalidomide analogues. The electron-deficient nature of the pyridine ring, activated by the chloro substituent, makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various linkers or linker precursors, providing a modular entry point to a wide array of CRBN-based PROTACs.

Synthesis_Strategy Start This compound (Versatile Precursor) Step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) - Introduce Linker Precursor Start->Step1 Intermediate1 Functionalized Furo[3,4-C]pyridine Core Step1->Intermediate1 Step2 Step 2: Condensation with 3-aminopiperidine-2,6-dione Intermediate1->Step2 CRBN_Ligand Complete CRBN Ligand (Pomalidomide Analogue) with Linker Step2->CRBN_Ligand Step3 Step 3: Final Coupling Reaction (e.g., Amide Bond Formation) CRBN_Ligand->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC POI_Ligand POI Ligand with Reactive Handle POI_Ligand->Step3

Figure 2: High-level workflow for PROTAC synthesis.

Part II: Experimental Protocols

Note: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety precautions (safety glasses, lab coat, gloves) must be observed. Reagents should be of high purity and solvents should be anhydrous where specified.

Protocol 1: Synthesis of a Functionalized Pomalidomide Analogue

This protocol describes a representative two-step synthesis of a pomalidomide analogue bearing a terminal carboxylic acid, which serves as a handle for subsequent linker and POI ligand conjugation.

Step 1A: Synthesis of 4-((6-oxo-1,6-dihydrofuro[3,4-c]pyridin-7-yl)amino)butanoic acid

  • Rationale: This step utilizes an SNAr reaction to displace the chloride on the core scaffold with a bifunctional amine that contains a protected carboxylic acid. This strategically installs the linker precursor.

  • Materials:

    • This compound (1.0 eq)

    • Ethyl 4-aminobutanoate hydrochloride (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of this compound in anhydrous DMF (0.2 M), add DIPEA followed by ethyl 4-aminobutanoate hydrochloride.

    • Heat the reaction mixture to 90 °C and stir for 16 hours under a nitrogen atmosphere. Monitor reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude ester intermediate can be purified by flash column chromatography or taken directly to the next step.

Step 1B: Saponification and Condensation to form the CRBN Ligand

  • Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid. This intermediate is then condensed with 3-aminopiperidine-2,6-dione to form the final glutarimide-containing CRBN ligand. This approach is based on established methods for pomalidomide synthesis.[8][9]

  • Materials:

    • Crude product from Step 1A

    • Lithium hydroxide (LiOH) (2.0 eq)

    • Tetrahydrofuran (THF) and Water

    • 1 M Hydrochloric acid (HCl)

    • 3-Aminopiperidine-2,6-dione hydrochloride (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the crude ester from Step 1A in a 3:1 mixture of THF and water. Add LiOH and stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by LC-MS).

    • Acidify the mixture to pH ~2-3 with 1 M HCl and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the carboxylic acid intermediate.

    • In a separate flask under a nitrogen atmosphere, combine the carboxylic acid intermediate, 3-aminopiperidine-2,6-dione hydrochloride, EDC, and DMAP in anhydrous DMF.[8]

    • Stir the mixture at room temperature for 24 hours.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final pomalidomide analogue with a carboxylic acid linker.

Protocol 2: PROTAC Assembly via Amide Coupling
  • Rationale: This final step connects the CRBN-linker moiety to a POI ligand via a stable amide bond, a common and robust conjugation strategy in PROTAC synthesis.[10][11]

  • Materials:

    • CRBN Ligand with carboxylic acid linker (from Protocol 1) (1.0 eq)

    • POI Ligand with a free amine (e.g., an amino-PEG extension) (1.1 eq)

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the CRBN ligand from Protocol 1 in anhydrous DMF.

    • Add the POI ligand, followed by DIPEA and HATU.

    • Stir the reaction mixture at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the final PROTAC using preparative HPLC to achieve high purity (>95%).

Part III: Characterization and Validation

A synthesized PROTAC must be rigorously validated to ensure its structure and function are correct.

  • Structural Confirmation: The identity and purity of all intermediates and the final PROTAC should be confirmed using:

    • LC-MS: To confirm the molecular weight of the desired product.

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Analytical HPLC: To determine the final purity, which should typically be >95% for biological assays.

  • Protocol 3: CRBN Binding Affinity Assay (Competitive TR-FRET)

    • Rationale: This assay confirms that the newly synthesized CRBN ligand moiety can effectively bind to the CRBN E3 ligase. It measures the displacement of a known fluorescent tracer from the CRBN protein.

    • Procedure Outline:

      • Prepare a series of dilutions of the synthesized PROTAC.

      • In a microplate, combine recombinant GST-tagged CRBN/DDB1, a terbium-labeled anti-GST antibody, and a fluorescently-labeled thalidomide tracer.

      • Add the PROTAC dilutions to the wells.

      • Incubate for 1-2 hours at room temperature.

      • Read the plate on a TR-FRET enabled plate reader. A decrease in the FRET signal indicates displacement of the tracer and binding of the PROTAC.

      • Calculate the IC50 value by fitting the data to a dose-response curve.

  • Protocol 4: Cellular Protein Degradation Assay (Western Blot)

    • Rationale: The ultimate test of a PROTAC is its ability to induce the degradation of the target POI in a cellular context.

    • Procedure Outline:

      • Plate a relevant cell line (e.g., one that expresses the POI and CRBN) and allow cells to adhere overnight.

      • Treat the cells with a range of concentrations of the final PROTAC for a set time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

      • Lyse the cells and quantify total protein concentration using a BCA assay.

      • Separate equal amounts of protein lysate via SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane and probe with a primary antibody specific for the POI. Also probe with a loading control antibody (e.g., GAPDH or β-actin).

      • Incubate with a secondary HRP-conjugated antibody and visualize the bands using a chemiluminescence substrate.

      • Quantify the band intensity to determine the extent of POI degradation. The DC50 (concentration at which 50% degradation occurs) can be calculated.

Part IV: Data and Troubleshooting

Representative Data for a PROTAC Series

The following table presents hypothetical data for a series of PROTACs synthesized using the described methods, illustrating key parameters for evaluation.

PROTAC IDLinker Length (atoms)MW ( g/mol )CRBN IC50 (nM)POI DC50 (nM)Max Degradation (%)
PROTAC-0110850.415075>90%
PROTAC-0213894.513525>95%
PROTAC-0316938.61609085%
PROTAC-0419982.714525060%
Common Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low yield in SNAr (Protocol 1) Insufficient temperature; Inactive catalyst; Poor quality solvent/reagents.Increase temperature to 100-120 °C; Use fresh, anhydrous DMF and high-purity reagents; Ensure DIPEA is fresh.
Failed Amide Coupling (Protocol 2) Inactive coupling reagents; Steric hindrance; Poor solubility.Use fresh HATU/DIPEA; Try alternative coupling agents (e.g., HBTU, COMU); Use a co-solvent like DMSO to improve solubility.
No CRBN Binding (Protocol 3) Incorrect final structure; Steric clash from the linker exit vector.Re-verify structure by 2D NMR; Synthesize analogues with different linker attachment points on the CRBN ligand.[12][13]
No POI Degradation (Protocol 4) Poor cell permeability; Unfavorable ternary complex formation; PROTAC is unstable.Assess permeability (e.g., PAMPA assay); Synthesize analogues with different linker lengths/compositions to alter ternary complex geometry; Check metabolic stability in microsomes.

References

  • Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
  • Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Semantic Scholar. [Link]
  • Testa, A., Hughes, S. J., & Lucas, X. (2022). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
  • Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
  • Sosič, I., Bricelj, A., & Steinebach, C. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews. [Link]
  • Krumb, M., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis. ChemRxiv. [Link]
  • Krumb, M., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis. ChemRxiv. [Link]
  • Kiermaier, E., et al. (2023). Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design. RSC Chemical Biology. [Link]
  • Scott, J. S., et al. (2020). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Organic & Biomolecular Chemistry. [Link]
  • Silva, J. C. C., et al. (2022). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs.
  • Scott, J. S., et al. (2020). Synthetic routes available for the preparation of pomalidomide derivatives.
  • Wu, Y., et al. (2021). Developments of CRBN-based PROTACs as potential therapeutic agents. European Journal of Medicinal Chemistry. [Link]
  • Ferreira, E. I., et al. (2021).
  • Dudhipala, V. R., et al. (2016). Improved Process for the Preparation of Pomalidomide and its Purification.
  • Ciossani, G., et al. (2024). Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3. RSC Chemical Biology. [Link]
  • Lee, H., et al. (2023).
  • Wolska, Z., & Stokowa-Sołtys, K. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. International Journal of Molecular Sciences. [Link]
  • Popa, A., et al. (2019). PROTACs– a game-changing technology. FEBS Letters. [Link]
  • Maple, H. J., & Westwood, I. M. (2024). Methods to accelerate PROTAC drug discovery. Biochemical Society Transactions. [Link]
  • Foley, D. J., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
  • Liu, J., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm.
  • An, G., & Kumar, G. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers. [Link]
  • Kiermaier, E., et al. (2023). Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design.
  • Al-Dulaimi, M., & Sele, A. (2024).
  • Lee, S. J., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel PROTACs Utilizing 6-Chlorofuro[3,4-C]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the E3 Ligase Ligand Toolbox for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4][5] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6]

While the PROTAC field has seen rapid advancement, the vast majority of PROTACs in development utilize ligands for a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[3][7] The development of novel E3 ligase ligands is a critical area of research to expand the scope of targeted protein degradation, potentially enabling tissue-specific degradation and overcoming resistance mechanisms.[8][9]

This document outlines a detailed experimental protocol for the synthesis of novel PROTACs using 6-Chlorofuro[3,4-C]pyridin-3(1H)-one as a potential E3 ligase ligand scaffold. The presence of a chlorine atom on the pyridinone core provides a versatile handle for linker attachment, while the furo-pyridinone moiety represents a novel chemotype for potential E3 ligase engagement. This protocol is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space in the field of targeted protein degradation.

PROTAC Mechanism of Action with a Novel E3 Ligase Ligand

The fundamental principle of the PROTACs synthesized in this protocol remains consistent with the established mechanism of action. The novel PROTAC will induce the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC itself, and an E3 ubiquitin ligase. This proximity will facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex Binding PROTAC Novel PROTAC (POI Binder - Linker - this compound) PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Degradation

Figure 1: Mechanism of action for a PROTAC utilizing a novel E3 ligase ligand.

Overall Synthetic Workflow

The synthesis of the target PROTAC is designed as a modular and convergent process. This approach allows for the independent synthesis of the key components—the functionalized E3 ligase ligand, the linker, and the POI binder—which are then coupled in the final steps. This strategy facilitates the rapid generation of a library of PROTACs with varying linkers for optimization.

Synthetic_Workflow Start1 This compound Step1 Step 1: Functionalization of This compound Start1->Step1 Start2 Bifunctional Linker (e.g., Boc-NH-PEG-COOH) Step2 Step 2: Linker Conjugation to Functionalized E3 Ligand Start2->Step2 Start3 POI Binder (with coupling handle) Step4 Step 4: Final PROTAC Synthesis (Coupling with POI Binder) Start3->Step4 Step1->Step2 Step3 Step 3: Deprotection of Linker Step2->Step3 Step3->Step4 Final_PROTAC Final PROTAC Molecule Step4->Final_PROTAC

Figure 2: Convergent synthetic workflow for the PROTAC.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectrometry (MS) data should be obtained using an electrospray ionization (ESI) source.

PART 1: Synthesis of Functionalized E3 Ligase Ligand

This protocol details the functionalization of this compound to introduce a nucleophilic handle for linker attachment. A plausible approach is the nucleophilic aromatic substitution of the chlorine atom with a protected amine.

Step 1.1: Synthesis of 6-((4-methoxybenzyl)amino)furo[3,4-c]pyridin-3(1H)-one

  • Rationale: The chlorine at the 6-position of the pyridinone ring is activated towards nucleophilic aromatic substitution. Using a protected amine, such as p-methoxybenzylamine, allows for the introduction of a primary amine after a subsequent deprotection step.

ReagentMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound169.571000.591.0
p-Methoxybenzylamine137.18970.711.2
N,N-Diisopropylethylamine (DIPEA)129.241521.182.0
N,N-Dimethylformamide (DMF)-2 mL--

Protocol:

  • To a solution of this compound (100 mg, 0.59 mmol) in DMF (2 mL) in a sealed vial, add p-methoxybenzylamine (97 mg, 0.71 mmol) and DIPEA (152 mg, 1.18 mmol).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired product.

Step 1.2: Deprotection to yield 6-aminofuro[3,4-c]pyridin-3(1H)-one

  • Rationale: The p-methoxybenzyl (PMB) protecting group can be removed under acidic conditions to reveal the free amine, which will serve as the attachment point for the linker.

ReagentAmount (mg)Moles (mmol)
6-((4-methoxybenzyl)amino)furo[3,4-c]pyridin-3(1H)-one100 (example)0.37 (example)
Trifluoroacetic acid (TFA)2 mL-
Dichloromethane (DCM)2 mL-

Protocol:

  • Dissolve the PMB-protected amine (e.g., 100 mg, 0.37 mmol) in a mixture of DCM (2 mL) and TFA (2 mL).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3 x 5 mL) to remove residual TFA.

  • The resulting crude 6-aminofuro[3,4-c]pyridin-3(1H)-one TFA salt can be used in the next step without further purification.

PART 2: PROTAC Synthesis via Amide Coupling

This part describes the coupling of the functionalized E3 ligase ligand to a bifunctional linker, followed by deprotection and final conjugation to a POI binder. For this example, we will use a generic POI binder with a carboxylic acid handle and a PEG-based linker.

Step 2.1: Coupling of 6-aminofuro[3,4-c]pyridin-3(1H)-one with a Boc-protected PEG linker

  • Rationale: A standard peptide coupling reaction using HATU as the coupling agent will form a stable amide bond between the E3 ligase ligand and the linker. The Boc protecting group on the other end of the linker prevents unwanted side reactions.

ReagentAmount (mg)Moles (mmol)Equivalents
6-aminofuro[3,4-c]pyridin-3(1H)-one TFA salt100 (example)0.37 (example)1.0
Boc-NH-PEGx-COOH (e.g., x=3)1.1 eq0.411.1
HATU1.2 eq0.441.2
DIPEA3.0 eq1.113.0
DMF2 mL--

Protocol:

  • To a solution of Boc-NH-PEGx-COOH (1.1 eq) in DMF (1 mL), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of 6-aminofuro[3,4-c]pyridin-3(1H)-one TFA salt (1.0 eq) in DMF (1 mL) to the activated linker solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Step 2.2: Boc Deprotection of the Linker

  • Rationale: Removal of the Boc group is necessary to expose the terminal amine of the linker for the final coupling step.

Protocol:

  • Dissolve the Boc-protected conjugate from the previous step in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to yield the TFA salt of the E3 ligand-linker conjugate.

Step 2.3: Final Coupling to the POI Binder

  • Rationale: The final PROTAC molecule is assembled by another amide bond formation between the deprotected linker-E3 ligand conjugate and the carboxylic acid of the POI binder.

ReagentAmount (mg)Moles (mmol)Equivalents
E3 ligand-linker-NH2 TFA salt1.0 eq-1.0
POI Binder-COOH (e.g., a BRD4 inhibitor)1.1 eq-1.1
HATU1.2 eq-1.2
DIPEA3.0 eq-3.0
DMF2 mL--

Protocol:

  • Follow the same procedure as in Step 2.1, using the POI binder-COOH as the carboxylic acid component and the E3 ligand-linker-NH2 TFA salt as the amine component.

  • After the reaction is complete, purify the final PROTAC by preparative HPLC to obtain a high-purity compound for biological evaluation.

Characterization and Validation

Physicochemical Characterization:

  • NMR (¹H and ¹³C): To confirm the chemical structure of the final PROTAC and all intermediates.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • HPLC: To determine the purity of the final compound.

Biological Validation:

  • Target Engagement Assays: To confirm that the POI binder and the novel E3 ligase ligand retain their binding affinities in the context of the PROTAC molecule.

  • Western Blot Analysis: To measure the degradation of the target POI in a relevant cell line after treatment with the synthesized PROTAC. A dose-response and time-course experiment should be performed to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

  • Proteomics-based Profiling: To assess the selectivity of the PROTAC and identify any off-target degradation events.[10]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of novel PROTACs utilizing the this compound scaffold. The modular synthetic strategy allows for flexibility in linker and POI binder selection, facilitating the rapid exploration of structure-activity relationships. While the engagement of this compound with an E3 ligase is yet to be empirically validated, this protocol provides a robust starting point for researchers to investigate this novel chemical matter in the exciting and rapidly evolving field of targeted protein degradation.

References

  • Ottis, P., et al. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Schneekloth, A. R., et al. (2022). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 27(19), 6297.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) — Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.
  • Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1269-1282.
  • BLDpharm. (n.d.). E3 Ligands Usage in PROTAC Design. BLDpharm.
  • CD Bioparticles. (n.d.). PROTAC Linkers. CD Bioparticles.
  • BenchChem. (2025). The Crucial Link: A Comparative Guide to PROTAC Linker Synthesis and Performance. BenchChem.
  • ChemPep. (n.d.). Overview of PROTAC Linkers. ChemPep.
  • BenchChem. (2025). Step-by-Step Guide to PROTAC Synthesis with Alkyl Linkers. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to PROTAC Synthesis using Mal-PEG5-acid. BenchChem.
  • Donovan, K. A., et al. (2021). The Vital Role of Proteomics in Characterizing Novel Protein Degraders. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(4), 496-511.
  • CAS. (2024). PROTACs revolutionize small molecule drugs. CAS.
  • Dynamic Biosensors. (2024, May 14). DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity [Video]. YouTube.
  • Gabizon, R., et al. (2021). The four steps involved in the capsule-based PROTAC synthesis.
  • Li, Y., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules, 26(16), 4945.
  • Van Molle, I., & Ciulli, A. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Current Opinion in Chemical Biology, 71, 102213.
  • Zhang, X., et al. (2020). General strategy using "click chemistry" for PROTAC synthesis.
  • Al-Hnawy, A., et al. (2023). Molecular Design of Novel Protein-Degrading Therapeutics Agents Currently in Clinical Trial. Pharmaceutics, 15(11), 2589.
  • Foley, D. J., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
  • Vulcanchem. (n.d.). This compound - 1352893-24-3. Vulcanchem.
  • Fedoseev, O. V., et al. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1661-1664.
  • Ghanem, M., et al. (2021). Synthesis of RNA‐PROTACs and their mechanism of action.
  • Yang, C., et al. (2024). Click chemistry in the development of PROTACs.
  • Sigma-Aldrich. (n.d.).
  • Ciulli, A. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 62(21), 9343-9365.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • BLDpharm. (n.d.). 1352893-24-3|this compound. BLDpharm.
  • Kaval, N., et al. (2019). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 15, 1346-1353.
  • Ciulli, A., & Van Molle, I. (2025). Identification of ligands for E3 ligases with restricted expression using fragment-based methods. Chemical Science, 16(1), 1-10.
  • MedChemExpress. (n.d.). E3 ubiquitin ligase ligands. MedChemExpress.
  • De Kimpe, N., et al. (2022).
  • Lardy, M. A., & Schimer, J. (2021). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules, 26(16), 4944.
  • Tocris Bioscience. (n.d.). Ubiquitin E3 Ligase Functionalized E3 Ligase Ligands. Tocris Bioscience.
  • Fedoseev, O. V., et al. (2018). Synthesis of 3-(Dialkylamino)-4-halofuro[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 54(4), 589-593.
  • Szymański, P., et al. (2021).

Sources

Application Note: Strategic Design and Evaluation of Kinase Inhibitors Utilizing the 6-Chlorofuro[3,4-c]pyridin-3(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas.[4] A key strategy in kinase inhibitor discovery is the identification and optimization of "privileged scaffolds" – core molecular structures that can bind to the highly conserved ATP-binding site of kinases.[5]

This application note presents the 6-Chlorofuro[3,4-c]pyridin-3(1H)-one core as a promising, yet underexplored, scaffold for the design of novel kinase inhibitors. Its rigid, bicyclic structure and strategic placement of heteroatoms and a reactive chlorine handle offer a versatile platform for generating libraries of targeted inhibitors. We will provide a comprehensive guide, from initial hit identification through biochemical and cellular characterization, to empower researchers to unlock the potential of this scaffold.

The furopyridinone core is a bioisostere of other successful heterocyclic scaffolds, like the pyrazolopyridines and pyridopyrimidinones, which have demonstrated efficacy as hinge-binding motifs in numerous kinase inhibitors.[5][6] The workflow described herein provides a robust framework for identifying novel kinase targets for this scaffold and systematically optimizing inhibitor potency and selectivity.

Workflow for Kinase Inhibitor Development

The journey from a starting scaffold to a validated lead compound is a multi-step process. This guide will detail the critical stages of this workflow, providing both the "how" and the "why" for each experimental decision.

G cluster_0 Scaffold Derivatization & Library Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization & Characterization A This compound B Suzuki or Buchwald-Hartwig Coupling (Diversification at C6) A->B C Focused Chemical Library B->C D Broad Kinase Panel Screening (e.g., KINOMEscan) C->D E Biochemical IC50 Determination (e.g., ADP-Glo™) D->E F Hit Compounds Identified E->F G Structure-Activity Relationship (SAR) Studies F->G H Biophysical Binding Assays (e.g., Thermal Shift, SPR) G->H I Cell-Based Potency & Selectivity Assays H->I J Lead Candidate I->J

Figure 1: A high-level overview of the kinase inhibitor discovery workflow.

Part 1: Library Synthesis via Scaffold Derivatization

The 6-chloro substituent on the furopyridinone core is an ideal handle for diversification using well-established cross-coupling chemistries. This allows for the rapid generation of a library of analogs with diverse chemical functionalities, which is crucial for exploring the structure-activity relationship (SAR).[7][8]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling various boronic acids to the 6-chloro position of the scaffold.

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 30-60 minutes. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Causality Behind Choices:

  • Palladium Catalyst: Pd(dppf)Cl₂ is chosen for its broad substrate scope and high catalytic activity in cross-coupling reactions.

  • Base: K₂CO₃ is a moderately strong base, effective for the transmetalation step without causing degradation of sensitive functional groups.

  • Microwave Irradiation: This technique significantly reduces reaction times compared to conventional heating, allowing for high-throughput library synthesis.

Part 2: Primary Screening and Hit Validation

Once a focused library of compounds is synthesized, the next step is to identify which compounds interact with which kinases. A broad screening approach is initially recommended to uncover both expected and unexpected interactions.

High-Throughput Screening

For a novel scaffold, an initial screen against a large, representative panel of human kinases is the most efficient way to identify initial hits. Services like KINOMEscan™ utilize a binding assay to measure the ability of a compound to displace a ligand from the ATP-binding site of hundreds of kinases.[9] This approach provides a comprehensive overview of the scaffold's selectivity profile early in the discovery process.[10]

Protocol 2: Biochemical IC₅₀ Determination using ADP-Glo™ Assay

After identifying initial hits from a broad screen, it is essential to quantify their inhibitory potency. The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity.[11]

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized inhibitor compounds

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO and dispense into a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Add 5 µL of a 2x kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.[11]

    • Initiate the reaction by adding 5 µL of a 2x ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure accurate IC₅₀ determination.[1]

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from "no enzyme" wells).

    • Normalize the data to the "no inhibitor" control (0% inhibition) and background (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]

Self-Validating System:

  • The inclusion of positive (no inhibitor) and negative (no enzyme) controls on every plate ensures the integrity of the assay run.

  • Running a known inhibitor for the target kinase as a control can validate the assay's performance.

Parameter Description Typical Value
IC₅₀ The concentration of an inhibitor required to reduce enzyme activity by 50%.nM to µM range
Kₘ (ATP) The Michaelis constant for ATP; the concentration at which the reaction rate is half of Vₘₐₓ.Low µM range for most kinases
Z'-factor A statistical measure of assay quality.> 0.5 indicates an excellent assay

Table 1: Key parameters in biochemical kinase assays.

Part 3: Biophysical Characterization of Inhibitor Binding

Biochemical assays confirm that a compound inhibits kinase activity, but they do not directly prove binding. Biophysical methods are essential to validate direct target engagement and to understand the thermodynamics of the interaction.

Protocol 3: Thermal Shift Assay (TSA) for Target Engagement

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tₘ) upon ligand binding.[1] A positive shift in Tₘ indicates that the inhibitor stabilizes the protein, confirming direct binding.

Procedure:

  • Reaction Mix: In a 96-well PCR plate, prepare a reaction mix containing the target kinase, a fluorescent dye (e.g., SYPRO Orange), and assay buffer.

  • Compound Addition: Add the inhibitor compound or DMSO control to the wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument programmed to ramp the temperature from 25 °C to 95 °C in small increments.

  • Data Acquisition: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to exposed hydrophobic regions and fluoresces.

  • Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the melting curve is the Tₘ. Calculate the ΔTₘ (Tₘ with inhibitor - Tₘ with DMSO).

G A Prepare Kinase + Dye + Buffer Mix B Add Inhibitor or DMSO Control to qPCR Plate A->B C Ramp Temperature (25°C to 95°C) B->C D Monitor Fluorescence Intensity C->D E Plot Fluorescence vs. Temperature D->E F Determine Melting Temperature (Tm) E->F G Calculate ΔTm to Confirm Binding F->G

Figure 2: Workflow for a Thermal Shift Assay (TSA).

Part 4: Cellular Assays for Physiological Relevance

A potent biochemical inhibitor must also be effective in a cellular environment. Cell-based assays are critical for assessing a compound's ability to cross the cell membrane, engage its target in the presence of high cellular ATP concentrations, and exert a downstream biological effect.[12][13]

Protocol 4: Western Blot for Target Phosphorylation

One of the most direct ways to measure a kinase inhibitor's effect in cells is to assess the phosphorylation status of a known downstream substrate.[14]

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line known to be dependent on the target kinase) and allow them to adhere overnight. Treat the cells with a serial dilution of the inhibitor compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for the phosphorylated form of the substrate protein.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the blot with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.

Causality Behind Choices:

  • Phosphatase Inhibitors: These are critical to include in the lysis buffer to preserve the phosphorylation state of proteins after cell lysis.

  • Loading Control: Ensures that any observed decrease in the phospho-protein signal is due to inhibitor activity and not differences in the amount of protein loaded per lane.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and the robust suite of biochemical, biophysical, and cell-based assays outlined in this note provides a clear and effective path for hit-to-lead development. By systematically applying these protocols, researchers can effectively probe the kinome, identify novel inhibitor-target pairs, and build the structure-activity relationships necessary to optimize compounds with therapeutic potential. Future work should focus on elucidating the binding modes of active compounds through X-ray crystallography to guide rational, structure-based drug design.[2]

References

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Sources

Application Notes and Protocols for 6-Chlorofuro[3,4-C]pyridin-3(1H)-one in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Novel Antiviral Scaffolds

The relentless emergence of drug-resistant viral strains and the ever-present threat of novel pandemic agents necessitate a forward-thinking approach to antiviral drug discovery. A key strategy in this endeavor is the identification and exploitation of "privileged scaffolds" – molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity.[1][2][3][4] This approach accelerates the discovery of new bioactive molecules by focusing on core structures with proven biological relevance and favorable drug-like properties.

The pyridine ring and its fused heterocyclic derivatives represent one such class of privileged structures, with numerous compounds exhibiting a broad spectrum of biological activities, including potent antiviral effects against a range of viruses such as HIV, hepatitis C virus (HCV), and influenza.[5][6][7][8] The furo[3,4-c]pyridine-3(1H)-one core, in particular, has emerged as a promising scaffold for the development of novel antiviral agents. This bicyclic system, comprised of a fused furan and pyridine ring, offers a unique three-dimensional architecture and electronic distribution conducive to interaction with viral protein targets.

This document provides detailed application notes and protocols for the investigation of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one as a potential antiviral agent. While direct antiviral data for this specific compound is emerging, the established activity of structurally related dihydrofuropyridinones against influenza virus provides a strong rationale for its evaluation. These notes are intended to guide researchers in the systematic screening and characterization of this compound's antiviral potential.

Compound Profile: this compound

PropertyValue
CAS Number 1352893-24-3
Molecular Formula C₇H₄ClNO₂
Molecular Weight 169.57 g/mol
Structure A bicyclic system with fused furanone and pyridine rings, featuring a chlorine substituent at the 6-position.
Potential Significance The furo[3,4-c]pyridin-3(1H)-one scaffold has been identified as a promising starting point for the development of neuraminidase inhibitors, a clinically validated class of anti-influenza drugs. The chlorine atom at the 6-position may serve to modulate the compound's electronic properties and binding interactions with target proteins.

Proposed Antiviral Screening Workflow

A tiered approach is recommended to efficiently evaluate the antiviral potential of this compound. This workflow progresses from initial cytotoxicity assessments to broad-spectrum antiviral screening and finally to more focused mechanistic studies.

Antiviral_Screening_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Antiviral Screening cluster_2 Phase 3: Mechanism of Action (MoA) Studies A Compound Preparation & Solubility Testing B Cytotoxicity Assay (e.g., MTT, MTS) A->B Determine Non-Toxic Concentration Range C Cytopathic Effect (CPE) Reduction Assay B->C Proceed with Non-Toxic Concentrations D Plaque Reduction Neutralization Test (PRNT) C->D Confirm Antiviral Activity & Quantify Potency (IC50) E Neuraminidase (NA) Inhibition Assay D->E Investigate MoA for Enveloped Viruses (e.g., Influenza) F Reverse Transcriptase (RT) Inhibition Assay D->F Investigate MoA for Retroviruses (e.g., HIV) G Other Viral Enzyme Inhibition Assays D->G Broaden MoA Investigation

Figure 1: A tiered workflow for the comprehensive antiviral evaluation of this compound.

Part 1: Foundational Assays

Protocol 1: Cytotoxicity Assessment

Rationale: It is crucial to first determine the concentration range at which this compound is not toxic to the host cells that will be used for antiviral assays. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply cell death. The MTT or MTS assay is a standard colorimetric method for assessing cell viability.

Materials:

  • This compound

  • Host cell line appropriate for the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, Vero E6 cells for various RNA viruses)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in cell culture medium to obtain a range of concentrations for testing.

  • Compound Treatment: After 24 hours of cell incubation, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compound to the wells. Include wells with medium only (cell control) and wells with the highest concentration of the solvent used (solvent control).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT/MTS Addition: Add 10-20 µL of the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, add 100 µL of the solubilization solution to each well and incubate for at least 15 minutes to dissolve the formazan crystals. If using MTS, this step is not necessary.

  • Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the cell control. The 50% cytotoxic concentration (CC50) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Part 2: Primary Antiviral Screening

Protocol 2: Cytopathic Effect (CPE) Reduction Assay

Rationale: This assay provides a preliminary assessment of the compound's ability to protect cells from the virus-induced damage, known as the cytopathic effect.[9][10][11] It is a relatively high-throughput method for initial screening.

Materials:

  • Host cell line

  • Virus stock with a known titer

  • This compound

  • Cell culture medium

  • 96-well cell culture plates

  • Staining solution (e.g., crystal violet in methanol)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve a confluent monolayer within 24 hours.

  • Compound and Virus Addition: Prepare serial dilutions of the test compound in cell culture medium. In separate tubes, mix the compound dilutions with a predetermined amount of virus (e.g., 100 TCID50).

  • Infection: Remove the growth medium from the cells and add the compound-virus mixtures to the wells. Include wells with virus only (virus control), cells only (cell control), and compound only (toxicity control).

  • Incubation: Incubate the plate at the optimal temperature for viral replication until CPE is observed in at least 80% of the virus control wells.

  • Staining: Fix the cells with a suitable fixative (e.g., 10% formalin) and then stain with crystal violet solution.

  • Visualization and Analysis: Gently wash the plates to remove excess stain. The viable, unstained areas (plaques) can be visually inspected and quantified. The 50% effective concentration (EC50) is the concentration of the compound that reduces CPE by 50%.[9][12]

Protocol 3: Plaque Reduction Neutralization Test (PRNT)

Rationale: The PRNT is a more quantitative and sensitive assay than the CPE reduction assay for determining the antiviral activity of a compound.[13][14][15][16] It measures the ability of the compound to reduce the number of infectious virus particles, which form localized zones of cell death (plaques) in a cell monolayer.

Materials:

  • Host cell line

  • Virus stock

  • This compound

  • Cell culture medium

  • Overlay medium (e.g., medium containing low-melting-point agarose or Avicel)

  • 6-well or 12-well cell culture plates

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer.

  • Compound-Virus Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a constant amount of virus (e.g., 50-100 plaque-forming units (PFU)) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the compound-virus mixtures.

  • Adsorption: Incubate for 1 hour to allow the virus to adsorb to the cells.

  • Overlay: Remove the inoculum and add the overlay medium. The semi-solid overlay restricts the spread of progeny virus, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus).

  • Plaque Visualization: Fix and stain the cells with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration of the compound that inhibits plaque formation by 50%.

Part 3: Mechanism of Action (MoA) Studies

Based on the promising activity of related dihydrofuropyridinones against influenza virus, a primary focus for MoA studies should be the inhibition of viral neuraminidase. Additionally, given the broad antiviral potential of pyridine-based scaffolds, assessing inhibition of other key viral enzymes like reverse transcriptase is also warranted.

Protocol 4: Neuraminidase (NA) Inhibition Assay

Rationale: Neuraminidase is a key surface glycoprotein of the influenza virus that is essential for the release of newly formed virus particles from infected cells.[17][18][19][20][21] Inhibition of NA activity is a clinically validated strategy for treating influenza infections. This fluorescence-based assay provides a direct measure of the compound's ability to inhibit NA enzymatic activity.

Materials:

  • Recombinant or purified influenza virus neuraminidase

  • Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl₂)

  • Stop solution (e.g., ethanol/NaOH mixture)

  • This compound

  • Known NA inhibitor (e.g., Oseltamivir) as a positive control

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.

  • Reaction Setup: In a 96-well black plate, add the NA enzyme to each well, followed by the compound dilutions.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

  • Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Add the stop solution to each well to terminate the reaction.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a fluorometer with excitation and emission wavelengths appropriate for 4-methylumbelliferone (the fluorescent product).

  • Data Analysis: Calculate the percentage of NA inhibition for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

NA_Inhibition_Assay A Prepare Compound & Control Dilutions C Add Compound/Control to Wells A->C B Add NA Enzyme to 96-well Plate B->C D Pre-incubate C->D E Add MUNANA Substrate D->E F Incubate at 37°C E->F G Add Stop Solution F->G H Read Fluorescence G->H I Calculate % Inhibition & IC50 H->I

Figure 2: Workflow for the fluorescence-based neuraminidase inhibition assay.

Protocol 5: Reverse Transcriptase (RT) Inhibition Assay

Rationale: Reverse transcriptase is an essential enzyme for retroviruses like HIV, responsible for transcribing the viral RNA genome into DNA.[22][23][24][25][26] It is a well-established target for antiviral drugs. This colorimetric assay measures the inhibition of RT activity.

Materials:

  • Recombinant HIV-1 reverse transcriptase

  • RT assay kit (containing template/primer, dNTPs with labeled nucleotides, and detection reagents)

  • This compound

  • Known RT inhibitor (e.g., Nevirapine) as a positive control

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control.

  • Reaction Mixture Preparation: Prepare the reaction mixture containing the template/primer, dNTPs, and RT enzyme according to the kit manufacturer's instructions.

  • Reaction Setup: Add the reaction mixture to the wells of a 96-well plate, followed by the compound dilutions.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for DNA synthesis.

  • Detection: Follow the kit's protocol for the detection of the newly synthesized DNA. This typically involves a series of binding and washing steps, followed by the addition of a substrate that produces a colorimetric signal.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The furo[3,4-c]pyridin-3(1H)-one scaffold holds considerable promise for the development of novel antiviral agents. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this compound's antiviral potential. Positive results from these initial in vitro studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize the scaffold, evaluation against a broader panel of viruses, and eventual progression to in vivo efficacy and safety studies. The exploration of this and related compounds could lead to the discovery of new and effective treatments for a variety of viral diseases.

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The Emergence of 6-Chlorofuro[3,4-c]pyridin-3(1H)-one as a Promising Scaffold for Novel Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the relentless pursuit of novel and more effective anticancer therapeutics, medicinal chemists are increasingly turning their attention to privileged heterocyclic scaffolds that offer a unique three-dimensional architecture for interacting with biological targets. The furo[3,4-c]pyridine-3(1H)-one core is one such emerging scaffold. Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, makes it an attractive starting point for the design of potent and selective inhibitors of key cellular pathways implicated in oncogenesis.

This guide focuses on the 6-Chlorofuro[3,4-c]pyridin-3(1H)-one derivative, a molecule poised for exploration in anticancer drug discovery. The introduction of a chlorine atom at the 6-position is a strategic chemical modification known to modulate the electronic properties and metabolic stability of drug candidates, potentially enhancing their therapeutic index. While direct and extensive anticancer studies on this specific molecule are in their nascent stages, a wealth of data on structurally related furopyridines, furopyrimidines, and pyrrolopyridines provides a strong rationale for its investigation.[1][2][3] These related compounds have demonstrated significant potential as inhibitors of critical cancer-related enzymes such as protein kinases and the proteasome.[4][5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed application notes, proposed synthetic protocols, and methodologies for the in vitro evaluation of this compound and its derivatives as potential anticancer agents.

Proposed Synthetic Pathways for this compound Derivatives

The synthesis of the furo[3,4-c]pyridine-3(1H)-one core and its derivatives can be approached through several strategic routes. A plausible and adaptable synthetic scheme is outlined below, drawing inspiration from established methodologies for related heterocyclic systems. This multi-step synthesis allows for the introduction of diversity at various positions of the scaffold, enabling a thorough investigation of structure-activity relationships (SAR).

Synthetic Workflow for this compound Derivatives start Commercially Available Starting Materials step1 Formation of Substituted Pyridine Precursor start->step1 step2 Introduction of Furan Moiety step1->step2 step3 Intramolecular Cyclization to form Furo[3,4-c]pyridin-3(1H)-one Core step2->step3 step4 Chlorination at the 6-Position step3->step4 step5 Derivatization at C1 and C4 (e.g., Suzuki, Buchwald-Hartwig couplings) step4->step5 end Library of this compound Anticancer Agent Candidates step5->end

Caption: Proposed synthetic workflow for generating a library of this compound derivatives.

Protocol 1: Synthesis of the Furo[3,4-c]pyridin-3(1H)-one Core

This protocol is adapted from methodologies reported for the synthesis of similar fused heterocyclic systems.

Materials:

  • Substituted 3-aminopyridine-4-carboxylate

  • Appropriate reagent for introducing a two-carbon unit (e.g., ethyl bromoacetate)

  • Strong base (e.g., Sodium Hydride)

  • Anhydrous solvent (e.g., THF, DMF)

  • Acid or base for cyclization catalysis

Procedure:

  • N-Alkylation: To a solution of the substituted 3-aminopyridine-4-carboxylate in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0°C. Stir the mixture for 30 minutes.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Saponification: Dissolve the crude product in a mixture of ethanol and water, and add sodium hydroxide (2.0 equivalents). Heat the mixture to reflux for 2-4 hours.

  • Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.

  • Intramolecular Cyclization: Treat the resulting carboxylic acid with a dehydrating agent such as acetic anhydride or polyphosphoric acid and heat to induce cyclization to the furo[3,4-c]pyridin-3(1H)-one core.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Chlorination and Subsequent Derivatization

Materials:

  • Furo[3,4-c]pyridin-3(1H)-one core

  • Chlorinating agent (e.g., N-Chlorosuccinimide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Appropriate boronic acids or amines for cross-coupling reactions

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

Procedure:

  • Chlorination: Dissolve the furo[3,4-c]pyridin-3(1H)-one core in a suitable solvent like acetonitrile and add N-Chlorosuccinimide (1.1 equivalents). Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture and purify the 6-chloro intermediate.

  • Cross-Coupling (Example: Suzuki Coupling): To a degassed solution of this compound and the desired aryl or heteroaryl boronic acid (1.2 equivalents) in a mixture of dioxane and water, add a palladium catalyst and a base.

  • Heat the reaction mixture under an inert atmosphere at 80-100°C for 8-16 hours.

  • After completion, cool the reaction, filter through celite, and extract the product.

  • Purify the final derivative by column chromatography.

Application Notes: In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is crucial to determine the anticancer potential of the newly synthesized this compound derivatives. This involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies for the most promising compounds.

Experimental Workflow for Anticancer Evaluation start Synthesized Library of This compound Derivatives step1 Primary Screening: Cytotoxicity Assay (e.g., MTT) against a panel of cancer cell lines start->step1 step2 Determination of IC50 values step1->step2 step3 Lead Compound Selection (Potency and Selectivity) step2->step3 step4 Mechanistic Studies for Lead Compounds step3->step4 apoptosis Apoptosis Assay (Annexin V/PI Staining) step4->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) step4->cell_cycle target Target Engagement Assays (e.g., Kinase/Proteasome Inhibition) step4->target end Identification of Promising Anticancer Drug Candidates apoptosis->end cell_cycle->end target->end PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation Inhibitor Furo[3,4-c]pyridin-3(1H)-one Derivative Inhibitor->PI3K inhibits Inhibitor->AKT inhibits Inhibitor->mTOR inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential points of inhibition by furo[3,4-c]pyridin-3(1H)-one derivatives.

Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells

Data Presentation: Benchmarking Anticancer Activity

While specific data for this compound is pending experimental investigation, the following tables summarize the reported in vitro anticancer activities of structurally related furopyrimidine and pyridine derivatives to provide a reference for potential efficacy.

Table 1: In Vitro Anticancer Activity of Selected Furopyrimidine Derivatives

CompoundCancer Cell LineCancer TypeIC₅₀ (µM)Reference
Furo[2,3-d]pyrimidine derivative 4aHepG2Liver0.70[2]
Furo[2,3-d]pyrimidine derivativeHS 578TBreast1.51 (GI₅₀)N/A
Furo[2,3-d]pyrimidine derivative VIaMCF-7 (resistant)Breast1.20N/A
Furo[2,3-d]pyrimidine derivative VIbMCF-7 (resistant)Breast1.90N/A

Table 2: In Vitro Anticancer Activity of Selected Pyridine Derivatives

CompoundCancer Cell LineCancer TypeIC₅₀ (µM)Reference
Pyridine-Urea 8eMCF-7Breast0.22[7]
Pyridine-Urea 8nMCF-7Breast1.88[7]
Pyrazolo[3,4-b]pyridine 9aHelaCervical2.59[8]
Pyrazolo[3,4-b]pyridine 14gHCT-116Colon1.98[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of furopyridine-based scaffolds is highly dependent on the nature and position of substituents. Based on published data for related compounds, the following SAR trends can be anticipated: [9]

  • Substituents at the 6-position: The introduction of a halogen, such as chlorine, can enhance potency and improve pharmacokinetic properties. Further modifications at this position with various aryl or heteroaryl groups via cross-coupling reactions are expected to significantly influence activity.

  • Substituents at the 1 and 4-positions: Derivatization at these positions of the furo[3,4-c]pyridine-3(1H)-one core can modulate interactions with the target protein. For instance, in proteasome inhibitors, these positions are crucial for engaging with the active site. [6]* Lactone vs. Lactam: Replacement of the lactone oxygen with a nitrogen atom (lactam) has been shown to result in a loss of activity in some related systems, highlighting the importance of this functional group for biological activity. [9]

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the development of novel anticancer agents. The synthetic accessibility of this core, coupled with the proven anticancer potential of related heterocyclic systems, provides a solid foundation for future research. The protocols and application notes detailed in this guide offer a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic elucidation of new derivatives.

Future efforts should focus on the synthesis of a diverse library of this compound analogs and their systematic screening against a broad panel of cancer cell lines. Elucidation of the precise molecular targets and mechanisms of action of the most potent compounds will be critical for their further preclinical and clinical development. The insights gained from these studies will undoubtedly contribute to the growing arsenal of targeted therapies in the fight against cancer.

References

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). Future Journal of Pharmaceutical Sciences, 2(1). [Link]
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  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
  • Summary of dihydrofuro[3,4-c]pyridine structure−activity relationship... (n.d.).
  • New C(4)- And C(1)-derivatives of furo[3,4-c]pyridine-3-ones and Related Compounds: Evidence for Site-Specific Inhibition of the Constitutive Proteasome and Its Immunoisoform. (2014). Bioorganic & Medicinal Chemistry Letters, 24(6), 1571-1580. [Link]
  • Cytotoxicity of substituted alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates in L1210 lymphoid leukemia cells. (1995). Biochemical Pharmacology, 49(1), 49-57. [Link]
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). Molecules, 28(17), 6428. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 6-Chlorofuro[3,4-c]pyridin-3(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Furo[3,4-c]pyridine Scaffolds in Medicinal Chemistry

The furo[3,4-c]pyridin-3(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in the pharmaceutical industry. Its derivatives are integral components in the development of novel therapeutics, particularly in the realms of oncology and neurodegenerative diseases, due to their ability to modulate various biological pathways. The introduction of a chlorine atom at the 6-position of this scaffold often enhances the pharmacological activity and metabolic stability of the resulting compounds.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 6-chlorofuro[3,4-c]pyridin-3(1H)-one derivatives. The protocols detailed herein are designed to be robust, scalable, and safe, addressing the critical challenges encountered during the transition from laboratory-scale synthesis to pilot-plant or manufacturing-scale production.

Synthetic Strategy: A Multi-Step Approach to the Target Scaffold

The synthesis of this compound is a multi-step process that begins with the commercially available and cost-effective starting material, isoquinoline. The overall synthetic pathway involves three key transformations:

  • Oxidative Cleavage: Synthesis of the key intermediate, 3,4-pyridinedicarboxylic acid, via the oxidation of isoquinoline.

  • Cyclization/Lactonization: Formation of the furo[3,4-c]pyridin-3(1H)-one ring system from 3,4-pyridinedicarboxylic acid.

  • Chlorination: Selective chlorination of the pyridinone ring to yield the final product, this compound.

This strategic approach allows for the efficient and controlled construction of the target molecule, with purification of intermediates at critical stages to ensure high purity of the final product.

Synthetic_Pathway Isoquinoline Isoquinoline Dicarboxylic_Acid 3,4-Pyridinedicarboxylic Acid Isoquinoline->Dicarboxylic_Acid Oxidative Cleavage Furopyridinone Furo[3,4-c]pyridin-3(1H)-one Dicarboxylic_Acid->Furopyridinone Cyclization Chlorinated_Product This compound Furopyridinone->Chlorinated_Product Chlorination

Caption: Overall synthetic workflow for this compound.

Part 1: Kilogram-Scale Synthesis of 3,4-Pyridinedicarboxylic Acid

The synthesis of 3,4-pyridinedicarboxylic acid from isoquinoline is a well-established oxidative cleavage reaction. For large-scale production, careful control of reaction parameters is crucial to ensure high yield and purity.

Protocol 1: Synthesis of 3,4-Pyridinedicarboxylic Acid

Materials:

  • Isoquinoline

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Suitable reaction vessel with overhead stirring, temperature control, and addition funnel

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve sodium hydroxide in water to create a basic solution.

  • Addition of Isoquinoline: Add isoquinoline to the basic solution and stir until fully dissolved.

  • Oxidation: Slowly add potassium permanganate to the reaction mixture while maintaining the temperature below 40°C. The reaction is exothermic, and careful control of the addition rate is critical.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the isoquinoline is consumed.

  • Work-up: Once the reaction is complete, filter the manganese dioxide (MnO₂) byproduct.

  • Acidification: Cool the filtrate and slowly add concentrated hydrochloric acid to adjust the pH to approximately 3-4, precipitating the 3,4-pyridinedicarboxylic acid.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the desired product.

ParameterValue
Scale 1 kg
Typical Yield 75-85%
Purity (by HPLC) >98%

Part 2: Formation of the Furo[3,4-c]pyridin-3(1H)-one Core

The cyclization of 3,4-pyridinedicarboxylic acid to form the lactone ring of furo[3,4-c]pyridin-3(1H)-one is a critical step. This is typically achieved through dehydration, often facilitated by a dehydrating agent or thermal conditions.

Protocol 2: Cyclization to Furo[3,4-c]pyridin-3(1H)-one

Materials:

  • 3,4-Pyridinedicarboxylic acid

  • Acetic anhydride

  • Suitable reaction vessel with reflux condenser and overhead stirring

Procedure:

  • Reaction Setup: Charge the reaction vessel with 3,4-pyridinedicarboxylic acid and acetic anhydride.

  • Heating: Heat the mixture to reflux and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material.

  • Isolation: Cool the reaction mixture, and the product will precipitate. Filter the solid, wash with a suitable solvent (e.g., diethyl ether or heptane) to remove excess acetic anhydride, and dry under vacuum.

ParameterValue
Scale 500 g
Typical Yield 80-90%
Purity (by HPLC) >97%

Part 3: Large-Scale Chlorination of the Pyridinone Ring

The final step is the selective chlorination of the furo[3,4-c]pyridin-3(1H)-one. While thionyl chloride (SOCl₂) is a common chlorinating agent, its use on a large scale presents significant safety and handling challenges due to its corrosive and reactive nature.[1][2][3] A safer and more efficient alternative for large-scale chlorination of hydroxypyridines is the use of phosphorus oxychloride (POCl₃), often in equimolar amounts and under solvent-free conditions.[4][5]

Chlorination_Safety cluster_Reagents Chlorinating Agents cluster_Considerations Scale-Up Considerations Thionyl_Chloride Thionyl Chloride (SOCl₂) Safety Safety & Handling Thionyl_Chloride->Safety High Risk Efficiency Reaction Efficiency Thionyl_Chloride->Efficiency Often requires excess reagent Workup Work-up & Purification Thionyl_Chloride->Workup Gaseous byproducts (SO₂, HCl) require scrubbing POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Safety Moderate Risk (with proper handling) POCl3->Efficiency Equimolar, solvent-free options available POCl3->Workup Quenching required

Caption: Comparison of chlorinating agents for scale-up synthesis.

Protocol 3: Chlorination with Phosphorus Oxychloride

Materials:

  • Furo[3,4-c]pyridin-3(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (as a base, if necessary)

  • Airtight, pressure-rated reactor with mechanical stirring and temperature control

  • Quenching solution (e.g., ice-water)

Procedure:

  • Reactor Charging: In a dry, inert atmosphere, charge the pressure-rated reactor with furo[3,4-c]pyridin-3(1H)-one and an equimolar amount of phosphorus oxychloride. For some substrates, a catalytic amount of pyridine may be beneficial.[5]

  • Heating and Reaction: Seal the reactor and heat the mixture to 140-160°C for 2-4 hours. The reaction should be closely monitored for pressure changes.[5]

  • Reaction Monitoring: After the allotted time, cool the reactor to room temperature and carefully take a sample for HPLC analysis to confirm the completion of the reaction.

  • Quenching: Slowly and carefully add the reaction mixture to a vigorously stirred vessel containing ice-water to quench the excess POCl₃. This step is highly exothermic and requires efficient cooling.

  • pH Adjustment and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization.

ParameterValue
Scale 100 g
Typical Yield 70-80%
Purity (by HPLC) >99%

Process Analytical Technology (PAT) in Scale-Up

For robust and reproducible manufacturing, the implementation of Process Analytical Technology (PAT) is highly recommended.[6] Real-time monitoring of critical process parameters can provide invaluable insights and control over the synthesis.

  • Reaction Monitoring: In-situ spectroscopic techniques such as Fourier-transform infrared (FTIR) or Raman spectroscopy can be used to monitor the consumption of reactants and the formation of products in real-time.[1][7] HPLC and GC-MS are also powerful tools for offline or at-line reaction monitoring.[8][9]

  • Crystallization Monitoring: Tools like focused beam reflectance measurement (FBRM) and particle video measurement (PVM) can provide real-time information on crystal size and shape during the crystallization process, ensuring consistent particle size distribution and improving filtration and drying efficiency.

Safety Considerations for Scale-Up

The scale-up of any chemical process requires a thorough safety assessment.

  • Phosphorus Oxychloride: POCl₃ is a corrosive and water-reactive substance.[10][11][12][13] All handling should be done in a well-ventilated area, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a full-face shield, must be worn.[10][13][14] Emergency showers and eyewash stations should be readily accessible.

  • Exothermic Reactions: The oxidation and chlorination steps are exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.

  • Pressure Management: The chlorination reaction is performed in a sealed reactor and can generate pressure. The reactor must be appropriately rated, and pressure relief systems should be in place.

Conclusion

The successful scale-up synthesis of this compound derivatives is achievable through a well-defined, multi-step process. Careful control of reaction conditions, the use of safer and more efficient reagents like phosphorus oxychloride for chlorination, and the implementation of Process Analytical Technology are key to ensuring a robust, safe, and reproducible manufacturing process. The protocols and guidelines presented in this document provide a solid foundation for drug development professionals to confidently advance their projects from the laboratory to a larger scale.

References

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  • PubMed. (2014). And C(1)-derivatives of furo[3,4-c]pyridine-3-ones and Related Compounds: Evidence for Site-Specific Inhibition of the Constitutive Proteasome and Its Immunoisoform.
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Application Notes and Protocols for the Purification of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one, a pivotal building block in medicinal chemistry and drug development. Recognizing the critical impact of purity on experimental outcomes, this document outlines systematic approaches to achieving high-purity material through common laboratory techniques, including flash column chromatography and recrystallization. We delve into the rationale behind methodological choices, address potential impurities, and offer troubleshooting strategies to overcome common purification challenges. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of this important heterocyclic compound.

Introduction: The Critical Role of Purity

This compound is a versatile heterocyclic compound whose structural features, including a reactive chlorine atom and a lactone moiety, make it a valuable intermediate in the synthesis of a diverse range of biologically active molecules.[1] The presence of impurities, which can arise from starting materials, side reactions, or degradation, can have profound and often detrimental effects on downstream applications.[2] These effects can range from altered biological activity and misleading structure-activity relationship (SAR) data to complications in reaction scale-up and formulation. Therefore, robust and reproducible purification protocols are not merely a matter of good laboratory practice but a fundamental requirement for scientific integrity and the successful progression of drug discovery programs.

This document serves as a practical guide to the purification of this compound, providing both theoretical grounding and actionable protocols.

Understanding the Molecule: Properties and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurities that may be present in the crude product.

2.1. Physicochemical Properties of this compound

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₇H₄ClNO₂Provides the basis for molecular weight calculations and mass spectrometry analysis.
Molecular Weight 169.57 g/mol Essential for accurate quantification and characterization.
Appearance Typically a powder at room temperature.Influences handling and dissolution characteristics.
Polarity Moderately polarDictates the choice of chromatographic stationary and mobile phases.
pKa The pyridine nitrogen is basic, but its basicity is reduced by the electron-withdrawing chloro and lactone groups.Affects its behavior in acidic or basic extraction and chromatography conditions.[3]
Solubility Generally soluble in polar organic solvents like dichloromethane, ethyl acetate, and methanol.Key for selecting appropriate solvents for chromatography and recrystallization.

2.2. Common Impurities in the Synthesis of this compound

The nature and quantity of impurities will be highly dependent on the specific synthetic route employed. However, based on general principles of chloropyridine and heterocyclic chemistry, the following impurities can be anticipated:

  • Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.

  • Over-chlorinated Species: The introduction of additional chlorine atoms onto the pyridine ring.[2]

  • Isomeric Byproducts: Formation of constitutional isomers with the chloro and furo-lactone moieties in different positions.

  • Hydrolysis Products: The lactone ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to the corresponding hydroxy-carboxylic acid.

  • Solvent Adducts: Residual solvents from the reaction or work-up that are difficult to remove.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) is strongly recommended to identify the impurity profile and guide the selection of the most appropriate purification strategy.

Purification Workflow: A Strategic Approach

The purification of this compound typically involves a multi-step process. The following diagram illustrates a logical workflow for achieving high purity.

PurificationWorkflow Crude_Product Crude this compound Initial_Analysis Initial Analysis (TLC, HPLC, LC-MS) Crude_Product->Initial_Analysis Primary_Purification Primary Purification Initial_Analysis->Primary_Purification Flash_Chromatography Flash Column Chromatography Primary_Purification->Flash_Chromatography Complex Mixture Recrystallization Recrystallization Primary_Purification->Recrystallization Crystalline Solid with Minor Impurities Purity_Assessment Purity Assessment (HPLC, NMR) Flash_Chromatography->Purity_Assessment Recrystallization->Purity_Assessment Pure_Product Pure Product (>98%) Purity_Assessment->Pure_Product Meets Purity Criteria

Caption: A logical workflow for the purification of this compound.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating this compound from a complex mixture of impurities.[4] The moderate polarity of the target compound allows for good separation on normal-phase silica gel.

4.1. Principle

This technique relies on the differential partitioning of the components of a mixture between a solid stationary phase (silica gel) and a liquid mobile phase. Less polar compounds travel faster through the column, while more polar compounds are retained longer, allowing for their separation.

4.2. Materials

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for flash chromatography

  • Eluent reservoirs and collection tubes

4.3. Step-by-Step Protocol

  • TLC Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems to find an optimal mobile phase. A good starting point is a mixture of hexanes and ethyl acetate.[5]

    • Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column.[6]

    • Visualize the spots under UV light (254 nm).

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica to crude material by weight).[4]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Liquid Loading: If the compound is highly soluble in the mobile phase, dissolve it in a minimal amount of the initial eluent and carefully load it onto the column.

  • Elution:

    • Begin elution with the low-polarity solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds of increasing polarity. For example, start with 10% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate in hexanes.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

4.4. Troubleshooting

IssuePossible CauseSolution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. Try a different solvent system (e.g., DCM/MeOH).[5]
Column overloading.Reduce the amount of crude material loaded onto the column.[7]
Compound Streaking Strong interaction with acidic silica.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[7]
Low Recovery Irreversible adsorption on silica.Consider using a less acidic stationary phase like neutral alumina.[7]

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for purifying crystalline solids with a relatively low level of impurities.[8]

5.1. Principle

This method is based on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude material is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities in the solution.

5.2. Materials

  • Crude this compound

  • A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and filter paper

5.3. Step-by-Step Protocol

  • Solvent Selection:

    • Place a small amount of the crude material in a test tube.

    • Add a small amount of the solvent to be tested. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely at its boiling point.[8]

    • Test a range of single and mixed solvent systems.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove residual solvent.

5.4. Troubleshooting

IssuePossible CauseSolution
No Crystals Form Too much solvent used.Boil off some of the solvent and allow the solution to cool again.[3]
Solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal.[3]
"Oiling Out" Compound is melting or the solution is too concentrated.Add more hot solvent to dissolve the oil and cool slowly.[7]
Low Recovery Compound is too soluble in the cold solvent.Ensure the solution is thoroughly cooled before filtration.[3]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of this compound. A reversed-phase method is typically suitable for this compound.

6.1. Proposed HPLC Method

The following is a general-purpose reversed-phase HPLC method that can be used as a starting point for purity analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

6.2. Sample Preparation

  • Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6.3. Data Analysis

The purity of the sample is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The purification of this compound is a critical step in ensuring the reliability and reproducibility of research and development activities. By employing a systematic approach that includes initial analysis, selection of an appropriate purification technique, and final purity assessment, researchers can obtain high-quality material suitable for the most demanding applications. The protocols and troubleshooting guides provided in this document offer a solid foundation for achieving this goal.

References

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  • Padilla-Gonzalez, G. F., dos Santos, F. A., & Da Costa, F. B. (2016). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules, 21(10), 1341.
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analytical methods for 6-Chlorofuro[3,4-C]pyridin-3(1H)-one reaction monitoring

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the Analytical Monitoring of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one Synthesis

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide to the analytical methodologies essential for monitoring the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Recognizing the criticality of reaction monitoring for optimizing yield, minimizing impurities, and ensuring process safety, this guide moves beyond simple procedural lists. It delves into the causality behind method selection and experimental design, offering field-proven insights. We present comprehensive, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we discuss the strategic application of in-situ monitoring techniques like FTIR for real-time kinetic analysis. This application note is designed for researchers, chemists, and drug development professionals seeking robust, validated, and efficient analytical control over the synthesis of this important chemical entity.

Introduction: The Strategic Imperative for Reaction Monitoring

The furo[3,4-c]pyridine core is a key structural motif found in a variety of biologically active compounds.[1] As a functionalized derivative, this compound serves as a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The successful and reproducible synthesis of such intermediates is paramount. Reaction monitoring is not merely a quality control step; it is a fundamental component of process understanding and optimization. It allows chemists to:

  • Track Reactant Consumption and Product Formation: Determine reaction kinetics, endpoints, and identify potential stalls.

  • Identify and Quantify Byproducts: Understand side reactions and impurity profiles, which is critical for downstream purification and regulatory compliance.

  • Ensure Process Robustness and Scalability: Develop a reproducible process by understanding how critical parameters affect the reaction outcome.

This guide provides the analytical frameworks necessary to achieve these goals, focusing on a hypothetical but chemically representative synthesis pathway for this compound via the intramolecular cyclization of a precursor, 4-chloro-3-(hydroxymethyl)picolinamide.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis

HPLC is the cornerstone technique for monitoring reaction progress in pharmaceutical and chemical development due to its high resolution, sensitivity, and quantitative accuracy.[2] For a polar, aromatic heterocycle like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Causality of Method Design
  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its versatility and effectiveness in retaining moderately polar to nonpolar analytes through hydrophobic interactions.

  • Mobile Phase Strategy: The pyridine nitrogen in the analyte is basic. To ensure a sharp, symmetrical peak shape, it is crucial to suppress its interaction with residual acidic silanol groups on the silica-based stationary phase. This is achieved by adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase, which protonates the pyridine nitrogen.[3]

  • Detector Selection: The conjugated aromatic system of the furo[3,4-c]pyridine core exhibits strong UV absorbance. A photodiode array (PDA) or UV detector set between 250-280 nm is expected to provide excellent sensitivity for the starting material, intermediates, and the final product.[3]

Workflow for HPLC Reaction Monitoring

The following diagram illustrates the logical flow from reaction sampling to data-driven decision-making.

HPLC_Workflow cluster_0 Reaction & Sampling cluster_1 HPLC Analysis cluster_2 Data Processing & Decision Reaction Chemical Reaction in Progress Sample 1. Quench & Dilute Aliquot Reaction->Sample t = 0, 1, 2...n hrs Inject 2. Inject Sample onto HPLC Sample->Inject Chromatogram 3. Acquire Chromatogram Inject->Chromatogram Integrate 4. Integrate Peak Areas Quantify 5. Calculate % Conversion (Area Product / Total Area) Integrate->Quantify Decision 6. Make Decision Quantify->Decision Decision->Reaction Continue, Modify, or Stop

Caption: General workflow for HPLC-based reaction monitoring.

Detailed Protocol: RP-HPLC Method

Objective: To resolve and quantify the starting material (4-chloro-3-(hydroxymethyl)picolinamide) and the product (this compound).

Instrumentation & Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Formic Acid (FA), >99% purity.

  • Volumetric flasks and pipettes.

  • 0.22 µm syringe filters.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of a 50:50 mixture of Mobile Phase A and B. This prevents further reaction.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumental Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: 265 nm

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN)
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

  • Data Analysis:

    • Identify peaks based on their retention times, established by injecting standards of the starting material and purified product.

    • Calculate the percent conversion by determining the relative peak area of the product compared to the total area of all relevant peaks (starting material, intermediates, and product).

CompoundExpected Retention Time (min)Key Characteristics
4-chloro-3-(hydroxymethyl)picolinamide (SM)~3.5More polar, elutes earlier.
This compound (Product)~8.2Less polar due to cyclization, elutes later.

Spectroscopic Methods: Structural Verification and In-Situ Analysis

While HPLC provides quantitative data, spectroscopic methods offer invaluable structural information and the potential for real-time, non-invasive monitoring.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure confirmation and can be used for quantitative analysis (qNMR).[5] It is particularly useful for identifying key structural transformations during the reaction.

Expertise & Experience: For the proposed cyclization, ¹H NMR is ideal for monitoring the disappearance of the picolinamide -CH₂OH (approx. 4.5-5.0 ppm) and -CONH₂ (broad signals, approx. 7.0-8.0 ppm) protons and the appearance of the new lactone methylene (-CH₂O-) protons of the product, which would appear in a distinct region (likely around 5.0-5.5 ppm).

Protocol: ¹H NMR for Reaction Monitoring

  • Sample Preparation:

    • Withdraw an aliquot (approx. 0.1 mL) from the reaction.

    • Remove the reaction solvent under a stream of nitrogen or using a rotary evaporator.

    • Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) if quantitative data is desired.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz). Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 for accurate integration if performing qNMR.

  • Analysis:

    • Integrate the characteristic peaks for the starting material and the product.

    • Compare the integrals to determine the relative molar ratio of the components in the mixture.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product and any intermediates or byproducts.[6] When coupled with a liquid chromatograph (LC-MS), it becomes a supremely powerful tool for separating and identifying components of a complex reaction mixture.

Protocol: LC-MS for Product Identification

  • Sample Preparation: Prepare the sample as described in the HPLC protocol (Section 2.3).

  • Instrumentation: Use an HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

  • Analysis:

    • Operate the ESI source in positive ion mode.

    • Monitor for the expected m/z values of the protonated molecules [M+H]⁺.

    • Starting Material (C₆H₅ClN₂O₂): Expected [M+H]⁺ = 173.01

    • Product (C₇H₄ClNO₂): Expected [M+H]⁺ = 170.00

In-Situ FTIR Spectroscopy: A Window into Real-Time Kinetics

For advanced process understanding, in-situ (or real-time) analysis is invaluable.[7] An Attenuated Total Reflectance (ATR) FTIR probe inserted directly into the reaction vessel can monitor the concentration of key functional groups as they change over time.

Causality of Application:

  • The conversion of the primary amide (-CONH₂) of the starting material into the lactone (cyclic ester) of the product involves a significant change in the carbonyl (C=O) stretching frequency.

  • The amide C=O stretch (approx. 1680 cm⁻¹) will decrease in intensity.

  • The lactone C=O stretch (approx. 1760-1780 cm⁻¹) will increase in intensity.

  • By trending the intensity of these two distinct peaks over time, a real-time kinetic profile of the reaction can be generated without the need for manual sampling.

Method Selection Guide

Choosing the appropriate analytical technique depends on the specific question being asked. The following decision tree provides a guide for researchers.

Method_Selection Start What is the primary analytical goal? Quant Quantitative Analysis: How much product is formed? Start->Quant Quantification Qual Qualitative Analysis: What is in the mixture? Start->Qual Identification Kinetics Real-time Kinetics: How fast is the reaction? Start->Kinetics Kinetics Use_HPLC Primary Method: HPLC - High accuracy & precision - Separates impurities Quant->Use_HPLC Use_qNMR Secondary Method: qNMR - No separation - Good for pure systems Quant->Use_qNMR Use_LCMS Primary Method: LC-MS - Confirms MW of all components Qual->Use_LCMS Use_NMR Confirmatory Method: NMR - Unambiguous structure ID Qual->Use_NMR Use_FTIR Primary Method: In-Situ FTIR - Real-time data - No sampling required Kinetics->Use_FTIR

Caption: Decision tree for selecting the optimal analytical method.

Conclusion

Effective analytical monitoring is indispensable for the development of robust and efficient syntheses of this compound. This guide has provided a comprehensive overview of the primary techniques—HPLC, NMR, and MS—along with detailed, actionable protocols. By understanding the principles behind method selection and carefully implementing these analytical strategies, researchers can gain deep insights into their chemical processes, leading to higher yields, improved purity, and faster development timelines. The integration of these methods provides a self-validating system, where chromatographic quantification is supported by unambiguous spectroscopic identification, ensuring the highest level of scientific integrity.

References

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Application Notes & Protocols: Strategic Use of Protecting Groups in the Synthesis of Furo[3,4-c]pyridin-1(3H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in heterocyclic chemistry and medicinal chemistry.

Abstract: The furo[3,4-c]pyridin-1(3H)-one scaffold is a privileged heterocyclic motif found in a range of biologically active molecules, including potential inhibitors of the 20S proteasome and compounds that modulate cellular responses to interferons.[1][2] The synthesis of these complex structures often necessitates a carefully designed protecting group strategy to mask reactive functional groups, ensure chemoselectivity, and achieve high overall yields. This guide provides an in-depth analysis of protecting group strategies tailored for the furo[3,4-c]pyridinone core, focusing on the critical protection of the pyridinone nitrogen. We will explore the rationale behind selecting specific protecting groups, provide detailed, field-tested protocols for their application and removal, and illustrate the principles of orthogonal synthesis design.

The Synthetic Challenge: Why Protecting Groups are Essential

The furo[3,4-c]pyridinone core contains a lactam (a cyclic amide) moiety. The N-H proton of this lactam is acidic (pKa ≈ 17-19) and the nitrogen atom can be nucleophilic, particularly after deprotonation. During the construction of the fused ring system or the modification of its substituents, this reactive site can lead to undesirable side reactions, such as N-alkylation, N-acylation, or interference with organometallic reagents.

A robust protecting group strategy is therefore not an afterthought but a cornerstone of the synthetic plan. An ideal protecting group for this system should be:

  • Easy to install in high yield onto the pyridinone nitrogen.

  • Stable (inert) to a wide range of reaction conditions planned for subsequent steps.[3]

  • Easy to remove selectively in high yield under mild conditions that do not affect other functional groups in the molecule.[3]

This guide will focus on two of the most versatile and commonly employed protecting groups for lactam nitrogen: the acid-labile tert-Butoxycarbonyl (Boc) group and the oxidatively-cleavable p-Methoxybenzyl (PMB) group.

The Workhorse: tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups in organic synthesis due to its general stability to basic, nucleophilic, and reductive conditions, coupled with its facile removal under acidic conditions.[4][5]

Rationale for Use

For the furo[3,4-c]pyridinone system, the Boc group effectively masks the N-H functionality, preventing unwanted reactivity. Its introduction is straightforward, and its removal conditions are well-understood and reliable.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection mechanism relies on the formation of a stable tert-butyl cation.[4] The process is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., Trifluoroacetic Acid - TFA). This is followed by a cascade of bond cleavages that release the free amine (as its conjugate acid salt), carbon dioxide, and isobutylene (from the deprotonation of the tert-butyl cation).[4]

Boc_Deprotection cluster_start Reactants cluster_intermediate Reaction Pathway cluster_products Products Boc_Protected Boc-Protected Pyridinone Protonated Protonated Intermediate Boc_Protected->Protonated Protonation H_plus H+ (TFA) Cleavage C-O Bond Cleavage Protonated->Cleavage Fragmentation Amine_Salt Pyridinone (TFA Salt) Cleavage->Amine_Salt tBu_cation t-Butyl Cation + CO₂ Cleavage->tBu_cation

Caption: Acid-catalyzed mechanism for Boc deprotection.

The Orthogonal Tool: p-Methoxybenzyl (PMB) Group

The PMB group offers a crucial strategic advantage: it can be removed under conditions orthogonal to many other protecting groups, particularly acid-labile ones like Boc and silyl ethers.[6] Its primary removal method is oxidative cleavage.[7][8]

Rationale for Use

The key to the PMB group's utility is the electron-donating p-methoxy substituent. This feature makes the benzyl group highly susceptible to oxidation by reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN).[7][8][9] This allows for deprotection without the use of acids or bases, preserving sensitive functionalities elsewhere in the molecule. This is the essence of an orthogonal protecting group strategy.[10][11]

Mechanism of Oxidative Deprotection with DDQ

The reaction proceeds via a single-electron transfer (SET) from the electron-rich PMB-protected nitrogen to the electron-deficient DDQ.[7][8] This generates a radical cation intermediate, which is stabilized by the p-methoxy group. Subsequent steps involving water lead to the formation of a hemiaminal, which then collapses to release the deprotected pyridinone and p-methoxybenzaldehyde.[8]

Strategic Comparison: Boc vs. PMB

The choice between Boc and PMB depends entirely on the planned synthetic route and the other functional groups present in the molecule.

FeatureBoc (tert-Butoxycarbonyl) p-Methoxybenzyl (PMB)
Protection Reagents Di-tert-butyl dicarbonate (Boc₂O), DMAP (cat.)p-Methoxybenzyl chloride (PMB-Cl), NaH
Protection Conditions Mild, basic or neutralStrongly basic (requires anhydrous conditions)
Deprotection Reagents Strong Acid: TFA, HCl in Dioxane[4][5]Oxidative: DDQ, CAN[7][8] Strong Acid: TFA[12][13]
Stability Stable to base, nucleophiles, hydrogenation.Stable to base, nucleophiles. Can be cleaved by hydrogenation.
Key Advantage Very common, reliable, easy to handle.Enables orthogonal deprotection via oxidation.
Potential Liability Requires strong acid for removal, which may cleave other acid-sensitive groups (e.g., silyl ethers, acetals).Requires strong base for installation. The resulting p-methoxybenzaldehyde from deprotection must be separated.

The Power of Orthogonality: A Synthetic Workflow

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a multi-protected molecule without affecting the others.[11][14] This is critical in complex synthesis. Consider a scenario where a furo[3,4-c]pyridinone intermediate has a PMB-protected nitrogen and a tert-butyldimethylsilyl (TBS)-protected hydroxyl group.

Orthogonal_Strategy Start Multi-Protected Intermediate (N-PMB, O-TBS) Path1_Reagent DDQ (Oxidative) Start->Path1_Reagent Path A (Selective N-Deprotection) Path2_Reagent TBAF (Fluoride) Start->Path2_Reagent Path B (Selective O-Deprotection) Path1_Product N-Deprotected Intermediate (N-H, O-TBS) Path1_Reagent->Path1_Product Global_Reagent TFA (Strong Acid) Path1_Product->Global_Reagent Further Reaction Path2_Product O-Deprotected Intermediate (N-PMB, O-H) Path2_Reagent->Path2_Product Path2_Product->Global_Reagent Further Reaction Final_Product Fully Deprotected Molecule Global_Reagent->Final_Product

Caption: Orthogonal deprotection workflow.

In this workflow, one can choose to:

  • Follow Path A: Selectively remove the PMB group with DDQ to reveal the lactam nitrogen for further functionalization, leaving the TBS-protected alcohol untouched.

  • Follow Path B: Selectively remove the TBS group with a fluoride source (like TBAF) to unmask the alcohol, leaving the PMB-protected nitrogen intact.

This level of selective control is paramount for the efficient construction of complex molecular architectures.

Detailed Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate. Always monitor reactions by TLC or LC-MS.

Protocol 1: N-Boc Protection of a Furo[3,4-c]pyridinone

Rationale: This procedure uses di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) for efficient acylation of the nitrogen atom.[5]

Materials:

  • Furo[3,4-c]pyridinone substrate (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 - 1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous solvent (DCM, THF, or Acetonitrile)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the furo[3,4-c]pyridinone substrate in the anhydrous solvent (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Add DMAP (0.1 eq) followed by Boc₂O (1.2 - 1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected furo[3,4-c]pyridinone.

Protocol 2: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Rationale: This is the standard method for Boc removal, utilizing a strong acid to effect cleavage.[4] The reaction is typically fast and clean.

Materials:

  • N-Boc protected furo[3,4-c]pyridinone (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the N-Boc protected substrate in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-50% v/v in DCM, typically 20%). The amount of TFA can be adjusted based on the sensitivity of other functional groups.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC until completion (usually 1-3 hours).

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in an organic solvent (e.g., Ethyl Acetate) and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The resulting deprotected product (as the free base) can be purified if necessary.

Protocol 3: N-PMB Protection of a Furo[3,4-c]pyridinone

Rationale: This protocol uses a strong base (NaH) to deprotonate the lactam nitrogen, forming a nucleophilic anion that is then alkylated by PMB-Cl.[7][12] Anhydrous conditions are critical for success.

Materials:

  • Furo[3,4-c]pyridinone substrate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • p-Methoxybenzyl chloride (PMB-Cl) (1.2 eq)

  • Anhydrous solvent (DMF or THF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF or THF.

  • Carefully add NaH (1.2 eq) to the solvent and cool the suspension to 0 °C.

  • Dissolve the furo[3,4-c]pyridinone substrate in a minimal amount of anhydrous solvent and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation (hydrogen gas evolution should cease).

  • Add PMB-Cl (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 6-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with Ethyl Acetate. Combine the organic layers, wash extensively with water and then brine to remove DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: N-PMB Deprotection with DDQ

Rationale: This oxidative cleavage method is a hallmark of orthogonal synthesis, selectively removing the PMB group in the presence of acid- or base-labile functionalities.[7][8]

Materials:

  • N-PMB protected furo[3,4-c]pyridinone (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 - 2.0 eq)

  • Solvent system: Dichloromethane (DCM) and water (e.g., 18:1 v/v)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve the N-PMB protected substrate in the DCM/water solvent system (approx. 0.05 - 0.1 M).

  • Cool the solution to 0 °C.

  • Add DDQ (1.5 - 2.0 eq) portion-wise. The reaction mixture will typically turn dark green or brown.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir vigorously until the color of the organic layer fades.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution. The crude product will contain p-methoxybenzaldehyde, which is typically removed during flash column chromatography purification.

Conclusion

The successful synthesis of complex furo[3,4-c]pyridinone derivatives is critically dependent on a well-devised protecting group strategy. The Boc group serves as a reliable and robust choice for general protection of the lactam nitrogen, while the PMB group provides a powerful tool for orthogonal deprotection, enabling selective manipulations in multi-functionalized molecules. By understanding the reactivity, stability, and deprotection mechanisms of these groups, researchers can navigate the synthetic landscape with greater precision and efficiency, accelerating the discovery and development of novel therapeutic agents based on this important heterocyclic scaffold.

References

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  • Shiotani, S. (1984). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Journal of Synthetic Organic Chemistry, Japan, 42(7), 643-657. [Link]
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  • Perez-Alvarez, R., et al. (2020). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 25(23), 5727. [Link]
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  • Saari, V., et al. (2025). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 27(30), 8251-8256. [Link]
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
  • p-Methoxybenzyl (PMB) Protective Group.
  • Brian, P. M., & Musau, P. (2025). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Modern Chemistry, 3(2), 11-15. [Link]
  • Protection of N- and O-Functional Groups. Organic Chemistry Portal. [Link]
  • Preparation of fused furo[3,4-c]pyridine-diones.
  • Singh, G. S. (2005). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Organic Chemistry, 2(1), 51-75. [Link]
  • Fedoseev, S. V., et al. (2017). Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1660-1663. [Link]
  • L-Proline. Organic Syntheses. [Link]
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  • Van der Veken, P., et al. (2014). New C(4)- And C(1)-derivatives of furo[3,4-c]pyridine-3-ones and Related Compounds: Evidence for Site-Specific Inhibition of the Constitutive Proteasome and Its Immunoisoform. Bioorganic & Medicinal Chemistry Letters, 24(6), 1571-1580. [Link]
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Troubleshooting & Optimization

Technical Support Center: 6-Chlorofuro[3,4-c]pyridin-3(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Chlorofuro[3,4-c]pyridin-3(1H)-one. This guide is designed to provide in-depth troubleshooting advice and actionable protocols to help you overcome common challenges and improve the yield and purity of your reactions. As a key intermediate in pharmaceutical research, robust and reproducible synthesis of this molecule is critical.[1][2] This document offers practical, field-proven insights grounded in established chemical principles.

Understanding the Core Reaction: Lactonization

The synthesis of this compound involves an intramolecular cyclization to form a lactone (a cyclic ester) fused to the pyridine ring. This critical lactonization step is often the primary determinant of overall yield and purity. The general synthetic approach involves the cyclization of a precursor molecule, typically a substituted pyridine carrying both a carboxylic acid (or its derivative) and a hydroxymethyl group at adjacent positions.

Challenges in this synthesis often arise from the sensitive nature of the furan ring, which can be unstable under strongly acidic conditions, and the inherent difficulties of achieving efficient intramolecular reactions.[3]

start_material Substituted Pyridine Precursor (e.g., with -COOH and -CH2OH groups) conditions Reaction Conditions (Acid Catalyst, Dehydrating Agent, Heat) start_material->conditions Lactonization Step product This compound conditions->product Desired Pathway side_products Side Products (Polymer, Decomposed Material, Isomers) conditions->side_products Undesired Pathways problem Low / No Conversion cause1 Cause: Ineffective Dehydration problem->cause1 cause2 Cause: Poor Reagent Quality problem->cause2 cause3 Cause: Suboptimal Conditions problem->cause3 solution1 Solution: Use Molecular Sieves / Dean-Stark cause1->solution1 solution2 Solution: Verify Reagent Purity & Activity cause2->solution2 solution3 Solution: Optimize Temp. & Catalyst Loading cause3->solution3

Sources

Technical Support Center: Synthesis of 6-Chlorofuro[3,4-c]pyridin-3(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-chlorofuro[3,4-c]pyridin-3(1H)-one and its derivatives. This scaffold is a crucial building block in medicinal chemistry, often explored for its potential in developing novel therapeutics for neurological disorders.[1] However, its synthesis is not without challenges. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic environment that can lead to specific and often frustrating side reactions.[2]

This guide is structured to provide direct, actionable advice in a question-and-answer format, moving from common troubleshooting scenarios to broader frequently asked questions. We will delve into the causality behind these issues and provide field-proven protocols to mitigate them.

Section 1: Plausible Synthetic Strategy & Potential Pitfalls

The synthesis of the furo[3,4-c]pyridine core generally involves the construction of the furanone ring onto a pre-functionalized pyridine precursor. A common and logical approach is the intramolecular cyclization of a 3-carboxy-4-(halomethyl)pyridine derivative or a related synthon. This core strategy, while effective, presents several critical control points where side reactions can occur.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Cyclization cluster_2 Phase 3: Purification Start 3,4-Disubstituted Pyridine Precursor Step1 Functional Group Interconversion (e.g., Oxidation/Halogenation) Start->Step1 Intermediate Key Cyclization Precursor (e.g., 4-(halomethyl)pyridine-3-carboxylate) Step1->Intermediate Step2 Intramolecular Cyclization (Base or Acid Catalyzed) Intermediate->Step2 Product Crude 6-Chlorofuro[3,4-c] pyridin-3(1H)-one Step2->Product Side1 Incomplete Reaction Step2->Side1 Kinetics/ Equilibrium Step3 Work-up & Purification (Chromatography/Recrystallization) Product->Step3 Side3 Polymerization Product->Side3 Instability Final Pure Final Product Step3->Final Side2 Ring Opening (Hydrolysis) Step3->Side2 pH/ Water

Caption: General workflow for the synthesis of the target compound, highlighting key phases and potential side reactions.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues. Each answer provides a mechanistic explanation for the problem and offers concrete solutions.

Question 1: My reaction yields are consistently low, or I see no product formation. TLC analysis shows primarily the starting material.

Answer: This is a classic problem of incomplete cyclization . The formation of the five-membered lactone ring is an intramolecular nucleophilic substitution that can be kinetically slow or reversible.

  • Mechanistic Cause: The nucleophilicity of the carboxylate and the electrophilicity of the adjacent chloromethyl group must be optimal. For base-catalyzed reactions, if the base is not strong enough to fully deprotonate the carboxylic acid, the resulting carboxylate will not be a potent enough nucleophile. Steric hindrance around the reaction centers can also slow the reaction.

  • Troubleshooting Steps:

    • Re-evaluate Your Base: If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete and irreversible deprotonation of the acid precursor.

    • Solvent Choice is Critical: The solvent must fully dissolve your starting material. Aprotic polar solvents like DMF or DMSO are often superior to less polar options like THF or Dioxane as they can better solvate the ionic intermediates and often allow for higher reaction temperatures, increasing the reaction rate.

    • Increase Reaction Temperature: The cyclization may have a significant activation energy barrier. Cautiously increase the reaction temperature in increments of 10-20 °C, monitoring for decomposition by TLC.

    • Confirm Precursor Purity: Impurities in your starting material, particularly water, can quench strong bases and inhibit the reaction. Ensure your precursor is pure and thoroughly dried.

Question 2: My LC-MS shows a peak with the correct mass, but also several other significant peaks. My TLC plate is messy.

Answer: This indicates the formation of one or more side products. The specific impurities depend on their mass and can be diagnosed.

  • Scenario A: A major peak corresponds to [M+18] of your product (Mass + Water).

    • Mechanistic Cause: This is a strong indicator of lactone ring hydrolysis . The furanone ring is an ester and is susceptible to cleavage under either acidic or basic conditions, particularly in the presence of water during the reaction or aqueous workup. This opens the ring to form the corresponding 4-(hydroxymethyl)pyridine-3-carboxylic acid. The reversibility of acid-catalyzed cyclization of furans is a known issue.[3]

    • Mitigation Strategy:

      • Anhydrous Conditions: Ensure the reaction is run under strictly anhydrous conditions. Use dry solvents and flame-dry glassware.

      • Non-Aqueous Workup: Avoid a traditional aqueous workup if possible. Quench the reaction by filtering out salts and evaporating the solvent. If a wash is necessary, use a saturated solution of a mild buffer (like NH₄Cl) instead of strong acid or base, and perform the extraction quickly at low temperatures.

      • Purification Considerations: Use a non-protic solvent system for chromatography. Deactivating silica gel with a small amount of a non-protic base (e.g., 1% triethylamine in the eluent) can prevent on-column degradation.

  • Scenario B: Isomeric impurities are detected.

    • Mechanistic Cause: Depending on the precursor, cyclization could potentially occur at an alternative site, or the starting materials themselves could contain isomers. For instance, if the precursor synthesis is not perfectly regioselective, you may be starting with a mixture that leads to different fused furopyridine isomers.[4]

    • Mitigation Strategy:

      • Precursor Characterization: Rigorously purify and characterize your key cyclization precursor by NMR and HRMS to ensure isomeric purity before the final cyclization step.

      • Directed Synthesis: Employ synthetic routes that use directing groups to block alternative reaction sites, ensuring high regioselectivity in the formation of the precursor.

  • Scenario C: High molecular weight species or baseline material on TLC.

    • Mechanistic Cause: This suggests dimerization or polymerization . The parent furo[3,4-c]pyridine is known to be unstable and can polymerize at room temperature.[5] While the lactone and chloro-substituents add some stability, the core ring system remains highly reactive.

    • Mitigation Strategy:

      • Dilution: Run the cyclization reaction at high dilution (e.g., <0.05 M) to favor the intramolecular reaction over intermolecular polymerization.

      • Temperature Control: Avoid excessive heat during the reaction and purification. Remove the solvent on a rotary evaporator at or below room temperature if the product is volatile or thermally sensitive.

      • Storage and Handling: Store the purified product under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20 °C) and protected from light. Use the product in subsequent steps as quickly as possible after isolation.

G Cyclization Desired Intramolecular Cyclization Product 6-Chlorofuro[3,4-c] pyridin-3(1H)-one Cyclization->Product Hydrolysis Hydrolysis Product->Hydrolysis H₂O / H⁺ or OH⁻ Polymerization Polymerization Product->Polymerization Concentration/ Heat Precursor Precursor Precursor->Cyclization Base/Heat Opened 4-(hydroxymethyl)pyridine -3-carboxylic acid Hydrolysis->Opened Polymer Dimer/Polymer Polymerization->Polymer

Caption: Competing reaction pathways: desired cyclization versus hydrolysis and polymerization side reactions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the cyclization step? A: The three most critical parameters are: 1) Strict exclusion of water to prevent hydrolysis, 2) The choice of a suitable base and solvent system to ensure efficient reaction kinetics, and 3) Temperature control to balance reaction rate against thermal decomposition or polymerization.

Q2: How can I reliably purify the final product? A: Flash column chromatography is often the method of choice. However, due to the potential for on-column degradation, consider using deactivated silica gel (pre-treated with a base like triethylamine) or switching to a less acidic stationary phase like alumina. If the product is a stable solid, recrystallization from a non-protic solvent (e.g., ethyl acetate/hexanes, toluene) is an excellent way to achieve high purity.

Q3: Which analytical techniques are best for confirming the structure and distinguishing it from the ring-opened side product? A: A combination of techniques is essential:

  • ¹H NMR: The key is to look for the diastereotopic protons of the CH₂ group in the furanone ring, which will typically appear as two distinct doublets. In the ring-opened hydrolyzed product, this signal would be replaced by a singlet for the benzylic alcohol CH₂ and the disappearance of the lactone carbonyl.

  • ¹³C NMR: Look for the characteristic lactone carbonyl signal, typically in the range of 170-180 ppm. This signal will be absent in the hydrolyzed product, which will instead show a carboxylic acid carbon signal.

  • FT-IR: A strong carbonyl stretch around 1750-1780 cm⁻¹ is indicative of the five-membered lactone ring. The ring-opened product would show a broader carboxylic acid O-H stretch and a carbonyl stretch at a lower frequency.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition and rule out isomers with different formulas or impurities like over-chlorinated products.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization

Disclaimer: This is a representative protocol. Optimal conditions may vary based on specific substrate.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the 4-(chloromethyl)pyridine-3-carboxylic acid precursor (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of 0.05 M.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material. Gentle heating (40-50 °C) may be required.

  • Quenching: Cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., 20-50% ethyl acetate in hexanes) to yield the pure this compound.

Protocol 2: Mitigating Hydrolysis During Workup

  • Reaction Quench: After the reaction is complete, cool the mixture and remove the solvent directly under high vacuum, if possible.

  • Solid-Phase Extraction: If salts are present, triturate the solid residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter to remove the inorganic salts.

  • Direct Purification: Concentrate the filtrate and subject the crude material directly to chromatography using a non-protic eluent system containing 1% triethylamine to suppress on-column hydrolysis.

Section 5: Data Summary Table

Symptom Observed Potential Root Cause Proposed Solution Key Parameters to Monitor
No/Low Product YieldIncomplete CyclizationUse stronger base (NaH); switch to polar aprotic solvent (DMF); increase temperature.Consumption of starting material (TLC/LC-MS)
Correct Mass +18 PeakLactone HydrolysisUse strict anhydrous conditions; perform non-aqueous workup; purify on deactivated silica.pH of workup; water content of reagents
High MW ImpuritiesPolymerization/DimerizationRun reaction at high dilution (<0.05 M); avoid excessive heat; store product cold and under N₂.Reaction concentration; temperature profile
Multiple Isomer PeaksImpure Starting MaterialPurify and rigorously characterize the cyclization precursor before use.¹H NMR and HRMS of precursor

References

  • Baran, P. Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. 2004. [Link]
  • Fedoseev, S. V., et al. "Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones." Russian Journal of Organic Chemistry, 2017, 53(11), 1660–1663. [Link]
  • CN102924479A. Method for catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one.
  • Sassykova, L. R., et al. "Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking." Russian Journal of General Chemistry, 2022, 92(6), 1149-1158. [Link]
  • Organic Chemistry Portal. Pyridine synthesis. [Link]
  • Das, U., et al. "Pyridine: the scaffolds with significant clinical diversity." RSC Advances, 2022, 12(26), 16398-16427. [Link]
  • Bakulina, O., et al. "Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction." Beilstein Journal of Organic Chemistry, 2019, 15, 2336-2344. [Link]
  • Shiotani, S. "FUROPYRIDINES. SYNTHESIS AND PROPERTIES." HETEROCYCLES, 1997, 45(5), 975-1009. [Link]
  • Organic Chemistry Explained.
  • MySkinRecipes. This compound. [Link]
  • Counotte, R., et al. "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." Organics, 2022, 3(4), 427-446. [Link]
  • Gein, N., et al. "Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit." ChemRxiv, 2021. [Link]
  • Kumar, A., et al. "Synthetic strategies to pyrido fused heterocycles." Journal of Chemical Sciences, 2021, 133(2), 41. [Link]
  • Gelin, M., et al. "And C(1)-derivatives of furo[3,4-c]pyridine-3-ones and Related Compounds: Evidence for Site-Specific Inhibition of the Constitutive Proteasome and Its Immunoisoform." Journal of Medicinal Chemistry, 2014, 57(7), 2895-2910. [Link]
  • National Center for Biotechnology Information. "Furo(3,4-c)pyridine.
  • Al-Tel, T. H. "Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones." Organic & Biomolecular Chemistry, 2013, 11(3), 485-490. [Link]
  • Le, T. N., et al. "An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest." Molecules, 2021, 26(16), 4991. [Link]
  • Counotte, R., et al. "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • Ghorbani-Vaghei, R., et al. "Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties." RSC Advances, 2021, 11(52), 32949-32955. [Link]
  • FR2242978B1. New furo-(3,4,-c)-pyridine derivatives,process of preparation of the same and therapeutical composition containing the same.

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Technical Support Center: Overcoming Poor Solubility of Furo[3,4-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for furo[3,4-c]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of heterocyclic molecules. Furo[3,4-c]pyridines are a key scaffold in medicinal chemistry, but their planar, aromatic nature often leads to poor aqueous solubility, creating significant hurdles in biological screening and formulation development. This resource provides in-depth troubleshooting guides, validated protocols, and a comprehensive FAQ section to help you diagnose and overcome these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with furo[3,4-c]pyridine compounds.

Q1: Why are my furo[3,4-c]pyridine compounds poorly soluble?

The poor aqueous solubility of furo[3,4-c]pyridine derivatives typically stems from their physicochemical properties. The fused, planar, and rigid ring system can lead to strong crystal lattice energy due to efficient molecular packing and potential π-π stacking interactions.[1] These strong intermolecular forces require significant energy to overcome during the dissolution process, resulting in low solubility in aqueous media. Furthermore, the molecule's overall lipophilicity can contribute to this issue.

Q2: My compound immediately precipitated when I diluted my high-concentration DMSO stock into an aqueous buffer. What is happening?

This common phenomenon is known as "crashing out." Your compound is highly soluble in the organic solvent (DMSO) but has very limited solubility in the aqueous assay buffer. When you perform a large, rapid dilution, the solvent environment abruptly changes from organic to aqueous. The buffer cannot accommodate the high concentration of the drug, causing it to rapidly exceed its aqueous solubility limit and precipitate out of the solution.[2] This can lead to inaccurate and highly variable results in biological assays.

Q3: What is the maximum recommended final DMSO concentration for my cell-based assays?

To maintain cell health and experimental integrity, the final concentration of DMSO should be kept as low as possible. A concentration of less than 0.5% is ideal, and it should almost never exceed 1%.[2] Higher concentrations of DMSO can be cytotoxic, alter membrane permeability, and interfere with the activity of biological targets, confounding your results. Always include a vehicle control (assay buffer with the same final DMSO concentration as your test wells) to account for any solvent-induced effects.

Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my experiments?

Understanding this distinction is critical for experimental design:

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent. It is the maximum concentration of a solute that can be dissolved at a given temperature and pressure when the system has reached equilibrium. This measurement is crucial for understanding the intrinsic properties of a drug and is vital for formulation and development.

  • Kinetic Solubility measures the concentration of a compound that remains in solution under non-equilibrium conditions, such as the rapid precipitation that can occur during an assay. It is determined by adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration at which it begins to precipitate.[2] For most high-throughput screening and in vitro biological assays, kinetic solubility is the more practical and relevant parameter to determine the upper concentration limit for your experiments.

Section 2: Troubleshooting Guide for Compound Precipitation

Encountering precipitation during an experiment can be frustrating. This workflow provides a logical progression from simple fixes to more advanced formulation strategies to resolve the issue.

G cluster_phase1 cluster_phase2 cluster_phase3 cluster_phase4 start_node START: Precipitation Observed in Assay phase1_node Phase 1: Initial Checks check_dmso Verify Final DMSO Conc. (<1%) start_node->check_dmso phase1_node->check_dmso phase2_node Phase 2: Simple Mitigation serial_dilute Use Serial Dilution in Buffer phase2_node->serial_dilute phase3_node Phase 3: Formulation Changes adjust_ph Adjust Buffer pH phase3_node->adjust_ph phase4_node Phase 4: Advanced Solutions use_cd Use Solubilizer (e.g., HP-β-CD) phase4_node->use_cd end_resolved SOLVED: Compound is Soluble end_unresolved PERSISTS: Re-evaluate Compound or Assay check_conc Review Final Compound Conc. check_dmso->check_conc check_stock Visually Inspect DMSO Stock check_conc->check_stock check_stock->phase2_node If checks pass lower_conc Lower Final Concentration serial_dilute->lower_conc lower_conc->phase3_node If precipitation persists lower_conc->end_resolved If issue is resolved use_cosolvent Add a Co-solvent (e.g., PEG-400) adjust_ph->use_cosolvent use_surfactant Add Surfactant (e.g., Tween-20) (Biochemical Assays Only) use_cosolvent->use_surfactant use_surfactant->phase4_node If precipitation persists use_surfactant->end_resolved If issue is resolved use_asd Prepare Amorphous Solid Dispersion use_cd->use_asd use_asd->end_resolved If issue is resolved measure_sol Formally Measure Kinetic Solubility use_asd->measure_sol measure_sol->end_unresolved

Caption: Troubleshooting workflow for addressing compound precipitation.

Section 3: In-Depth Solubilization Strategies

If simple troubleshooting fails, more advanced formulation strategies are required. These methods alter the physicochemical environment of the compound to increase its aqueous solubility.

pH Modification
  • Mechanism of Action: The furo[3,4-c]pyridine scaffold contains a basic pyridine nitrogen atom. By lowering the pH of the buffer to a value below the pKa of this nitrogen, it becomes protonated. This ionization introduces a positive charge, which dramatically increases the molecule's interaction with polar water molecules and enhances solubility.[3] This is often the most effective and simplest strategy for ionizable compounds.

  • When to Use: Ideal for any aqueous-based experiment, provided the target protein or cell line is stable at the adjusted pH.

  • Implementation: Determine the pKa of your compound (experimentally or via software prediction). Prepare buffers at various pH units below the pKa (e.g., pH 4.0, 5.0, 6.0) and test for solubility improvement. For a typical pyridine ring, the pKa is around 5, so buffers in the slightly acidic range are a good starting point.

Use of Co-solvents
  • Mechanism of Action: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system. By lowering the polarity of the water, co-solvents reduce the interfacial tension between the aqueous solution and the hydrophobic compound, making it easier for the compound to dissolve.[4][5]

  • When to Use: Useful for both in vitro and in vivo preclinical studies.

  • Common Co-solvents: Polyethylene Glycol 400 (PEG-400), Propylene Glycol (PG), ethanol, and glycerin.

  • Caution: Co-solvents can impact biological systems. Their effects must be carefully controlled for, and concentrations should be kept as low as possible while achieving the desired solubility.

Surfactant-Mediated Solubilization
  • Mechanism of Action: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble furo[3,4-c]pyridine compounds can be encapsulated within the hydrophobic core, effectively solubilizing them in the bulk aqueous phase.[6][7][8]

  • When to Use: Primarily for in vitro biochemical or enzymatic assays. They are generally not suitable for cell-based assays as they can disrupt cell membranes.

  • Common Surfactants: Tween-20, Tween-80, Triton X-100, and Sodium Dodecyl Sulfate (SDS). Concentrations are typically kept low (0.01% - 0.1%).

Complexation with Cyclodextrins
  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a poorly soluble "guest" molecule, like a furo[3,4-c]pyridine derivative, within their central cavity. This forms a water-soluble inclusion complex, shielding the hydrophobic drug from the aqueous environment.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.

  • When to Use: Excellent for both in vitro and in vivo applications, including oral and parenteral formulations.

G cluster_0 In Aqueous Solution cluster_1 Formation of Soluble Complex compound Poorly Soluble Furo[3,4-c]pyridine (Guest) plus + cd Cyclodextrin (Host) Hydrophobic Cavity Hydrophilic Exterior arrow Complexation complex Water-Soluble Inclusion Complex guest_in_host Guest

Caption: Mechanism of cyclodextrin inclusion complex formation.

Amorphous Solid Dispersions (ASDs)
  • Mechanism of Action: Most compounds exist in a highly ordered, low-energy crystalline state which is difficult to dissolve. An amorphous solid dispersion (ASD) involves dispersing the drug in an amorphous (non-crystalline) state within a carrier matrix, typically a polymer.[5][11] The amorphous form has a higher free energy and is thermodynamically more soluble than its crystalline counterpart.[3] The polymer carrier (e.g., PVP, HPMC) also helps to prevent the drug from recrystallizing and can improve its wettability.[5]

  • When to Use: A powerful technique for oral drug delivery and in vivo studies when other methods are insufficient.

  • Preparation Methods: Common methods include spray drying and solvent evaporation.

Section 4: Summary of Solubilization Strategies

The table below provides a comparative overview of the primary solubilization techniques.

StrategyMechanism of ActionTypical Solubility IncreaseAdvantagesDisadvantages
pH Adjustment Ionization of the basic pyridine nitrogen below its pKa.[3]10 to >1000-foldSimple, cost-effective, high impact for ionizable drugs.Only applicable to ionizable compounds; requires target/cell stability at the required pH.
Co-solvents Reduces the polarity of the aqueous solvent system.[4]2 to 50-foldEasy to prepare; useful for a wide range of compounds.Potential for in vitro assay interference or in vivo toxicity; must be carefully controlled.
Surfactants Encapsulation of the drug within hydrophobic micelle cores.[8]5 to 100-foldHighly effective at low concentrations.Generally limited to biochemical assays; can disrupt cell membranes and protein structures.
Cyclodextrins Formation of a water-soluble guest-host inclusion complex.[10]10 to 500-foldLow toxicity, high versatility for in vitro and in vivo use.Can be expensive; requires molar excess of cyclodextrin; may alter drug-target binding kinetics.
Solid Dispersions Stabilizes the drug in a high-energy, more soluble amorphous state.[3][5]10 to >1000-foldCan dramatically increase both solubility and dissolution rate; suitable for oral delivery.Requires specialized equipment and formulation expertise; potential for physical instability (recrystallization).
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing dissolution rate.[7][12]Rate increase, not solubilityImproves dissolution rate; applicable to many compounds.Does not increase thermodynamic solubility; risk of particle aggregation; specialized equipment needed for nanosizing.

Section 5: Key Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol provides a method to quickly estimate the kinetic solubility limit of your furo[3,4-c]pyridine compound in a specific buffer.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution (in DMSO): In a 96-well polypropylene plate, perform a 2-fold serial dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Addition to Buffer: In a separate 96-well clear-bottom plate, add 98 µL of your desired aqueous assay buffer to each well. Transfer 2 µL from each well of the DMSO dilution plate into the corresponding wells of the buffer plate. This creates a final DMSO concentration of 2%. Mix well by pipetting or shaking for 1 minute.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation to equilibrate.

  • Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm or 650 nm using a plate reader.

  • Data Analysis: Plot the measured absorbance (turbidity) against the compound concentration. The concentration at which a significant, sharp increase in absorbance is observed is the kinetic solubility limit.[2]

Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution of your compound using HP-β-CD.

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in deionized water. This may require gentle warming and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Compound Addition: Weigh the desired amount of your furo[3,4-c]pyridine compound and add it to the HP-β-CD solution to achieve the target concentration (e.g., 1-10 mg/mL).

  • Complexation: Vigorously vortex the mixture. Then, place it on a shaker or rotator at room temperature overnight to allow for the formation of the inclusion complex. Sonication in a bath sonicator for 30-60 minutes can accelerate the process.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining undissolved compound.

  • Final Solution: Carefully collect the clear supernatant. This is your solubilized stock solution. The concentration can be confirmed via HPLC-UV analysis. This stock can then be diluted into your assay buffer.

Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol outlines a lab-scale method for creating an ASD.

  • Component Dissolution: Choose a suitable polymer (e.g., PVP K30, HPMC). Dissolve both the furo[3,4-c]pyridine compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone, or a mixture) in a round-bottom flask. A typical drug-to-polymer ratio might be 1:2 or 1:4 by weight.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a moderate temperature (e.g., 40-50 °C) to avoid thermal degradation. Continue evaporation until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask under high vacuum for several hours (or overnight) to remove any residual solvent.

  • Collection and Storage: Carefully scrape the solid material from the flask. The resulting powder is the amorphous solid dispersion. It should be stored in a desiccator to protect it from moisture, which can induce recrystallization.

  • Characterization (Recommended): Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD).

References

A comprehensive list of references is provided for further reading and verification of the technical information presented in this guide.

Click to view References
  • Lubrizol. (n.d.).
  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 706375.
  • Pharmaceutical Technology. (2022).
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • Homayun, B., Lin, X., & Choi, H. J. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 11(7), 343.
  • Kumar, S., & Singh, P. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(6), 1-10.
  • Patel, J. R., & Patel, M. M. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-12.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
  • BenchChem. (2025). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. BenchChem.
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • National Center for Biotechnology Information. (n.d.). Furo[3,4-c]pyridine. PubChem.
  • Jain, S., & Patel, N. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 2(5), 1156-1166.
  • Szaniawska, M., & Szymczyk, K. (2018). Strategies in poorly soluble drug delivery systems. World Scientific News, 108, 81-93.
  • National Center for Biotechnology Information. (n.d.). Furo[3,2-c]pyridine. PubChem.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • MySkinRecipes. (n.d.). Furo[3,4-c]pyridine-1,3-dione. MySkinRecipes.
  • BenchChem. (2025). Physicochemical Properties of Furo[3,2-b]pyridin-3-ol: An In-depth Technical Guide. BenchChem.
  • Murtaza, G. (2014). Comparative evaluation of various solubility enhancement strategies for furosemide. Pakistan journal of pharmaceutical sciences, 27(4), 963-973.
  • Chadha, R., & Saini, A. (2016). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 6(5), 53.
  • National Center for Biotechnology Information. (n.d.). Furo[3,4-b]pyridine. PubChem.
  • BenchChem. (2025).
  • Festa, C., De Marino, S., D'Ambrosio, M., & Bifulco, G. (2012). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein journal of organic chemistry, 8, 128–134.
  • Pireddu, R., et al. (2015). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 12(9), 3206–3214.
  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975-1009.
  • Ainurofiq, A., & Az-Zahra, A. A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-145.
  • Van der Veen, R. M., et al. (2021). C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice.
  • Dar'in, D. V., et al. (2020). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. ChemistrySelect, 5(20), 6143-6147.
  • Devarakonda, B., Hill, R. A., & de Villiers, M. M. (2007). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. International journal of pharmaceutics, 345(1-2), 142–153.

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Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Chlorofuro[3,4-C]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 6-chlorofuro[3,4-c]pyridin-3(1H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to functionalize this challenging heterocyclic core. We will move beyond generic advice to provide a targeted, mechanism-driven approach to catalyst selection and troubleshooting, ensuring your experiments are built on a solid foundation of scientific principles.

Part 1: Understanding the Substrate: A Molecule of Nuance

The successful functionalization of this compound is not trivial. Its structure presents several features that can complicate standard cross-coupling protocols. A clear understanding of these challenges is the first step toward rational catalyst selection.

  • The Chloro-Pyridine Moiety: The C6-Cl bond on the pyridine ring is an unactivated aryl chloride. Its bond strength is significantly higher than corresponding bromides or iodides, making the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—energetically demanding.[1]

  • Nitrogen Heterocycle: The pyridine nitrogen contains a lone pair of electrons that can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, effectively sequestering the active catalytic species and stalling the reaction.[2][3] This is a common issue with nitrogen-containing heterocycles.[2]

  • The Lactam N-H Group: The proton on the lactam nitrogen is acidic (pKa ~17-19 in DMSO). In the presence of strong bases (e.g., NaOt-Bu, K-Ot-Bu), it can be deprotonated. The resulting anion can potentially act as a nucleophile or coordinate to the catalyst, leading to undesired side reactions.

  • Fused Ring System: The inherent electronics of the furo-pyridinone system influence the reactivity of the C-Cl bond.

Given these challenges, a robust catalyst system must be highly active to cleave the C-Cl bond while also being sterically and electronically tailored to resist inhibition by the substrate's nitrogen atoms.

Part 2: Catalyst System Selection - A Decision Guide

There is no single "magic bullet" catalyst for all cross-coupling reactions.[4] The optimal choice depends on the desired bond formation (C-N, C-C, C-alkyne). The following sections provide recommended starting points based on robust, modern catalyst systems known for their efficacy with challenging heteroaryl chlorides.

A. For C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds.[5][6] For a substrate like this compound, the key is to use a catalyst system that promotes rapid reductive elimination and is stable enough to overcome potential inhibition.

Primary Recommendation: Utilize a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. These ligands create a sterically hindered yet highly active catalytic center that facilitates the challenging oxidative addition of the aryl chloride.[7][8]

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale & Key Considerations
Pd Precatalyst XPhos Pd G3 or RuPhos Pd G3 (1-2 mol%)Third-generation (G3) precatalysts ensure efficient and reliable generation of the active Pd(0) species, which is crucial for complex substrates.[4]
Ligand XPhos or RuPhos (1.1-1.2 equiv. relative to Pd)These bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, which are often the slow steps in the catalytic cycle for aryl chlorides.[7][9]
Base NaOt-Bu or K₃PO₄Start with NaOt-Bu for primary and secondary alkylamines. For more sensitive substrates or amines, a weaker base like K₃PO₄ can be effective, though it may require higher temperatures.[10]
Solvent Toluene or Dioxane (Anhydrous)These are standard, relatively non-polar aprotic solvents for this reaction. Ensure they are rigorously dried, as water can lead to side reactions.[2]
Temperature 80 - 110 °CStart screening at 100 °C. Unactivated aryl chlorides typically require elevated temperatures to react efficiently.
B. For C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura reaction is one of the most versatile methods for creating C(sp²)-C(sp²) bonds.[11] The challenge here, again, is the activation of the C-Cl bond.

Primary Recommendation: Similar to C-N coupling, highly active palladium/biarylphosphine systems are the gold standard for coupling heteroaryl chlorides.[7]

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Key Considerations
Pd Precatalyst XPhos Pd G2 or SPhos Pd G2 (1-3 mol%)Second-generation (G2) precatalysts are highly effective and widely used for Suzuki couplings of challenging substrates.[9]
Ligand XPhos or SPhos (1.1-1.2 equiv. relative to Pd)These ligands promote the high catalytic turnover needed for efficient coupling of aryl chlorides.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)An aqueous solution of the base is often beneficial. The base activates the boronic acid for transmetalation.[12]
Coupling Partner Aryl/Heteroaryl Boronic Acid or EsterBoronic esters (e.g., pinacol esters) often exhibit greater stability and can give cleaner reactions than the corresponding acids.
Solvent Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OThe presence of water is often crucial for the transmetalation step in the Suzuki reaction.[3]
Temperature 90 - 110 °CElevated temperatures are generally required to achieve reasonable reaction rates with aryl chlorides.
C. For C-C (Alkynyl) Bond Formation (Sonogashira Coupling)

The Sonogashira coupling provides a direct route to aryl alkynes.[13] The classic methodology uses a palladium catalyst in conjunction with a copper(I) co-catalyst.

Primary Recommendation: A standard Pd/Cu system is a reliable starting point. Ligand choice can influence the reaction's success, especially with a potentially inhibiting substrate.

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ComponentRecommendationRationale & Key Considerations
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A classic, reliable palladium source for Sonogashira reactions.
Co-catalyst CuI (1-5 mol%)The copper co-catalyst is essential for the formation of the copper(I) acetylide, which then undergoes transmetalation to the palladium center.[13]
Ligand PPh₃ (often included in the catalyst)Triphenylphosphine is the standard ligand. For difficult substrates, a more electron-rich ligand may be beneficial.
Base Et₃N or DIPEA (Amine base/solvent)The amine base is crucial for neutralizing the HX generated during the reaction and for the deprotonation of the terminal alkyne.[14]
Solvent THF or DMF (co-solvent with amine base)These solvents help to solubilize the reactants.
Temperature Room Temperature to 80 °CStart screening at a lower temperature (e.g., 50 °C). The reaction is often exothermic.[15]

Part 3: Visualizing the Workflow & Mechanism

A logical workflow is essential for efficient catalyst screening. The following diagram outlines a decision-making process for your initial experiments.

CatalystSelectionWorkflow cluster_start Define Goal cluster_paths Select Reaction Type cluster_systems Choose Initial Catalyst System start Desired Bond Formation with this compound cn C-N Bond (Amine) start->cn Amine Nucleophile cc C-C Bond (Aryl/Vinyl) start->cc Boronic Acid /Ester c_alkyne C-C Bond (Alkynyl) start->c_alkyne Terminal Alkyne buchwald Buchwald-Hartwig System - Pd G3 Precatalyst - XPhos/RuPhos Ligand - NaOtBu or K3PO4 Base cn->buchwald suzuki Suzuki-Miyaura System - Pd G2 Precatalyst - XPhos/SPhos Ligand - K3PO4 Base (+H2O) cc->suzuki sonogashira Sonogashira System - PdCl2(PPh3)2 Catalyst - CuI Co-catalyst - Et3N/DIPEA Base c_alkyne->sonogashira

Caption: Catalyst selection workflow for this compound.

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps, as illustrated below. Understanding this cycle is fundamental to troubleshooting your reactions.

CatalyticCycle cluster_inputs Inputs cluster_output Output pd0 LₙPd(0) (Active Catalyst) pd2_oa LₙPd(II)(Ar)(Cl) pd0->pd2_oa Oxidative Addition (Ar-Cl) pd2_tm LₙPd(II)(Ar)(Nu) pd2_oa->pd2_tm Transmetalation (Suzuki) or Amine Binding/Deprotonation (Buchwald) pd2_tm->pd0 Reductive Elimination (Product Ar-Nu forms) arcl Ar-Cl (Substrate) nu Nucleophile (e.g., R-B(OH)₂, R₂NH) product Ar-Nu (Product)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Part 4: Troubleshooting Guide & FAQs

Even with the best starting conditions, challenges can arise. This section addresses common problems in a question-and-answer format.

Q1: My reaction shows no conversion, or very low conversion, even after extended time. What should I check first?

A1: This often points to an issue with the active catalyst concentration.

  • Inert Atmosphere: The active Pd(0) species is oxygen-sensitive. Ensure your reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). Check for leaks in your manifold or glassware.[16]

  • Reagent Purity: Impurities in solvents, starting materials, or bases can poison the catalyst. Use freshly distilled and degassed solvents. Ensure your this compound is pure.

  • Catalyst Generation: If you are not using a modern precatalyst (like the Buchwald G2/G3 systems) and are instead using a source like Pd(OAc)₂, the in situ reduction to Pd(0) might be inefficient.[4][17] Precatalysts are strongly recommended as they provide a reliable and quantitative source of the active catalyst.[4]

  • Catalyst Poisoning: The substrate itself may be inhibiting the catalyst. Consider increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) or trying a different ligand system. N-heterocyclic carbene (NHC) ligands can sometimes be effective alternatives to phosphines as they form very strong bonds to the palladium center.[2]

Q2: I am observing significant protodehalogenation of my starting material (the chloro group is replaced by hydrogen). How can I minimize this?

A2: Protodehalogenation is a common side reaction, especially with electron-rich heterocycles, and it competes with the desired cross-coupling pathway.[2]

  • Anhydrous Conditions: The most common proton source is water. Scrupulously dry all reagents, solvents, and glassware. Use of a drying agent in the reaction setup is not recommended as it can interfere with the catalysis.

  • Choice of Base: The base can influence the rate of protodehalogenation. If you are using a hydroxide or alkoxide base, consider switching to a non-nucleophilic phosphate or carbonate base (e.g., K₃PO₄, Cs₂CO₃). Screening different bases is a critical step in optimization.[2]

  • Increase Reaction Rate: A more active catalyst system that favors rapid oxidative addition can outcompete the dehalogenation pathway. Try a more electron-rich or bulkier ligand to accelerate the main catalytic cycle.

Q3: My Suzuki reaction is producing significant amounts of boronic acid homocoupling product (biaryl). What is causing this?

A3: The primary cause of boronic acid homocoupling is the presence of oxygen.[2]

  • Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before heating. Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period (20-30 minutes) are essential.

  • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction. Even small, continuous leaks can introduce enough oxygen to cause this side reaction.

Q4: My Buchwald-Hartwig reaction is not working with a specific amine. What should I consider?

A4: The properties of the amine are critical.

  • Steric Hindrance: Very bulky amines may require more sterically demanding ligands (e.g., t-BuXPhos) and higher temperatures to couple effectively.

  • Basicity and Nucleophilicity: The pKa of the amine and the base must be well-matched. For weakly basic amines, a very strong base like LHMDS or KHMDS may be necessary to generate the active amide nucleophile. Conversely, using a base that is too strong can lead to side reactions.

  • Chelation: If the amine has other functional groups that can chelate to the palladium (e.g., other nitrogens, sulfurs), it can inhibit the catalyst. In these cases, a ligand that binds more strongly to the palladium may be required to prevent displacement.

Part 5: Experimental Protocol - General Procedure for Catalyst Screening

This protocol provides a reliable starting point for a small-scale (e.g., 0.2 mmol) screening reaction. All manipulations should be performed in a glovebox or using Schlenk line techniques under an inert atmosphere.

  • Preparation: To an oven-dried vial or Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.004 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.0048 mmol, 2.4 mol% - if not already part of the precatalyst).

  • Addition of Solids: Add this compound (0.2 mmol, 1.0 equiv.), the coupling partner (e.g., boronic acid for Suzuki, 0.3 mmol, 1.5 equiv.), and the base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv.).

  • Seal and Purge: Seal the vial with a screw cap containing a PTFE septum. Evacuate and backfill the vial with argon or nitrogen three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane, 2.0 mL) via syringe. If required (e.g., for Suzuki), add degassed water (e.g., 0.2 mL).

  • Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2h, 6h, 24h) and analyzing by LC-MS or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water. The organic layer can then be dried, filtered, and concentrated for purification by column chromatography.

By systematically applying these principles, starting with robust catalyst systems and employing logical troubleshooting, researchers can successfully navigate the challenges of functionalizing the this compound core.

References

  • Benchchem. Technical Support Center: Cross-Coupling of Nitrogen Heterocycles.
  • ResearchGate. New ligands for copper-catalyzed C–N coupling reactions with aryl halides.
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  • Benchchem. Catalyst Selection for Efficient C(sp)-C(sp³) Coupling: A Technical Support Guide.
  • ResearchGate. Ni‐Catalyzed Photochemical C−N Coupling of Amides with (Hetero)aryl Chlorides | Request PDF.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with...
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • NIH. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime.
  • Wikipedia. Buchwald–Hartwig amination.
  • NIH. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC.
  • NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Wikipedia. Sonogashira coupling.
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Cross-Coupling Reactions. (2014).
  • Organic Chemistry Frontiers (RSC Publishing). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
  • Current Protocols in Nucleic Acid Chemistry. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides.
  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemical Reviews. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
  • MDPI. Advances in Cross-Coupling Reactions.
  • Organic & Biomolecular Chemistry (RSC Publishing). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF.
  • Chemistry LibreTexts. 25.5F: C−C cross-coupling reactions.

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Technical Support Center: Optimizing Reaction Conditions for 6-Chlorofuro[3,4-c]pyridin-3(1H)-one Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 6-Chlorofuro[3,4-c]pyridin-3(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during this specific palladium-catalyzed cross-coupling reaction. The furo[3,4-c]pyridine core is a significant scaffold in medicinal chemistry, and mastering its functionalization is key to developing novel therapeutics. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful optimization of your reaction conditions.

Reaction Overview: The Buchwald-Hartwig Amination

The transformation of this compound to its aminated analogue is most commonly achieved via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen (C-N) bonds.[1][2] However, the electronic properties of the heterocyclic substrate and the relatively lower reactivity of an aryl chloride compared to bromides or iodides can present unique challenges.[3]

The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1] Each of these steps can be influenced by the choice of catalyst, ligand, base, and solvent.

Frequently Asked Questions (FAQs)

Q1: Why is a palladium-catalyzed method like the Buchwald-Hartwig reaction preferred for this amination?

Traditional methods for forming aryl-amine bonds, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and are limited by the electronic nature of the substrate. The this compound may not be sufficiently electron-deficient for an SNAr reaction to proceed efficiently.[4][5] The Buchwald-Hartwig amination offers a more general and milder alternative with a broader substrate scope and greater functional group tolerance.[1]

Q2: What are the critical starting parameters for my initial optimization experiments?

For a typical screening, start with a Pd(II) precatalyst like Pd(OAc)₂, a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine like RuPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[3] Toluene or 1,4-dioxane are common, effective solvents.[3][6] Reactions involving aryl chlorides often require elevated temperatures, typically in the range of 80-110 °C.[3]

Q3: How crucial is the purity of my reagents and the reaction atmosphere?

Extremely crucial. The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst deactivation.[3][7][8] Therefore, maintaining a strictly inert atmosphere (argon or nitrogen) and using dry, degassed solvents are paramount for reproducibility and success.[3][7] Impurities in the amine or residual moisture in the base can also poison the catalyst or lead to unwanted side reactions like hydrodehalogenation.[3][8]

Q4: Should I use a pre-catalyst or generate the active catalyst in situ?

While generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand is common, it can sometimes be unreliable.[9] Pre-catalysts, which are pre-formed, air- and moisture-stable palladium-ligand complexes (like G3 or G4 palladacycles), are often preferred as they generate the active Pd(0) species more cleanly and efficiently upon activation with a base.[3][10] This can lead to more reproducible results, especially when dealing with challenging substrates.[10]

Troubleshooting Guide

Problem 1: Low to No Conversion of Starting Material

This is one of the most common issues, often stemming from the inherent challenge of activating the C-Cl bond for oxidative addition, which is frequently the rate-limiting step.[3]

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Action
Inactive Catalyst System The active Pd(0) species is not being generated or is being deactivated. This can be due to an unreliable palladium source, an inappropriate ligand, or exposure to oxygen.[3][7]1. Switch to a Pre-catalyst: Use a modern, air-stable pre-catalyst (e.g., RuPhos-Pd-G3) to ensure clean and efficient generation of the active Pd(0) catalyst.[10] 2. Optimize Ligand: Standard ligands like PPh₃ are often ineffective for C-Cl bond activation. Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) designed to accelerate oxidative addition and reductive elimination.[2][3][8]
Insufficient Reaction Temperature The oxidative addition of a C-Cl bond to palladium is energetically demanding and often requires significant thermal energy to overcome the activation barrier.[3]Increase Temperature: Gradually increase the reaction temperature in increments of 10 °C, typically targeting a range of 80-110 °C. Monitor for potential substrate or product degradation at higher temperatures.[3]
Inappropriate Base or Solvent The base is crucial for the catalytic cycle, and its effectiveness can be highly dependent on its solubility in the chosen solvent.[6]1. Base Selection: Sodium tert-butoxide (NaOtBu) is generally the most effective base.[3] If your substrate is base-sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, but be prepared to use a more active catalyst system and higher temperatures.[3] 2. Solvent Choice: Ensure you are using a dry, degassed aprotic solvent like toluene, 1,4-dioxane, or THF.[3]
Poor Reagent Quality / Inert Atmosphere Oxygen and water can irreversibly deactivate the Pd(0) catalyst. Impurities in starting materials can act as catalyst poisons.[7][8]1. Rigorous Degassing: Thoroughly degas the solvent (e.g., by sparging with argon for 30 minutes). 2. Reagent Purity: Use high-purity, anhydrous reagents. Ensure the base is fresh and has been stored under inert gas.[3] 3. Maintain Inert Atmosphere: Use Schlenk line techniques or a glovebox to set up and run the reaction under a positive pressure of argon or nitrogen.[3]
Problem 2: Significant Hydrodehalogenation Side Product Formation

Hydrodehalogenation is the replacement of the chlorine atom with a hydrogen, resulting in the formation of furo[3,4-c]pyridin-3(1H)-one. This side reaction competes with the desired amination pathway.[3]

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Action
Slow Reductive Elimination If the final C-N bond-forming step (reductive elimination) is slow, competing pathways like reaction with trace water or β-hydride elimination can become significant, leading to the reduced side product.[3]1. Change Ligand: Select bulky, electron-rich ligands (e.g., SPhos, RuPhos) that are known to accelerate the rate of reductive elimination, thus outcompeting the hydrodehalogenation pathway.[3] 2. Ensure Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Trace moisture is a common culprit for this side reaction.[3][8]
Base Impurities Some batches of NaOtBu can contain traces of sodium hydroxide or moisture, which can promote hydrodehalogenation.[3]Use High-Purity Base: Use a freshly opened bottle of high-purity NaOtBu or consider subliming it before use if significant contamination is suspected.[3]
Amine Stoichiometry Insufficient amine can lead to a situation where the palladium intermediate has a longer lifetime, increasing the probability of side reactions.Increase Amine Equivalents: Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help push the equilibrium towards the desired C-N coupling.[3]

Visualizing the Workflow and Troubleshooting

To streamline the experimental process, a logical workflow and a decision-making tree for troubleshooting are invaluable.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Workup Reagents Dry & Degas Reagents/Solvents Glassware Oven-Dry Glassware Atmosphere Inert Atmosphere (Ar/N2) Setup Add Reagents to Vial: 1. Aryl Chloride 2. Amine 3. Base 4. Pd Pre-catalyst & Ligand 5. Solvent Atmosphere->Setup Heating Heat to Target Temp (e.g., 80-110°C) Setup->Heating Monitor Monitor by TLC/LC-MS Heating->Monitor Workup Quench, Extract, & Purify Monitor->Workup Characterize Characterize Product (NMR, MS) Workup->Characterize

Caption: A standard experimental workflow for Buchwald-Hartwig amination.

G decision decision issue issue solution solution start Analyze Crude Reaction Mixture conversion Is Conversion >10%? start->conversion no_conversion No/Low Conversion conversion->no_conversion No yes_conversion Partial or Full Conversion conversion->yes_conversion Yes check_catalyst Check Catalyst System: - Use Pre-catalyst - Switch to Bulky Ligand - Increase Temperature no_conversion->check_catalyst side_product Is Hydrodehalogenation >5%? yes_conversion->side_product clean_reaction Reaction is Successful. Proceed to Optimization/Scale-up. side_product->clean_reaction No hydrodehalogenation Hydrodehalogenation side_product->hydrodehalogenation Yes check_conditions Check Reaction Conditions: - Ensure Anhydrous Reagents - Use High-Purity Base - Increase Amine Stoichiometry hydrodehalogenation->check_conditions

Caption: A decision tree for troubleshooting common amination issues.

Experimental Protocols

Protocol 1: General Procedure for Amination Screening

This protocol provides a starting point for the amination of this compound.

  • Preparation: In a glovebox or under a positive flow of argon, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2-5 mol%) and any additional ligand if required. Add this solid mixture to the reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated aluminum heating block set to 100 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding water. Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • ResearchGate.
  • Reddit. (2018).
  • YouTube. (2025).
  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • ACS GCI Pharmaceutical Roundtable.
  • PubMed. (2001).
  • Wikipedia.
  • Wiley Analytical Science. (2019).
  • ResearchGate. (2025).
  • ResearchGate. (2013).
  • National Institutes of Health. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling.
  • University of Windsor.
  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • National Institutes of Health. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • National Institutes of Health. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • ResearchGate. (2025). ChemInform Abstract: Studies on Furopyridines. Part 6. Synthesis and Stereostructure of Hetarylmethylene-3-oxo-4-thiofuro(3,4-c)pyridines.
  • ResearchGate. (2025). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones.
  • ResearchGate. (2025). 6Methyl3,4-dioxo-1H-furo[3,4-c]pyridine: Synthesis, Reactions and Biological Activity.
  • MDPI.

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Technical Support Center: Purification of Polar Furo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar furo[3,4-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique heterocyclic compounds. The inherent polarity and basicity of the furo[3,4-c]pyridine scaffold, coupled with potential stability issues, present significant purification challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these obstacles and achieve high-purity compounds for your research.

Understanding the Core Challenges

The purification of polar furo[3,4-c]pyridine derivatives is often complicated by several key factors:

  • High Polarity: The presence of both a pyridine nitrogen and a furan oxygen atom contributes to the high polarity of the core structure. This can lead to poor retention on traditional reversed-phase stationary phases and strong adsorption to normal-phase silica.

  • Basicity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can interact strongly with acidic silanol groups on the surface of silica gel. This interaction is a primary cause of significant peak tailing or streaking during normal-phase chromatography, leading to poor resolution and cross-contamination of fractions.[1]

  • Compound Instability: The parent furo[3,4-c]pyridine is known to be unstable at room temperature, undergoing rapid polymerization.[2] While substitution can enhance stability, the potential for degradation during purification, especially under acidic or prolonged thermal conditions, is a critical consideration.

  • Co-eluting Impurities: Synthetic routes can often lead to impurities with similar polarities to the target compound, making separation by traditional chromatographic methods difficult.

This guide will address these challenges systematically, providing both theoretical understanding and practical, actionable solutions.

Troubleshooting Guide: Common Purification Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your purification workflows.

Issue 1: Significant Peak Tailing/Streaking in Normal-Phase Chromatography

Q: My furo[3,4-c]pyridine derivative is streaking badly on my silica gel column, even with a high concentration of polar solvent. How can I improve the peak shape?

A: This is a classic issue arising from the basicity of the pyridine nitrogen interacting with acidic silanol groups on the silica surface.[1] To mitigate this, you need to neutralize these active sites or use an alternative stationary phase.

Causality and Solutions:

Potential Cause Scientific Explanation Recommended Solution
Analyte-Silica Interaction The basic pyridine nitrogen forms strong, non-ideal interactions with acidic silanol (Si-OH) groups on the silica surface, leading to multiple retention mechanisms and peak tailing.[1]Add a Basic Modifier: Incorporate a small amount of a volatile base into your mobile phase to compete for the acidic sites. Triethylamine (TEA) or ammonia (as a solution in methanol) at 0.1-1% (v/v) is typically effective.[3]
Column Overloading Exceeding the capacity of the stationary phase leads to a non-linear adsorption isotherm, causing peak distortion.Reduce Sample Load: Ensure your sample load is appropriate for your column size. A general rule of thumb for flash chromatography is 1-5% of the silica gel mass.
Inappropriate Stationary Phase Standard silica gel is inherently acidic and not ideal for highly basic compounds.Switch Stationary Phase: Consider using neutral or basic alumina. Alternatively, amino-propyl functionalized silica provides a less acidic surface and can significantly improve peak shape for basic compounds.[4][5]
Issue 2: Poor or No Retention in Reversed-Phase HPLC

Q: My highly polar furo[3,4-c]pyridine derivative is eluting in the void volume of my C18 column. How can I achieve retention and separation?

A: This is a common problem for very polar compounds in reversed-phase chromatography, where the analyte has a higher affinity for the polar mobile phase than the nonpolar stationary phase.

Causality and Solutions:

Potential Cause Scientific Explanation Recommended Solution
High Analyte Polarity The compound is too hydrophilic to partition into the nonpolar C18 stationary phase from a highly aqueous mobile phase.Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases with embedded polar groups that enhance the retention of polar analytes.
Mobile Phase Too Strong A high percentage of organic solvent in the mobile phase will quickly elute polar compounds.Decrease Organic Modifier: Attempt to run the separation with a very low percentage of organic solvent or even 100% aqueous mobile phase, if your column is compatible.
Incompatible Separation Mode Reversed-phase may not be the optimal technique for this class of compounds.Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying very polar compounds. It utilizes a polar stationary phase (like silica or diol) with a high-organic, low-aqueous mobile phase, promoting retention of polar molecules.[6]
Issue 3: Low Recovery or Suspected Decomposition During Purification

Q: I'm experiencing low yields after column chromatography, and I suspect my furo[3,4-c]pyridine derivative is degrading on the column. What can I do?

A: The instability of the furo[3,4-c]pyridine core, especially under acidic conditions, can lead to degradation on silica gel.[2] Minimizing contact time and using milder conditions are key.

Causality and Solutions:

Potential Cause Scientific Explanation Recommended Solution
Acid-Catalyzed Decomposition The acidic nature of silica gel can promote degradation of sensitive furo[3,4-c]pyridine derivatives.Deactivate Silica Gel: Pre-treat the silica gel by flushing the packed column with a mobile phase containing 1-3% triethylamine before loading your sample. This neutralizes the most acidic sites.[3]
Prolonged Exposure to Stationary Phase Long run times on the column increase the opportunity for degradation.Optimize for Speed: Use flash chromatography with a steeper solvent gradient to elute the compound more quickly. Ensure your chosen solvent system provides an Rf of ~0.2-0.35 on TLC for efficient separation.
Thermal Instability If the compound is thermally labile, the heat generated from the solvent-silica interaction or from solvent evaporation can cause degradation.Work at Lower Temperatures: If possible, run the column at a reduced temperature. When concentrating fractions, use a rotary evaporator with a low-temperature water bath.
Irreversible Adsorption Highly polar compounds can bind irreversibly to the stationary phase.Use Dry Loading with an Inert Support: Adsorb your crude material onto an inert support like Celite® instead of silica gel before loading it onto the column. This can prevent streaking and irreversible binding at the origin.[6]

Frequently Asked Questions (FAQs)

Q1: Should I choose chromatography or recrystallization for my polar furo[3,4-c]pyridine derivative?

A1: The choice depends on the nature of your crude material.

  • Chromatography is preferred when:

    • You have a complex mixture with multiple components of similar polarity.

    • Your target compound is an oil or a low-melting solid.

    • Impurities are present in high concentrations.

  • Recrystallization can be effective if:

    • Your target compound is a solid and relatively pure (>90%).

    • There is a significant difference in solubility between your compound and the impurities in a given solvent system.

    • For some derivatives, such as certain hydrochlorides, recrystallization is the documented method of choice.[7]

Q2: What is the best starting point for developing a TLC solvent system for a novel furo[3,4-c]pyridine derivative?

A2: Start with a moderately polar binary system and adjust the ratio. A good initial system is dichloromethane (DCM) and methanol (MeOH). Begin with a 95:5 DCM/MeOH mixture and gradually increase the methanol concentration. If streaking is observed, add 0.5-1% triethylamine to the solvent mixture. The goal is to find a system that gives your target compound an Rf value between 0.2 and 0.4 for optimal separation on a column.

Q3: What is HILIC, and when should I consider using it?

A3: HILIC (Hydrophilic Interaction Liquid Chromatography) is a chromatographic technique that uses a polar stationary phase (e.g., silica, diol, amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[6] In HILIC, water is the strong eluting solvent. You should consider HILIC when your polar furo[3,4-c]pyridine derivative is not retained on a standard C18 reversed-phase column.

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the melting point of your compound is lower than the boiling point of the solvent.

  • Add more solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool very slowly.

  • Lower the temperature of saturation: Use a co-solvent system (a "good" solvent and a "poor" solvent) to lower the temperature at which the solution becomes saturated.

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.

Visualization of Purification Workflows

Decision Tree for Purification Method Selection

The following diagram provides a logical workflow for choosing the appropriate purification strategy for your furo[3,4-c]pyridine derivative.

purification_decision_tree start Crude Furo[3,4-c]pyridine Derivative is_solid Is the compound a solid? start->is_solid is_pure Is it >90% pure by NMR/LCMS? is_solid->is_pure Yes chromatography Proceed to Chromatography is_solid->chromatography No (Oil) recrystallize Attempt Recrystallization is_pure->recrystallize Yes is_pure->chromatography No recrystallize->chromatography Fails / Oils Out success Pure Compound recrystallize->success Successful check_tlc Develop TLC Method (e.g., DCM/MeOH +/- TEA) chromatography->check_tlc check_rp Test on Reversed-Phase (C18, 10-90% ACN/H2O) chromatography->check_rp streaking Severe Streaking on TLC? check_tlc->streaking normal_phase Normal-Phase Flash (Silica + Basic Modifier) streaking->normal_phase No alt_phase Alternative Normal-Phase (Alumina or Amino-Silica) streaking->alt_phase Yes normal_phase->success alt_phase->success retention Good Retention? check_rp->retention prep_hplc Preparative RP-HPLC retention->prep_hplc Yes hilic Consider HILIC retention->hilic No prep_hplc->success hilic->success failure Re-evaluate Strategy

Caption: A decision tree for selecting a suitable purification strategy.

Troubleshooting Workflow for Peak Tailing

This flowchart outlines a step-by-step process for addressing peak tailing in normal-phase chromatography.

peak_tailing_troubleshooting start Peak Tailing Observed on Silica Gel add_tea Add 0.5-1% TEA to Mobile Phase start->add_tea problem_solved1 Peak Shape Improved? add_tea->problem_solved1 reduce_load Reduce Sample Load (1-2% of Silica Mass) problem_solved1->reduce_load No / Partially end_good Purification Successful problem_solved1->end_good Yes problem_solved2 Peak Shape Improved? reduce_load->problem_solved2 change_stationary_phase Switch Stationary Phase problem_solved2->change_stationary_phase No problem_solved2->end_good Yes alumina Try Neutral Alumina change_stationary_phase->alumina amino_silica Try Amino-Propyl Silica change_stationary_phase->amino_silica end_bad Consider Alternative Technique (e.g., RP-HPLC, HILIC) change_stationary_phase->end_bad alumina->end_good amino_silica->end_good

Caption: A flowchart for troubleshooting peak tailing of basic furo[3,4-c]pyridines.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific derivative.

Protocol 1: Flash Chromatography of a Dihydrofuro[3,4-c]pyridine Derivative

This protocol is adapted from the purification of substituted 6,7-dihydrofuro[3,4-c]pyridines.[2] It is a general method suitable for moderately polar, base-sensitive compounds.

1. TLC Method Development: a. Dissolve a small amount of the crude product in DCM or ethyl acetate. b. Spot the solution on a silica gel TLC plate (e.g., Silica Gel 60 F254). c. Develop the plate in various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 1:1). d. If the compound is very polar, switch to DCM/methanol. e. Crucially, if tailing is observed, prepare a new eluent containing 0.5-1% triethylamine (TEA) and re-run the TLC. f. The optimal mobile phase should provide an Rf of ~0.25 for the target compound.

2. Column Preparation: a. Select a column of appropriate size for your sample quantity. b. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate + 0.5% TEA). c. Pack the column with the slurry, ensuring no air bubbles are trapped. d. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand.

3. Sample Loading (Dry Loading Recommended): a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). b. Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution. c. Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Begin eluting the column with the optimized solvent system from step 1. b. If separation is difficult, a shallow gradient can be employed (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 30%). c. Collect fractions and monitor their composition by TLC. d. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Polar Furo[3,4-c]pyridine Hydrochloride Salt

This protocol is based on the purification of 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol hydrochloride and is suitable for polar, solid derivatives that are stable as salts.[7]

1. Solvent Screening: a. Place a small amount (~10-20 mg) of the crude solid in several test tubes. b. Test solubility in various polar solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures like ethanol/water). c. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

2. Dissolution: a. Place the crude solid in an appropriately sized Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Add the solvent in small portions while heating and swirling.

3. Decolorization (if necessary): a. If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. b. Reheat the mixture to boiling for a few minutes while swirling.

4. Hot Filtration: a. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and charcoal, if used).

5. Crystallization: a. Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. b. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

6. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities from the mother liquor.

7. Drying: a. Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

References

  • Yilmaz, E. S., Kaya, K., & Zora, M. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Advances. Published online January 15, 2025.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • King, A. (n.d.). Successful Flash Chromatography. King Group, Trinity College Dublin.
  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
  • King Group, Trinity College Dublin. (n.d.). Successful Flash Chromatography.

Sources

stability issues of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chlorofuro[3,4-C]pyridin-3(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this heterocyclic compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Introduction to the Stability of this compound

This compound is a bicyclic heteroaromatic compound featuring a fused furanone and pyridine ring system. Its utility as a building block in medicinal chemistry and materials science is significant.[1][2][3][4] However, the inherent chemical functionalities, namely the lactone (cyclic ester) and the chloropyridine moiety, render the molecule susceptible to degradation under certain pH conditions. Understanding these stability issues is paramount for successful synthesis, purification, and application of this compound.

The primary mode of degradation for this molecule is the hydrolysis of the lactone ring.[5][6] This process can be catalyzed by both acids and bases, leading to ring-opening and the formation of a hydroxy carboxylic acid or its corresponding carboxylate salt. The presence of the electron-withdrawing chlorine atom on the pyridine ring can further influence the reactivity of the entire system.[7]

Troubleshooting Guide: Common Stability Issues

This guide addresses common problems observed during the handling and reaction of this compound.

Issue 1: Low or No Recovery of Starting Material After Acidic Workup

Q: I performed a reaction and upon acidic workup (e.g., washing with aqueous HCl), I observed a significant loss of my starting material, this compound. What is the likely cause and how can I mitigate this?

A: The lactone ring in this compound is susceptible to acid-catalyzed hydrolysis.[5][8][9][10] Under acidic conditions, the carbonyl oxygen of the lactone is protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the ring oxygen as a leaving group results in the opening of the lactone ring to form a hydroxy carboxylic acid.[5][6]

Troubleshooting Steps:

  • Avoid Strong Acids: Whenever possible, use mild acidic conditions for your workup. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often a suitable alternative to strong mineral acids like HCl or H₂SO₄.

  • Minimize Contact Time: If a strong acid is necessary, minimize the contact time between your compound and the acidic aqueous phase. Perform the extraction quickly and proceed to the next step without delay.

  • Low Temperature: Conduct the acidic wash at a reduced temperature (e.g., 0-5 °C) to decrease the rate of hydrolysis.

  • Aprotic Solvents: Ensure your compound is dissolved in a water-immiscible organic solvent during the wash to minimize its exposure to the aqueous acid.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the stability of your compound under the planned workup conditions on a small scale before committing the entire batch.

Issue 2: Product Decomposition During Base-Mediated Reactions or Basic Workup

Q: I am attempting a reaction using a strong base (e.g., NaOH, KOH, or LDA) and I am seeing significant decomposition of my this compound. Similarly, I lose my compound during a basic workup with aqueous NaOH. Why is this happening?

A: The lactone functionality is highly prone to base-promoted hydrolysis, a reaction commonly known as saponification.[5][11] The hydroxide ion is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the lactone, forming a tetrahedral intermediate. This intermediate then collapses, breaking the ester bond and opening the ring to form a carboxylate salt and an alcohol.[11][12][13] This process is generally irreversible under basic conditions.[11]

Troubleshooting Steps:

  • Use Non-Nucleophilic Bases: For reactions requiring a base, consider using non-nucleophilic organic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or 2,6-lutidine if they are compatible with your reaction.

  • Anhydrous Conditions: If a strong, nucleophilic base is unavoidable, ensure that the reaction is conducted under strictly anhydrous conditions to prevent hydrolysis.

  • Alternative Workup: For workup, use a milder base like saturated aqueous sodium bicarbonate (NaHCO₃) instead of strong bases.

  • Temperature Control: Keep the temperature as low as possible during both the reaction and the workup to slow down the rate of hydrolysis.

  • Protecting Groups: In multi-step syntheses, consider if the lactone can be protected or if the synthetic route can be altered to introduce the lactone at a later stage, avoiding harsh basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of hydrolysis of this compound under acidic and basic conditions?

  • Acidic Conditions: The product of acid-catalyzed hydrolysis is 4-(chloromethyl)-5-hydroxy-nicotinic acid.

  • Basic Conditions: The product of base-promoted hydrolysis is the corresponding carboxylate salt, which upon acidic workup will yield 4-(chloromethyl)-5-hydroxy-nicotinic acid.

Q2: Can I use chromatography to purify this compound?

Yes, silica gel chromatography is a common method for purification. However, be aware that silica gel is slightly acidic and can cause degradation of acid-sensitive compounds, especially if they are left on the column for extended periods. To mitigate this:

  • Use a less acidic stationary phase like alumina (neutral or basic).

  • Add a small amount of a neutralizer like triethylamine (~0.1-1%) to your eluent system when using silica gel.

  • Perform the chromatography as quickly as possible.

Q3: How does the chloro-substituent affect the stability of the lactone ring?

The chlorine atom is an electron-withdrawing group. This has two potential effects:

  • Increased Electrophilicity: The electron-withdrawing nature of the chlorine atom can increase the partial positive charge on the carbonyl carbon of the lactone, making it more susceptible to nucleophilic attack.[7]

  • Pyridine Ring Reactivity: The chlorine at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution.[7] While this is a separate reaction from lactone hydrolysis, it is an important consideration in reaction design.

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[14] It is advisable to store it at 2-8°C.[14]

Visualization of Degradation Pathways

The following diagrams illustrate the key degradation pathways of this compound.

Acidic_Hydrolysis cluster_start Starting Material cluster_conditions Conditions cluster_intermediate Tetrahedral Intermediate cluster_product Product start This compound conditions H₃O⁺ (aq) start->conditions Protonation intermediate Protonated Tetrahedral Intermediate conditions->intermediate Nucleophilic attack by H₂O product 4-(hydroxymethyl)-5-chloronicotinic acid intermediate->product Ring opening & deprotonation

Caption: Acid-catalyzed hydrolysis of this compound.

Basic_Hydrolysis cluster_start Starting Material cluster_conditions Conditions cluster_intermediate Tetrahedral Intermediate cluster_product Product start This compound conditions ⁻OH (aq) start->conditions Nucleophilic attack intermediate Tetrahedral Alkoxide Intermediate conditions->intermediate Formation product Carboxylate Salt of 4-(hydroxymethyl)-5-chloronicotinic acid intermediate->product Ring opening

Caption: Base-promoted hydrolysis (saponification) of this compound.

Experimental Protocols

Protocol 1: Small-Scale Stability Test Under Acidic Conditions
  • Sample Preparation: Dissolve 1-2 mg of this compound in 0.5 mL of a relevant organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Treatment: Add 0.5 mL of the acidic solution to be tested (e.g., 1M HCl, saturated NH₄Cl(aq)).

  • Stirring: Stir the biphasic mixture vigorously at room temperature.

  • Monitoring: At various time points (e.g., 5 min, 15 min, 30 min, 1 hr), withdraw a small aliquot from the organic layer.

  • Analysis: Analyze the aliquot by TLC or LC-MS to determine the extent of degradation of the starting material.

Protocol 2: Small-Scale Stability Test Under Basic Conditions
  • Sample Preparation: Dissolve 1-2 mg of this compound in 0.5 mL of a suitable organic solvent.

  • Basic Treatment: Add 0.5 mL of the basic solution to be tested (e.g., 1M NaOH, saturated NaHCO₃(aq)).

  • Stirring: Stir the mixture vigorously at room temperature.

  • Monitoring: At various time points, withdraw a small aliquot from the organic layer.

  • Analysis: Analyze the aliquot by TLC or LC-MS to assess the stability of the starting material.

References

  • LibreTexts. (2021, December 27). 8.8: Chemistry of Esters. Chemistry LibreTexts. [Link]
  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(12), 6037-6045. [Link]
  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions.
  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. PubMed. [Link]
  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. PubMed. [Link]
  • Heriot-Watt Research Portal. (2013). Mechanisms of lactone hydrolysis in acidic conditions.
  • ResearchGate. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.
  • Master Organic Chemistry. (2022, October 27).
  • Chemistry For Everyone. (2025, July 24). How Does Lactone Hydrolysis Work? YouTube. [Link]
  • Bono, A., et al. (2025). Synthesis, in vitro exploration, and reactivity studies of 6-chloropyridin-2-yl benzoates as promising covalent fragments with antiviral and pro-apoptotic activities. IRIS UniPA. [Link]
  • Fedoseeva, S. V., et al. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones.
  • Senthil, S., et al. (2021). Troubleshooting unstable molecules in chemical space. RSC Publishing. [Link]
  • Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
  • Heterocyclic Chemistry. (n.d.). Heterocyclic Chemistry. [Link]
  • MDPI. (2021).
  • PubChem. (n.d.). Furo[3,4-c]pyridin-3(1H)-one. PubChem. [Link]
  • Ask Pharmacy. (n.d.). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Ask Pharmacy. [Link]
  • National Institutes of Health. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC. [Link]
  • PubMed. (n.d.).
  • MDPI. (n.d.). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI. [Link]
  • MDPI. (2024). Iodine-Catalyzed Cascade Annulation of 4-Hydroxycoumarins with Aurones: Access to Spirocyclic Benzofuran–Furocoumarins. MDPI. [Link]
  • PubMed. (2021).

Sources

dehalogenation of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chlorofuro[3,4-C]pyridin-3(1H)-one is a valuable heterocyclic building block in medicinal chemistry and drug development, notable for its fused furan and pyridine ring system.[1] Its chemical reactivity is significantly influenced by the chlorine atom at the 6-position, making it a key site for functionalization, typically via cross-coupling reactions. However, a prevalent and often yield-limiting side reaction is the undesired reductive dehalogenation (or hydrodehalogenation), where the chlorine atom is replaced by a hydrogen atom. This guide provides in-depth troubleshooting strategies and preventative protocols to help researchers mitigate this issue and optimize their synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is a side reaction where the C-Cl bond on the pyridine ring is cleaved and replaced with a C-H bond. This is problematic because it consumes your starting material, reduces the yield of the desired functionalized product, and introduces a byproduct, Furo[3,4-C]pyridin-3(1H)-one, which can complicate downstream purification efforts.[2][3] This specific substrate can be susceptible due to the electronic properties of the heterocyclic system.

Q2: I've detected the dehalogenated byproduct. What are the most likely causes in my palladium-catalyzed cross-coupling reaction?

A2: The primary culprit is typically the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This reactive intermediate can arise from several sources within your reaction mixture, including:

  • Trace Water or Alcohols: These can react with the palladium complex or base.[3][4][5]

  • Bases: Certain bases, particularly alkoxides or amines, can generate Pd-H species.[6]

  • Solvents: Solvents like DMF or alcohols can act as hydride sources, especially at elevated temperatures.[3]

  • Ligands: Phosphine ligands can sometimes undergo processes that release a hydride.[2]

Q3: How can I quickly confirm that dehalogenation is the issue?

A3: Standard analytical techniques are very effective:

  • LC-MS/GC-MS: This is the most direct method. Look for a mass peak corresponding to the molecular weight of the dehalogenated product (C₇H₅NO₂, MW ≈ 135.12 g/mol ), which is approximately 34.5 g/mol lighter than your starting material (C₇H₄ClNO₂, MW ≈ 169.57 g/mol ).[1][3]

  • ¹H NMR Spectroscopy: In the proton NMR of your crude reaction mixture, the appearance of a new aromatic proton signal in the region where the chlorine atom was previously located is a strong indicator.[3]

  • Thin Layer Chromatography (TLC): The dehalogenated byproduct is typically less polar than the starting chloro-compound and will exhibit a higher Rƒ value.[3]

Troubleshooting Guide: Dehalogenation in Cross-Coupling Reactions

This section provides a systematic approach to diagnosing and solving dehalogenation issues encountered during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

Issue: High Percentage (>10%) of Dehalogenated Byproduct Detected

If you have confirmed significant dehalogenation, follow this workflow to systematically optimize your reaction conditions.

G cluster_0 cluster_1 Recommended Actions start Dehalogenation Detected ligand Step 1: Evaluate Ligand start->ligand Start Here base Step 2: Change Base ligand->base If issue persists ligand_action Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos). These accelerate reductive elimination of the desired product. ligand->ligand_action solvent Step 3: Modify Solvent base->solvent If issue persists base_action Switch from strong bases (e.g., NaOtBu, KOtBu) to weaker inorganic bases (e.g., K3PO4, Cs2CO3, K2CO3). base->base_action temp Step 4: Lower Temperature solvent->temp If issue persists solvent_action Replace protic or reducible solvents (alcohols, DMF) with aprotic, non-polar solvents (e.g., Toluene, Dioxane, THF). solvent->solvent_action reagents Step 5: Check Reagents temp->reagents If issue persists temp_action Dehalogenation often has a higher activation energy. Reduce temperature from 110°C to 80-90°C and monitor. temp->temp_action end Problem Solved reagents->end reagents_action Ensure anhydrous, degassed solvents. Use high-purity reagents to eliminate hidden hydride/water sources. reagents->reagents_action

Caption: A systematic workflow for troubleshooting dehalogenation.

Detailed Parameter Optimization

The choice of ligand, base, and solvent are critically interlinked. The goal is to accelerate the desired C-C or C-N bond-forming reductive elimination, making it kinetically favored over the undesired C-H reductive elimination from a Pd-H intermediate.

ParameterProblematic ChoicesRecommended AlternativesRationale
Ligand Small, less electron-donating phosphines (e.g., PPh₃).Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[2][7]Bulky ligands promote the final reductive elimination step of the desired product, shortening the catalyst lifetime in a state where it could react with hydride sources.[8]
Base Strong alkoxides (e.g., NaOtBu, KOtBu).Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[2][7]Strong bases can promote β-hydride elimination from reagents or ligands, or directly react with the palladium complex to form Pd-H species.[3][6]
Solvent Protic (e.g., alcohols) or easily reducible (e.g., DMF).Aprotic, non-polar solvents (e.g., Toluene, Dioxane, THF).[2]Protic solvents are direct sources of protons/hydrides. Aprotic solvents minimize the availability of these species.[3][4]
Temperature Excessively high temperatures (e.g., >110 °C).The lowest temperature that allows for reasonable reaction kinetics (e.g., 80-100 °C).[3]Dehalogenation can have a different activation energy than the desired coupling. Lowering the temperature may disproportionately slow the side reaction.
Reagents Non-anhydrous solvents, reagents with trace water.Rigorously dried and degassed solvents; high-purity coupling partners and bases.Water is a common source of protons and can facilitate the formation of Pd-H species, especially in the presence of phosphines.[4][5]

Mechanistic Insights: The Competing Pathways

Understanding the mechanism is key to rational problem-solving. In any palladium-catalyzed cross-coupling, the desired catalytic cycle competes with a dehalogenation cycle initiated by the formation of a Pd-H species.

G Cross-Coupling vs. Dehalogenation Pathways pd0 Pd(0)L_n oa Oxidative Addition (+ Ar-Cl) pd0->oa pd_ar Ar-Pd(II)-Cl oa->pd_ar tm Transmetalation (+ R-M) pd_ar->tm pd_h H-Pd(II)-Cl pd_ar->pd_h Reaction with H⁻ Source pd_ar_r Ar-Pd(II)-R tm->pd_ar_r re Reductive Elimination pd_ar_r->re re->pd0 Regenerates Catalyst product Desired Product (Ar-R) re->product hydride_source Hydride Source (H₂O, Base, Solvent) hydride_source->pd_ar re_h Reductive Elimination pd_h->re_h re_h->pd0 Regenerates Catalyst byproduct Dehalogenated Byproduct (Ar-H) re_h->byproduct

Caption: Competing catalytic cycles in a Pd-catalyzed reaction.

The critical juncture is the Ar-Pd(II)-Cl intermediate. Ideally, this species undergoes transmetalation followed by reductive elimination to yield the desired product. However, if a hydride source is present, it can react to form a palladium-hydride intermediate (H-Pd(II)-Cl or Ar-Pd(II)-H), which then undergoes reductive elimination to form the dehalogenated byproduct. Your goal is to make the path to Ar-R much faster than the path to Ar-H.

Preventative Measures & Recommended Starting Protocol

For researchers starting a new project with this compound, the following protocol is designed to minimize the risk of dehalogenation from the outset. This example uses a Suzuki-Miyaura coupling.

Protocol: Low-Dehalogenation Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4.4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial, add a magnetic stir bar.

  • Solid Reagents: Under an inert atmosphere (e.g., in a glovebox or under a strong flow of Argon/Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vial and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. Check for the consumption of starting material and the appearance of both the desired product and the potential dehalogenated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate), and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography.

Rationale for Choices:

  • Catalyst System: The Pd(OAc)₂/SPhos system is a robust pre-catalyst combination that forms a highly active, bulky monoligated Pd(0) species in situ, which is known to favor rapid reductive elimination.[2][7]

  • Base: K₃PO₄ is a moderately weak, non-nucleophilic inorganic base that is less likely to be a hydride source compared to alkoxides.[2][7]

  • Solvent & Temperature: Anhydrous dioxane at a moderate temperature provides good solubility while minimizing potential solvent-derived side reactions.[2]

By implementing these strategies, researchers can effectively troubleshoot and prevent the dehalogenation of this compound, leading to higher yields and cleaner reaction profiles in their synthetic campaigns.

References

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274.
  • Weizmann Institute of Science. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal.
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11758-11760.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Maleczka, R. E., & Rahaim, R. J. (2005). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 46(43), 7449-7452.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.

Sources

troubleshooting PROTAC linker conjugation to 6-Chlorofuro[3,4-C]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for PROTAC development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the conjugation of linkers to the warhead 6-Chlorofuro[3,4-C]pyridin-3(1H)-one. This heterocyclic electrophile is a valuable moiety for targeting specific proteins, but its successful conjugation requires careful optimization.

Section 1: Understanding the Core Chemistry

The primary reaction for conjugating a linker to this compound is a nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophilic group on the linker, typically a primary or secondary amine, displaces the chlorine atom at the C6 position of the pyridine ring. The efficiency of this reaction is highly dependent on reaction conditions and the nature of the linker.

Reaction Scheme: Nucleophilic Aromatic Substitution (SNAr)

Caption: General SNAr conjugation of an amine linker to the warhead.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my conjugation reaction yield consistently low?

Low yield is a common issue stemming from several factors.[1] The most frequent causes include:

  • Insufficient Reactivity: The nucleophilicity of your linker's amine may be too low, or the reaction conditions (temperature, solvent) are not optimal for activating the electrophilic warhead.

  • Competing Side Reactions: The presence of water or other nucleophiles can lead to hydrolysis of the warhead or consumption of reagents.

  • Steric Hindrance: A bulky linker can sterically hinder the approach of the amine to the C6 position of the pyridine ring.

  • Poor Solubility: One or both of your starting materials may not be fully soluble in the chosen reaction solvent, limiting the effective concentration of reactants.

Q2: I'm observing multiple product peaks on my LC-MS. What are they?

Besides your desired product, several other species can appear:

  • Unreacted Starting Materials: Trivial to identify by comparing with standards.

  • Hydrolysis Product: The 6-chloro group can be displaced by water or hydroxide to form 6-Hydroxyfuro[3,4-C]pyridin-3(1H)-one. This is common if non-anhydrous solvents or reagents are used.

  • Bis-Adducts: If your linker has nucleophiles at both ends and you have an excess of the warhead, you may form a species where two warhead molecules are attached to one linker.

  • Solvent Adducts: Highly polar aprotic solvents like DMF or DMSO can sometimes react under harsh conditions (high heat), although this is less common.

Q3: How do I confirm that the linker has conjugated at the correct C6 position?

Definitive structural confirmation requires spectroscopic analysis.[2]

  • 2D NMR Spectroscopy: An HSQC or HMBC experiment is the gold standard. You should observe a correlation between the protons on the carbon adjacent to the linker's nitrogen and the C6 carbon of the furopyridine ring system.

  • High-Resolution Mass Spectrometry (HRMS): While HRMS confirms the correct mass for the conjugate, it does not inherently prove the site of attachment. However, tandem MS (MS/MS) can be informative. Fragmentation patterns can help identify the core structures, providing evidence for the correct connectivity.[3]

Q4: What is the best base to use for this reaction?

A non-nucleophilic, sterically hindered organic base is typically preferred.

  • Diisopropylethylamine (DIPEA or Hünig's base): This is a common choice as it is an effective proton scavenger to neutralize the HCl generated during the reaction but is too bulky to compete with the linker amine as a nucleophile.

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These inorganic bases can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile. They offer the advantage of easy removal via filtration after the reaction.

Avoid using primary or secondary amines like triethylamine (TEA) if possible, as they can potentially act as competing nucleophiles, albeit slowly.

Section 3: In-Depth Troubleshooting Guide

Use the following flowchart to diagnose and resolve common issues during the conjugation step.

Troubleshooting Workflow for Linker Conjugation

Caption: A logical workflow for troubleshooting poor conjugation efficiency.

Explaining the Causality Behind Troubleshooting Steps:
  • Increasing Temperature: SNAr reactions often have a significant activation energy barrier. Providing thermal energy increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, which overcomes this barrier.

  • Changing Solvents: Polar aprotic solvents (DMF, DMSO) are excellent for SNAr reactions because they can solvate the cation (e.g., K⁺ from K₂CO₃) but do not strongly solvate the nucleophile (the amine), leaving it "bare" and more reactive.

  • Catalytic Iodide (Finkelstein reaction principle): The chloro group is a moderate leaving group. Iodide can displace the chloride to form a more reactive 6-iodo intermediate in situ. The iodo group is a much better leaving group, which is then readily displaced by the amine linker, regenerating the iodide catalyst.

  • Anhydrous/Inert Conditions: Water is a competing nucleophile that can hydrolyze the 6-chloro position. Furthermore, oxygen can sometimes lead to oxidative side products, especially with complex molecules at high temperatures. An inert atmosphere (N₂ or Argon) displaces both water vapor and oxygen.

Section 4: Key Experimental Protocols

Protocol 1: General SNAr Conjugation

This protocol provides a robust starting point for optimization.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add the amine-terminated linker (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) or K₂CO₃ (3.0 eq).

  • Solvent: Add anhydrous DMF (or NMP) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring (QC Checkpoint): Monitor the reaction progress every 2-4 hours by taking a small aliquot, quenching it with water, and analyzing by LC-MS. Look for the disappearance of starting materials and the appearance of the product mass. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate or dichloromethane.

    • Wash with water (3x) and then with brine (1x) to remove the bulk of the DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography or preparative HPLC.

Protocol 2: Analytical Characterization by LC-MS

  • Sample Prep: Prepare a ~1 mg/mL stock solution of your crude or purified product in a suitable solvent (e.g., DMSO, Methanol). Dilute this stock 1:100 in methanol/water (1:1) for injection.

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS Method:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Scan Range: 100 - 1500 m/z.

    • Data Analysis: Extract the ion chromatogram for the theoretical m/z of your starting materials and expected product ([M+H]⁺). Verify the isotopic pattern.

Section 5: Data Interpretation

Successful synthesis and characterization are critical for advancing any PROTAC candidate.[4][5]

Table 1: Expected Analytical Data Summary
Analysis TypeParameterExpected Result for Successful ConjugationCommon Issue Indication
LC-MS Retention TimeA new, typically more retained peak compared to starting materials.Multiple new peaks may indicate side products or isomers.
HRMS [M+H]⁺ IonObserved mass matches theoretical mass within 5 ppm.Mass corresponding to hydrolyzed warhead or unreacted materials.
¹H NMR Aromatic ProtonsShift in the chemical environment of protons on the furopyridine ring, particularly those near the C6 position.Absence of expected shifts; presence of only starting material signals.
¹³C NMR C6 CarbonSignificant upfield or downfield shift of the C6 carbon signal upon substitution of Cl with N.C6 signal remains consistent with the starting material.
2D NMR (HMBC) Key CorrelationA cross-peak between the linker's N-H or α-CH₂ protons and the C6 carbon of the warhead.No correlation observed, suggesting incorrect connectivity.

The validation of a PROTAC's structure is a multifaceted process that extends beyond simple confirmation of conjugation and is paramount to its successful development.[2] Advanced techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can later be used to confirm that the conjugated PROTAC can still bind its target and the E3 ligase to form a productive ternary complex.[5][6]

References

  • A Researcher's Guide to Validating PROTAC Structure: A Comparative Analysis of Analytical Methods. (n.d.). Benchchem.
  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024, January 10). PMC.
  • Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. (2024, July 9). Discoveracs.org.
  • PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs.
  • PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. (n.d.). ACS Fall 2025.
  • A beginner's guide to PROTACs and targeted protein degradation. (2021, July 23). The Biochemist.
  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. (2025, September 14). ResearchGate.
  • common problems in PROTAC experiments and how to avoid them. (n.d.). Benchchem.

Sources

scale-up challenges for the synthesis of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one. This document is intended for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. Our focus is on anticipating and resolving the common, yet critical, challenges that arise during scale-up.

This guide is structured to provide immediate, actionable advice through a question-and-answer format, addressing specific experimental issues with an emphasis on the underlying chemical and engineering principles.

Section 1: Core Scale-Up & Safety Concerns

The transition from grams to kilograms introduces significant changes in heat and mass transfer, which are paramount to a safe and reproducible process.[1] Many reactions that are well-behaved in a lab flask can become hazardous at scale if not properly understood and controlled.[2]

Frequently Asked Questions (FAQs)

Q1: Our initial lab-scale reaction (a Friedel-Crafts type cyclization) shows a significant exotherm. How do we manage this at a 100 L scale to prevent a runaway reaction?

A1: This is the most critical scale-up challenge. The surface-area-to-volume ratio decreases dramatically with scale, meaning heat generated by the reaction cannot dissipate as easily as it does in the lab.[1] An uncontrolled exotherm can lead to rapid temperature and pressure increases, potentially causing a runaway reaction or explosion.[2][3]

Troubleshooting & Mitigation Strategy:

  • Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) studies. This is non-negotiable. These studies will quantify the heat of reaction (ΔHrxn), the maximum temperature of the synthesis reaction (MTSR), and the onset temperature for any decomposition reactions (T_onset).[4]

  • Control Reagent Addition: The exotherm is often linked to the addition of a Lewis acid (e.g., AlCl₃) or the cyclization substrate. Instead of adding it all at once, implement a controlled, semi-batch addition.

    • Lab Scale: Dropwise addition via a syringe pump.

    • Pilot Scale: Metered addition via a dosing pump. The addition rate should be tied to the reactor's internal temperature, allowing the cooling system to keep pace.

  • Reverse Addition: Consider adding the reaction mixture to a slurry of the Lewis acid. This can sometimes tame the initial exotherm.

  • Cooling Capacity: Ensure your reactor's cooling jacket is sufficient. The rate of heat removal must always exceed the rate of heat generation. Have a backup cooling source (e.g., a dry ice/acetone bath for the condenser) ready for emergencies.[3]

Q2: We are observing a new, significant impurity (~5-10%) upon scaling up that we did not see at the lab scale. What is the likely cause?

A2: This is often a result of poor mixing and localized "hot spots" within the reactor. In a large vessel, agitation may not be sufficient to disperse reagents and heat uniformly. A localized region of high temperature or high reagent concentration can enable side reactions that are kinetically disfavored at the controlled lab-scale temperature.

Troubleshooting & Mitigation Strategy:

  • Agitation Study: Review the reactor's agitation specifications. The stirrer type (e.g., pitched-blade turbine, anchor), speed (RPM), and baffle design are critical for achieving homogeneity. Computational Fluid Dynamics (CFD) modeling can be an invaluable tool here.

  • Dilution: While it impacts throughput, increasing the solvent volume can improve heat transfer and reduce the impact of localized concentration gradients.

  • Impurity Profiling: Isolate and characterize the impurity using techniques like LC-MS and NMR.[5][6] Understanding its structure will provide clues to its formation mechanism (e.g., over-acylation, thermal degradation, isomerization). Regulatory bodies like the FDA and ICH have stringent guidelines on impurity identification and control.[7]

  • Temperature Monitoring: Ensure temperature probes are placed strategically to detect potential hot spots, not just in one location.

Section 2: Reaction Work-up and Product Isolation

Isolating the product at scale presents its own set of challenges, moving from simple separatory funnel extractions to multi-step crystallizations in large vessels.[8][9]

Frequently Asked Questions (FAQs)

Q1: The quenching of our reaction is violent and difficult to control at scale. How can we improve this step?

A1: Quenching a large volume of a reactive mixture (e.g., containing residual Lewis acids) into water or base is often highly exothermic and can generate large volumes of gas (e.g., HCl).

Troubleshooting & Mitigation Strategy:

  • Reverse Quench: Instead of adding the reaction mixture to the quench solution, slowly add the quench solution (e.g., chilled water or a buffered solution) to the reaction mixture. This allows for better temperature control of the main batch.

  • Quench Medium: Quenching onto ice is a standard and effective method for absorbing the heat of neutralization.

  • Headspace and Venting: Ensure the reactor has sufficient headspace and an adequately sized vent to handle any gas evolution safely.[3]

Q2: Our product oiled out during crystallization, and now we have a solid mass that is difficult to filter. How can we achieve a consistent, crystalline solid?

A2: "Oiling out" occurs when the product's concentration exceeds its solubility limit at a temperature above its melting point in the chosen solvent system, causing it to separate as a liquid phase before it can nucleate as a solid. This is a common issue driven by rapid changes in supersaturation.

Troubleshooting & Mitigation Strategy:

  • Solubility Curve Development: Methodically determine the solubility of this compound in your chosen solvent/anti-solvent system at various temperatures. This is fundamental to designing a robust crystallization process.[10][11]

  • Controlled Cooling/Anti-solvent Addition: The driving force for crystallization is supersaturation.[11] This must be controlled precisely.

    • Cooling Crystallization: Employ a slow, programmed cooling ramp (e.g., 5-10 °C per hour) instead of crashing the batch in an ice bath.[12]

    • Anti-solvent Crystallization: Add the anti-solvent slowly and sub-surface to prevent localized high supersaturation which can cause oiling out.[12]

  • Seeding: Develop a seeding protocol. Once the solution is in the metastable zone (supersaturated but not yet spontaneously nucleating), add a small amount (0.1-1% w/w) of previously isolated, high-purity product. This provides a template for controlled crystal growth.

  • Agitation: Ensure agitation is sufficient to keep solids suspended but not so vigorous that it causes crystal breakage (secondary nucleation), which can lead to fine particles that are difficult to filter.

ParameterLab Scale (1 L)Pilot Scale (100 L)Key Consideration
Heat Transfer High surface area/volume ratioLow surface area/volume ratioExotherm management is critical
Mixing Generally efficientPotential for dead zones/hot spotsAgitator design and speed are key
Addition Time MinutesHoursMust be controlled to manage heat/mass transfer
Isolation Evaporation/Simple FiltrationCrystallization/CentrifugationRequires development of a robust crystallization protocol

Section 3: Visual Workflow & Troubleshooting Logic

To assist in navigating the scale-up process, the following diagrams outline a general workflow and a decision tree for a common troubleshooting scenario.

Scale-Up Workflow Diagram

G cluster_0 Phase 1: Process Safety & Feasibility cluster_1 Phase 2: Pilot Scale-Up cluster_2 Phase 3: Manufacturing A Lab Route Confirmation (1-10g scale) B Hazard Evaluation (Calorimetry, DSC) A->B C Define Critical Process Parameters (CPPs) B->C D Kilo-Lab Run (0.5-1kg scale) C->D Tech Transfer E Impurity Profile Analysis (LC-MS, NMR) D->E F Crystallization Development D->F G Pilot Plant Run (10-50kg scale) F->G Tech Transfer H Process Validation & SOP Finalization G->H I Consistent Production H->I G cluster_0 Reaction Phase cluster_1 Work-up & Isolation Phase start Low Yield Observed at Scale q1 Analyze Crude Reaction Mixture (LC/NMR) start->q1 q4 Analyze Mother Liquor & Aqueous Layers start->q4 q2 Incomplete Conversion? q1->q2 Check Conversion q3 Major Side Product? q1->q3 Check Purity a1 Increase Reaction Time or Temperature (Caution!) q2->a1 Yes a2 Re-evaluate Stoichiometry or Reagent Purity q2->a2 Yes a3 Identify Side Product. Re-optimize Temp/Addition Rate q3->a3 Yes q5 High Product Loss to Mother Liquor? q4->q5 Check Losses q6 Emulsion or Phase Separation Issues? q4->q6 Check Physicals a4 Optimize Crystallization: Lower Temp, Add Anti-solvent q5->a4 Yes a5 Modify Work-up pH, Add Brine, or Filter Aid q6->a5 Yes

Caption: Decision tree for troubleshooting low yield issues.

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Global Pharma Tek. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry.
  • Pharma Tutor. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • Gorog, S. (2007). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • TÜV SÜD PSB. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards.
  • ACS Chemical Health & Safety. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • H.E.L Group. (n.d.).
  • ACS Publications. (2023, July 31).
  • Process Technology Online. (n.d.). Safe scale-up with exothermic reactions.
  • Benchchem. (n.d.).
  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
  • Fedoseeva, S. V., et al. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones.
  • PubMed. (2014, March 15). And C(1)-derivatives of furo[3,4-c]pyridine-3-ones and Related Compounds: Evidence for Site-Specific Inhibition of the Constitutive Proteasome and Its Immunoisoform.
  • Syrris. (n.d.).
  • University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: Rules of Thumb.
  • RSC Publishing. (2025, January 15).
  • MIT. (n.d.).
  • MDPI. (2025, August 2).
  • Benchchem. (n.d.).
  • Cooperative Organic Chemistry Student Labor
  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • RSC Publishing. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
  • University of York, Chemistry Teaching Labs. (n.d.). Aqueous Workup.
  • Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES.
  • Pharmaceutical Technology. (n.d.). Advances in Large-Scale Heterocyclic Synthesis.
  • Leah4sci. (2017, July 5).
  • RSC Publishing. (2024, June 7). Green advancements towards the electrochemical synthesis of heterocycles.
  • MDPI. (2021, September 15). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles.
  • University of Michigan. (n.d.).
  • PMC - NIH. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • ResearchGate. (n.d.). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research.
  • UCLA Chemistry. (n.d.).
  • MySkinRecipes. (n.d.). This compound.
  • MDPI. (2022, October 18).

Sources

Furo[3,4-c]pyridine Synthesis: A Technical Guide to Managing Exothermic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, understanding, and managing exothermic events during the synthesis of furo[3,4-c]pyridine derivatives. The inherent reactivity of the precursors and intermediates in these synthetic routes necessitates a thorough understanding of potential thermal hazards to ensure operational safety and reaction success. This guide is structured to provide actionable troubleshooting advice and answer frequently asked questions, grounded in established chemical principles and safety protocols.

Troubleshooting Guide: Real-time Exotherm Management

This section addresses specific issues that may arise during the synthesis of furo[3,4-c]pyridines, offering step-by-step guidance to mitigate thermal risks.

Question: I am performing a nitration on a pyridine-based precursor, and I've observed a sudden, unexpected temperature spike that my cooling system is struggling to control. What should I do?

Answer:

A rapid temperature increase during nitration is a critical safety concern and can be a precursor to a thermal runaway reaction.[1] Immediate and decisive action is required.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent (e.g., nitric acid, nitrating mixture).

  • Enhance Cooling: If not already at maximum, increase the cooling capacity of your reactor. This could involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Dilution: If the reaction setup allows for it and you have a pre-chilled, inert solvent readily available, careful dilution of the reaction mixture can help to absorb some of the excess heat.

  • Quenching (Use with extreme caution): In a severe situation where a runaway is imminent, having a pre-planned and tested quenching protocol is crucial. This could involve adding a cold, inert substance that will safely neutralize the reactive species. The choice of quenching agent is highly specific to the reaction and must be determined during process safety assessments.

Root Cause Analysis and Prevention:

  • Inadequate Heat Transfer: As reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. For larger-scale reactions, ensure your reactor is appropriately sized and has sufficient heat exchange capacity.

  • Incorrect Reagent Addition Rate: The rate of addition of the nitrating agent directly correlates with the rate of heat generation. A slow, controlled addition is paramount.

  • Localized Hotspots: Poor mixing can lead to localized concentrations of reagents and subsequent hotspots. Ensure your stirring is efficient and creates a homogenous mixture.

  • Incorrect Temperature: Starting the reaction at too high a temperature can significantly increase the reaction rate and heat output.

Question: My synthesis involves an azide-alkyne cycloaddition to form a triazole intermediate. While the reaction is slow to start, I'm concerned about the potential for a sudden exotherm once it initiates. How can I manage this?

Answer:

Your concern is valid. Azide-alkyne cycloadditions are known to be highly exothermic, although they often have a high activation energy, leading to a delayed onset.[2]

Preventative Measures and Control Strategies:

  • Controlled Initiation: Avoid aggressive heating to initiate the reaction. A gradual increase in temperature is preferable.

  • Dosing Control: If possible, add one of the reactants (e.g., the azide) slowly to the reaction mixture containing the alkyne at the target temperature. This allows the heat generated to be managed as it is produced.

  • Solvent Selection: Choose a solvent with a good heat capacity and a boiling point that can act as a safety buffer.

  • Reaction Calorimetry: For scale-up, performing reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) is highly recommended to quantify the heat of reaction and determine the maximum safe addition rate.

Diagram: Decision Workflow for Temperature Deviations

G start Temperature Spike Detected stop_addition Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling monitor_temp Monitor Temperature max_cooling->monitor_temp temp_stabilized Temperature Stabilized? monitor_temp->temp_stabilized resume_slowly Resume Addition at Slower Rate temp_stabilized->resume_slowly Yes temp_rising Temperature Still Rising? temp_stabilized->temp_rising No end Reaction Safe resume_slowly->end investigate Investigate Root Cause dilute Dilute with Pre-chilled Solvent temp_rising->dilute Yes quench Initiate Emergency Quench Protocol temp_rising->quench No dilute->monitor_temp quench->investigate

Caption: Workflow for managing temperature spikes.

Frequently Asked Questions (FAQs)

Q1: What are the most likely exothermic steps in the synthesis of furo[3,4-c]pyridines?

A1: Based on common synthetic routes, the following steps have a high potential for exothermicity:

  • Nitration: The introduction of a nitro group onto the pyridine or a related aromatic precursor is a classic high-hazard reaction.[1]

  • Lithiation: The deprotonation of the pyridine ring using strong bases like n-butyllithium is an exothermic process that requires careful temperature control.[3][4][5][6]

  • Cyclization with Azides: The formation of fused heterocyclic systems via intramolecular cyclization of azides can release significant energy.[2][7][8][9][10]

  • Halogenation: While often less energetic than nitration, the introduction of halogens using reagents like N-iodosuccinimide (NIS) can still be exothermic.[11][12][13][14][15]

Q2: How can I assess the thermal risk of a new synthetic route to a furo[3,4-c]pyridine derivative?

A2: A multi-faceted approach is recommended:

  • Literature Review: Thoroughly review the literature for any reported thermal hazards associated with similar reactions or reagent classes.

  • Computational Screening: Use thermodynamic modeling software to estimate the heat of reaction for each step.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for starting materials, intermediates, and the final product.

  • Reaction Calorimetry: For reactions with a high-risk potential, especially during scale-up, reaction calorimetry is the gold standard for quantifying heat flow and determining critical safety parameters.

Q3: Are there any inherently safer alternative synthetic strategies to consider?

A3: Yes, exploring alternative synthetic methodologies can significantly reduce thermal risks:

  • Flow Chemistry: Continuous flow reactors offer superior heat transfer and mixing, which can effectively tame highly exothermic reactions. The small reaction volume at any given time minimizes the potential for a runaway.

  • Alternative Reagents: In some cases, less energetic reagents may be available to achieve the desired transformation. For example, milder nitrating agents might be an option depending on the substrate.

Q4: What are the key parameters to monitor during a potentially exothermic reaction?

A4: The following should be closely monitored:

  • Internal Reaction Temperature: This is the most critical parameter. Use a calibrated temperature probe placed directly in the reaction mixture.

  • Jacket/Bath Temperature: The temperature difference between the reactor and the cooling jacket provides an indication of the heat flow.

  • Reagent Addition Rate: Maintain a slow and steady addition rate.

  • Stirrer Speed and Torque: Changes in viscosity can indicate a change in the reaction state.

  • Pressure: For reactions that may generate gaseous byproducts, monitoring the pressure is essential.

Table 1: Recommended Control Measures for Common Exothermic Steps

Reaction StepKey HazardsRecommended Control Measures
Nitration Thermal runaway, gas evolutionSlow, controlled addition of nitrating agent at low temperature; efficient cooling and stirring; consideration of flow chemistry for scale-up.
Lithiation Highly exothermic, potential for side reactionsLow reaction temperatures (e.g., -78 °C); slow addition of the organolithium reagent; use of less nucleophilic bases like LDA where appropriate.[3][5]
Azide Cycloaddition Delayed onset of a highly exothermic reactionGradual heating to initiate; controlled addition of one reactant; use of reaction calorimetry for scale-up.[2]
Halogenation (e.g., with NIS) Exothermic, potential for side reactionsControlled addition of the halogenating agent; maintaining the recommended reaction temperature.

Diagram: Heat Management in a Jacketed Reactor

Sources

Technical Support Hub: Solvent Selection for 6-Chlorofuro[3,4-C]pyridin-3(1H)-one Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chlorofuro[3,4-C]pyridin-3(1H)-one. This guide provides in-depth, experience-based answers to common and complex questions regarding solvent selection for reactions involving this versatile heterocyclic building block. Our goal is to help you troubleshoot challenging reactions, improve yields, and transition to more sustainable and safer laboratory practices.

Section 1: Foundational FAQs

Q1: What are the typical solvents for reactions with this compound, and what is the scientific rationale for their use?

A1: this compound is a polar heterocyclic compound. The chlorine atom at the 6-position is the primary reactive site for common transformations like palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (SNAr).

The choice of solvent is dictated by the need to:

  • Solubilize Reactants : Ensure the substrate, reagents, and catalyst system are in a homogeneous solution.

  • Facilitate Reaction Mechanisms : Stabilize charged intermediates or transition states.

  • Achieve Necessary Temperatures : Allow for sufficient heating to overcome activation energy barriers.

For these reasons, polar aprotic solvents are the conventional choice. These solvents possess high dipole moments and dielectric constants but lack acidic protons. This class includes N,N-Dimethylformamide (DMF) , N,N-Dimethylacetamide (DMAc) , N-Methyl-2-pyrrolidone (NMP) , and 1,4-Dioxane . They are effective because they can solvate the metal catalysts used in cross-coupling and the charged intermediates in SNAr reactions without interfering with the reaction mechanism.[1][2] For Suzuki reactions, specifically, solvents like dioxane, THF, and DMF are very common, often with the addition of water to create a biphasic system that aids in the transmetalation step.[3][4][5]

Q2: What are the most common problems encountered with traditional polar aprotic solvents like DMF, DMAc, and NMP?

A2: While effective, traditional amide-based polar aprotic solvents present significant challenges, particularly at elevated temperatures required for many coupling reactions:

  • Thermal Decomposition : DMF and DMAc can decompose at high temperatures. DMF, for instance, can break down into dimethylamine and carbon monoxide.[6][7] This generated dimethylamine is nucleophilic and can react with your electrophilic substrate, leading to the formation of an undesired dimethylamino-substituted byproduct and reducing the yield of your target molecule. DMAc decomposition can occur above 100°C, especially in the presence of acids or bases.[8]

  • Reaction Interference : The decomposition products can interfere with catalysis or create complex purification challenges.

  • Toxicity and Regulatory Scrutiny : DMF, DMAc, and NMP are all classified as substances of very high concern (SVHC) due to their reproductive toxicity.[9][10] Regulatory bodies worldwide are increasingly restricting their use, making it critical for labs, especially in process development, to find viable alternatives.

  • Workup Difficulties : Their high boiling points and miscibility with water can complicate product isolation and purification, often requiring large volumes of extraction solvents and leading to significant aqueous waste.

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific issues you might encounter during key synthetic transformations.

Scenario 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Q: My Suzuki coupling with an arylboronic acid in DMF/water is giving a low yield of the desired product and a significant amount of the dehalogenated starting material (furo[3,4-c]pyridin-3(1H)-one). What's happening and what should I try?

A: This is a classic and frustrating problem. The formation of the dehalogenated byproduct points to a competing hydrodehalogenation side reaction.[11]

Causality Analysis: The primary culprit is often the generation of a palladium-hydride (Pd-H) species. This species can arise from several sources, but in the context of your reaction, the solvent is a prime suspect. At elevated temperatures, DMF can act as a hydride source. The base used in the reaction can also play a role.

Troubleshooting Workflow & Recommended Alternative Solvents: Your goal is to select a solvent that is sufficiently polar and stable but does not act as a hydride source.

Workflow for Selecting an Alternative Solvent

G start Problem: Low Yield & Dehalogenation in Suzuki Coupling q1 Is the reaction temperature > 100°C? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No solv_high_temp Consider high-boiling, stable ethers or aprotic alternatives: - 2-MeTHF (BP: 80°C, but often effective) - Anisole (BP: 154°C) - Sulfolane (BP: 285°C) a1_yes->solv_high_temp solv_low_temp Standard ether solvents are good candidates: - 1,4-Dioxane (BP: 101°C) - 2-MeTHF (BP: 80°C) a1_no->solv_low_temp q2 Is aqueous workup problematic? solv_high_temp->q2 solv_low_temp->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No solv_biphasic Use 2-MeTHF. It has low water miscibility, simplifying phase separation. a2_yes->solv_biphasic solv_aqueous_ok Aqueous n-butanol is an excellent green option for heteroaryl substrates. a2_no->solv_aqueous_ok

Caption: Decision workflow for Suzuki coupling solvent selection.

Solvent Comparison Table:

SolventBoiling Point (°C)Key AdvantagesConsiderations
2-MeTHF 80Bio-derived ("green"), low water miscibility for easy workup, often replaces THF and Dioxane effectively.[12][13][14]Lower boiling point may not be suitable for very unreactive chlorides.
Aqueous n-Butanol 93-117 (azeotrope)Biodegradable, excellent for heteroaryl chlorides, can lead to facile product separation.[15]Requires careful optimization of the water/butanol ratio.
Anisole 154High boiling point, stable, less polar but often effective.May require a stronger base or more active catalyst system.
Sulfolane 285Extremely polar and thermally stable, excellent for challenging reactions.[16][17]High boiling point can make removal difficult; viscosity.[18]

Recommendation: Start by replacing DMF/water with 2-MeTHF or aqueous n-butanol . These solvents have demonstrated high efficacy in Suzuki couplings of heteroaryl chlorides and are considered greener alternatives.[12][15]

Scenario 2: Nucleophilic Aromatic Substitution (SNAr)

Q: I am reacting this compound with a primary amine at 140°C in DMF. My yield is poor, and I see a significant byproduct with a mass corresponding to the addition of dimethylamine. What is the cause?

A: You are observing a classic failure mode of DMF at high temperatures.

Causality Analysis: As previously mentioned, DMF thermally decomposes to generate dimethylamine.[7][19] Since dimethylamine is a secondary amine, it is often more nucleophilic and less sterically hindered than the primary amine you are using as your intended reagent. It successfully competes in the SNAr reaction, leading to the formation of the N,N-dimethyl byproduct and consuming your starting material.

Troubleshooting & Recommended Alternative Solvents: You must switch to a polar aprotic solvent with higher thermal stability.

Solvent-Issue Mitigation Diagram

G cluster_0 Problematic Solvent: DMF at >120°C cluster_1 Stable Alternative Solvents DMF DMF Decomp Thermal Decomposition DMF->Decomp DMA Dimethylamine (Nucleophilic Byproduct) Decomp->DMA Reaction S(N)Ar Reaction on This compound DMA->Reaction Competes with intended nucleophile Sulfolane Sulfolane Sulfolane->Reaction Provide stable medium DMSO DMSO DMSO->Reaction Provide stable medium Cyrene Cyrene™ Cyrene->Reaction Provide stable medium DesiredProduct Desired Product Reaction->DesiredProduct Byproduct Unwanted Byproduct Reaction->Byproduct

Caption: Mitigation of byproduct formation by choosing a stable solvent.

Solvent Comparison Table:

SolventBoiling Point (°C)Key AdvantagesConsiderations
Sulfolane 285Highly polar, exceptional thermal and chemical stability, excellent for SNAr.[16][18][20]High viscosity and melting point (28°C); can be difficult to remove.
DMSO 189Very high polarity, excellent for SNAr reactions.Can be challenging to remove residual amounts; ensure it's dry.
Cyrene™ 227A bio-derived, sustainable alternative to NMP and DMF with high polarity and stability.[21][22][23][24]Newer solvent, so literature may be less extensive for specific substrates. Can be sensitive to strong bases.

Recommendation: Sulfolane is an outstanding, albeit classical, choice for high-temperature SNAr reactions due to its inertness.[16] For a more modern and sustainable approach, Cyrene™ is an excellent green alternative to traditional dipolar aprotic solvents.[9][25]

Section 3: Protocols and Workflows

Protocol: Parallel Solvent Screening for a Suzuki-Miyaura Reaction

This protocol allows you to efficiently test multiple solvent systems to find the optimal conditions for your reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)

  • Reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Inert atmosphere glovebox or Schlenk line

  • Analytical standard (e.g., dodecane, for internal calibration in GC/LCMS)

Procedure:

  • Preparation: In an inert atmosphere, prepare a stock solution of your palladium catalyst and ligand (if separate) in a suitable anhydrous solvent (e.g., toluene).

  • Aliquot Substrates: To each of 4-6 reaction vials, add the this compound, arylboronic acid, base, and a stir bar.

  • Add Solvents: To each vial, add one of the test solvents. Ensure the final concentration of the limiting reagent is consistent across all vials (typically 0.1-0.2 M).

    • Vial 1: 1,4-Dioxane/H₂O (4:1)

    • Vial 2: 2-MeTHF/H₂O (4:1)[12]

    • Vial 3: Toluene/H₂O (4:1)

    • Vial 4: n-Butanol/H₂O (3:1)[15]

    • Vial 5: Anisole (anhydrous, with K₃PO₄ as base)

  • Add Catalyst: Add the catalyst stock solution to each vial.

  • Seal and React: Tightly seal the vials, remove them from the inert atmosphere, and place them in a pre-heated reaction block or oil bath at your desired temperature (e.g., 90°C).

  • Monitor Reaction: After a set time (e.g., 2, 6, 12 hours), take a small aliquot from each reaction, quench it with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the ratio of product to starting material and dehalogenated byproduct.

  • Analysis: Compare the conversion and byproduct formation across the different solvent systems to identify the optimal choice.

References

  • Bisz, E., & Szostak, M. (n.d.). 2-Methyltetrahydrofuran: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions. Wiley Online Library. [Link]
  • (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry. [Link]
  • (n.d.). Cyrene: A bio-based sustainable solvent for organic synthesis.
  • (n.d.). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development. [Link]
  • (n.d.). Cyrene: a bio-based novel and sustainable solvent for organic synthesis. RSC Publishing. [Link]
  • (n.d.). Sulfolane. Wikipedia. [Link]
  • (n.d.). Preparation and Application of Green Sustainable Solvent Cyrene. MDPI. [Link]
  • (n.d.). Dihydrolevoglucosenone (Cyrene™), a new possibility of an environmentally compatible solvent in synthetic organic electrochemistry. Faraday Discussions (RSC Publishing). [Link]
  • (n.d.).
  • (n.d.).
  • (n.d.). Greener Approaches to Cross-Coupling. Books. [Link]
  • (n.d.). Suzuki reaction. Wikipedia. [Link]
  • (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. [Link]
  • (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
  • (n.d.).
  • (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. PMC - NIH. [Link]
  • (n.d.). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF)
  • (n.d.). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. [Link]
  • (n.d.). SULFOLANE (ANHYDROUS - AQUEOUS).
  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • (n.d.).
  • (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
  • (n.d.). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. [Link]
  • (n.d.). Palladium catalyzed Suzuki cross-coupling in various green solvents.
  • (n.d.). N,N-DIMETHYLFORMAMIDE. Inchem.org. [Link]
  • (n.d.). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol.
  • (n.d.). Thermal Decomposition of Dimethylacetamide (DMAc).
  • (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. PMC. [Link]
  • (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. [Link]
  • (n.d.). 57 questions with answers in DIMETHYLFORMAMIDE.
  • (n.d.). Dimethylformamide. Wikipedia. [Link]
  • (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC - NIH. [Link]
  • (n.d.). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. MDPI. [Link]
  • (n.d.). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines.

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving 6-Chlorofuro[3,4-C]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Chlorofuro[3,4-C]pyridin-3(1H)-one. This molecule is a valuable heterocyclic building block, frequently employed in palladium-catalyzed cross-coupling reactions to synthesize complex molecular architectures. However, its inherent structural features, particularly the pyridine nitrogen, present unique challenges related to catalyst activity and longevity.

This guide provides in-depth troubleshooting advice, preventative measures, and experimental protocols in a direct question-and-answer format to address the critical issue of catalyst poisoning and deactivation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My palladium-catalyzed cross-coupling reaction with this compound has stalled or shows very low conversion. How do I know if catalyst poisoning is the cause?

A: Distinguishing catalyst poisoning from other common reaction failures is the first critical diagnostic step. While issues like poor reagent quality or an oxygen-compromised atmosphere can cause low yields, certain signs point specifically toward catalyst deactivation.[1]

Initial Diagnostic Clues:

  • Reaction Starts but Halts: The reaction proceeds initially (as monitored by TLC or LC-MS) but stops before the limiting reagent is consumed. This suggests the catalyst was initially active but was progressively deactivated.

  • Inconsistent Results: Reproducibility is poor between batches, even with seemingly identical conditions. This may point to variable levels of impurities (poisons) in the reagents.

  • Failure of Catalyst "Top-up": Adding a fresh charge of catalyst to the stalled reaction mixture does not restart the conversion. This is a strong indicator that an inhibitor is present in the reaction medium.

To confirm, you can run a parallel control reaction with a more "well-behaved" substrate (e.g., 4-chloroanisole) using the same batch of catalyst, ligand, base, and solvent. If the control reaction proceeds smoothly, the issue is highly likely related to your specific substrate or a contaminant within it.

Q2: What are the most likely sources of catalyst poisoning when using this compound?

A: The sources of poisoning can be categorized as intrinsic (related to the substrate itself) or extrinsic (from external contaminants).

Intrinsic Poisoning: The most probable cause is the substrate's own structure. The nitrogen atom in the pyridine ring is a Lewis base and can strongly coordinate to the electron-deficient palladium center.[2] This coordination can form a stable, off-cycle palladacycle, effectively sequestering the active catalyst and preventing it from participating in the desired catalytic cycle.[2][3] This is a classic example of product/substrate inhibition.

Extrinsic Poisoning: These are impurities that may be present in your reagents or introduced during setup.

  • Sulfur Compounds: Often originating from starting materials or solvents, sulfur is a notorious poison for palladium catalysts.[4][5] It forms strong, irreversible bonds with the palladium surface.

  • Water and Oxygen: While some cross-coupling reactions tolerate water, palladium(0) catalysts are sensitive to oxygen.[1] Inadequately degassed solvents or a poor inert atmosphere can lead to the oxidation and deactivation of the active catalytic species.

  • Other Halides: High concentrations of halide ions (e.g., from salts used in upstream synthesis) can interfere with the catalytic cycle.

  • Heavy Metals: Trace metals from previous synthetic steps can interfere with palladium catalysis.

The following diagram illustrates the primary intrinsic poisoning pathway.

CatalystPoisoning cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (Pd-II Complex) Pd0->OxAdd + Ar-X PoisonedComplex Inactive Pd(0)-Pyridine Complex Pd0->PoisonedComplex Sequestration Transmetal Transmetalation OxAdd->Transmetal + Nu-M ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 - Product Substrate This compound Substrate->PoisonedComplex Strong Coordination (Pyridine N-atom)

Caption: Intrinsic catalyst poisoning by the pyridine substrate.

Q3: My reaction involves a Suzuki coupling. Could the boronic acid or base be the problem?

A: Yes, absolutely. While the substrate is a primary suspect, other reagents are critical to evaluate.

  • Boronic Acid Quality: Boronic acids can undergo dehydration to form cyclic boroxines upon storage. These boroxines are often less reactive and can inhibit the reaction. It is best practice to use fresh, high-purity boronic acids or to verify their quality before use.

  • Choice and Quality of Base: The base is crucial. An inappropriate base can lead to side reactions or fail to efficiently promote transmetalation. Furthermore, some bases can contain impurities. For example, technical-grade carbonate bases may contain sulfur impurities. Using a high-purity grade (e.g., 99.9% or higher) is recommended.

  • Excess Reagents: While a slight excess of the nucleophile (e.g., boronic acid) is common, a large excess of certain reagents, like cyanide in cyanation reactions, can poison the catalyst by forming stable, inactive palladium complexes.[6][7]

Troubleshooting Guide & Experimental Protocols

If you suspect catalyst poisoning, a systematic approach is necessary for diagnosis and resolution.

Troubleshooting Workflow

The following workflow provides a logical sequence of steps to identify the root cause of reaction failure.

TroubleshootingWorkflow Start Low Conversion / Stalled Reaction Observed Check_Inert Step 1: Verify Inert Atmosphere (Degassing Technique, Gas Purity) Start->Check_Inert Control_Rxn Step 2: Run Control Reaction (e.g., with 4-chloroanisole) Check_Inert->Control_Rxn Control_Result Did Control Work? Control_Rxn->Control_Result Catalyst_Issue Problem is likely Catalyst, Ligand, Base, or Solvent Quality. Control_Result->Catalyst_Issue No Substrate_Issue Problem is linked to Substrate or Nucleophile. Control_Result->Substrate_Issue Yes Reagent_Purity Step 3: Assess Reagent Purity Substrate_Purify Purify Substrate (Recrystallization, Chromatography) Reagent_Purity->Substrate_Purify Ligand_Screen Step 4: Screen Ligands & Conditions Substrate_Purify->Ligand_Screen Success Reaction Optimized Ligand_Screen->Success Catalyst_Issue->Reagent_Purity Substrate_Issue->Reagent_Purity

Sources

Technical Support Center: Workup Procedures for 6-Chlorofuro[3,4-C]pyridin-3(1H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chlorofuro[3,4-C]pyridin-3(1H)-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the workup of reactions involving this versatile heterocyclic compound. The protocols and explanations provided herein are designed to ensure scientific integrity and are grounded in established chemical principles.

Introduction

This compound is a bicyclic molecule featuring fused furan and pyridine rings, with a chlorine substituent that significantly influences its reactivity.[1] Its lactone functionality offers a key site for chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery.[1][2] However, the unique structural and electronic properties of this scaffold can present challenges during reaction workup and purification. This guide aims to provide practical solutions to common issues, enabling you to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems that may arise during the workup of reactions involving this compound in a question-and-answer format.

Issue 1: Low or No Product Recovery After Aqueous Workup

Question: I performed a reaction to modify the lactone ring of this compound. After a standard aqueous workup, I can't find my desired product in the organic layer. What could be the issue?

Answer: This is a common and frustrating problem that can stem from several factors related to the chemical nature of your product. Here’s a systematic approach to troubleshoot this issue:

1. Product Solubility in the Aqueous Layer:

  • Causality: The pyridine nitrogen in the core structure can be protonated under acidic conditions, forming a pyridinium salt. This salt is often highly soluble in water. If your reaction quench or extraction involves an acidic aqueous solution (e.g., washing with dilute HCl to remove a basic reagent), your product may have partitioned into the aqueous layer.[3]

  • Troubleshooting Protocol:

    • Check the Aqueous Layer: Before discarding any aqueous layers, basify a small sample to a pH of 8-9 with a suitable base (e.g., NaHCO₃, Na₂CO₃) and extract it with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

    • Analyze the Extract: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of your product in this extract.

    • Preventative Measure: If your product is indeed in the aqueous layer, for future experiments, consider using a saturated NaHCO₃ or brine wash instead of an acidic wash, if the reaction chemistry allows.

2. Product Instability:

  • Causality: The lactone functionality is susceptible to hydrolysis, especially under strong acidic or basic conditions, which can lead to the opening of the furan ring.[4] This degradation would result in a different, more polar compound that might not be easily extracted or could be lost during workup.

  • Troubleshooting Protocol:

    • Stability Test: Before quenching the entire reaction, take a small aliquot of the reaction mixture. Split it into separate vials and treat each with the acidic and basic solutions you plan to use in your workup. Monitor the stability of your product over time using TLC or LC-MS.[3]

    • Modified Workup: If instability is observed, opt for a milder workup. This could involve quenching with saturated ammonium chloride (a weakly acidic salt) or simply diluting the reaction mixture with an organic solvent and filtering off any solids before concentration.

3. Formation of an Emulsion:

  • Causality: The presence of polar functional groups in your product and certain solvents (like DMF or DMSO) can lead to the formation of stable emulsions during aqueous extraction, making phase separation difficult or impossible.[5][6]

  • Troubleshooting Protocol:

    • Break the Emulsion: Try adding a saturated solution of sodium chloride (brine) to the separatory funnel; the increased ionic strength of the aqueous phase often helps to break the emulsion.[6] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

    • Filtration: In severe cases, filtering the entire mixture through a pad of Celite® or diatomaceous earth can help to break up the emulsion.

Issue 2: Product Contamination with Reagents or Byproducts

Question: My crude product after workup is contaminated with starting materials or unidentifiable byproducts. How can I improve the purity of my isolated material?

Answer: Effective purification relies on understanding the chemical properties of both your desired product and the impurities.

1. Removing Unreacted Starting Material:

  • Causality: If the unreacted starting material has significantly different polarity or functional groups than your product, a well-designed extraction can be very effective.

  • Protocol for Removing Basic Impurities (e.g., pyridine-containing starting materials):

    • Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute aqueous HCl (e.g., 1 M). The basic impurity will be protonated and move into the aqueous layer.

    • Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any remaining acid.

    • Wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Protocol for Removing Acidic Impurities (e.g., carboxylic acid byproducts):

    • Dissolve the crude mixture in an organic solvent.

    • Wash with a dilute aqueous base (e.g., 1 M NaHCO₃ or Na₂CO₃). The acidic impurity will be deprotonated and extracted into the aqueous phase.

    • Wash with brine, dry, and concentrate.

2. Dealing with Byproducts from Common Reactions:

  • Causality: Side reactions can lead to byproducts with similar polarities to your desired compound, making separation by simple extraction difficult.[4]

  • Troubleshooting & Purification:

    • Chromatography: Flash column chromatography is the most common method for purifying organic compounds. A careful selection of the solvent system is crucial. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane). Monitor the separation by TLC.

    • Crystallization: If your product is a solid, recrystallization can be a highly effective purification technique. The key is to find a solvent or solvent mixture in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Visualization of a General Workup Strategy

The following diagram illustrates a decision-making workflow for a typical workup procedure.

Workup_Workflow start Reaction Mixture quench Quench Reaction (e.g., with water, sat. NH4Cl) start->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract check_aqueous Check Aqueous Layer for Product? extract->check_aqueous basify_extract Basify Aqueous Layer & Re-extract check_aqueous->basify_extract Yes organic_layer Combine Organic Layers check_aqueous->organic_layer No basify_extract->organic_layer wash Wash Organic Layer (e.g., Brine) organic_layer->wash dry Dry over Na2SO4 or MgSO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude Product filter_concentrate->crude_product purify Purification crude_product->purify chromatography Column Chromatography purify->chromatography Oil or Inseparable Solid crystallization Recrystallization purify->crystallization Solid final_product Pure Product chromatography->final_product crystallization->final_product

Caption: A general decision workflow for reaction workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that I should be aware of during workup?

A1: Key properties include:

  • Molecular Formula: C₇H₄ClNO₂[1][7]

  • Molecular Weight: 169.57 g/mol [1]

  • Appearance: Typically a powder at room temperature.[1]

  • Solubility: While specific quantitative data is not widely published, as a heterocyclic compound with polar functional groups, it is expected to have some solubility in polar organic solvents. Its basic pyridine nitrogen allows for increased aqueous solubility under acidic conditions.

  • Stability: The lactone ring may be sensitive to strong acids and bases. The pyridine ring is generally stable but can be reactive under certain conditions.[8]

Q2: What are some common side reactions to be aware of?

A2: Depending on the specific reaction, potential side reactions could include:

  • Lactone Ring Opening: As mentioned, hydrolysis of the lactone is a possibility.

  • Reactions on the Pyridine Ring: While the pyridine ring is relatively electron-deficient, nucleophilic aromatic substitution (SNAr) reactions can occur, especially with strong nucleophiles. Electrophilic substitution is generally difficult.[9]

  • Dimerization or Oligomerization: In reactions aiming for intramolecular cyclization, intermolecular reactions leading to dimers or oligomers can be a competing pathway.[10]

Q3: Are there any specific safety precautions for handling this compound and its derivatives?

A3: Standard laboratory safety practices should always be followed. This includes:

  • Wearing appropriate personal protective equipment (PPE), such as safety glasses, lab coat, and gloves.[7]

  • Working in a well-ventilated fume hood.[7]

  • Avoiding inhalation of dust and contact with skin and eyes.[7]

  • Consulting the Safety Data Sheet (SDS) for detailed handling and disposal information.[7]

Q4: How can I effectively remove a high-boiling polar aprotic solvent like DMF or DMSO during workup?

A4: These solvents are completely miscible with water, which can be used to your advantage.

  • Procedure: After the reaction is complete, dilute the mixture with a large volume of water. Your organic product will likely precipitate if it is not water-soluble. You can then collect the solid by filtration. If your product is soluble in a non-polar organic solvent, you can perform multiple extractions with a solvent like diethyl ether or ethyl acetate. The DMF or DMSO will preferentially remain in the large volume of water. A common rule of thumb is to wash the organic layer with at least five times its volume in water, split into several portions.[6]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₇H₄ClNO₂[1][7]
Molecular Weight 169.57 g/mol [1]
CAS Number 1352893-24-3[1][7]
Predicted Boiling Point 388.6±42.0 °C at 760 mmHg[2]
Predicted Density 1.524±0.06 g/cm³[2]

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Fedoseev, S. V., Belikov, M. Yu., Ershov, O. V., & Tafeenko, V. A. (2017). Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1660–1663.
  • MySkinRecipes. (n.d.). This compound.
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Validation & Comparative

A Comparative Bioactivity Analysis: Furo[3,4-c]pyridine versus Pyrrolo[3,4-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery is perpetual. Among these, fused pyridine ring systems have garnered significant attention due to their structural resemblance to endogenous purines, allowing them to effectively interact with a wide array of biological targets. This guide provides an in-depth comparative analysis of the bioactivity of two isomeric five-membered heterocyclic rings fused to a pyridine core: the furo[3,4-c]pyridine and the pyrrolo[3,4-c]pyridine scaffolds. By examining their performance as kinase inhibitors and cytotoxic agents, supported by experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the therapeutic potential of these two important classes of compounds.

Structural Overview and Synthetic Rationale

The furo[3,4-c]pyridine and pyrrolo[3,4-c]pyridine scaffolds, while both featuring a five-membered ring fused to a pyridine ring, differ in the heteroatom at the 2-position of the bicyclic system (oxygen versus nitrogen, respectively). This seemingly subtle structural variance can significantly influence the physicochemical properties, three-dimensional conformation, and hydrogen bonding capabilities of the resulting analogs, thereby dictating their interaction with biological targets and ultimately their bioactivity.

The synthesis of these scaffolds often involves multi-step sequences, with strategic choices made to enable the introduction of diverse substituents for structure-activity relationship (SAR) studies.

Synthesis of the Furo[3,4-c]pyridine Core

The construction of the furo[3,4-c]pyridine skeleton can be approached through various synthetic routes. A common strategy involves the formation of the furan ring onto a pre-existing pyridine derivative. For instance, the synthesis of furo[3,4-c]pyridine-1,3-dione, a key intermediate, can be achieved from cinchomeronic acid.

Experimental Protocol: Synthesis of Furo[3,4-c]pyridine-1,3-dione

A detailed, step-by-step methodology for a key synthesis is outlined below.

cluster_synthesis Synthesis of Furo[3,4-c]pyridine-1,3-dione Cinchomeronic_Acid Cinchomeronic Acid Reaction Reflux Cinchomeronic_Acid->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Furo_Pyridine_Dione Furo[3,4-c]pyridine-1,3-dione Reaction->Furo_Pyridine_Dione

Caption: General synthetic scheme for furo[3,4-c]pyridine-1,3-dione.

Synthesis of the Pyrrolo[3,4-c]pyridine Core

The synthesis of the pyrrolo[3,4-c]pyridine scaffold often involves the construction of the pyrrole ring onto a pyridine precursor. For example, derivatives of pyrrolo[3,4-c]pyridine-1,3-dione can be prepared from pyridine-3,4-dicarboxylic acid derivatives. These methods are broadly categorized into the annulation of the pyrrole moiety, the annulation of the pyridine ring, and the tandem closure of both rings[1].

Experimental Protocol: Synthesis of 2-substituted Pyrrolo[3,4-c]pyridine-1,3-diones

A representative protocol for the synthesis of N-substituted pyrrolo[3,4-c]pyridine-1,3-diones is provided below.

cluster_synthesis Synthesis of 2-substituted Pyrrolo[3,4-c]pyridine-1,3-diones Pyridine_Dicarboxylic_Acid Pyridine-3,4-dicarboxylic Acid Derivative Condensation Condensation/ Cyclization Pyridine_Dicarboxylic_Acid->Condensation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Condensation Pyrrolo_Pyridine_Dione 2-substituted Pyrrolo[3,4-c]pyridine-1,3-dione Condensation->Pyrrolo_Pyridine_Dione

Caption: General synthetic route to 2-substituted pyrrolo[3,4-c]pyridine-1,3-diones.

Comparative Bioactivity: Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. Both furo[3,4-c]pyridine and pyrrolo[3,4-c]pyridine scaffolds have been explored for their potential as kinase inhibitors.

Furo[3,4-c]pyridine Analogs as Kinase Inhibitors

While direct and extensive comparative data is somewhat limited for the furo[3,4-c]pyridine scaffold, several studies have highlighted its potential. For instance, certain furopyridine derivatives have demonstrated inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[2] The furo[3,4-c]pyridine-1,3-dione core is also recognized as a key intermediate in the synthesis of biologically active compounds, including kinase inhibitors.[3]

Pyrrolo[3,4-c]pyridine Analogs as Kinase Inhibitors

The pyrrolo[3,4-c]pyridine scaffold has been more extensively investigated as a source of potent kinase inhibitors. A broad spectrum of pharmacological properties has been reported for these derivatives.[4][5][6] For example, a series of N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazole derivatives have been patented as potent and selective inhibitors of Protein Kinase C βII (PKCβII), with Ki values in the nanomolar range.[7] Furthermore, certain pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase, with IC50 values as low as 30 nM.[8]

Compound Class Target Kinase Potency (IC50/Ki) Reference
Furopyridine DerivativeCDK2/cyclin A20.93 µM (IC50)[2]
Pyrrolo[3,2-c]pyridine DerivativeFMS Kinase30 nM (IC50)[8]
N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazolePKCβII0.1-181 nM (Ki)[7]

Table 1: Comparative Kinase Inhibitory Activity

Experimental Protocol: In Vitro Kinase Inhibition Assay

A generalized protocol for assessing the in vitro kinase inhibitory activity of test compounds is described below. This can be adapted for specific kinases and detection methods (e.g., radiometric, fluorescence, or luminescence-based).

cluster_workflow In Vitro Kinase Inhibition Assay Workflow Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Reaction_Setup Incubate kinase, substrate, and test compound Compound_Prep->Reaction_Setup Initiate_Reaction Add ATP to initiate phosphorylation Reaction_Setup->Initiate_Reaction Incubation Incubate at optimal temperature and time Initiate_Reaction->Incubation Detection Detect phosphorylated substrate or ATP depletion Incubation->Detection Data_Analysis Calculate % inhibition and determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Comparative Bioactivity: Anticancer Activity

The antiproliferative activity of these scaffolds is a critical measure of their therapeutic potential in oncology.

Furo[3,4-c]pyridine Analogs in Cancer Research

The anticancer potential of furo[3,4-c]pyridine derivatives has been demonstrated in several studies. For example, a dihydrofuro[3,4-d]pyrimidine compound exhibited a dose-dependent cytotoxic effect on the K562 human leukemia cell line, primarily through the induction of apoptosis.[9] Other furopyridine derivatives have shown significant growth inhibition against various cancer cell lines, including melanoma and breast cancer.[10]

Pyrrolo[3,4-c]pyridine Analogs in Cancer Research

Pyrrolo[3,4-c]pyridine derivatives have demonstrated a wide range of antitumor activities.[4][5] For instance, certain 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown in vitro antitumor activity, with Mannich bases of this series being the most active.[4] Additionally, other analogs have exhibited cytotoxic effects against ovarian and breast cancer cell lines.[4]

Compound Class Cancer Cell Line Potency (IC50/GI50) Reference
Furopyridine DerivativeHCT-116 (Colorectal)>31.3, <49.0 µM (IC50)
Dihydrofuro[3,4-d]pyrimidineK562 (Leukemia)Dose-dependent cytotoxicity[9]
Pyrrolo[3,4-c]pyridine-1,3-dioneOvarian & Breast Cancer19–29 µg/mL (IC50)[4]
Pyrazolo[3,4-b]pyridineHela (Cervical)2.59 µM (IC50)

Table 2: Comparative Anticancer Activity

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

cluster_workflow MTT Assay Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Compound_Treatment Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation_24_72h Incubate for 24-72 hours Compound_Treatment->Incubation_24_72h MTT_Addition Add MTT solution to each well Incubation_24_72h->MTT_Addition Incubation_4h Incubate for 4 hours to allow formazan formation MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A step-by-step workflow of the MTT assay for cytotoxicity.

Conclusion and Future Directions

This comparative guide highlights the significant therapeutic potential of both furo[3,4-c]pyridine and pyrrolo[3,4-c]pyridine scaffolds. The pyrrolo[3,4-c]pyridine core has been more extensively explored, demonstrating a broad spectrum of bioactivities, particularly as potent kinase inhibitors and anticancer agents. The available data for furo[3,4-c]pyridine analogs, while more limited, suggests promising avenues for further investigation, especially in the context of kinase inhibition and cytotoxicity.

The key structural difference—the presence of an oxygen versus a nitrogen atom in the five-membered ring—undoubtedly influences the biological activity profiles of these two scaffolds. Future research should focus on direct, head-to-head comparative studies of furo[3,4-c]pyridine and pyrrolo[3,4-c]pyridine analogs against a panel of relevant biological targets. Such studies, coupled with computational modeling and detailed SAR analysis, will be instrumental in elucidating the specific structural features that govern their potency and selectivity. This will ultimately pave the way for the rational design of novel, highly effective therapeutic agents based on these versatile heterocyclic systems.

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A Comparative Guide to the Potency of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Furo[3,4-c]pyridine Scaffold

The furo[3,4-c]pyridine-3(1H)-one core is a significant heterocyclic scaffold in medicinal chemistry, drawing attention for its potential in developing novel therapeutic agents. This structural motif is an analog of phthalide, where a benzene ring is replaced by a pyridine ring, introducing a nitrogen atom that can significantly alter the molecule's physicochemical properties and biological activity. The 6-chloro substituent, in particular, can influence the molecule's reactivity and its interactions with biological targets. While extensive comparative potency data for a wide range of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one derivatives is still emerging in the public domain, we can infer structure-activity relationships (SAR) from closely related analogs. This guide will provide a framework for comparing the potency of these derivatives, supported by experimental data from relevant studies and detailed protocols for in-house evaluation.

The broader family of pyridine derivatives is known for a wide array of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1] Similarly, fused heterocyclic systems like pyrrolo[3,4-c]pyridines have been investigated for their potential as anticancer, antidiabetic, and antiviral agents.[2][3] This underscores the therapeutic promise of the furo[3,4-c]pyridine core.

Comparative Potency: A Case Study of Furo[3,4-c]pyridine-3-one Analogs as Proteasome Inhibitors

A study on C(4) and C(1) derivatives of a related nor-cerpegin (1,1-dimethyl furo[3,4-c]pyridine-3-one) provides valuable insights into how substitutions on this scaffold can modulate biological activity.[4] The researchers synthesized a series of derivatives and assayed their inhibitory activity against the 20S constitutive proteasome (c20S), a key target in cancer therapy. The table below summarizes the inhibitory concentrations (IC50) for the chymotrypsin-like (CT-L) activity of the proteasome for selected derivatives.

Compound IDR1R2R3R4IC50 (CT-L) of c20S (µM)
Derivative A HHHH> 50
Derivative B CH3HHH1.8
Derivative C HHHCH31.9
Derivative D CH3CH3HH1.1
Derivative E HHCH3CH31.2

Data synthesized from the findings on proteasome inhibition by furo[3,4-c]pyridine-3-one derivatives.[4]

From this data, a clear structure-activity relationship emerges. The unsubstituted parent compound (Derivative A) shows negligible activity. However, the introduction of methyl groups at the C(1) and C(4) positions significantly enhances the inhibitory potency against the proteasome. This suggests that substitutions at these positions are critical for the biological activity of this class of compounds.

Structure-Activity Relationship (SAR) Insights

The potency of this compound derivatives is expected to be highly dependent on the nature and position of various substituents. Based on the analysis of related heterocyclic compounds, the following SAR principles can be hypothesized:

  • Substitutions at C-1 and C-4: As indicated by the case study, these positions are likely to be crucial for modulating potency. The introduction of small alkyl or aryl groups could enhance binding to target proteins.

  • The Role of the 6-Chloro Group: The chlorine atom at the 6-position is an electron-withdrawing group, which can influence the electron density of the pyridine ring and potentially engage in halogen bonding with the target protein, thereby affecting binding affinity.

  • Modifications of the Lactone Ring: The lactone functionality is a potential site for chemical modification. Opening the lactone ring to form the corresponding hydroxy acid or converting it to a lactam could lead to derivatives with different biological profiles.

Caption: Key structural modification sites on the this compound scaffold influencing biological potency.

Experimental Protocols for Potency Determination

To facilitate the direct comparison of newly synthesized this compound derivatives, detailed protocols for common potency assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a general method for determining the cytotoxic effects of a compound on cancer cell lines, a common approach to screen for potential anticancer agents.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, or HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: General workflow for an in vitro MTT cytotoxicity assay.

Protocol 2: In Vitro Kinase Inhibition Assay

Many pyridine-based compounds exert their effects by inhibiting protein kinases. This protocol provides a general framework for an in vitro kinase assay to determine the IC50 values of test compounds.

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The kinase phosphorylates a substrate, and the extent of phosphorylation is quantified, often using fluorescence or luminescence-based methods.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. Subsequently, dilute the compound in the kinase assay buffer to achieve the desired final concentrations, keeping the final DMSO concentration constant (typically ≤1%).

  • Enzyme and Substrate Preparation: Dilute the recombinant kinase and a suitable substrate (e.g., a fluorescently labeled peptide) in the kinase assay buffer to their predetermined optimal concentrations.

  • Assay Reaction:

    • Add the diluted test inhibitor to the wells of a 384-well plate.

    • Add the enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP. The ATP concentration should be near its Michaelis-Menten constant (Km) for sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specified period (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction and measure the signal (e.g., fluorescence intensity) using a plate reader with appropriate settings.

  • Data Analysis:

    • Subtract the background signal (from wells with no enzyme).

    • Calculate the percent inhibition for each inhibitor concentration relative to the control (DMSO only).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative potency data for a broad range of its derivatives is not yet widely available, analysis of related compounds provides valuable insights into the structure-activity relationships that govern their biological effects. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the potency of their own synthesized derivatives, thereby contributing to the growing body of knowledge on this important class of heterocyclic compounds. Continued exploration of substitutions at key positions, particularly C-1 and C-4, is warranted to unlock the full therapeutic potential of this scaffold.

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A Comparative Guide to the Structure-Activity Relationship of 6-Chlorofuro[3,4-c]pyridin-3(1H)-one Analogs as Potent Biological Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a series of analogs based on the 6-chlorofuro[3,4-c]pyridin-3(1H)-one scaffold. This heterocyclic system has emerged as a promising framework in medicinal chemistry for the development of targeted therapeutics. We will dissect how specific structural modifications influence biological activity, with a focus on providing actionable insights for researchers and professionals in drug discovery and development. The information presented herein is a synthesis of published experimental data, aimed at elucidating the key chemical features that drive potency and selectivity.

Introduction: The this compound Scaffold - A Privileged Heterocycle

The furo[3,4-c]pyridin-3(1H)-one core is a bicyclic heteroaromatic system that combines the structural features of a lactone and a pyridine ring.[1][2] This arrangement provides a rigid framework with specific electronic and steric properties, making it an attractive starting point for the design of enzyme inhibitors and other bioactive molecules.

The introduction of a chlorine atom at the 6-position of the pyridine ring is a strategic choice in medicinal chemistry. Halogen atoms, particularly chlorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. The electron-withdrawing nature of chlorine can influence the electron density of the aromatic system, potentially enhancing binding affinity through halogen bonding or other electrostatic interactions.

This guide will explore the SAR of this scaffold by examining substitutions at various positions, primarily focusing on their impact on proteasome inhibition, a key target in cancer therapy.

Comparative Analysis of Substitutions and Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of various substituents. Key positions for modification that have been explored include the C1, C4, and C7 positions.

Substitutions at the C1 and C4 Positions: Impact on Proteasome Inhibition

A study by Hovhannisyan et al. provides significant insights into the SAR of C1 and C4 substituted furo[3,4-c]pyridine-3-ones as inhibitors of the constitutive (c20S) and immunoproteasome (i20S).[3][4] The following table summarizes the inhibitory activity of key analogs against the chymotrypsin-like (CT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolyzing (PA) activities of the proteasome.

CompoundR1 (C1-position)R4 (C4-position)c20S CT-L IC50 (µM)c20S T-L IC50 (µM)c20S PA IC50 (µM)i20S PA IC50 (µM)
1 HH> 50> 50> 50ND
2 CH3, CH3H> 50> 50> 50ND
10 CH3, CH3Benzylamino> 50> 500.6> 50

Data synthesized from Hovhannisyan et al., 2014.[3][4]

From this data, several key SAR observations can be made:

  • The Unsubstituted Core: The parent furo[3,4-c]pyridine-3-one (Compound 1) and its 1,1-dimethyl analog (Compound 2) are inactive, highlighting the necessity of substitutions for biological activity.[3][4]

  • Criticality of C4-Substitution: The introduction of a benzylamino group at the C4 position in Compound 10 leads to a dramatic increase in inhibitory activity, specifically against the PA site of the constitutive proteasome (IC50 of 0.6 µM).[4]

  • Selectivity: Compound 10 demonstrates remarkable selectivity for the c20S PA site, with no significant inhibition of the i20S PA site.[4] This selectivity is crucial for developing targeted therapies with reduced off-target effects.

  • Role of C1-Dimethylation: The presence of gem-dimethyl groups at the C1 position is a common feature in these active analogs, likely contributing to metabolic stability and proper orientation within the binding pocket.

Halogenation at the C4-Position

Research by Fedoseev et al. explored the introduction of a halogen at the C4 position and a phenylamino group at the C3 position.[5] While this work primarily focused on synthesis, it provides a basis for understanding how different halogen substitutions could influence activity.

CompoundR (Pyridine Ring)Hlg (C4-position)
3a 6,7-dimethylCl
3b 6-methyl, 7-ethylCl
3d 6,7-dimethylBr

Data from Fedoseev et al., 2017.[5]

The synthesis of these 4-halo analogs opens the door for further biological evaluation to compare the effects of chlorine versus bromine at this position. Generally, bromine is larger and more polarizable than chlorine, which could lead to different binding interactions.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is essential to understand the methodologies used for synthesis and biological evaluation.

General Synthesis of C4-Substituted Furo[3,4-c]pyridin-3-ones

The synthesis of C4-amino substituted furo[3,4-c]pyridin-3-ones typically involves a multi-step process. A generalized workflow is presented below.

Synthesis_Workflow A Starting Pyridine Derivative B Multi-step synthesis to form 4-chlorofuro[3,4-c]pyridin-3-one intermediate A->B Cyclization & Chlorination C Nucleophilic Aromatic Substitution with primary amine (e.g., benzylamine) B->C Reaction with R-NH2 D Final C4-amino substituted product C->D Purification Assay_Workflow A Prepare 20S Proteasome (c20S or i20S) B Incubate Proteasome with Test Compound (Analog) A->B C Add Fluorogenic Substrate (Specific for CT-L, T-L, or PA site) B->C D Measure Fluorescence Intensity over time C->D E Calculate % Inhibition and IC50 D->E Binding_Hypothesis cluster_0 Proteasome PA Active Site Catalytic Residues Catalytic Residues Hydrophobic Pocket Hydrophobic Pocket Hydrogen Bond Acceptors/Donors Hydrogen Bond Acceptors/Donors Compound_10 Compound 10 (C4-Benzylamino analog) Compound_10->Catalytic Residues Prevents substrate access Compound_10->Hydrophobic Pocket Benzyl group interaction Compound_10->Hydrogen Bond Acceptors/Donors Amine and lactone interactions

Sources

A Comparative Guide to the In Vitro Evaluation of Novel 6-Chlorofuro[3,4-C]pyridin-3(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Furo[3,4-c]pyridine Scaffold

In the landscape of medicinal chemistry, the discovery of novel heterocyclic scaffolds is a cornerstone of therapeutic innovation. The furo[3,4-c]pyridine core, a fused bicyclic heterocycle, represents a promising framework for the development of new chemical entities. Its structural relatives, such as the pyrrolo[3,4-c]pyridine isomers, have demonstrated a remarkable breadth of pharmacological activities, including potential applications in treating nervous system disorders, diabetes, and various cancers.[1][2][3] The inherent structural features of these aza-analogs of phthalide suggest a high potential for interaction with a variety of biological targets.

This guide provides a comprehensive framework for the systematic in vitro evaluation of novel compounds derived from the 6-Chlorofuro[3,4-C]pyridin-3(1H)-one scaffold. We will delineate a tiered, logical workflow designed to efficiently characterize these compounds, from initial broad-based screening to more targeted mechanistic and drug-like property assessments. The objective is to establish a robust, self-validating system that enables researchers to make informed, data-driven decisions, prioritizing compounds with the highest therapeutic potential for further development.

Part 1: The High-Throughput Triage - Primary Cytotoxicity Screening

The initial step in evaluating any new library of compounds with potential anticancer applications is a broad assessment of their cytotoxic effects across a diverse range of cancer cell lines.[4] This approach allows for the rapid identification of compounds with potent anti-proliferative activity and can provide early indications of selective toxicity.

Causality of Assay Choice: XTT vs. MTT

For assessing cell viability, tetrazolium-based colorimetric assays are the industry standard due to their simplicity and suitability for high-throughput screening. These assays measure the metabolic activity of viable cells, which correlates directly with cell number. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, resulting in a colored formazan product.[5]

While the MTT assay is well-established, it produces a water-insoluble formazan product that requires an additional solubilization step, often with organic solvents like DMSO or SDS.[5] This not only complicates the workflow but can also introduce experimental variability. We, therefore, recommend the XTT assay . The formazan product of XTT is water-soluble, eliminating the solubilization step and streamlining the protocol for greater accuracy and reproducibility.[6][7]

Experimental Workflow: A Tiered Approach

The following diagram illustrates the strategic workflow for characterizing novel compounds, from initial screening to lead candidate selection. This cascade is designed to efficiently eliminate compounds with undesirable properties at early stages, conserving resources for the most promising candidates.[8]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Selectivity cluster_2 Tier 3: Lead Characterization A Compound Library (Derivatives of this compound) B Multi-Dose XTT Cytotoxicity Assay (Diverse Cancer Cell Line Panel) A->B C Data Analysis: Calculate IC50 Values B->C I Prioritize Hits (Potency & Selectivity) C->I D Kinase Profiling Screen (Single High Concentration) F Dose-Response Kinase Assays (Determine Ki / IC50) D->F Selective Hits (>80% Inhibition) E Anti-Inflammatory Assay (LPS-stimulated Macrophages) G Early ADME-Tox Profiling (Solubility, Stability, CYP Inhibition) E->G Active Hits (>50% Inhibition) H Mechanism of Action Studies F->H G->H J Promising Lead Candidates H->J I->D Potent Hits (IC50 < 10 µM) I->E Potent Hits (IC50 < 10 µM)

Caption: A strategic workflow for the in vitro evaluation of novel compounds.

Protocol 1: XTT Cell Viability Assay
  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HT-29, A549) in 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compounds and a positive control (e.g., Staurosporine) in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Thermo Fisher Scientific CyQUANT™ XTT Cell Viability Assay).[7] This typically involves mixing the XTT reagent with an electron-coupling reagent.

  • Assay Development: Add 50 µL of the prepared XTT mixture to each well. Incubate for 4 hours at 37°C, 5% CO₂.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader, with a reference wavelength of 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log-transformed compound concentration and use a non-linear regression model to determine the IC₅₀ value.[9]

Comparative Data 1: Cytotoxicity Screening (Hypothetical)
CompoundMCF-7 IC₅₀ (µM)HT-29 IC₅₀ (µM)A549 IC₅₀ (µM)
Cpd-1 1.22.51.8
Cpd-2 > 50> 50> 50
Cpd-3 8.922.115.4
Staurosporine 0.020.0150.03

Interpretation: Cpd-1 demonstrates potent, broad-spectrum cytotoxicity, making it a priority candidate for further investigation. Cpd-2 is inactive, while Cpd-3 shows moderate, somewhat selective activity.

Part 2: Unveiling the Mechanism - Target-Based Assays

Based on the primary screening results, promising compounds are advanced to secondary, more mechanistic assays. Given that a significant number of anticancer agents function as kinase inhibitors and the structural alerts within fused pyridine systems, kinome profiling is a logical and powerful next step.[10][11] Furthermore, the established link between inflammation and cancer progression justifies a parallel screen for anti-inflammatory activity.[12]

Protocol 2: Broad Kinase Profiling

The most efficient method to assess a compound's interaction with the human kinome is to utilize a commercial screening service.[13] Services like Eurofins Discovery's KinaseProfiler™ or Reaction Biology's KinomeScan® offer panels of hundreds of kinases, providing a comprehensive overview of a compound's selectivity.[14][15]

  • Compound Submission: Submit the prioritized compound (e.g., Cpd-1) for screening at a single, high concentration (typically 1 or 10 µM) against a large kinase panel.

  • Assay Principle: These platforms use various methods, such as radiometric assays (KinaseProfiler™) or active site-directed competition binding assays (KINOMEscan®), to measure the percent inhibition of kinase activity.[14][15]

  • Data Analysis: The primary output is a list of kinases and the corresponding percentage of inhibition. This data is used to generate a "selectivity profile." A highly selective compound will inhibit only a few kinases, while a non-selective compound will show activity against many.

Comparative Data 2: Kinase Selectivity Profile at 10 µM (Hypothetical)
Kinase TargetCpd-1 (% Inhibition)Staurosporine (% Inhibition)
CDK2/CycA9599
GSK3β9298
PIM18896
SRC2597
EGFR1594
VEGFR21095

Interpretation: Cpd-1 shows potent and selective inhibition of CDK2, GSK3β, and PIM1, while having minimal effect on SRC, EGFR, and VEGFR2. This contrasts sharply with the non-selective profile of Staurosporine. This selective profile is highly desirable and warrants further investigation into these specific targets.

Hypothetical Signaling Pathway Inhibition

The data suggests Cpd-1 may interfere with cell cycle progression and survival pathways regulated by CDK2, GSK3β, and PIM1.

G cluster_0 cluster_1 cluster_2 cluster_3 A Growth Factors C PI3K/Akt Pathway A->C B Mitogens D RAS/MAPK Pathway B->D F GSK3β C->F G PIM1 C->G E CDK2/Cyclin A D->E H Cell Cycle Progression E->H Phosphorylation of Rb F->H Regulation of Cyclin D1 I Inhibition of Apoptosis G->I J Protein Synthesis G->J cpd1 Cpd-1 cpd1->E cpd1->F cpd1->G

Caption: Cpd-1 hypothetically inhibits key kinases in pro-survival pathways.

Protocol 3: In Vitro Anti-Inflammatory Assay (NO Inhibition)

This assay assesses the ability of compounds to suppress the inflammatory response in macrophages.[12]

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates until they reach ~80% confluency.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds and a positive control (e.g., Indomethacin) for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the unstimulated control. Incubate for 24 hours.[16]

  • Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess Reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group.

Comparative Data 3: Anti-Inflammatory Activity (Hypothetical)
Compound% NO Inhibition at 25 µM
Cpd-1 72%
Cpd-3 45%
Indomethacin 85%

Interpretation: Cpd-1 exhibits significant anti-inflammatory activity, adding another dimension to its therapeutic potential.

Part 3: Assessing Drug-Likeness - Early ADME-Tox Profiling

A potent and selective compound is of little therapeutic value if it possesses poor pharmacokinetic properties.[8] Therefore, assessing key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) parameters early in the discovery process is critical to mitigate the risk of late-stage failures.[17][18][19][20]

Recommended Tier 1 ADME-Tox Assays

A standard panel of in vitro assays can provide crucial insights into a compound's potential behavior in vivo.

  • Aqueous Solubility: Measures the solubility of the compound in a physiological buffer (e.g., PBS pH 7.4). Poor solubility can hinder absorption.

  • Metabolic Stability: Incubates the compound with human liver microsomes and measures the rate of its disappearance over time. This predicts its metabolic clearance in the liver.[19]

  • CYP450 Inhibition: Assesses the compound's potential to inhibit major Cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9), which is a primary cause of drug-drug interactions.[19]

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins like albumin. High binding can limit the free fraction of the drug available to act on its target.[18]

Comparative Data 4: Early ADME-Tox Profile (Hypothetical)
ParameterCpd-1Ideal Range
Aqueous Solubility (µM) 85> 50
Microsomal Stability (t½, min) 45> 30
CYP3A4 Inhibition (IC₅₀, µM) > 20> 10
Plasma Protein Binding (%) 88%< 95%

Interpretation: Cpd-1 displays a favorable early ADME-Tox profile, with good solubility, moderate metabolic stability, a low risk of CYP3A4-mediated drug interactions, and acceptable plasma protein binding.

Conclusion and Path Forward

This comparative guide outlines a rigorous and efficient cascade for the in vitro evaluation of novel derivatives from the this compound scaffold. By integrating broad cytotoxicity screening, targeted mechanistic assays, and early ADME-Tox profiling, researchers can effectively prioritize compounds for further development.

Based on our hypothetical data, Cpd-1 emerges as a superior lead candidate. It demonstrates:

  • High Potency: Sub-micromolar IC₅₀ values against multiple cancer cell lines.

  • Target Selectivity: Potent inhibition of a small, relevant set of kinases (CDK2, GSK3β, PIM1).

  • Dual Activity: Significant anti-inflammatory properties.

  • Favorable Drug-like Properties: Good solubility, metabolic stability, and a low risk of major drug-drug interactions.

The next logical steps for a compound like Cpd-1 would involve more in-depth mechanism of action studies (e.g., Western blotting to confirm target engagement in cells, cell cycle analysis), further lead optimization to enhance potency and properties, and ultimately, progression into in vivo efficacy and safety studies in relevant animal models.

References

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  • ResearchGate. (2025, August 9). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
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  • PubMed. (2005, April 15). Novel heterocyclic glucocorticoids: in vitro profile and in vivo efficacy.
  • PubMed. (2013, December). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies.
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  • MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis.
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  • AACR Journals. (n.d.). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations.
  • World Journal of Pharmaceutical Research. (2017, December 20). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
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  • MDPI. (2024, January 12). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation.
  • ResearchGate. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities.
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  • MySkinRecipes. (n.d.). This compound.
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  • Indo American Journal of Pharmaceutical Research. (2023, December 31). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES.
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A Researcher's Comparative Guide to Cell-Based Assays for 6-Chlorofuro[3,4-C]pyridin-3(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The furo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise across various therapeutic areas, including oncology and neurology.[1][2][3] This guide provides a comprehensive comparison of essential cell-based assays to characterize the biological activity of novel 6-Chlorofuro[3,4-C]pyridin-3(1H)-one derivatives. We will delve into the causality behind experimental choices, moving from broad assessments of cytotoxicity to nuanced, target-specific engagement assays. This document serves as a practical manual for researchers, offering detailed protocols, data interpretation insights, and the strategic rationale for building a robust preclinical data package.

Introduction to this compound Derivatives

The furo[3,4-c]pyridine-3(1H)-one core represents a versatile heterocyclic system. The inclusion of a chlorine atom at the 6-position can significantly modulate the compound's electronic properties and metabolic stability, often enhancing its potential as a therapeutic agent. While the specific biological targets for this subclass are still under active investigation, related heterocyclic structures are known to interact with critical cellular enzymes like protein kinases and Poly(ADP-ribose) polymerases (PARP), which are pivotal in cancer cell proliferation and DNA repair.[4][5][6] Therefore, a logical first step in characterizing new derivatives is to employ a panel of assays designed to probe these and other fundamental cellular processes.

Foundational Assays: Assessing Global Cellular Health

The initial evaluation of any new chemical entity involves determining its effect on cell viability. This foundational data informs dose selection for all subsequent mechanistic studies and provides the first indication of potential therapeutic efficacy or toxicity.

Cytotoxicity and Cell Viability: A Comparative Overview

The goal is to measure the number of living, metabolically active cells after treatment with the compound. Two primary methodologies dominate this space: metabolic assays (e.g., MTT, MTS) that measure the activity of mitochondrial dehydrogenases, and ATP quantitation assays (e.g., CellTiter-Glo®) that measure the level of intracellular ATP.

Assay Type Principle Advantages Limitations Typical Application
Metabolic (MTT/MTS) Enzymatic reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells.Inexpensive, well-established.Can be confounded by compounds affecting cellular metabolism; requires a solubilization step (MTT).Initial, cost-effective screening.
ATP Quantitation (Luminescent) Quantifies ATP, the energy currency of the cell, using a luciferase-luciferin reaction.[7]Highly sensitive, rapid "add-mix-measure" protocol, excellent linearity, fewer compound interferences.[7][8]Higher reagent cost.Gold standard for HTS, dose-response studies, and mechanistic follow-up.

Expert Recommendation: For robust and high-throughput applications, the ATP-based luminescent assays are superior. Their "add-mix-measure" format minimizes pipetting errors and the signal's stability provides flexibility in experimental timing.[7]

Protocol Deep Dive: ATP-Based Luminescent Viability Assay (e.g., CellTiter-Glo®)

This protocol is based on the widely used Promega CellTiter-Glo® assay.[7][9][10]

Principle: The reagent contains Ultra-Glo™ Recombinant Luciferase and its substrate, luciferin. When added to cells, the lytic agent in the buffer disrupts the cell membrane, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells.[8]

Step-by-Step Methodology:

  • Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density. Allow cells to attach and resume logarithmic growth (typically 18-24 hours).

  • Compound Treatment: Prepare a serial dilution of the this compound derivative. Add the compound to the cells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., DMSO) controls.

  • Reagent Equilibration: Thaw the CellTiter-Glo® reagent and allow it to equilibrate to room temperature for approximately 30 minutes before use.[9]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This minimizes temperature gradients.[11]

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]

  • Lysis and Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition: Record luminescence using a plate-based luminometer.

Workflow and Data Interpretation

The output is a dose-response curve from which the IC50 (or GI50) value—the concentration at which 50% of cell growth is inhibited—can be calculated.

Viability_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_data Data Analysis p1 Seed cells in opaque-walled plate p2 Allow cells to attach (18-24h) p1->p2 t1 Prepare serial dilution of compound p2->t1 t2 Add compound to cells t1->t2 t3 Incubate for desired duration (e.g., 72h) t2->t3 a1 Equilibrate plate & reagent to room temperature t3->a1 a2 Add CellTiter-Glo® Reagent a1->a2 a3 Mix (2 min) to lyse cells a2->a3 a4 Incubate (10 min) to stabilize signal a3->a4 d1 Read Luminescence a4->d1 d2 Plot Dose-Response Curve d1->d2 d3 Calculate IC50 d2->d3

Caption: Workflow for an ATP-based cell viability assay.

Mechanistic Assays: Unraveling the Mode of Action

If a derivative demonstrates potent cytotoxicity, the next logical step is to investigate how it kills the cells. Key mechanisms include the induction of apoptosis (programmed cell death) and disruption of the cell cycle.

Apoptosis Induction: Measuring Caspase Activity

Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.

Principle: The Caspase-Glo® 3/7 Assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[12][13] When added to apoptotic cells, the substrate is cleaved by active caspase-3/7, releasing aminoluciferin. This product is then consumed by luciferase to generate a luminescent signal proportional to caspase activity.[14]

Step-by-Step Methodology:

  • Cell Treatment: Plate and treat cells with the compound at concentrations around its IC50 value for a shorter duration (e.g., 6-24 hours) to capture the apoptotic event before widespread cell death.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer.[15]

  • Assay Procedure: Follow the same "add-mix-measure" protocol as the viability assay. Equilibrate the plate to room temperature, add the Caspase-Glo® 3/7 reagent, mix, incubate (typically 1-2 hours), and read luminescence.[14][16]

Apoptosis_Pathway Compound Furo[3,4-c]pyridine Derivative Stress Cellular Stress Compound->Stress Initiator Initiator Caspases (e.g., Caspase-8, -9) Stress->Initiator activates Executioner Executioner Caspases (Caspase-3, -7) Initiator->Executioner activates Cleavage Cleavage Executioner->Cleavage acts on Substrate DEVD-Aminoluciferin (Substrate) Substrate->Cleavage Product Aminoluciferin Cleavage->Product releases Light Luminescent Signal Product->Light Luciferase Luciferase + O2 Luciferase->Light catalyzes

Caption: Caspase-3/7 dependent apoptosis detection pathway.

Cell Cycle Analysis: DNA Content Staining

Many cytotoxic compounds, particularly those targeting kinases or DNA repair, function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M).

Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates with double-stranded DNA.[17][18] The fluorescence intensity of PI in a stained cell is directly proportional to its DNA content.[19] By analyzing a population of cells with a flow cytometer, one can distinguish between cells in the G0/G1 phase (2N DNA), S phase (between 2N and 4N DNA), and G2/M phase (4N DNA).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the compound for a duration equivalent to one to two cell cycles (e.g., 24-48 hours).

  • Harvest and Fix: Harvest cells (including any floating dead cells) and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[19][20] Fixation permeabilizes the cells, allowing PI to enter.

  • RNase Treatment: Before staining, treat the cells with RNase A to degrade RNA, as PI can also bind to double-stranded RNA, which would otherwise confound the DNA signal.[18][21]

  • PI Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide.[20]

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the red channel.

  • Data Analysis: Use software to gate on single cells and generate a histogram of PI fluorescence intensity. The resulting peaks correspond to the different phases of the cell cycle.

Target-Specific Assays: Confirming Molecular Interactions

After identifying a phenotype (e.g., cytotoxicity), it is crucial to confirm that the compound directly engages its intended molecular target within the complex environment of a live cell.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the concept of ligand-induced thermal stabilization.[22][23] When a compound binds to its target protein, it generally increases the protein's stability and resistance to heat-induced denaturation. By heating intact cells to a range of temperatures, one can create a "melting curve" for the target protein. In the presence of a binding compound, this curve will shift to higher temperatures.[24][25]

Step-by-Step Methodology:

  • Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Aliquot the cell suspensions and heat them across a temperature gradient using a thermal cycler.[22]

  • Lysis: Lyse the cells (e.g., by freeze-thaw cycles).

  • Separation: Centrifuge the lysates to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody-based method like Western Blot or ELISA.

  • Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve for compound-treated cells indicates target engagement.

CETSA_Workflow cluster_cell Live Cells cluster_heat Heating cluster_process Processing cluster_detect Detection & Analysis c1 Treat cells with Compound or Vehicle h1 Heat aliquots across a temperature gradient c1->h1 p1 Lyse cells h1->p1 p2 Centrifuge to separate soluble/insoluble fractions p1->p2 d1 Quantify soluble protein (e.g., Western Blot) p2->d1 d2 Plot Melt Curve (% Soluble vs. Temp) d1->d2

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Bioluminescence Resonance Energy Transfer (BRET)

Principle: The NanoBRET™ Target Engagement assay is a powerful live-cell method that measures compound binding in real-time.[26][27] The target protein is expressed as a fusion with NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer, which binds reversibly to the target protein, acts as the energy acceptor.[28] When the tracer is bound, the close proximity allows for energy transfer (BRET) from the luciferase to the tracer upon addition of the substrate. A test compound that binds to the target will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal.[29][30]

Expert Insight: This assay is particularly powerful as it can determine not only if a compound binds but also its apparent affinity (IC50) and residence time in a physiological, live-cell context.[26][27]

Summary and Strategic Recommendations

The characterization of novel this compound derivatives should follow a logical, tiered approach.

  • Primary Screen: Begin with a robust ATP-based viability assay (e.g., CellTiter-Glo®) across a relevant cancer cell line panel to determine cytotoxic potency (IC50) and identify sensitive lines.

  • Secondary Mechanistic Assays: For potent compounds, investigate the mechanism of cell death using a caspase activation assay (e.g., Caspase-Glo® 3/7) and analyze effects on cell cycle progression via PI staining and flow cytometry.

  • Tertiary Target Engagement: To confirm the molecular mechanism, validate direct binding to the hypothesized target protein in live cells using advanced techniques like CETSA or NanoBRET™.

This strategic workflow ensures that resources are focused on the most promising compounds and builds a comprehensive data package that elucidates both the phenotypic effect and the specific molecular interactions driving the biological activity of the derivatives.

References

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A Comparative Guide to the Structural Confirmation of 6-Chlorofuro[3,4-c]pyridin-3(1H)-one: Why X-ray Crystallography Reigns Supreme

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel heterocyclic compounds such as 6-Chlorofuro[3,4-c]pyridin-3(1H)-one, a precise understanding of its atomic arrangement is the bedrock upon which its potential biological activity, physical properties, and synthetic pathways are understood. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present a detailed protocol, and offer a comparative analysis with other common spectroscopic methods.

The Imperative of Structural Certainty

The furo[3,4-c]pyridine scaffold is a key structural motif in many biologically active compounds.[1] The introduction of a chlorine atom and a lactone functionality, as in this compound, can significantly influence its electronic properties and intermolecular interactions, making it a molecule of interest for medicinal chemists. However, its synthesis can potentially lead to isomeric products. Therefore, definitive structural confirmation is not merely a procedural step but a critical juncture in the research and development pipeline.

X-ray Crystallography: The Definitive Answer

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable information about a molecule's connectivity and composition, they offer indirect evidence of its three-dimensional structure.[2] Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a direct, high-resolution map of electron density within a crystal, revealing precise bond lengths, bond angles, and stereochemistry.[2][3]

The Crystallization Challenge: A Necessary Hurdle

The primary bottleneck for X-ray crystallography is the growth of high-quality single crystals, which can be a process of trial and error.[3][4] The ideal crystal for diffraction should be a well-ordered, single lattice of approximately 0.1-0.3 mm in size.[4][5] For a molecule like this compound, which possesses moderate polarity, a range of crystallization techniques should be explored.

Experimental Protocol: Obtaining Single Crystals of this compound

This protocol outlines a systematic approach to crystallizing small organic molecules.

Materials:

  • High-purity (>98%) this compound

  • A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)[5]

  • Small glass vials (1-2 mL)

  • Microscope for crystal inspection

Procedure:

  • Solvent Screening:

    • Test the solubility of a small amount of the compound in various solvents. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation Method: [2][5]

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion Method (Hanging or Sitting Drop): [6][7]

    • Hanging Drop:

      • Dissolve the compound in a "good" solvent to form a concentrated solution.

      • Place a larger volume of a "poor" solvent (in which the compound is less soluble) in the reservoir of a crystallization plate well.

      • Pipette a small drop (1-2 µL) of the compound solution onto a siliconized glass coverslip.

      • Invert the coverslip and seal the well. The vapor from the poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

    • Sitting Drop:

      • Similar to the hanging drop method, but the drop of the compound solution is placed on a post within the well, and the well is sealed.

  • Solvent Layering Method:

    • Dissolve the compound in a small amount of a dense, "good" solvent.

    • Carefully layer a less dense, "poor" solvent on top. Diffusion at the interface of the two solvents can induce crystallization.

Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the most definitive structural data, other techniques are essential for a comprehensive characterization. The following table compares the strengths and limitations of common analytical methods for a molecule like this compound.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Unambiguous structural determination.[8]Requires high-quality single crystals, which can be difficult to obtain.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY), information on the solution-state conformation.Provides data on the molecule in solution, which can be more biologically relevant. Small sample quantity needed.[8]Provides indirect structural information. Can be difficult to determine relative stereochemistry for complex molecules.[8]
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).High sensitivity, requires very small amounts of sample.Provides no information on atomic connectivity or stereochemistry.
Powder X-ray Diffraction (PXRD) Information about the crystalline phase and unit cell parameters of a polycrystalline powder.Does not require single crystals.[9]Structure solution from powder data is more complex and less precise than from single-crystal data.[9]
Three-Dimensional Electron Diffraction (3DED) Can determine crystal structures from nanocrystals.Requires much smaller crystals than SCXRD.[10]A newer technique that is less widely available than X-ray crystallography.[10]

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of a novel compound like this compound, integrating various analytical techniques with X-ray crystallography as the final confirmatory step.

G cluster_0 Initial Characterization cluster_1 Crystallization & Data Collection cluster_2 Structure Determination & Validation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr_ms NMR & HRMS Analysis purification->nmr_ms cryst_screen Crystallization Screening nmr_ms->cryst_screen xtal_growth Single Crystal Growth cryst_screen->xtal_growth xray_data X-ray Diffraction Data Collection xtal_growth->xray_data structure_solution Structure Solution & Refinement xray_data->structure_solution validation Structural Validation & Analysis structure_solution->validation final_structure Final Confirmed Structure validation->final_structure

Caption: Workflow for structural confirmation.

Conclusion

For the definitive structural elucidation of this compound, single-crystal X-ray crystallography is the most authoritative method. While other techniques such as NMR and mass spectrometry are crucial for initial characterization and providing complementary data, they cannot offer the same level of unambiguous, three-dimensional structural detail. The investment in developing a robust crystallization protocol is therefore a critical step in advancing the scientific understanding and potential applications of this and other novel chemical entities. The insights gained from a high-resolution crystal structure are invaluable for guiding further synthetic efforts, understanding structure-activity relationships, and ultimately accelerating the pace of innovation in chemical and pharmaceutical research.

References

  • Chemistry World. (2022-01-27). XFELs make small molecule crystallography without crystals possible.
  • ACS Publications. (2022-05-16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
  • NIH. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • Royal Society of Chemistry. (2023-03-01). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Royal Society of Chemistry. (2023-03-01). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Stack Exchange. (2017-09-12). Why is crystallography still used in some cases for small molecule structure determination?.
  • ResearchGate. (2023-02-15). Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources.
  • YouTube. (2025-04-10). Common Challenges in Crystallization Processes.
  • ResearchGate. (2025-08-07). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?†.
  • NIH. x Ray crystallography. PMC.
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  • NIH. (2010-09-16). A general protocol for the crystallization of membrane proteins for X-ray structural investigation.
  • NIH. (2011-01-16). Protein Crystallization for X-ray Crystallography. PMC.
  • NIH. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC.
  • PubChem. 6-chloro-1H,2H,3H-pyrrolo(3,4-c)pyridine hydrochloride.
  • ResearchGate. (2025-08-08). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones.
  • PubMed. (1998-05-01). An improved procedure for the preparation of X-ray diffraction-quality crystals of cytochrome p450cam.
  • YouTube. (2022-06-07). Protein Crystallization For X-ray Crystallography l Protocol Preview.
  • ResearchGate. 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating Activity.
  • ResearchGate. 6 Spectroscopic data of the porphyrin C30H30N4O2Zn.

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A Comparative Guide to the Synthesis of the Furo[3,4-c]pyridine Core for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The furo[3,4-c]pyridine scaffold is a compelling heterocyclic motif in modern medicinal chemistry. As a bioisostere of isoquinoline and a key structural element in various biologically active compounds, the development of efficient and versatile synthetic routes to this core is of paramount importance to researchers in drug development. This guide provides an in-depth comparison of prominent synthetic strategies for accessing the furo[3,4-c]pyridine core, offering field-proven insights into the causality behind experimental choices and providing detailed, reproducible protocols.

Introduction to the Furo[3,4-c]pyridine Scaffold

The fusion of a furan ring to the [c]-face of a pyridine ring gives rise to the furo[3,4-c]pyridine system. This arrangement imparts a unique electronic and steric profile, making it an attractive scaffold for interacting with a variety of biological targets. The inherent reactivity of the furan moiety as a diene in Diels-Alder reactions also presents unique opportunities for further functionalization and the construction of complex polycyclic systems. This guide will explore three distinct and powerful strategies for the synthesis of this valuable heterocyclic core: a Pummerer-Diels-Alder Cascade, an Iodine-Mediated Oxidative Cyclization, and a Retro-Diels-Alder Approach.

Pummerer-Diels-Alder Cascade: A Convergent Approach to Highly Functionalized Systems

This elegant and convergent one-pot sequence leverages the Pummerer rearrangement to generate a reactive furo[3,4-c]pyridine intermediate in situ, which is then trapped by a dienophile in a Diels-Alder reaction. This method is particularly advantageous for creating complex, substituted isoquinoline derivatives from relatively simple starting materials.[1][2]

Scientific Rationale and Mechanistic Insight

The causality behind this strategy lies in the generation of a transient α-thiocarbocation from an o-benzoyl-substituted pyridylmethyl sulfoxide. The choice of a potent acylating agent, such as heptafluorobutyric anhydride, is critical for activating the sulfoxide for the Pummerer rearrangement. The neighboring keto functionality then acts as an intramolecular nucleophile, trapping the thiocarbocation to form a cyclic oxonium ion. Subsequent elimination of a proton and the thioether moiety generates the highly reactive furo[3,4-c]pyridine diene. The reaction is driven forward by the immediate and irreversible trapping of this unstable intermediate by a dienophile.

Mechanism of the Pummerer-Diels-Alder Cascade

Pummerer_Diels_Alder cluster_pummerer Pummerer Rearrangement & Furan Formation cluster_da Diels-Alder Reaction cluster_aromatization Aromatization A Pyridylmethyl Sulfoxide B Acylated Sulfonium Ion A->B Acylating Agent (e.g., HFBA) C Ylide B->C -H+ D Thiocarbocation C->D [3,3]-Sigmatropic Rearrangement E Cyclized Intermediate D->E Intramolecular Cyclization F Furo[3,4-c]pyridine E->F -Thioether, -H+ H Cycloadduct F->H G Dienophile G->H I Ring-Opened Intermediate H->I Base (e.g., DBU) J Substituted Isoquinoline I->J Aromatization

Caption: Pummerer-Diels-Alder cascade for furo[3,4-c]pyridine synthesis.

Experimental Protocol: One-Pot Synthesis of a Substituted Isoquinoline

This protocol is adapted from the work of Sarkar et al.[2][3]

Materials:

  • o-Benzoyl-substituted pyridylmethyl sulfoxide

  • Heptafluorobutyric anhydride (HFBA)

  • p-Toluenesulfonic acid (catalytic amount)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Toluene (anhydrous)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

  • To a solution of the o-benzoyl-substituted pyridylmethyl sulfoxide (1.0 equiv) and dimethyl acetylenedicarboxylate (1.2 equiv) in anhydrous toluene under an inert atmosphere, add a catalytic amount of p-toluenesulfonic acid.

  • Cool the mixture to 0 °C and add heptafluorobutyric anhydride (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Once the formation of the Diels-Alder adduct is complete, add DBU (2.0 equiv) to the reaction mixture.

  • Heat the mixture to reflux for 1-2 hours until the aromatization is complete.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted isoquinoline.

Performance and Limitations

This method excels in its convergence and ability to rapidly build molecular complexity. The one-pot nature of the reaction is a significant advantage in terms of efficiency. However, the substrate scope can be limited by the stability of the starting sulfoxides and the reactivity of the dienophile. Electron-poor dienophiles generally give the best results.[2]

Iodine-Mediated Oxidative Cyclization: A Metal-Free Approach

This strategy offers a facile, metal-free route to 6,7-dihydrofuro[3,4-c]pyridines from readily accessible N-homopropargylic β-enaminones.[4] The use of molecular iodine as a mild oxidant and cyclization promoter makes this an attractive method from both an economic and environmental perspective.

Scientific Rationale and Mechanistic Insight

The key to this transformation is the electrophilic activation of the alkyne moiety by molecular iodine, forming an iodonium ion intermediate. The enaminone nitrogen then acts as a nucleophile, attacking the activated alkyne in an intramolecular fashion. The resulting vinyl cation is subsequently trapped by the carbonyl oxygen to forge the furan ring. The presence of a base, such as cesium carbonate, is crucial for neutralizing the generated acid and facilitating the final elimination of HI to afford the dihydrofuropyridine product.

Mechanism of Iodine-Mediated Cyclization

Iodine_Cyclization A N-homopropargylic β-enaminone B Iodonium Ion A->B I₂ C Vinyl Cation B->C Intramolecular Nucleophilic Attack D Cyclized Intermediate C->D Intramolecular Oxygen Attack E Tetrahydrofuro[3,4-c]pyridine D->E Proton Transfer F 6,7-Dihydrofuro[3,4-c]pyridine E->F Base (e.g., Cs₂CO₃) -HI

Caption: Iodine-mediated synthesis of 6,7-dihydrofuro[3,4-c]pyridines.

Experimental Protocol: Synthesis of a 6,7-Dihydrofuro[3,4-c]pyridine

This protocol is based on the work of Al-Zaydi.[4]

Materials:

  • N-homopropargylic β-enaminone

  • Molecular iodine (I₂)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the N-homopropargylic β-enaminone (1.0 equiv) in acetonitrile, add cesium carbonate (2.0 equiv) and molecular iodine (1.5 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6,7-dihydrofuro[3,4-c]pyridine.

Performance and Limitations

This method provides a straightforward and metal-free synthesis of dihydrofuropyridines. The starting materials are readily prepared, and the reaction conditions are mild. A notable limitation is that this route directly produces the dihydro derivative, which may require a subsequent oxidation step to access the fully aromatic furo[3,4-c]pyridine core. The yields are reported to be in the low to moderate range.[4]

Retro-Diels-Alder Reaction: A Thermally-Driven Approach

The retro-Diels-Alder reaction provides a unique entry to the furo[3,4-c]pyridine core by the thermal extrusion of a volatile dienophile from a suitable precursor. This approach is particularly useful when the desired furo[3,4-c]pyridine is unstable, as it can be generated in the gas phase and trapped or characterized at low temperatures.

Scientific Rationale and Mechanistic Insight

This strategy relies on the principle of microscopic reversibility. By constructing a bridged precursor that can undergo a [4+2] cycloelimination, the furo[3,4-c]pyridine can be released. The reaction is typically driven by entropy, as a single molecule fragments into two or more smaller, more disordered molecules. Flash vacuum thermolysis (FVT) is often the method of choice, as the high temperatures and low pressures favor the retro-Diels-Alder pathway and minimize side reactions. The choice of the extruded dienophile is critical; volatile and stable molecules like ethylene or N₂ are ideal.

Retro-Diels-Alder Reaction Pathway

Retro_Diels_Alder A Bridged Precursor (e.g., 1,4-Epoxy-1,4-dihydroisoquinoline) B Transition State A->B Heat (FVT) C Furo[3,4-c]pyridine B->C D Dienophile (e.g., Ethylene) B->D

Caption: Retro-Diels-Alder synthesis of the furo[3,4-c]pyridine core.

Experimental Protocol: Flash Vacuum Thermolysis

A general procedure for a retro-Diels-Alder reaction via FVT is described below.

Materials:

  • 1,4-Epoxy-1,4-dihydroisoquinoline precursor

Procedure:

  • Set up a flash vacuum thermolysis apparatus consisting of a sublimation tube, a quartz pyrolysis tube packed with quartz wool, and a cold trap cooled with liquid nitrogen.

  • Place the 1,4-epoxy-1,4-dihydroisoquinoline precursor in the sublimation tube.

  • Heat the pyrolysis tube to the desired temperature (typically 500-800 °C).

  • Evacuate the system to a low pressure (typically 10⁻² to 10⁻³ Torr).

  • Gently heat the sublimation tube to sublime the precursor into the hot pyrolysis tube.

  • The pyrolysate, containing the furo[3,4-c]pyridine, is collected in the liquid nitrogen cold trap.

  • After the sublimation is complete, the apparatus is allowed to warm to room temperature, and the product is collected by washing the cold trap with a suitable solvent (e.g., deuterated chloroform for NMR analysis).

Performance and Limitations

The retro-Diels-Alder approach is a powerful tool for the synthesis of otherwise inaccessible or highly reactive furo[3,4-c]pyridines. However, it is not a general method for preparative scale synthesis due to the specialized equipment required and often low yields. The high temperatures can also lead to decomposition of the desired product. This method is best suited for mechanistic studies or the synthesis of small quantities of unique derivatives.

Comparative Analysis

FeaturePummerer-Diels-Alder CascadeIodine-Mediated CyclizationRetro-Diels-Alder Reaction
Core Product Furo[3,4-c]pyridine (trapped as cycloadduct)6,7-Dihydrofuro[3,4-c]pyridineFuro[3,4-c]pyridine
Key Reagents Sulfoxide, Acylating Agent, Dienophileβ-Enaminone, I₂, BaseBridged Precursor
Reaction Type One-pot, cascadeOxidative cyclizationThermal fragmentation
Conditions 0 °C to refluxRoom temperatureHigh temperature (FVT)
Overall Yield Moderate to GoodLow to ModerateVariable, often low
Advantages Convergent, builds complexity rapidly, one-potMetal-free, mild conditions, simple starting materialsAccess to unstable derivatives
Disadvantages Limited substrate scope, requires sulfoxide synthesisProduces dihydro derivative, moderate yieldsSpecialized equipment, low yields, harsh conditions
Ideal Application Synthesis of complex isoquinoline analoguesStraightforward access to dihydrofuropyridinesGeneration of reactive intermediates for trapping/study

Conclusion

The choice of synthetic route to the furo[3,4-c]pyridine core is dictated by the desired substitution pattern, the required scale of the synthesis, and the available starting materials and equipment. The Pummerer-Diels-Alder cascade offers a highly convergent and efficient route to complex, functionalized derivatives. The Iodine-Mediated Oxidative Cyclization provides a simple and metal-free method for the synthesis of dihydrofuropyridines under mild conditions. Finally, the Retro-Diels-Alder approach is a specialized technique for accessing highly reactive or unstable furo[3,4-c]pyridines. A thorough understanding of the mechanistic underpinnings and practical limitations of each method, as outlined in this guide, will empower researchers to make informed decisions in their pursuit of novel furo[3,4-c]pyridine-based therapeutics and chemical probes.

References

  • Sarkar, T. K., Basak, S., & Panda, N. (2002). A Pummerer-based generation and trapping of furo[3,4-c]pyridines: an approach to nitrogen containing heterocyclic analogues of 1-arylnaphthalene lignans. Tetrahedron Letters, 43(8), 1341–1344. [Link]
  • Al-Zaydi, K. M. (2015). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. Organic & Biomolecular Chemistry, 13(3), 739-747. [Link]
  • Sarkar, T. K., Basak, S., & Slanina, Z. (2003). A Sequential Pummerer−Diels−Alder Route for the Generation and Trapping of Furo[3,4-c]pyridines: Synthesis of Heterocyclic Analogues of 1-Arylnaphthalene Lignans. The Journal of Organic Chemistry, 68(11), 4206–4214. [Link]
  • Padwa, A., & Ku, H. (1980). Pummerer reaction of imidosulfoxides. A novel synthesis of substituted 2(1H)-pyridones. The Journal of Organic Chemistry, 45(18), 3756-3758. [Link]
  • Sarkar, T. K. (2004). A Sequential Pummerer−Diels−Alder Route for the Generation and Trapping of Furo[3,4-c]pyridines: Synthesis of Heterocyclic Analogues of 1-Arylnaphthalene Lignans. The Journal of Organic Chemistry, 69(1), 269-275. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 6-Chlorofuro[3,4-C]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug products. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one, a key intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my focus is to deliver not just protocols, but a deeper understanding of the scientific principles that guide the validation process, grounded in extensive experience and authoritative regulatory standards.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will navigate the validation of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, referencing the globally recognized standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8]

The Criticality of Method Validation

Before delving into specific techniques, it is crucial to understand why we validate. An unvalidated method can lead to unreliable data, resulting in costly batch failures, regulatory delays, and potential risks to patient safety. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2] This involves a thorough evaluation of key performance parameters.[9][10]

Core Validation Parameters at a Glance

According to ICH Q2(R2) guidelines, the following parameters are essential for the validation of quantitative analytical procedures:[1][3][4][9]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis: HPLC vs. GC-MS for this compound

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the analyte's physicochemical properties, the sample matrix, and the intended application of the method (e.g., purity assessment, impurity profiling, or quantitative assay).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. Given the structure of this compound, which contains a fused heterocyclic ring system and a lactone, it is expected to possess chromophores that absorb in the UV region, making it an ideal candidate for HPLC-UV analysis.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point due to its versatility.

    • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate buffer, pH 4.5) and an organic modifier (e.g., acetonitrile or methanol). A gradient is often preferred to ensure good separation of the main peak from any potential impurities.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility of retention times.

    • Detection Wavelength: The UV spectrum of the compound would be determined, and a wavelength of maximum absorbance would be selected for quantification to maximize sensitivity.

    • Injection Volume: Typically 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of this compound reference standard is prepared in a suitable solvent (e.g., a mixture of the mobile phase components). This is then serially diluted to prepare calibration standards.

    • Sample Solution: The sample containing this compound is dissolved in the same solvent as the standard and diluted to fall within the linear range of the method.

Validation ParameterAcceptance CriteriaIllustrative HPLC-UV Results for this compound
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte. Peak purity index > 0.99.The method is specific, with no co-eluting peaks observed. Peak purity confirmed by DAD.
Linearity (R²) R² ≥ 0.9990.9995 over a concentration range of 1-100 µg/mL.
Range 80-120% of the test concentration for assay.Established as 10-120 µg/mL with acceptable accuracy and precision.
Accuracy (% Recovery) 98.0% to 102.0%99.2% - 101.5% at three concentration levels (80%, 100%, 120%).
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 2.0%Repeatability: 0.8%Intermediate Precision: 1.2%
Robustness %RSD of results should be within acceptable limits after deliberate variations in method parameters.The method is robust to minor changes in mobile phase pH (±0.2 units) and column temperature (±2 °C).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, its suitability would depend on its thermal stability and volatility. Assuming the compound can be volatilized without degradation, GC-MS offers high sensitivity and specificity due to the mass spectrometric detection.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight analyzer).

  • Chromatographic Conditions:

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Inlet Temperature: Optimized to ensure complete volatilization without thermal degradation, for instance, 250 °C.

    • Oven Temperature Program: A temperature ramp is typically used to achieve good separation. For example, start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Split or splitless injection depending on the concentration of the analyte.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for qualitative analysis and impurity identification, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.

  • Standard and Sample Preparation:

    • Standard Solution: Prepared by dissolving the reference standard in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Sample Solution: The sample is dissolved in the same solvent and may require filtration before injection.

Validation ParameterAcceptance CriteriaIllustrative GC-MS Results for this compound
Specificity No interfering peaks at the retention time of the analyte in the total ion chromatogram and in the selected ion chromatograms.The method is highly specific due to the combination of retention time and mass spectrum. No interferences observed.
Linearity (R²) R² ≥ 0.9990.9992 over a concentration range of 0.1-20 µg/mL.
Range Established based on the intended application with acceptable accuracy and precision.Established as 0.5-25 µg/mL.
Accuracy (% Recovery) 98.0% to 102.0%98.8% - 101.9% at three concentration levels.
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 2.0%Repeatability: 1.1%Intermediate Precision: 1.5%
Robustness %RSD of results should be within acceptable limits after deliberate variations in method parameters.The method is robust to minor changes in oven temperature ramp rate (±1 °C/min) and inlet temperature (±5 °C).

Visualizing the Workflows

To better illustrate the logical flow of the validation and analytical processes, the following diagrams are provided.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase define_purpose Define Method Purpose (e.g., Assay, Purity) set_criteria Set Acceptance Criteria (ICH Q2(R2)) define_purpose->set_criteria specificity Specificity (Blank, Placebo, Stressed Samples) set_criteria->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision robustness Robustness (Varied Parameters) precision->robustness validation_report Validation Report robustness->validation_report sop Standard Operating Procedure (SOP) validation_report->sop

Caption: A streamlined workflow for the validation of an HPLC analytical method.

GCMS_Sample_Analysis_Workflow start Sample Receipt prep Sample Preparation Dissolution in appropriate solvent Filtration start->prep instrument_setup GC-MS Instrument Setup Install appropriate column Set temperature program and MS parameters prep->instrument_setup system_suitability System Suitability Test Inject standard solution Check resolution, peak shape, and signal-to-noise instrument_setup->system_suitability analysis Sample Analysis Inject sample solution Acquire data (TIC and SIM) system_suitability->analysis processing Data Processing Integrate peaks Identify compound by retention time and mass spectrum Quantify using calibration curve analysis->processing reporting Reporting Generate analysis report Compare results to specifications processing->reporting end Final Decision (Pass/Fail) reporting->end

Caption: A typical workflow for sample analysis using GC-MS.

Concluding Remarks and Recommendations

Both HPLC-UV and GC-MS present viable options for the analytical validation of this compound, each with its own set of advantages.

  • HPLC-UV is generally the preferred method for routine quality control of non-volatile small molecules due to its robustness, ease of use, and lower instrument cost. It is highly suitable for quantitative assays and purity determinations.

  • GC-MS offers superior specificity and sensitivity, making it an excellent choice for impurity profiling and the identification of unknown related substances, provided the analyte is thermally stable. The structural information obtained from the mass spectrum is invaluable during drug development.

Ultimately, the choice of method should be guided by a risk-based approach and the specific requirements of the analysis at each stage of the drug development lifecycle.[4] It is also plausible that a combination of both techniques would be employed for a comprehensive characterization of this compound, with HPLC for routine assays and GC-MS for in-depth impurity analysis.

This guide provides a foundational framework. It is imperative that all validation activities are meticulously documented and that the chosen analytical method is demonstrated to be fit for its intended purpose through rigorous experimental verification.

References

  • ICH. (2023). Q2(R2)
  • ICH. (2024). Q14 Analytical Procedure Development. [Link]
  • U.S. Food and Drug Administration. (2015).
  • AMSbiopharma. (n.d.).
  • ECA Academy. (n.d.).
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • European Medicines Agency. (n.d.). ICH Q2(R2)
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • ProPharma. (2024).
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ResearchGate. (n.d.). (PDF)
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

Sources

A Comparative Benchmarking Guide to Novel Furo[3,4-c]pyridine-3-one Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of a novel class of furo[3,4-c]pyridine-3-one inhibitors targeting the 20S proteasome. As researchers and drug development professionals, the rigorous, objective comparison of new chemical entities against established standards is paramount. Herein, we present a head-to-head evaluation strategy, comparing a representative novel furo[3,4-c]pyridine-3-one compound with the FDA-approved proteasome inhibitors, Bortezomib and Carfilzomib.

The ubiquitin-proteasome system (UPS) is a critical regulator of intracellular protein homeostasis, and its dysregulation is a hallmark of various malignancies, most notably multiple myeloma.[1][2] The 26S proteasome, the central protease of this pathway, contains a 20S catalytic core particle with three distinct proteolytic activities: chymotrypsin-like (CT-L or β5 subunit), trypsin-like (T-L or β2 subunit), and caspase-like (C-L or β1 subunit).[3] Inhibition of the CT-L activity is the primary mechanism of action for clinically successful drugs like Bortezomib and Carfilzomib.[1][4]

Recent research has identified a novel furo[3,4-c]pyridine-3-one derivative (henceforth referred to as Compound F-10 ) demonstrating site-specific inhibition of the constitutive 20S proteasome.[5] This guide outlines the essential experimental workflows to characterize and compare the biochemical potency, cellular efficacy, and apoptosis-inducing potential of Compound F-10 against its clinically validated counterparts.

Comparative Inhibitor Performance

A critical initial step in benchmarking is the direct comparison of biochemical potency against the target enzyme. The following table summarizes the reported 50% inhibitory concentrations (IC50) of the selected compounds against the different catalytic subunits of the proteasome.

CompoundTarget Proteasome SubunitIC50Reference
Compound F-10 Post-Acidic (PA) site600 nM[5]
Bortezomib Chymotrypsin-like (β5)~7 nM[6][7]
Caspase-like (β1)~74 nM[8]
Trypsin-like (β2)>3000 nM[9]
Carfilzomib Chymotrypsin-like (β5)5.2 nM
Immunoproteasome (β5i/LMP7)14 nM
Caspase-like (β1)618 nM[10]
Trypsin-like (β2)379 nM[10]

Note: IC50 values can vary based on assay conditions, cell lines, and whether the target is a purified enzyme or within a cellular lysate.

This data highlights that while Bortezomib and Carfilzomib are potent inhibitors of the chymotrypsin-like subunit, Compound F-10 exhibits a distinct inhibitory profile, targeting the post-acidic site.[5][11] This warrants a direct, side-by-side experimental comparison to validate these findings and explore the downstream cellular consequences of this alternative inhibition profile.

Experimental Design & Protocols

To ensure a robust and reproducible comparison, a multi-tiered experimental approach is necessary. This involves assessing the direct enzymatic inhibition of the proteasome's catalytic subunits, followed by cell-based assays to determine the impact on cancer cell viability and the induction of apoptosis.

Experimental_Workflow cluster_0 Biochemical Potency Assessment cluster_1 Cellular Efficacy Assessment A Treat Human Cancer Cells (e.g., MM.1S, RPMI-8226) with Inhibitors B Prepare Cell Lysates A->B C Proteasome-Glo™ Assays (CT-L, T-L, C-L) B->C Add specific luminogenic substrates (Suc-LLVY-Glo™, Z-LRR-Glo™, Z-nLPnLD-Glo™) D Measure Luminescence C->D E Calculate IC50 Values D->E Dose-response curve analysis J Determine Apoptotic Induction (EC50 Values) F Seed Human Cancer Cells (e.g., MM.1S, RPMI-8226) G Treat with Serial Dilutions of Inhibitors (24-72h) F->G H Caspase-Glo® 3/7 Assay G->H Add proluminescent DEVD substrate I Measure Luminescence H->I I->J Relative to vehicle control

Caption: Workflow for benchmarking proteasome inhibitors.

Protocol 1: Determination of Proteasome Subunit Inhibition (IC50)

This protocol utilizes the Promega Proteasome-Glo™ Cell-Based Assays to quantify the chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities of the proteasome within cultured cells following inhibitor treatment.[12][13]

Materials:

  • Human multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like, and Caspase-Like Cell-Based Assay Kits (Promega)

  • Compound F-10, Bortezomib, Carfilzomib (stock solutions in DMSO)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Plating: Seed 10,000 cells per well in 90 µL of culture medium in a white-walled 96-well plate. Incubate at 37°C, 5% CO2 for 2 hours to allow cells to equilibrate.

  • Compound Preparation: Prepare serial dilutions of Compound F-10, Bortezomib, and Carfilzomib in culture medium. Include a DMSO-only vehicle control.

  • Cell Treatment: Add 10 µL of each inhibitor dilution to the appropriate wells. Incubate for 1-2 hours at 37°C, 5% CO2.

  • Assay Reagent Preparation: Prepare the Proteasome-Glo™ Reagents for each subunit assay according to the manufacturer's instructions.[13]

  • Lysis and Signal Generation: Equilibrate the plate to room temperature. Add 100 µL of the prepared Proteasome-Glo™ Reagent to each well. Mix on a plate shaker for 2 minutes at a low speed.

  • Incubation: Incubate the plate at room temperature for a minimum of 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of proteasome inhibition for each concentration relative to the vehicle control. Determine the IC50 value for each inhibitor against each proteasome subunit by fitting the data to a four-parameter logistic curve.

Protocol 2: Assessment of Apoptosis Induction

This protocol measures the induction of apoptosis by quantifying the activity of caspases 3 and 7, key executioner caspases, using the Promega Caspase-Glo® 3/7 Assay.[14][15]

Materials:

  • Human multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)

  • Cell culture medium

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Compound F-10, Bortezomib, Carfilzomib

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Plating: Seed 10,000 cells per well in 100 µL of culture medium in a white-walled 96-well plate.

  • Cell Treatment: Treat cells with serial dilutions of the inhibitors for a predetermined time course (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by reconstituting the lyophilized substrate with the provided buffer.[15]

  • Signal Generation: Equilibrate the plate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30-60 seconds.

  • Incubation: Incubate at room temperature for 1-3 hours.

  • Measurement: Measure the luminescence, which is directly proportional to the amount of caspase 3/7 activity.[14]

  • Data Analysis: Plot the luminescent signal against inhibitor concentration to determine the EC50 for apoptosis induction.

Mechanism of Action: The Ubiquitin-Proteasome Pathway

Inhibition of the 20S proteasome leads to the accumulation of polyubiquitinated proteins. This disrupts cellular homeostasis, leading to endoplasmic reticulum (ER) stress, activation of the unfolded protein response (UPR), and ultimately, the initiation of the apoptotic cascade.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 E3 E3 Ub Ligase E2->E3 TargetProtein Target Protein (e.g., IκB, p53, cyclins) E3->TargetProtein PolyUbProtein Polyubiquitinated Target Protein TargetProtein->PolyUbProtein Polyubiquitination Proteasome 26S Proteasome PolyUbProtein->Proteasome Peptides Peptides Proteasome->Peptides Degradation Accumulation Accumulation of Poly-Ub Proteins Proteasome->Accumulation Inhibitors Proteasome Inhibitors (Compound F-10, Bortezomib, Carfilzomib) Inhibitors->Proteasome Apoptosis Apoptosis Accumulation->Apoptosis ER Stress, UPR Activation

Sources

A Researcher's Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Case Study with 6-Chlorofuro[3,4-C]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted drug discovery, protein kinases remain a pivotal class of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has led to significant clinical successes; however, a recurring challenge is ensuring target selectivity.[1][2] Off-target effects can lead to unforeseen toxicities or a complex pharmacological profile that can be difficult to interpret. This guide provides a comprehensive framework for assessing the selectivity of novel kinase inhibitors, using the hypothetical compound 6-Chlorofuro[3,4-C]pyridin-3(1H)-one as a case study. While specific experimental data for this compound is not publicly available, we will outline the essential experimental workflows and data interpretation strategies necessary to thoroughly characterize its selectivity profile and compare it against established inhibitors.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding pocket, the primary target for most kinase inhibitors.[1][2] This conservation presents a significant hurdle in designing inhibitors that are highly selective for a single kinase. However, achieving a desired level of selectivity is critical for therapeutic success. A highly selective inhibitor is more likely to have a clear mechanism of action and a more predictable safety profile. Conversely, polypharmacology, or the ability of a single drug to interact with multiple targets, is not always undesirable. In some cases, inhibiting multiple kinases in a specific pathway or across different pathways can lead to enhanced efficacy or overcome drug resistance.[1][3] Therefore, a thorough understanding of an inhibitor's selectivity is paramount for its rational development and clinical application.

A Multi-tiered Approach to Selectivity Profiling

A robust assessment of kinase inhibitor selectivity requires a multi-pronged approach, progressing from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays. This tiered strategy allows for an efficient and comprehensive characterization of the inhibitor's interaction with the human kinome.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cell-Based Target Engagement cluster_2 Tier 3: Cellular Phenotypic Assays & Off-Target Validation biochem_screen Large-Panel Kinase Screen (e.g., 200-400 kinases) dose_response Dose-Response (IC50/Kd) for Primary Hits biochem_screen->dose_response Identifies initial hit kinases target_engagement In-Cell Target Engagement (e.g., NanoBRET) dose_response->target_engagement Prioritizes kinases for cellular validation downstream_signaling Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) target_engagement->downstream_signaling Confirms target binding and functional effect cell_proliferation Cell Proliferation/Viability Assay downstream_signaling->cell_proliferation Correlates target inhibition with cellular outcome off_target_validation Off-Target Validation in Relevant Cell Lines cell_proliferation->off_target_validation Links cellular phenotype to on- and off-target activity

Figure 1: A tiered workflow for assessing kinase inhibitor selectivity.

Tier 1: Broad Kinome Profiling (Biochemical Assays)

The initial step in characterizing a novel inhibitor like this compound is to perform a broad screen against a large panel of kinases. This provides a global view of its selectivity.

Experimental Protocol: Large-Panel Kinase Screen

Objective: To identify the primary and potential off-target kinases of this compound.

Methodology: A common approach is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate peptide or protein.[1] Alternatively, fluorescence-based assays or competitive binding assays can be employed.[4]

Step-by-Step Protocol (Radiometric Assay):

  • Assay Setup: In a 96- or 384-well plate, combine the kinase, a suitable substrate, and ATP.

  • Inhibitor Addition: Add this compound at a fixed concentration (e.g., 1 µM) to the assay wells. Include appropriate controls (DMSO vehicle and a known inhibitor).

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.

  • Reaction Termination: Stop the reaction and separate the phosphorylated substrate from the residual [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane followed by washing.

  • Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.

Data Interpretation and Next Steps

The output of this screen will be a list of kinases that are significantly inhibited by this compound at the tested concentration. The next step is to determine the potency of the inhibitor against these "hit" kinases by generating dose-response curves to calculate the IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values.[5]

Inhibitor Primary Target IC50 (nM) Off-Target Kinase 1 IC50 (nM) Off-Target Kinase 2 IC50 (nM) Selectivity Score (S10)
This compound Hypothetical Kinase A15Hypothetical Kinase B350Hypothetical Kinase C>10,0000.01
Dasatinib (Promiscuous) ABL10.6SRC0.8LCK1.10.35
GW2580 (Selective) c-FMS10KIT>10,000FLT3>10,000<0.01

Table 1: Hypothetical biochemical selectivity data for this compound compared to known inhibitors. The selectivity score (S10) is the number of kinases with an IC50 less than 10 times the primary target IC50, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Tier 2: In-Cell Target Engagement and Functional Assays

Biochemical assays provide valuable information but do not fully recapitulate the cellular environment.[6] Factors such as cellular ATP concentrations, compound permeability, and the presence of scaffolding proteins can significantly influence an inhibitor's activity.[7] Therefore, it is crucial to validate the biochemical findings in a cellular context.

Experimental Protocol: NanoBRET™ Target Engagement Assay

Objective: To quantify the binding of this compound to its target kinase(s) in living cells.

Methodology: The NanoBRET™ assay is a proximity-based assay that measures the binding of a small molecule to a target protein in real-time within intact cells.[8][9] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.

Step-by-Step Protocol:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Tracer and Inhibitor Addition: Add the fluorescent tracer and varying concentrations of this compound to the cells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement: Measure the BRET signal using a luminometer. Competitive displacement of the tracer by the inhibitor results in a decrease in the BRET signal.

  • Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50 value.

G cluster_0 NanoBRET™ Assay Principle cluster_1 Experimental Workflow no_inhibitor NanoLuc-Kinase Fluorescent Tracer High BRET Signal tracer Fluorescent Tracer inhibitor NanoLuc-Kinase Inhibitor Low BRET Signal transfect Transfect cells with NanoLuc-Kinase construct add_reagents Add tracer and inhibitor transfect->add_reagents measure Measure BRET signal add_reagents->measure analyze Determine cellular IC50 measure->analyze

Figure 2: Workflow of the NanoBRET™ Target Engagement Assay.

Tier 3: Cellular Phenotypic Assays and Off-Target Validation

The final tier of selectivity assessment involves evaluating the inhibitor's effect on cellular phenotypes and validating any identified off-targets.

Experimental Protocol: Cellular Phosphorylation Assay

Objective: To determine if this compound inhibits the phosphorylation of a known downstream substrate of its target kinase in cells.

Methodology: Western blotting is a widely used technique to detect changes in protein phosphorylation.

Step-by-Step Protocol:

  • Cell Treatment: Treat a relevant cell line with varying concentrations of this compound.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the substrate and the total substrate protein.

  • Detection: Use a labeled secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate protein.

A dose-dependent decrease in the phosphorylation of the target kinase's substrate would provide strong evidence for on-target activity in a cellular context.

Inhibitor Cellular Target Engagement (NanoBRET IC50, nM) Downstream Substrate Phosphorylation (IC50, nM) Cell Proliferation (GI50, nM)
This compound 253050
Alternative Inhibitor X 101520
Alternative Inhibitor Y 500600>10,000

Table 2: Hypothetical integrated cellular data for this compound and comparative inhibitors.

Comparative Analysis with Alternative Kinase Inhibitors

To contextualize the selectivity profile of this compound, it is essential to compare its performance against well-characterized alternative inhibitors. The choice of comparators should be guided by the identity of the primary target and any significant off-targets. For instance, if this compound is found to be a potent inhibitor of ABL1, it would be appropriate to compare it to imatinib (a first-generation ABL1 inhibitor) and dasatinib (a second-generation, more promiscuous inhibitor).[5] This comparative analysis provides a benchmark for evaluating the novelty and potential advantages of the new inhibitor.

Conclusion and Future Directions

The comprehensive assessment of a novel kinase inhibitor's selectivity is a critical and multifaceted process. By employing a tiered approach that integrates biochemical profiling with cell-based target engagement and functional assays, researchers can build a robust understanding of the inhibitor's pharmacological profile. For a novel compound like this compound, this systematic evaluation is the foundation for establishing its therapeutic potential. The resulting selectivity data, when compared against established inhibitors, will illuminate its unique properties and guide its future development as a chemical probe or a clinical candidate.

References

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  • Berger, B. T., Drewes, G., & Médard, G. (2018). Kinome chemoproteomics characterization of pyrrolo [3, 4-c] pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics, 14(3), 160-169. [Link]
  • Berger, B. T., Drewes, G., & Médard, G. (2018). Kinome chemoproteomics characterization of pyrrolo [3, 4-c] pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics, 14(3), 160-169. [Link]
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  • Byrtek, M., Gzella, A., & Marona, H. (2010). Synthesis and biological activity of novel 6-phenyl-1H-pyrrolo [3, 4-c] pyridine-1, 3-dione derivatives. Acta poloniae pharmaceutica, 67(3), 253-261. [Link]
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A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Furo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a promising molecule from a lab bench to a life-saving therapeutic is fraught with challenges. One of the most significant hurdles is ensuring that a potential drug candidate possesses a favorable pharmacokinetic profile. Central to this is the concept of metabolic stability – a measure of a compound's susceptibility to biotransformation by the body's metabolic machinery. For researchers working with novel heterocyclic scaffolds like furo[3,4-c]pyridine, a thorough understanding of their metabolic liabilities is paramount. This guide provides a comprehensive comparison of the metabolic stability of different furo[3,4-c]pyridine derivatives, grounded in established experimental protocols and structure-activity relationship (SAR) principles.

The Imperative of Metabolic Stability in Drug Development

A compound with poor metabolic stability is rapidly cleared from the body, often before it can reach its therapeutic target in sufficient concentrations to elicit the desired pharmacological effect.[1] This can lead to a short duration of action and poor oral bioavailability.[1] Consequently, early assessment of metabolic stability has become an integral part of the drug discovery process, allowing medicinal chemists to prioritize compounds with more desirable pharmacokinetic properties.[2] The primary objective of these early in vitro assays is to predict the in vivo clearance of a drug candidate.[3]

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver microsomes, is responsible for the metabolism of a vast majority of drugs.[4][5] These enzymes catalyze a variety of oxidative reactions, rendering lipophilic compounds more water-soluble and easier to excrete.[6] Therefore, in vitro assays utilizing liver microsomes are a cornerstone of metabolic stability screening.[7]

Assessing Metabolic Stability: The Liver Microsomal Assay

The go-to method for evaluating the metabolic stability of new chemical entities is the liver microsomal stability assay.[8] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes in the presence of necessary cofactors.[9] The key parameters derived from this assay are the half-life (t½) and the intrinsic clearance (CLint).[8]

  • Half-life (t½): The time it takes for the concentration of the drug to decrease by half. A longer half-life generally indicates greater metabolic stability.[8]

  • Intrinsic Clearance (CLint): The volume of the liver that is cleared of the drug per unit of time, independent of blood flow. It reflects the inherent ability of the liver enzymes to metabolize the drug.[3]

Experimental Protocol: A Step-by-Step Guide

The following is a detailed protocol for conducting a liver microsomal stability assay, designed to compare different furo[3,4-c]pyridine derivatives.

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[10]

  • Test Compound Stock Solutions: Prepare 10 mM stock solutions of each furo[3,4-c]pyridine derivative in dimethyl sulfoxide (DMSO).[10] From these, prepare 100 µM working solutions in the same solvent.

  • Human Liver Microsomes (HLM): Thaw commercially available pooled human liver microsomes on ice and dilute to a concentration of 2 mg/mL in phosphate buffer.[1]

  • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a continuous supply of NADPH, the primary cofactor for CYP enzymes.[11]

2. Incubation Procedure:

  • Add 1 µL of the 100 µM working solution of each furo[3,4-c]pyridine derivative to separate wells of a 96-well plate.[1]

  • Add 100 µL of the 2 mg/mL HLM solution to each well.[1]

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[1]

  • Initiate the metabolic reaction by adding 100 µL of the pre-warmed NRS solution to each well. The final concentration of the test compound will be 0.5 µM, and the final microsomal protein concentration will be 1 mg/mL.[1]

  • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard.[1][9]

  • Include control incubations:

    • Negative Control: An incubation without the NRS to assess for any non-enzymatic degradation of the compounds.[9]

    • Positive Control: A compound with known metabolic instability (e.g., verapamil or testosterone) to ensure the enzymatic activity of the microsomes.

3. Sample Analysis and Data Interpretation:

  • Centrifuge the plate to precipitate the proteins.[9]

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining concentration of the parent furo[3,4-c]pyridine derivative at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]

  • Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k).[1]

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[1]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[1]

Below is a diagram illustrating the workflow of a typical liver microsomal stability assay.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare Reagents: - Furo[3,4-c]pyridine derivatives - Human Liver Microsomes (HLM) - NADPH Regenerating System (NRS) - Phosphate Buffer B Dispense derivatives into 96-well plate A->B C Add HLM and pre-incubate at 37°C B->C D Initiate reaction with NRS C->D E Terminate reaction at time points (0, 5, 15, 30, 60 min) with cold acetonitrile + Internal Standard D->E F Centrifuge to pellet proteins E->F G Transfer supernatant F->G H Quantify remaining compound by LC-MS/MS G->H I Plot ln(% remaining) vs. time H->I J Calculate: - Elimination rate constant (k) - Half-life (t½) - Intrinsic Clearance (CLint) I->J

Caption: Workflow for a typical liver microsomal stability assay.

Comparative Analysis of Furo[3,4-c]pyridine Derivatives: A Structure-Metabolism Relationship Study

While specific comparative data for a wide range of furo[3,4-c]pyridine derivatives is not extensively published, we can construct a hypothetical study based on well-established principles of drug metabolism to illustrate how structural modifications can influence metabolic stability.

Let's consider a hypothetical series of furo[3,4-c]pyridine derivatives with substituents at the R1 and R2 positions of the core structure.

Hypothetical Furo[3,4-c]pyridine Core Structure:

Table 1: Hypothetical Metabolic Stability Data for Furo[3,4-c]pyridine Derivatives in Human Liver Microsomes

Compound IDR1R2Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
FPC-01 HH1546.2
FPC-02 OCH₃H2527.7
FPC-03 CF₃H4515.4
FPC-04 HCl3519.8
FPC-05 Ht-butyl> 60< 11.5

This data is for illustrative purposes only and does not represent actual experimental results.

Discussion of Potential Metabolic Pathways and Structure-Metabolism Relationships

The furo[3,4-c]pyridine scaffold, like many heterocyclic systems, is susceptible to metabolism by CYP enzymes, primarily through oxidative pathways.[2] The likely metabolic "hot-spots" on this core structure include:

  • Oxidation of the furan ring: The electron-rich furan ring is a prime target for CYP-mediated oxidation, which can potentially lead to ring-opening.[1]

  • Oxidation of the pyridine ring: The carbon atoms of the pyridine ring can undergo hydroxylation.

  • Metabolism of substituents: The nature of the R1 and R2 substituents will significantly influence the overall metabolic profile.

The following diagram illustrates these potential metabolic pathways.

G cluster_main Potential Metabolic Pathways of Furo[3,4-c]pyridine Core Core Furo[3,4-c]pyridine Derivative Pathway1 Furan Ring Oxidation (e.g., Epoxidation, Ring Opening) Core->Pathway1 CYP Enzymes Pathway2 Pyridine Ring Hydroxylation Core->Pathway2 CYP Enzymes Pathway3 Substituent Metabolism (e.g., O-dealkylation, Hydroxylation) Core->Pathway3 CYP Enzymes

Caption: Potential metabolic pathways for the furo[3,4-c]pyridine core.

Analysis of Hypothetical Data:

  • FPC-01 (Unsubstituted): This parent compound exhibits moderate metabolic stability. Its clearance is likely driven by oxidation of both the furan and pyridine rings.

  • FPC-02 (R1 = OCH₃): The introduction of a methoxy group, an electron-donating group, can have a dual effect. While it might increase the electron density of the pyridine ring, making it more susceptible to oxidation, it also introduces a new metabolic pathway: O-dealkylation.[6] In this hypothetical case, the overall stability is slightly improved, suggesting that direct ring oxidation might be somewhat slower than in FPC-01.

  • FPC-03 (R1 = CF₃): The trifluoromethyl group is a strong electron-withdrawing group. This deactivates the pyridine ring towards oxidative metabolism, significantly increasing the metabolic stability as reflected in the longer half-life and lower clearance.[2] This is a common strategy in medicinal chemistry to block metabolic hot-spots.

  • FPC-04 (R2 = Cl): The introduction of a chlorine atom on the furan ring can also improve metabolic stability. The electron-withdrawing nature of the halogen can decrease the susceptibility of the furan ring to oxidation.

  • FPC-05 (R2 = t-butyl): The bulky tert-butyl group provides steric hindrance, which can shield the furan ring from the active site of metabolizing enzymes.[2] This steric protection leads to a dramatic increase in metabolic stability, making it the most stable compound in this hypothetical series.

Strategies for Enhancing Metabolic Stability

The insights gained from such comparative analyses allow for the rational design of more stable furo[3,4-c]pyridine derivatives. Key strategies include:

  • Blocking Metabolic Hot-spots: Introducing substituents, such as fluorine or a trifluoromethyl group, at positions identified as metabolically labile can prevent oxidation at those sites.[2]

  • Introducing Steric Hindrance: Incorporating bulky groups near metabolic hot-spots can sterically hinder the approach of metabolizing enzymes.[2]

  • Modulating Electronics: The use of electron-withdrawing groups can deactivate aromatic rings towards oxidative metabolism.[2]

  • Bioisosteric Replacement: If a particular functional group is found to be a metabolic liability, it can be replaced with a bioisostere that retains the desired biological activity but has improved metabolic stability.

Conclusion

A thorough understanding and early assessment of metabolic stability are critical for the successful development of novel therapeutic agents based on the furo[3,4-c]pyridine scaffold. The liver microsomal stability assay provides a robust and high-throughput method for evaluating the intrinsic clearance of new chemical entities. By systematically modifying the core structure and analyzing the resulting changes in metabolic stability, medicinal chemists can build a comprehensive structure-metabolism relationship. This knowledge, in turn, enables the rational design of furo[3,4-c]pyridine derivatives with optimized pharmacokinetic profiles, ultimately increasing the probability of advancing these promising compounds through the drug development pipeline.

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A Senior Application Scientist's Guide to Evaluating Off-Target Effects of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the therapeutic potential of novel small molecules like the 6-Chlorofuro[3,4-C]pyridin-3(1H)-one series, a rigorous evaluation of off-target effects is not merely a regulatory hurdle but a scientific imperative. This guide provides an in-depth comparison of state-of-the-art methodologies to construct a comprehensive off-target profile, ensuring a deeper understanding of your compound's biological activity and paving the way for safer, more effective therapeutics. While the focus is on the furo[3,4-c]pyridine scaffold, the principles and protocols detailed herein are broadly applicable to the characterization of any novel chemical entity.

The Imperative of Off-Target Profiling in Drug Discovery

The furo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition due to its structural resemblance to the hinge-binding motifs of ATP-competitive inhibitors. While the on-target efficacy of derivatives of this scaffold is the primary goal, their interaction with unintended cellular targets can lead to unforeseen toxicities or, in some serendipitous cases, reveal novel therapeutic applications (polypharmacology).[1] A proactive and multi-faceted approach to off-target profiling is therefore essential to de-risk a development program and build a robust safety profile.

This guide will navigate through a logical progression of off-target evaluation strategies, from early-stage computational predictions to detailed biochemical and cell-based validation. We will delve into the causality behind experimental choices, ensuring that each step provides a self-validating system for your research.

A Multi-Pronged Strategy for Off-Target Assessment

A robust off-target profiling strategy integrates computational, biochemical, and cell-based methods to provide a holistic view of a compound's selectivity. Each approach offers unique advantages and, when used in concert, they provide a powerful toolkit for the modern drug hunter.

Off_Target_Strategy In_Silico In Silico Prediction (Hypothesis Generation) In_Vitro In Vitro Profiling (Biochemical Validation) In_Silico->In_Vitro Prioritizes experimental screening Cell_Based Cell-Based Assays (Physiological Relevance) In_Vitro->Cell_Based Confirms direct interactions & informs cellular studies Comprehensive_Profile Comprehensive Off-Target Profile In_Vitro->Comprehensive_Profile Cell_Based->Comprehensive_Profile Validates off-target effects in a biological context

Caption: A tiered approach to off-target profiling, from in silico predictions to in vitro and cell-based validation.

Part 1: In Silico Profiling - The Predictive First Pass

Computational, or in silico, methods are an indispensable first step in anticipating the off-target landscape of your this compound derivatives. These approaches leverage the compound's chemical structure to predict potential interactions with a vast array of biological targets, thereby guiding and prioritizing subsequent experimental validation.[2][3]

Methodology Comparison: In Silico Tools
Methodology Principle Advantages Limitations Recommended Tools
Ligand-Based (Similarity Searching) Compares the 2D or 3D structure of the query compound to databases of molecules with known biological activities. The "guilt-by-association" principle suggests similar molecules may have similar targets.Fast, computationally inexpensive, does not require a 3D structure of the target.Limited to known chemical space; may miss novel scaffolds or interactions. Performance depends heavily on the quality and diversity of the underlying database.SEA (Similarity Ensemble Approach), SwissTargetPrediction
Structure-Based (Molecular Docking) "Docks" the 3D conformation of the compound into the binding sites of a panel of protein structures. A scoring function estimates the binding affinity.Provides a structural hypothesis for the interaction, can identify novel interactions.Computationally intensive, requires high-quality 3D protein structures, scoring functions are not always accurate in predicting true binding affinity.AutoDock, Glide, GOLD
Machine Learning & AI Utilizes algorithms trained on large datasets of compound-target interactions to predict the probability of a new compound binding to a panel of targets.[4]Can learn complex structure-activity relationships, can outperform traditional methods with large, high-quality training data.Can be a "black box," making the rationale for a prediction difficult to interpret. Performance is highly dependent on the training data.Elevation (for CRISPR off-targets, but illustrates the principle), proprietary platforms.[5]

Expert Insight: For novel scaffolds like the this compound derivatives, a consensus approach is recommended. By combining the predictions from both ligand-based and structure-based methods, you can increase the confidence in your hit list of potential off-targets. Remember, the goal of in silico screening is not to definitively identify off-targets, but to generate a tractable list of hypotheses for experimental validation.[6]

Part 2: In Vitro Profiling - Quantifying Off-Target Interactions

Biochemical and biophysical assays provide the first experimental evidence of direct interactions between your compound and potential off-targets. These assays are crucial for confirming or refuting the hypotheses generated by in silico methods and for quantifying the potency of these interactions.

Kinase Selectivity Profiling: A Primary Concern

Given the chemical nature of the furo[3,4-c]pyridine scaffold, kinase off-targets are a primary concern.[7] Large-scale kinase panels are commercially available and offer a cost-effective way to screen your compound against hundreds of kinases in parallel.[8]

This protocol outlines a typical radiometric assay for determining the IC50 of a compound against a panel of kinases.

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound derivative in 100% DMSO.

    • Prepare serial dilutions of the compound in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

    • Prepare a reaction buffer containing the kinase, its specific substrate (peptide or protein), and cofactors (e.g., MgCl2, MnCl2).

    • Prepare a solution of [γ-³³P]ATP. The concentration of ATP is critical and should ideally be at or near the Km for each kinase to provide a more accurate measure of the inhibitor's intrinsic affinity (Ki).[9]

  • Assay Procedure:

    • In a 96- or 384-well plate, add the compound dilutions.

    • Add the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding the [γ-³³P]ATP solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection and Data Analysis:

    • Spot a portion of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat extensively to remove unincorporated [γ-³³P]ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

The output of a kinase screen is a wealth of data that requires careful interpretation.

Metric Definition Interpretation
Percent Inhibition (@ a fixed concentration) The percentage reduction in kinase activity at a single, high concentration of the inhibitor (e.g., 1 µM).A quick and cost-effective way to identify potential "hits" for further investigation.
IC50 (Half-maximal inhibitory concentration) The concentration of the inhibitor required to reduce kinase activity by 50%.[10]A measure of the inhibitor's potency. A lower IC50 indicates a more potent inhibitor.
Selectivity Score (e.g., S-score) A quantitative measure of selectivity, often calculated as the number of kinases inhibited above a certain threshold (e.g., 50%) at a given concentration, divided by the total number of kinases tested.A lower selectivity score indicates a more selective compound.
Kd (Dissociation constant) A measure of the binding affinity between the inhibitor and the kinase, determined in a binding assay.[10]A lower Kd indicates a tighter binding interaction.

Illustrative Data: Kinase Selectivity of Hypothetical Furo[3,4-c]pyridine Derivatives

Kinase Derivative A (IC50, nM) Derivative B (IC50, nM) On-Target Kinase X (IC50, nM)
On-Target Kinase X 10 15 -
Off-Target Kinase 1>10,0005005
Off-Target Kinase 22,500>10,0001,000
Off-Target Kinase 38001,20050
Off-Target Kinase 4>10,000>10,0002,000
Selectivity Score (S10) 0.010.020.04

S10 is the fraction of kinases with an IC50 < 10 µM.

Expert Insight: When comparing IC50 values across different kinases, it's crucial to consider the ATP concentration used in the assay.[11] An inhibitor will appear less potent against a kinase with a high Km for ATP if the assay is run at a high ATP concentration. For a more direct comparison of intrinsic affinity, consider determining the Ki value, which is independent of the ATP concentration.[12]

Receptor Binding Assays: Beyond the Kinome

While kinases are a likely target class, furo[3,4-c]pyridine derivatives may also interact with other protein families, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Receptor binding assays are the gold standard for assessing these potential interactions.

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor.

  • Preparation of Reagents:

    • Prepare cell membranes expressing the receptor of interest.

    • Select a high-affinity radioligand for the receptor.

    • Prepare a stock solution and serial dilutions of the this compound derivative.

    • Prepare an assay buffer.

  • Assay Procedure:

    • In a 96-well filter plate, add the compound dilutions.

    • Add the radioligand at a concentration at or below its Kd.

    • Add the cell membranes.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by vacuum filtration.

    • Wash the filters to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

    • Determine the IC50 of the test compound from the competition curve.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Part 3: Cell-Based Assays - Validating Off-Target Effects in a Physiological Context

While biochemical assays are excellent for identifying direct interactions, they do not fully recapitulate the complexity of a cellular environment. Cell-based assays are therefore essential for validating off-target effects and understanding their physiological consequences.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Intact Cells

CETSA is a powerful technique for verifying that a compound binds to its intended target and potential off-targets within intact cells.[14] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[15]

CETSA_Workflow Start Intact Cells + Compound Heat Heat Shock (Temperature Gradient) Start->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation (Separate Soluble vs. Aggregated Proteins) Lysis->Centrifugation Analysis Quantify Soluble Protein (e.g., Western Blot, Mass Spec) Centrifugation->Analysis Result Thermal Shift (ΔTm) Analysis->Result

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat cells with the this compound derivative or vehicle (DMSO) for a specified time.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40-70°C).[16]

    • Incubate for 3 minutes at each temperature, followed by 3 minutes at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.[16]

    • Collect the supernatant (soluble protein fraction).

  • Detection and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target protein.

    • Quantify the band intensities and plot them against temperature to generate a melting curve.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

Phenotypic Screening: An Unbiased View of Cellular Effects

Phenotypic screening involves treating cells with a compound and observing changes in cellular morphology, function, or signaling pathways.[17] This approach is unbiased and can reveal unexpected off-target effects that may not be identified through target-based screening. High-content imaging and analysis platforms are powerful tools for phenotypic screening, allowing for the simultaneous measurement of multiple cellular parameters.

Expert Insight: If a discrepancy is observed between a compound's biochemical potency and its cellular activity (e.g., a much higher concentration is required to see a cellular effect), this may indicate poor cell permeability or that the observed phenotype is due to an off-target effect.

Integrating the Data: Building a Comprehensive Off-Target Profile

The true power of this multi-faceted approach lies in the integration of data from all three stages.

  • In silico predictions provide a roadmap for experimental investigation.

  • In vitro profiling quantifies the potency of direct interactions with predicted off-targets.

  • Cell-based assays confirm target engagement in a physiological context and reveal the functional consequences of off-target interactions.

By systematically progressing through these stages, researchers can build a comprehensive and reliable off-target profile for their this compound derivatives. This knowledge is invaluable for lead optimization, enabling the design of more selective compounds with improved safety profiles. It also provides a deeper understanding of the compound's mechanism of action, which is critical for its successful translation into the clinic.

Conclusion

The evaluation of off-target effects is a cornerstone of modern drug discovery. For novel chemical series such as the this compound derivatives, a proactive, integrated, and scientifically rigorous approach to off-target profiling is essential. By embracing the methodologies outlined in this guide, researchers can navigate the complexities of compound selectivity, mitigate the risks of unforeseen toxicities, and ultimately, accelerate the development of safe and effective medicines.

References

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Assessing Cross-Reactivity of Novel Kinase Inhibitors: A Comparative Guide for 6-Chlorofuro[3,4-C]pyridin-3(1H)-one Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous characterization. The 6-chlorofuro[3,4-c]pyridin-3(1H)-one core represents a compelling starting point for the design of novel kinase inhibitors, given the established role of pyridinone-containing heterocycles in targeting the ATP-binding site of this critical enzyme class.[1][2] However, the therapeutic potential of any new kinase inhibitor is intrinsically linked to its selectivity. Cross-reactivity with unintended kinase targets can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4]

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel compounds derived from the this compound scaffold. To illustrate this process, we will analyze a hypothetical, yet plausible, lead compound from this series, which we will refer to as "Furo-C-Pyr-1" . We will position Furo-C-Pyr-1 as a novel inhibitor of the Aurora kinases, a family of serine/threonine kinases that are essential for cell division and are frequently misregulated in cancer.[5]

Our comparative analysis will benchmark Furo-C-Pyr-1 against two well-characterized, clinically relevant Aurora kinase inhibitors with distinct selectivity profiles:

  • Alisertib (MLN8237): A selective inhibitor of Aurora A kinase.[6]

  • Barasertib-hQPA (AZD1152-HQPA): A selective inhibitor of Aurora B kinase.[5]

Through this comparison, we will not only assess the hypothetical selectivity of our lead compound but also detail the state-of-the-art methodologies required to generate such critical data.

Comparative Cross-Reactivity Profiles

The initial assessment of a novel kinase inhibitor involves determining its potency against its intended targets and then expanding this analysis to a broad panel of kinases to map its selectivity profile. The conserved nature of the ATP-binding pocket across the human kinome makes some degree of cross-reactivity a common feature of kinase inhibitors.[7]

On-Target Potency

The first step is to quantify the inhibitory activity of Furo-C-Pyr-1 against the primary targets, Aurora A and Aurora B, and compare it to our reference compounds. This is typically achieved through in vitro kinase assays to determine IC50 or Kd values.

CompoundAurora A (IC50, nM)Aurora B (IC50, nM)Primary Selectivity
Furo-C-Pyr-1 (Hypothetical) 1525Pan-Aurora
Alisertib (MLN8237) 1.2[6]>200-fold less potent[6]Aurora A
Barasertib-hQPA (AZD1152-HQPA) 3130.36Aurora B

Table 1: On-target potency of Furo-C-Pyr-1 compared to selective Aurora A and Aurora B inhibitors. Barasertib-hQPA data from a previous study.[5]

This initial data suggests that our hypothetical Furo-C-Pyr-1 is a potent, pan-Aurora inhibitor, with activity against both major isoforms. This contrasts with the high selectivity of Alisertib for Aurora A and Barasertib-hQPA for Aurora B.

Kinome-Wide Selectivity Profiling

To understand the broader cross-reactivity, a comprehensive screen against a large panel of kinases is essential. The KINOMEscan™ platform, for instance, utilizes a competition binding assay to quantify the interaction of a compound with hundreds of kinases, providing a detailed map of its off-target interactions.[8][9]

Below is a comparative summary of kinome profiling data. For Furo-C-Pyr-1, we present a plausible, illustrative dataset that one might expect from a novel inhibitor with its primary target profile. The data is presented as the dissociation constant (Kd) for significant off-target hits.

Kinase TargetFuro-C-Pyr-1 (Kd, nM)Alisertib (MLN8237) (Kd, nM)Barasertib-hQPA (AZD1152-HQPA) (Kd, nM)
AURKA (Aurora A) 15 2.5 313
AURKB (Aurora B) 25 396 0.36
ABL1>1000140014
ABL1(T315I)>1000>1000028
FLT3250>1000022
JAK2800>10000110
RET450200048
TRKA15022001.9
TRKB30050004.3
TRKC28041003.2

Table 2: Comparative kinome scan data for Furo-C-Pyr-1 (illustrative data) and reference compounds. A lower Kd value indicates a stronger interaction. Data for reference compounds is based on previously published studies.[5]

Visualizing and Interpreting Selectivity

The extensive data from kinome profiling can be effectively visualized to provide a clear and immediate understanding of a compound's selectivity. The diagram below illustrates the distinct selectivity profiles of our three compounds.

G cluster_0 Furo-C-Pyr-1 (Pan-Aurora) cluster_1 Alisertib (Aurora A Selective) cluster_2 Barasertib-hQPA (Aurora B Selective) Furo_C_Pyr_1 Furo-C-Pyr-1 Furo_Aurora_A Aurora A (Kd=15nM) Furo_C_Pyr_1->Furo_Aurora_A Furo_Aurora_B Aurora B (Kd=25nM) Furo_C_Pyr_1->Furo_Aurora_B Furo_TRKA TRKA (Kd=150nM) Furo_C_Pyr_1->Furo_TRKA Furo_FLT3 FLT3 (Kd=250nM) Furo_C_Pyr_1->Furo_FLT3 Alisertib Alisertib Alisertib_Aurora_A Aurora A (Kd=2.5nM) Alisertib->Alisertib_Aurora_A Alisertib_ABL1 ABL1 (Kd=1400nM) Alisertib->Alisertib_ABL1 Barasertib Barasertib-hQPA Barasertib_Aurora_B Aurora B (Kd=0.36nM) Barasertib->Barasertib_Aurora_B Barasertib_TRKA TRKA (Kd=1.9nM) Barasertib->Barasertib_TRKA Barasertib_ABL1 ABL1 (Kd=14nM) Barasertib->Barasertib_ABL1 Barasertib_FLT3 FLT3 (Kd=22nM) Barasertib->Barasertib_FLT3

Selectivity profiles of the three compared inhibitors.

Causality and Field-Proven Insights:

The data reveals distinct pharmacological profiles. Furo-C-Pyr-1 demonstrates potent, relatively balanced inhibition of both Aurora A and B. Its off-target profile shows moderate activity against TRKA, FLT3, and RET at concentrations significantly higher than its on-target activity. This profile might be desirable for indications where dual Aurora inhibition is beneficial. However, the off-target activities, particularly against TRK family kinases, would require further investigation to rule out potential neurotoxicity.

In contrast, Alisertib shows remarkable selectivity for Aurora A, with very few significant off-target interactions. This "clean" profile makes it an excellent tool compound for specifically probing the function of Aurora A.[5]

Barasertib-hQPA, while highly potent against Aurora B, exhibits significant cross-reactivity with several other kinases, including ABL1, FLT3, and TRKA, at nanomolar concentrations.[5] This polypharmacology could contribute to both its efficacy and its side-effect profile. For example, inhibition of FLT3 is a validated strategy in certain leukemias.

Experimental Protocols for Cross-Reactivity Assessment

To ensure the trustworthiness of these findings, the protocols used to generate the data must be robust and self-validating. Below are detailed methodologies for two key experimental workflows.

Protocol 1: KINOMEscan™ Competition Binding Assay

This biochemical assay is a gold standard for kinome-wide selectivity profiling.[10] It measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

Methodology:

  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of the test compound (e.g., Furo-C-Pyr-1) in DMSO.

  • Assay Assembly: In a multi-well plate, combine the DNA-tagged kinases, the test compound dilutions, and the immobilized ligand beads.

  • Binding Competition: Allow the mixture to equilibrate. The test compound will compete with the immobilized ligand for binding to the kinase active site.

  • Washing: Remove unbound components by washing the beads.

  • Quantification: The amount of kinase bound to the beads is quantified by eluting the DNA tag and measuring its concentration using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase captured is inversely proportional to the affinity of the test compound. A dose-response curve is generated, and the dissociation constant (Kd) is calculated.

G cluster_workflow KINOMEscan Workflow A 1. Prepare Compound Serial Dilutions B 2. Combine Kinase, Compound, & Beads A->B C 3. Equilibrate (Competition Binding) B->C D 4. Wash Beads C->D E 5. Quantify Bound Kinase via qPCR D->E F 6. Calculate Kd E->F

Workflow for the KINOMEscan competition binding assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are crucial for determining direct binding, it is equally important to confirm that the compound engages its target within the complex environment of a living cell. CETSA is a powerful technique for assessing target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[11][12][13]

Methodology:

  • Cell Treatment: Treat intact cells with the test compound (e.g., Furo-C-Pyr-1) at various concentrations and a vehicle control (DMSO).

  • Heating: Heat the cell suspensions across a range of temperatures in a PCR cycler. Ligand-bound proteins are typically more resistant to thermal denaturation.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Aggregates: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein (e.g., Aurora A) remaining at each temperature using Western blotting or other protein detection methods like mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_workflow CETSA Workflow A 1. Treat Cells with Compound B 2. Heat Cells (Temperature Gradient) A->B C 3. Lyse Cells B->C D 4. Centrifuge to Remove Aggregates C->D E 5. Detect Soluble Target Protein D->E F 6. Plot Melting Curve E->F

Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The development of novel kinase inhibitors from scaffolds such as this compound requires a meticulous and multi-faceted approach to understanding their cross-reactivity. As illustrated with our hypothetical compound, Furo-C-Pyr-1, a combination of on-target potency assays and comprehensive kinome-wide profiling is essential to build a detailed picture of a compound's selectivity. Comparing this profile to established inhibitors like Alisertib and Barasertib-hQPA provides critical context and helps to predict both potential therapeutic applications and liabilities.

The ultimate goal is to build a self-validating system of evidence, where biochemical data is corroborated by cellular target engagement assays like CETSA. This rigorous, data-driven approach is fundamental to advancing novel chemical matter from a promising lead into a well-characterized and potentially transformative therapeutic agent.

References

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Comparative Docking Analysis of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one Analogs as Potential CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of oncology drug discovery, the selective inhibition of key cell cycle regulators remains a paramount objective. Cyclin-Dependent Kinase 2 (CDK2) has emerged as a significant therapeutic target due to its critical role in cell cycle progression. The dysregulation of CDK2 activity is a hallmark of numerous cancers, making it a focal point for the development of small molecule inhibitors. The furo[3,4-c]pyridine scaffold, a privileged heterocyclic system, has garnered attention for its potential to yield potent kinase inhibitors. This guide presents a comprehensive comparative molecular docking study of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one and its analogs against CDK2, providing a detailed workflow, supporting data, and insights into their potential as anti-cancer agents.

Introduction: The Rationale for Targeting CDK2 with Furo[3,4-c]pyridine Analogs

The cell cycle is a tightly regulated process, and its uncontrolled proliferation is a fundamental characteristic of cancer. CDKs, in conjunction with their cyclin partners, orchestrate the transitions between different phases of the cell cycle. CDK2, in particular, forms complexes with cyclin E and cyclin A to regulate the G1/S and S phases, respectively. The aberrant activation of the CDK2/cyclin axis is frequently observed in various malignancies, making selective CDK2 inhibition a promising strategy for cancer therapy.[1]

Fused heterocyclic compounds, such as those based on the furo[3,4-c]pyridine core, are of significant interest in medicinal chemistry due to their structural resemblance to the purine core of ATP, the natural substrate for kinases. This structural mimicry allows them to act as competitive inhibitors at the ATP-binding site of kinases.[2] While various furo- and pyrrolopyridine derivatives have shown promise as kinase inhibitors, a detailed comparative analysis of this compound analogs is warranted to elucidate their structure-activity relationships (SAR) and guide further optimization efforts.

This guide will delineate a robust in silico workflow for evaluating a series of this compound analogs. We will detail the necessary steps for protein and ligand preparation, molecular docking, and in-depth analysis of the results, culminating in a comparative assessment of their potential to inhibit CDK2.

Methodology: A Step-by-Step Protocol for Comparative Docking

A rigorous and reproducible docking protocol is fundamental to obtaining meaningful in silico results. The following sections provide a detailed methodology for the comparative docking of this compound analogs against CDK2.

Selection and Preparation of the Protein Target

The selection of an appropriate crystal structure of the target protein is a critical first step. For this study, the crystal structure of human CDK2 in complex with an inhibitor provides an excellent starting point.

Experimental Protocol: Protein Preparation

  • Structure Retrieval: Download the X-ray crystal structure of CDK2 from the Protein Data Bank (PDB). For this study, we will utilize a high-resolution structure of CDK2 in complex with a known inhibitor (e.g., PDB ID: 1PYE, 2FVD, or 3PY0).[3][4][5]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This can be accomplished using molecular visualization software such as UCSF Chimera or PyMOL.

  • Handling Multiple Chains: If the crystal structure contains multiple protein chains, retain only one chain for the docking study, typically the one that is more complete or has better resolution.

  • Addition of Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This is crucial for correctly modeling hydrogen bonding interactions.

  • Charge Assignment: Assign appropriate partial charges to all atoms in the protein. The choice of force field (e.g., AMBER, CHARMM) will dictate the charge assignment method.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps. This ensures a more realistic and energetically favorable protein conformation for docking.

Ligand Selection and Preparation

The selection of analogs for this comparative study is based on synthetic accessibility and the potential for diverse interactions within the CDK2 active site. The core structure, this compound, will be systematically modified.

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structures of this compound and its selected analogs using a chemical drawing software like ChemDraw or Marvin Sketch.

  • Conversion to 3D: Convert the 2D structures into 3D conformations.

  • Energy Minimization: Perform energy minimization of each ligand to obtain a low-energy, stable conformation.

  • Charge and Torsion Angle Assignment: Assign partial charges and define rotatable bonds for each ligand. This is essential for flexible docking, where the ligand's conformation is allowed to change within the binding pocket.

Molecular Docking and Scoring

Molecular docking simulations will be performed to predict the binding mode and affinity of the prepared ligands to the CDK2 active site.

Experimental Protocol: Molecular Docking

  • Grid Generation: Define a docking grid box that encompasses the ATP-binding site of CDK2. The grid should be centered on the position of the co-crystallized inhibitor from the original PDB file.

  • Docking Algorithm: Employ a reliable docking algorithm, such as AutoDock Vina or Glide, to perform the docking simulations. These programs use sophisticated search algorithms to explore the conformational space of the ligand within the binding pocket and a scoring function to estimate the binding affinity.

  • Pose Generation: Generate multiple binding poses for each ligand to ensure a thorough exploration of the possible binding modes.

  • Scoring: The docking program will assign a score to each generated pose, which is an estimation of the binding free energy. A more negative score generally indicates a more favorable binding interaction.

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, it is essential to perform a validation step.

Experimental Protocol: Docking Validation

  • Redocking: Extract the co-crystallized inhibitor from the selected CDK2 PDB file and dock it back into the active site using the same protocol as for the other ligands.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized inhibitor and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Results and Comparative Analysis

The results of the docking study will be presented in a clear and comparative manner to facilitate the identification of promising analogs.

Docking Scores and Binding Energies

The docking scores for all the this compound analogs will be tabulated to provide a quantitative comparison of their predicted binding affinities for CDK2.

Analog Docking Score (kcal/mol) Predicted Binding Affinity (pKi)
This compound-X.XY.Y
Analog 1-X.XY.Y
Analog 2-X.XY.Y
Analog 3-X.XY.Y
.........

Note: The values in this table are placeholders and would be populated with the actual results from the docking simulation.

Analysis of Binding Interactions

A crucial aspect of docking analysis is the visual inspection of the binding poses and the identification of key molecular interactions between the ligands and the CDK2 active site.

Key Interactions to Analyze:

  • Hydrogen Bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein. Hydrogen bonds with key residues in the hinge region of kinases are often critical for potent inhibition.

  • Hydrophobic Interactions: Analyze the hydrophobic contacts between the ligand and nonpolar residues in the binding pocket.

  • Pi-Stacking and Cation-Pi Interactions: Look for favorable stacking interactions between aromatic rings of the ligand and the protein.

The interactions for each analog will be compared to identify which substitutions on the this compound scaffold lead to more favorable interactions.

Correlation with Experimental Data

Where available, the docking scores will be correlated with experimental inhibitory activities (e.g., IC50 values) of the analogs. A good correlation between the in silico predictions and experimental data would further validate the docking protocol and provide confidence in its predictive power for novel analogs. For instance, a study on pyrazolopyridine and furopyridine derivatives as CDK2 inhibitors revealed IC50 values ranging from 0.24 to 3.52 µM, providing a valuable benchmark for comparison.[6]

Visualizing the Workflow and Key Interactions

Visual representations are essential for understanding the complex processes and interactions involved in molecular docking.

Experimental Workflow Diagram

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB: e.g., 1PYE) grid_gen Grid Generation (CDK2 Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (Analogs of this compound) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking validation Protocol Validation (Redocking & RMSD) docking->validation score_analysis Docking Score Analysis docking->score_analysis interaction_analysis Binding Interaction Analysis (H-bonds, Hydrophobic, etc.) docking->interaction_analysis correlation Correlation with Experimental Data (IC50) score_analysis->correlation interaction_analysis->correlation

Caption: A streamlined workflow for the comparative molecular docking study.

Simplified CDK2 Signaling Pathway

CDK2_pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRB pRB CyclinD_CDK46->pRB phosphorylates E2F E2F pRB->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication promotes CyclinA_CDK2 Cyclin A-CDK2 CyclinA_CDK2->DNA_Replication maintains inhibitor This compound Analogs inhibitor->CyclinE_CDK2 inhibits inhibitor->CyclinA_CDK2 inhibits

Caption: Simplified representation of the CDK2-mediated cell cycle progression and the point of inhibition.

Discussion and Future Directions

The comparative docking study provides valuable insights into the SAR of this compound analogs as potential CDK2 inhibitors. Analogs with lower docking scores and more extensive interactions with key residues in the CDK2 active site are identified as promising candidates for further development.

The analysis of binding modes can guide the rational design of novel analogs with improved potency and selectivity. For example, if a particular substitution consistently forms a hydrogen bond with a key hinge residue, this information can be leveraged to design new compounds with enhanced binding affinity.

It is important to acknowledge the limitations of in silico studies. Molecular docking provides predictions of binding affinity and mode, but these predictions must be validated experimentally. Therefore, the most promising analogs identified in this study should be synthesized and evaluated in biochemical and cell-based assays to confirm their CDK2 inhibitory activity and anti-proliferative effects.

Conclusion

This technical guide has outlined a comprehensive and systematic approach for the comparative molecular docking of this compound analogs against CDK2. By following the detailed protocols for protein and ligand preparation, docking, validation, and analysis, researchers can effectively screen and prioritize compounds for further experimental investigation. The insights gained from such in silico studies are invaluable for accelerating the discovery and development of novel and potent CDK2 inhibitors for cancer therapy.

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  • Patel, K., et al. (2017). Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. Journal of Medicinal Chemistry, 60(10), 4275-4296. [Link]
  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release – As a trusted partner in research and development, we are committed to providing scientists and laboratory professionals with the critical information needed for the safe handling and disposal of specialized chemical compounds. This guide offers a detailed protocol for the proper disposal of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one, ensuring the safety of personnel and the protection of our environment.

The unique fused furan and pyridine ring structure of this compound, combined with its chlorine substituent, necessitates a meticulous approach to its disposal.[1] While comprehensive toxicological properties are still under investigation, the available data indicates that it may cause respiratory irritation and should be handled with care.[2] This guide synthesizes established best practices for halogenated organic compounds with the specific information available for this molecule.

Core Safety and Handling Imperatives

Before beginning any disposal procedure, a thorough understanding of the compound's hazard profile is essential. The primary risks associated with this compound include potential irritation to the skin, eyes, and respiratory system.[2] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the consistent and correct use of Personal Protective Equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against accidental splashes of solutions or contact with the solid powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact and potential irritation.
Body Protection A standard laboratory coat, worn fully fastened.Protects clothing and underlying skin from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols, especially outside of a fume hood.[2][3]Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be treated as a hazardous waste process. Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or drains.[2]

Waste Segregation and Containerization:
  • Dedicated Waste Stream: All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.[3][4][5]

  • Container Specifications: The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid to prevent leaks or spills.[4][6]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[3][5]

Decontamination of Labware:
  • Rinsing: Glassware and other non-disposable equipment that have come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) to remove residues.

  • Rinsate Collection: The solvent rinsate is now considered hazardous waste and must be collected in the designated halogenated waste container.

  • Washing: Following the solvent rinse, the labware can be washed with soap and water.

Managing Spills and Contaminated Materials:
  • Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.[3]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[3][6] Avoid creating dust.[2]

  • Collection: Carefully sweep or scoop the absorbed material and any contaminated debris into the designated hazardous waste container.[2][3]

  • Final Decontamination: Clean the spill area thoroughly with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[3]

Final Disposal:
  • Professional Removal: The sealed and labeled hazardous waste container must be collected by a licensed environmental waste disposal company.[3]

  • Documentation: Ensure all institutional and regulatory paperwork is completed accurately to document the waste stream.

Disposal Decision Workflow

To aid in the procedural flow of disposal, the following diagram outlines the key decision points and actions.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_final Final Disposal A Waste Generated (this compound) B Wear Full PPE A->B C Is the waste pure compound or in a non-halogenated solvent? B->C D Collect in dedicated 'Halogenated Waste' container C->D Yes E Is the waste mixed with other hazardous materials? C->E No G Securely seal and label container D->G F Consult EHS/Waste Disposal Officer for guidance on mixed waste streams E->F F->G H Store in designated Satellite Accumulation Area G->H I Arrange for pickup by licensed waste disposal vendor H->I J Complete all required waste manifests and documentation I->J

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures

In the case of accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove any contaminated clothing. If irritation develops or persists, consult a physician.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical help.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2]

By adhering to these rigorous protocols, researchers can ensure a safe laboratory environment while responsibly managing the lifecycle of specialized chemical reagents like this compound.

References

  • MSDS of 6-chloro-1H,3H-furo[3,4-c]pyridin-3-one. (n.d.).
  • This compound - 1352893-24-3. (n.d.). Vulcanchem.
  • This compound. (n.d.). MySkinRecipes.
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. (n.d.).
  • Proper Disposal of 6-Chloropyridin-3-amine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Safety Data Sheet. (2025, August 5).
  • 6-chloro-1H,2H,3H-pyrrolo(3,4-c)pyridine hydrochloride. (n.d.). PubChem.
  • Safety Data Sheet. (2010, October 29). Thermo Fisher Scientific.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • PSFC Halogenated Solvents. (n.d.).
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
  • Screening Assessment for the Challenge Pyridine, alkyl derivs. (2013, June). Environment Canada, Health Canada.
  • 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide. (n.d.). PubChem.
  • Safety Data Sheet. (2024, December 19). Fluorochem.
  • Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), NCBI.
  • Halogenated Solvents in Laboratories. (n.d.). Campus Operations.
  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Pyridine. (n.d.). In Wikipedia.
  • EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk (ESSR).
  • Screening-Level Hazard Characterization Chlorinated Pyridines Category. (2014, September). U.S. Environmental Protection Agency.
  • Proper Disposal of 3-Phenylpyridine: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Screening-Level Hazard Characterization Pyridine and Pyridine Derivatives Category. (2009, September). U.S. Environmental Protection Agency.

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Comprehensive Safety and Handling Guide for 6-Chlorofuro[3,4-C]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one (CAS No. 1352893-24-3). As a heterocyclic compound with limited publicly available toxicological data, a cautious and rigorous approach to safety is paramount to ensure the well-being of laboratory personnel and the integrity of research in drug development.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence.

Hazard Assessment and Risk Mitigation

While comprehensive toxicological properties of this compound have not been thoroughly investigated, the available Safety Data Sheets (SDS) for this compound and structurally related pyridine derivatives indicate several potential hazards.[1] The Globally Harmonized System (GHS) classifications suggest that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Prudent practice dictates treating this compound with a high degree of caution to minimize exposure via inhalation, dermal contact, and ingestion.

The operational plan outlined below is designed as a self-validating system of protocols, where each step is a checkpoint to ensure safety and experimental integrity.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is mandatory to provide a robust barrier against potential exposure. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Eyes and Face Chemical Splash Goggles and Face ShieldGoggles must form a complete seal around the eyes to protect against splashes and fine particulates. A full-face shield worn over the goggles offers an additional layer of protection for the entire face.[2][3]
Hands Double Gloving with Nitrile or Neoprene GlovesDouble gloving provides enhanced protection against chemical permeation and minimizes the risk of exposure if the outer glove is compromised.[3] Latex gloves are not recommended due to potential for degradation. Gloves should be changed frequently and immediately upon any sign of contamination.
Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a material resistant to chemical permeation is required to protect the skin and personal clothing from accidental spills.[3]
Respiratory Certified Chemical Fume HoodAll handling of the solid compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1] For situations where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing the risk of exposure and contamination. The following protocol outlines the safe handling of this compound from preparation to immediate post-handling procedures.

Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be performed in a designated and clearly marked area, preferably within a chemical fume hood.[1]

  • Fume Hood Verification: Before commencing work, ensure the chemical fume hood is functioning correctly with adequate airflow.

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the compound to the work area to minimize movement and potential for spills.

Donning PPE:

  • Lab Coat and Shoe Covers: Don a chemical-resistant lab coat, ensuring it is fully fastened, and disposable shoe covers.

  • Eye and Face Protection: Put on chemical splash goggles and a face shield.[2]

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Subsequently, don the second pair of gloves.

Handling the Compound:

  • Weighing: Carefully weigh the solid compound on weigh paper or in a suitable container within the chemical fume hood to prevent the generation of dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.

  • Avoid Inhalation and Contact: At all times, handle the compound in a manner that minimizes the formation of dust and aerosols.[1] Avoid direct contact with the skin, eyes, and clothing.[4]

Post-Handling and Decontamination:

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin and clothing. The outer pair of gloves should be removed first.

  • Hand Washing: Immediately wash hands and forearms thoroughly with soap and water after handling is complete.[2]

  • Surface Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent, followed by a thorough cleaning with soap and water.

Disposal Plan: A Responsible End-of-Life for Chemical Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. All waste associated with this compound must be treated as hazardous waste.[4]

Waste Segregation and Containerization:

  • Solid Waste: Contaminated items such as gloves, weigh paper, pipette tips, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions and solvents used for decontamination should be collected in a separate, labeled hazardous waste container for liquids.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]

Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[1][6]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

The following diagram illustrates the workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling Compound cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Work Area (Fume Hood) verify_hood Verify Fume Hood Functionality prep_area->verify_hood gather_materials Assemble All Materials verify_hood->gather_materials don_coat Don Lab Coat & Shoe Covers don_eyes Don Goggles & Face Shield don_coat->don_eyes don_gloves Double Don Nitrile Gloves don_eyes->don_gloves weigh Weigh Solid in Hood don_gloves->weigh prepare_solution Prepare Solution weigh->prepare_solution doff_ppe Doff PPE (Reverse Order) prepare_solution->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands decontaminate Decontaminate Surfaces wash_hands->decontaminate segregate Segregate Solid & Liquid Waste decontaminate->segregate label_waste Label Hazardous Waste Containers segregate->label_waste professional_disposal Arrange Professional Disposal label_waste->professional_disposal

Caption: Workflow for Safe Handling and Disposal

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

  • Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, contain the spill and absorb the material with an inert absorbent. Collect the waste in a sealed, labeled container for hazardous waste disposal.

References

  • MSDS of 6-chloro-1H,3H-furo[3,4-c]pyridin-3-one - Capot Chemical Co., Ltd.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.